molecular formula C9H16O2 B1332352 Ethyl 6-heptenoate CAS No. 25118-23-4

Ethyl 6-heptenoate

Cat. No.: B1332352
CAS No.: 25118-23-4
M. Wt: 156.22 g/mol
InChI Key: FTJATNSAFIFEDU-UHFFFAOYSA-N
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Description

Ethyl 6-heptenoate is a high-purity ester compound supplied for research and development purposes. It is primarily used in organic synthesis as a versatile building block or intermediate for creating more complex molecules. Its structure, featuring a terminal double bond, makes it a valuable precursor in chemical reactions, including hydroformylation, hydrogenation, and polymerization studies. Researchers also utilize this compound in the development and analysis of flavors and fragrances, as it belongs to a class of molecules known for their fruity and wine-like aromatic properties. This product is intended for use in a controlled laboratory environment by qualified personnel. It is strictly for research purposes and is not classified or sold for personal, cosmetic, therapeutic, or diagnostic use. Please handle with appropriate safety precautions. For further specifications, including CAS number, molecular formula, and detailed handling instructions, refer to the available product documentation or contact our technical support team. Note: The specific applications and research value of this compound are an active area of exploration. Researchers are encouraged to consult specialized chemical literature and databases for the latest findings.

Properties

IUPAC Name

ethyl hept-6-enoate
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H16O2/c1-3-5-6-7-8-9(10)11-4-2/h3H,1,4-8H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTJATNSAFIFEDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60339964
Record name Ethyl 6-heptenoate
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Molecular Weight

156.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25118-23-4
Record name Ethyl 6-heptenoate
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Record name Ethyl 6-heptenoate
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Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Structure of Ethyl 6-Heptenoate

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 6-heptenoate, a bifunctional molecule possessing both an ester and a terminal alkene, represents a versatile building block in modern organic synthesis. Its unique structural features allow for a diverse range of chemical transformations, making it a valuable precursor in the synthesis of complex organic molecules, including fragrances, pheromones, and potential pharmaceutical intermediates. This guide provides a comprehensive overview of the chemical properties, structure, synthesis, and reactivity of this compound. Detailed spectroscopic analysis, experimental protocols for its synthesis and key reactions, and an exploration of its current and potential applications are presented to serve as a critical resource for researchers in the chemical and biomedical sciences.

Introduction: The Synthetic Potential of a Bifunctional Building Block

In the landscape of organic synthesis, molecules that offer multiple points for chemical modification are of paramount importance. This compound (C₉H₁₆O₂) is one such molecule, characterized by the presence of an ethyl ester and a terminal double bond within its seven-carbon chain. This arrangement provides two distinct reactive sites, enabling orthogonal chemical strategies. The ester functionality can undergo hydrolysis, transesterification, or reduction, while the terminal alkene is amenable to a wide array of addition and transformation reactions. This dual reactivity, coupled with its relatively simple structure, makes this compound an attractive starting material for the construction of more complex molecular architectures relevant to drug discovery and materials science. This guide aims to provide a deep dive into the fundamental chemistry of this compound, empowering researchers to harness its full synthetic potential.

Molecular Structure and Physicochemical Properties

The unambiguous identification and characterization of a chemical compound are foundational to its application in research and development. This section details the structural identifiers and key physical properties of this compound.

Chemical Identity
  • IUPAC Name: ethyl hept-6-enoate[1]

  • CAS Number: 25118-23-4[2]

  • Molecular Formula: C₉H₁₆O₂[2]

  • Molecular Weight: 156.22 g/mol [2]

  • Chemical Structure:

Caption: 2D Structure of this compound.

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, purification, and use in chemical reactions.

PropertyValueReference(s)
Appearance Colorless liquid
Boiling Point 189 °C (lit.)
Density 0.89 g/mL at 25 °C (lit.)
Refractive Index (n20/D) 1.426 (lit.)
LogP (Octanol/Water) 2.296 (Calculated)
Water Solubility log10WS = -2.31 (Calculated)
Solubility Profile

Based on its chemical structure, this compound is a relatively nonpolar molecule and is expected to be miscible with a wide range of common organic solvents while having low solubility in water.

SolventSolubility
WaterSparingly soluble
EthanolMiscible
Diethyl EtherMiscible
DichloromethaneMiscible
TolueneMiscible
HexaneMiscible
Ethyl AcetateMiscible

Spectroscopic Characterization

The structural elucidation of this compound is confirmed through a combination of spectroscopic techniques. Below is a detailed analysis of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides detailed information about the proton environments within the molecule.

Proton LabelChemical Shift (δ, ppm, CDCl₃)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
a5.88 - 5.72m-1H=CH
b5.05 - 4.90m-2H=CH₂
c4.12q7.12H-OCH₂CH₃
d2.28t7.42H-CH₂C(=O)-
e2.11 - 2.01m-2H-CH₂CH=CH₂
f1.69 - 1.59m-2H-CH₂CH₂C(=O)-
g1.48 - 1.38m-2H-CH₂CH₂CH=CH₂
h1.25t7.13H-OCH₂CH₃
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum reveals the number of unique carbon environments.

Carbon LabelChemical Shift (δ, ppm, CDCl₃)Assignment
1173.8C=O (Ester)
2138.4=CH
3114.7=CH₂
460.2-OCH₂CH₃
534.2-CH₂C(=O)-
633.2-CH₂CH=CH₂
728.2-CH₂CH₂C(=O)-
824.3-CH₂CH₂CH=CH₂
914.3-OCH₂CH₃
Infrared (IR) Spectroscopy

The IR spectrum confirms the presence of the key functional groups: the ester and the alkene.

Wavenumber (cm⁻¹)IntensityAssignment
~3078Medium=C-H stretch (alkene)
2980-2850StrongC-H stretch (alkane)
~1738StrongC=O stretch (ester)[3]
~1642MediumC=C stretch (alkene)
~1170StrongC-O stretch (ester)[3]
~910Strong=C-H bend (alkene, out-of-plane)
Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) provides information on the molecular weight and fragmentation pattern, which aids in structural confirmation.

  • Molecular Ion (M⁺): m/z = 156. This corresponds to the molecular weight of this compound.

  • Key Fragmentation Pathways:

    • McLafferty Rearrangement: A characteristic fragmentation for esters, leading to a prominent peak.

    • Loss of the ethoxy group (-OCH₂CH₃): Results in a fragment at m/z = 111.

    • Loss of an ethyl radical (-CH₂CH₃): Results in a fragment at m/z = 127.

    • Cleavage at the allylic position.

Synthesis of this compound

This compound is most commonly synthesized via the Fischer esterification of 6-heptenoic acid with ethanol in the presence of an acid catalyst. This reversible reaction is driven to completion by using an excess of the alcohol and/or by removing the water formed during the reaction.[4][5]

G cluster_reactants Reactants cluster_products Products 6-Heptenoic Acid 6-Heptenoic Acid Ethanol Ethanol This compound This compound Ethanol->this compound Water Water This compound->Water + H+ Catalyst H+ Catalyst H+ Catalyst->this compound

Caption: Fischer Esterification for the Synthesis of this compound.

Experimental Protocol: Fischer Esterification

Objective: To synthesize this compound from 6-heptenoic acid and ethanol.

Materials:

  • 6-Heptenoic acid

  • Absolute ethanol

  • Concentrated sulfuric acid

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate

  • Diethyl ether

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 6-heptenoic acid (1.0 eq).

  • Add an excess of absolute ethanol (5-10 eq).

  • While stirring, slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).

  • Heat the mixture to reflux and maintain for 2-4 hours. The reaction can be monitored by thin-layer chromatography (TLC).

  • After cooling to room temperature, remove the excess ethanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in diethyl ether and transfer to a separatory funnel.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purify the crude product by vacuum distillation to obtain the pure ester.

Chemical Reactivity and Synthetic Applications

The synthetic utility of this compound stems from the distinct reactivity of its ester and terminal alkene functionalities.

Reactions of the Ester Group
  • Hydrolysis: The ester can be hydrolyzed back to 6-heptenoic acid under either acidic or basic conditions. Basic hydrolysis (saponification) is irreversible.[6][7]

G Ethanol Ethanol Acid/Base Acid/Base 6-Heptenoic Acid 6-Heptenoic Acid Acid/Base->6-Heptenoic Acid 6-Heptenoic Acid->Ethanol +

Caption: Hydrolysis of this compound.

  • Reduction: The ester can be reduced to the corresponding primary alcohol, 6-hepten-1-ol, using strong reducing agents like lithium aluminum hydride (LiAlH₄).

Reactions of the Terminal Alkene

The terminal double bond is a versatile handle for a variety of transformations.

  • Epoxidation: Reaction with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), yields the corresponding epoxide, ethyl 6,7-epoxyheptanoate. This reaction proceeds via a concerted mechanism.[8][9][10]

G

Caption: Epoxidation of this compound.

  • Dihydroxylation: The alkene can be converted to a vicinal diol, ethyl 6,7-dihydroxyheptanoate, using reagents like osmium tetroxide (OsO₄) in the presence of a co-oxidant (e.g., N-methylmorpholine N-oxide, NMO) for a syn-dihydroxylation, or through epoxide opening for an anti-dihydroxylation.[1][11][12][13][14]

  • Olefin Metathesis: As a terminal alkene, this compound can participate in various olefin metathesis reactions, such as cross-metathesis and ring-closing metathesis (if appropriately functionalized), providing powerful tools for carbon-carbon bond formation. This has applications in the synthesis of pheromones and other complex natural products.[15]

Applications in Drug Discovery and Development

Terminal alkenes are valuable functional groups in drug discovery as they can be readily transformed into a variety of other functionalities.[16][17][18] this compound, as a readily available source of a C₇ chain with a terminal alkene and a latent carboxylic acid (via the ester), can serve as a key intermediate in the synthesis of more complex drug candidates. For instance, the terminal alkene can be used for late-stage functionalization to create libraries of related compounds for structure-activity relationship (SAR) studies. While direct applications of this compound in marketed drugs are not widely documented, its potential as a versatile building block is significant. It has been listed as an intermediate for the synthesis of Rosuvastatin.[2]

Safety and Handling

This compound is classified as a flammable liquid and vapor. It is harmful if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation.[1][19] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

This compound is a synthetically valuable molecule that offers a wealth of opportunities for chemical transformations. Its bifunctional nature allows for a wide range of reactions at both the ester and the terminal alkene, making it a versatile building block for the synthesis of a diverse array of organic compounds. This guide has provided a comprehensive overview of its chemical properties, structure, synthesis, and reactivity, with the aim of equipping researchers with the knowledge to effectively utilize this compound in their synthetic endeavors, from fundamental research to the development of new therapeutics.

References

  • Organic Chemistry Portal. Upjohn Dihydroxylation. [Link]

  • Visualize Organic Chemistry. Alkene epoxidation. [Link]

  • Wikipedia. Dihydroxylation. [Link]

  • PubChem. This compound. National Institutes of Health. [Link]

  • Master Organic Chemistry. (2025, December 12). m-CPBA (meta-chloroperoxybenzoic acid). [Link]

  • Abraham Entertainment. (2025, November 14). MCPBA Epoxidation: Mechanism Explained. [Link]

  • OrgoSolver. Alkene Reactions: Epoxidation with mCPBA (Prilezhaev). [Link]

  • University of Calgary. IR Spectroscopy Tutorial: Esters. [Link]

  • Master Organic Chemistry. (2011, July 1). OsO4 (Osmium Tetroxide) for Dihydroxylation of Alkenes. [Link]

  • Chemistry Steps. Syn Dihydroxylation of Alkenes with KMnO4 and OsO4. [Link]

  • Chemistry LibreTexts. (2023, November 6). 12.7: Interpreting Infrared Spectra. [Link]

  • Clackamas Community College. Experiment 13 What's That Smell? (Synthesis of Esters). [Link]

  • ACS Publications. (2018, September 13). Isolation and Identification of Six Difunctional Ethyl Esters from Bio-oil and Their Special Mass Spectral Fragmentation Pathways. Energy & Fuels. [Link]

  • University of North Georgia. Experiment 18 — Synthesis of Esters. [Link]

  • Chemistry LibreTexts. (2024, November 19). 1.31: Experiment_731_Esters _1_0. [Link]

  • California State University, Bakersfield. Lab 12: Synthesis of an Ester. [Link]

  • National Institutes of Health. Asymmetric synthesis from terminal alkenes by diboration/cross-coupling cascades. [Link]

  • Quora. (2018, April 7). What are the mecinal and pharmaceutical uses of alkenes?[Link]

  • Spectroscopy Online. (2018, July 1). The C=O Bond, Part VI: Esters and the Rule of Three. [Link]

  • Chemistry Steps. Interpreting IR Spectra. [Link]

  • Amerigo Scientific. N-Hydroxysuccinimide Esters: Versatile Tools in Organic Synthesis. [Link]

  • Organic Chemistry Portal. Fischer Esterification. [Link]

  • National Institutes of Health. Concise Syntheses of Insect Pheromones Using Z-Selective Cross Metathesis. [Link]

  • Chemistry World. (2024, November 5). New catalytic strategies boost alkene synthesis. [Link]

  • Chemistry LibreTexts. (2023, January 22). Properties of Esters. [Link]

  • YouTube. (2019, January 15). mechanism of ester hydrolysis. [Link]

  • University of North Texas. CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. [Link]

  • Scribd. Mass Spectrometry: Fragmentation Patterns. [Link]

  • ResearchGate. Physical properties of some common organic solvents. [Link]

  • National Institutes of Health. Structural characterization of saturated branched chain fatty acid methyl esters by collisional dissociation of molecular ions generated by electron ionization. [Link]

  • Chemguide. mechanism for the acid catalysed hydrolysis of esters. [Link]

  • Chemistry LibreTexts. (2023, January 22). Acid Catalyzed Hydrolysis of Esters. [Link]

  • Chemistry LibreTexts. (2023, January 22). Acid Catalyzed Hydrolysis of Esters (II). [Link]

  • National Institutes of Health. Structural characterization of wax esters by electron ionization mass spectrometry. [Link]

  • Khan Academy. (2014, March 12). Acid-catalyzed ester hydrolysis. YouTube. [Link]

  • SpringerLink. 5 Combination of 1H and 13C NMR Spectroscopy. [Link]

  • Medkem. API Intermediates. [Link]

  • DC Chemicals. This compound|25118-23-4|MSDS. [Link]

  • Wiley Analytical Science. Interpretation of Infrared Spectra, A Practical Approach. [Link]

  • ResearchGate. (2021, September 1). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science & Technology. [Link]

  • Erowid. Common Solvents Used in Organic Chemistry: Table of Properties. [Link]

  • Producers Chemical. SOLVENT CHART. [Link]

Sources

An In-depth Technical Guide to Ethyl 6-heptenoate (CAS: 25118-23-4)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

Ethyl 6-heptenoate, a seemingly simple unsaturated ester, represents a versatile molecular scaffold with latent potential across various scientific disciplines. While primarily recognized for its applications in the fragrance and flavor industries, its unique structural features—a terminal double bond and an ethyl ester group—make it a valuable starting material and building block in organic synthesis. This guide aims to provide a comprehensive technical overview of this compound, delving into its chemical and physical properties, synthesis and purification protocols, and analytical characterization. Furthermore, we will explore its potential, though currently underexplored, applications in the realm of research and drug development, offering insights for scientists seeking to leverage its reactivity and structural motifs in the design of novel bioactive molecules.

Part 1: Core Chemical and Physical Properties

This compound, with the CAS number 25118-23-4, is a clear, colorless to pale yellow liquid.[1] Its fundamental properties are summarized in the table below, providing a crucial foundation for its handling, application, and analysis in a laboratory setting.

PropertyValueSource
CAS Number 25118-23-4[2][3][4]
Molecular Formula C9H16O2[4][5]
Molecular Weight 156.22 g/mol [2][4]
IUPAC Name ethyl hept-6-enoate[2]
Boiling Point 189 °C (lit.)
Density 0.89 g/mL at 25 °C (lit.)
Refractive Index n20/D 1.426 (lit.)
SMILES CCOC(=O)CCCCC=C[2][5]
InChI 1S/C9H16O2/c1-3-5-6-7-8-9(10)11-4-2/h3H,1,4-8H2,2H3[2][5]
InChIKey FTJATNSAFIFEDU-UHFFFAOYSA-N[2][5]

Part 2: Synthesis and Purification

The synthesis of this compound is most commonly achieved through the Fischer-Speier esterification of 6-heptenoic acid with ethanol in the presence of an acid catalyst.[1][6] This reversible reaction necessitates strategies to drive the equilibrium towards the product, such as using an excess of one reactant (typically the alcohol) or removing the water byproduct.[1][7]

Logical Flow of Synthesis:

Synthesis_Flow Reactants 6-Heptenoic Acid + Ethanol Reaction Fischer Esterification (Reflux) Reactants->Reaction Catalyst Acid Catalyst (e.g., H₂SO₄) Catalyst->Reaction Workup Aqueous Workup (Neutralization & Extraction) Reaction->Workup Purification Purification (Distillation) Workup->Purification Product This compound Purification->Product GCMS_Workflow Sample Diluted Sample of This compound Injection Injection into GC Sample->Injection Separation Separation on Capillary Column Injection->Separation Ionization Electron Impact (EI) Ionization Separation->Ionization Detection Mass Analyzer (Quadrupole) Ionization->Detection Analysis Data Analysis: Retention Time & Mass Spectrum Detection->Analysis Synthetic_Potential cluster_alkene Alkene Modifications cluster_ester Ester Modifications E6H This compound Epoxidation Epoxidation E6H->Epoxidation Hydroboration Hydroboration-Oxidation E6H->Hydroboration Metathesis Olefin Metathesis E6H->Metathesis Hydrolysis Hydrolysis to Carboxylic Acid E6H->Hydrolysis Reduction Reduction to Alcohol E6H->Reduction Bioactive Potential Bioactive Molecules Epoxidation->Bioactive Hydroboration->Bioactive Metathesis->Bioactive Amidation Amidation Hydrolysis->Amidation Amidation->Bioactive Reduction->Bioactive

Sources

Molecular weight and formula of Ethyl 6-heptenoate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Ethyl 6-heptenoate: Synthesis, Characterization, and Application

Abstract

This compound is a bifunctional organic molecule featuring both an ester and a terminal alkene. This unique structural combination makes it a valuable intermediate in organic synthesis, particularly for the construction of more complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, a detailed protocol for its synthesis via Fischer esterification, methods for its analytical characterization, and insights into its applications as a synthetic building block, especially for professionals in research and drug development.

Chemical Identity and Physicochemical Properties

This compound, also known by its IUPAC name ethyl hept-6-enoate, is an unsaturated fatty acid ester. Its core structure consists of a seven-carbon chain with a terminal double bond and an ethyl ester functional group.

Molecular Structure

Caption: 2D Structure of this compound.

Quantitative Data Summary

The fundamental properties of this compound are summarized in the table below, compiled from authoritative chemical databases.[1][2][3]

PropertyValueSource(s)
Molecular Formula C₉H₁₆O₂[2][3][4]
Molecular Weight 156.22 g/mol [1][2]
IUPAC Name ethyl hept-6-enoate[3]
CAS Number 25118-23-4[1][2]
Appearance LiquidN/A
Density 0.89 g/mL at 25 °C[1]
Boiling Point 189 °C[1]
Refractive Index n20/D 1.426[1]

Synthesis via Fischer Esterification

The most direct and common method for preparing this compound is the Fischer esterification of its parent carboxylic acid, 6-heptenoic acid, with ethanol.[5][6][7] This acid-catalyzed reaction is a classic equilibrium process.

Causality Behind Experimental Choices: The reaction's equilibrium nature necessitates strategies to drive it towards the product side. According to Le Chatelier's Principle, this is achieved by either removing a product (water) as it forms or using one of the reactants in a large excess.[7][8] In this protocol, ethanol serves as both the reactant and the solvent, ensuring it is present in significant excess to maximize the yield of the ester. A strong acid catalyst, such as sulfuric acid (H₂SO₄), is essential to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing the electrophilicity of the carbonyl carbon for nucleophilic attack by the alcohol.[5][7][9]

Reaction Scheme & Workflow

Fischer_Esterification cluster_reactants Reactants & Catalyst cluster_process Process cluster_products Products 6-Heptenoic_Acid 6-Heptenoic Acid Reflux Heat to Reflux 6-Heptenoic_Acid->Reflux Ethanol Ethanol (Excess) Ethanol->Reflux H2SO4 H₂SO₄ (cat.) H2SO4->Reflux Workup Aqueous Workup (NaHCO₃ Wash) Reflux->Workup Reaction Water Water (Byproduct) Reflux->Water Dry Dry (Na₂SO₄) Workup->Dry Neutralize & Extract Purify Distillation Dry->Purify Remove Water Ethyl_6_Heptenoate This compound Purify->Ethyl_6_Heptenoate Isolate Product

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol
  • Setup: To a dry 250 mL round-bottomed flask equipped with a magnetic stir bar and a reflux condenser, add 6-heptenoic acid (e.g., 13.0 g, 0.1 mol).

  • Reagent Addition: Add absolute ethanol (100 mL, ~1.7 mol) to the flask. The large excess drives the reaction equilibrium.

  • Catalyst Addition: While stirring, slowly and carefully add concentrated sulfuric acid (2 mL) to the mixture. The addition is exothermic and should be done with caution.

  • Reaction: Heat the mixture to a gentle reflux using a heating mantle. Allow the reaction to proceed for 4-6 hours. Progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Cooling and Quenching: After the reaction is complete, allow the flask to cool to room temperature. Carefully pour the reaction mixture into 200 mL of cold water.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL). Combine the organic layers.

  • Neutralization: Wash the combined organic layers with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) until effervescence ceases. This crucial step neutralizes the sulfuric acid catalyst and any unreacted carboxylic acid.[6] Follow with a wash of saturated sodium chloride (brine) solution (1 x 50 mL) to aid in breaking up emulsions and removing excess water.

  • Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), then filter to remove the drying agent.[10]

  • Solvent Removal: Remove the solvent using a rotary evaporator.

  • Purification: Purify the resulting crude oil by vacuum distillation to obtain pure this compound.

Analytical Characterization

To ensure the identity and purity of the synthesized product, a combination of spectroscopic methods is employed. The data described below are predicted based on the known structure of this compound and standard spectroscopic principles.[11][12][13]

TechniqueExpected Observations
¹H NMR δ ~5.8 ppm (m, 1H): Internal alkene proton (-CH=CH₂).δ ~5.0-4.9 ppm (m, 2H): Terminal alkene protons (-CH=CH₂).δ ~4.1 ppm (q, 2H): Methylene protons of the ethyl ester (-OCH₂CH₃).δ ~2.3 ppm (t, 2H): Methylene protons alpha to the carbonyl (C=O).δ ~1.6-1.4 ppm (m, 4H): Aliphatic methylene protons.δ ~1.2 ppm (t, 3H): Methyl protons of the ethyl ester (-OCH₂CH₃).
¹³C NMR δ ~173 ppm: Carbonyl carbon of the ester.δ ~138 ppm: Internal alkene carbon (-CH=CH₂).δ ~114 ppm: Terminal alkene carbon (-CH=CH₂).δ ~60 ppm: Methylene carbon of the ethyl ester (-OCH₂CH₃).δ ~34-24 ppm: Aliphatic methylene carbons.δ ~14 ppm: Methyl carbon of the ethyl ester (-OCH₂CH₃).
IR Spectroscopy ~3077 cm⁻¹: =C-H stretch (alkene).~2930 cm⁻¹: C-H stretch (aliphatic).~1735 cm⁻¹: C=O stretch (ester).~1640 cm⁻¹: C=C stretch (alkene).~1170 cm⁻¹: C-O stretch (ester).
Mass Spectrometry Molecular Ion (M⁺): m/z = 156.22. Predicted fragments correspond to loss of the ethoxy group (-OC₂H₅, m/z = 111) or cleavage at various points along the alkyl chain.

Chemical Reactivity and Applications in Synthesis

The synthetic value of this compound lies in its bifunctionality. While the ester group can undergo hydrolysis or transesterification, the terminal alkene is a highly versatile handle for carbon-carbon bond formation and functional group interconversion.[14] This makes it a useful building block for drug development professionals seeking to create novel scaffolds or introduce specific pharmacophores.

cluster_reactions Key Transformations of the Alkene Moiety cluster_products Potential Complex Products start start Metathesis Olefin Metathesis Forms new C=C bonds start:f0->Metathesis Hydroformylation Hydroformylation Adds -CHO group start:f0->Hydroformylation Palladium Heck/Suzuki Coupling Forms new C-C bonds start:f0->Palladium Epoxidation Epoxidation Forms epoxide ring start:f0->Epoxidation LongChain Long-Chain Structures Metathesis->LongChain Functionalized Terminally Functionalized Chains Hydroformylation->Functionalized Palladium->LongChain Heterocycles Heterocyclic Compounds Epoxidation->Heterocycles

Caption: Synthetic utility of the terminal alkene in this compound.

  • Olefin Metathesis: The terminal double bond can participate in cross-metathesis or ring-closing metathesis reactions to build more complex olefinic structures.

  • Hydroformylation: Reaction with syngas (CO/H₂) can introduce an aldehyde group at the terminus, which can be further modified into an alcohol, amine, or carboxylic acid.

  • Palladium-Catalyzed Cross-Coupling: The alkene can be used in reactions like the Heck or Suzuki couplings to append aryl or vinyl groups, a common strategy in medicinal chemistry.

  • Epoxidation and Dihydroxylation: The double bond can be converted into an epoxide or a diol, introducing stereocenters and functional groups suitable for building chiral molecules or heterocyclic systems.

The presence of the ester at the other end of the chain provides a latent carboxylic acid functionality, which can be used for amide bond formation, reduction to an alcohol, or other derivatizations after the alkene has been transformed.

Safety, Handling, and Storage

As a chemical intermediate, proper handling of this compound is essential to ensure laboratory safety.

  • Hazards: The compound is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1][3]

  • Personal Protective Equipment (PPE): Always handle in a well-ventilated fume hood. Wear appropriate PPE, including safety goggles, nitrile gloves, and a lab coat.[1]

  • Storage: this compound is a combustible liquid.[1] It should be stored in a tightly sealed container in a cool, dry, and well-ventilated area away from sources of ignition and strong oxidizing agents.

References

  • Wikipedia. (2023, August 15). Terminal alkene. Retrieved January 12, 2026, from [Link]

  • Lebel, H., et al. (2007). Highly Efficient Synthesis of Terminal Alkenes from Ketones. Organic Letters. Retrieved January 12, 2026, from [Link]

  • Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Retrieved January 12, 2026, from [Link]

  • Rehan, M., et al. (2017). Structure Identification of Novel Compounds using simple IR, 1H and 13C NMR spectroscopy and Computational Tools. Journal of Applicable Chemistry. Retrieved January 12, 2026, from [Link]

  • Organic Syntheses. (n.d.). Bicyclo[3.2.0]hept-3-en-6-one, 1,4-dimethyl-, cis-(±)-. Retrieved January 12, 2026, from [Link]

  • University of California, Irvine. (n.d.). Fischer Esterification. Retrieved January 12, 2026, from [Link]

  • Khan Academy. (n.d.). Fischer esterification. Retrieved January 12, 2026, from [Link]

  • OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. Retrieved January 12, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved January 12, 2026, from [Link]

  • YouTube. (2021, April 13). BTEC Applied Science Level 3 - Unit 19 Assignment 2 - Mass spec, IR, 1H & 13C NMR spectra analysis. Retrieved January 12, 2026, from [Link]

  • Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved January 12, 2026, from [Link]

  • ResearchGate. (2025, August 6). Selective preparation of terminal alkenes from aliphatic carboxylic acids. Retrieved January 12, 2026, from [Link]

  • PubChemLite. (n.d.). This compound (C9H16O2). Retrieved January 12, 2026, from [Link]

  • ResearchGate. (2020, August 31). Synthesis and Use of Ethyl 6-Acetyloxyhexanoate as an Internal Standard. Retrieved January 12, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved January 12, 2026, from [Link]

  • University of Wisconsin-Madison. (n.d.). CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. Retrieved January 12, 2026, from [Link]

  • National Institutes of Health. (2020). One-Pot Synthesis of Terminal Alkynes from Alkenes. PMC. Retrieved January 12, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Terminal olefin synthesis by methylenation. Retrieved January 12, 2026, from [Link]

  • Google Patents. (n.d.). CN101125815A - A kind of chemical synthesis method of ethyl 6-chloro-6-oxohexanoate.
  • YouTube. (2021, January 12). Structure Determination from Spectra (1) (H NMR, C NMR, IR). Retrieved January 12, 2026, from [Link]

  • IntechOpen. (2018). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. Retrieved January 12, 2026, from [Link]

Sources

An In-depth Technical Guide to Structurally Diverse C9H16O2 Esters: Nomenclature, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth exploration of a selection of structurally diverse esters with the chemical formula C9H16O2. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of their IUPAC nomenclature, physicochemical properties, synthesis protocols, and applications, with a focus on their utility as versatile chemical intermediates.

Introduction to C9H16O2 Esters

Esters are a pivotal class of organic compounds, characterized by a carbonyl group bonded to an oxygen atom which is, in turn, connected to another organic group.[1] Their prevalence in nature is notable, often contributing to the characteristic fragrances of fruits and flowers.[1] Beyond their sensory properties, esters are fundamental in various industrial and research settings, serving as solvents, plasticizers, and key building blocks in organic synthesis.[2][3] The molecular formula C9H16O2 allows for a considerable number of constitutional isomers, including linear, cyclic, and unsaturated esters. This structural diversity gives rise to a wide range of chemical and physical properties, making them valuable targets for synthesis and application.

This guide will focus on three structurally distinct isomers of C9H16O2: a saturated cyclic ester (ethyl cyclohexanecarboxylate), a lactone (γ-nonalactone), and an unsaturated linear ester (allyl hexanoate). By examining these examples, we aim to provide a comprehensive overview of the chemical principles and practical considerations relevant to this class of molecules.

Ethyl Cyclohexanecarboxylate: A Saturated Cyclic Ester

Ethyl cyclohexanecarboxylate serves as a prime example of a saturated cyclic ester. Its rigid, non-aromatic ring structure imparts specific physical and chemical characteristics that are of interest in various applications, from flavorings to potential scaffolds in medicinal chemistry.

IUPAC Nomenclature and Structure

The IUPAC name for this compound is ethyl cyclohexanecarboxylate .[4] The structure consists of a cyclohexane ring attached to the carbonyl carbon of an ethyl ester group.

Structure:

Caption: Chemical structure of ethyl cyclohexanecarboxylate.

Physicochemical and Spectroscopic Properties

Ethyl cyclohexanecarboxylate is a colorless liquid with properties summarized in the table below.

PropertyValueReference(s)
Molecular FormulaC9H16O2[5]
Molecular Weight156.22 g/mol [5]
Boiling Point194-196 °C[6]
Density0.972 g/cm³[5]
Refractive Index1.451[5]
Flash Point68.5 °C[5]

Spectroscopic Analysis:

  • ¹H NMR: The proton NMR spectrum is characterized by signals corresponding to the ethyl group (a triplet and a quartet) and a series of multiplets for the protons on the cyclohexane ring.

  • ¹³C NMR: The carbon NMR spectrum will show distinct peaks for the carbonyl carbon, the two carbons of the ethyl group, and the carbons of the cyclohexane ring.

  • IR Spectroscopy: The infrared spectrum prominently features a strong absorption band around 1730 cm⁻¹ due to the C=O stretching of the ester group.[4]

Synthesis Protocol: Fischer-Tropsch Esterification

The most common method for synthesizing ethyl cyclohexanecarboxylate is the Fischer-Tropsch esterification of cyclohexanecarboxylic acid with ethanol, catalyzed by a strong acid like sulfuric acid.

Reaction:

Caption: Synthesis of ethyl cyclohexanecarboxylate via Fischer-Tropsch esterification.

Detailed Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine cyclohexanecarboxylic acid (1.0 equivalent), anhydrous ethanol (10.0 equivalents), and concentrated sulfuric acid (0.1 equivalents).[7]

  • Reflux: Heat the reaction mixture to reflux (approximately 76 °C) and maintain for 7 hours.[7] The excess of ethanol serves to shift the equilibrium towards the product side.

  • Work-up: After cooling to room temperature, the reaction mixture is diluted with diethyl ether and washed with deionized water to remove excess ethanol and sulfuric acid.[7]

  • Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.[7] Further purification can be achieved by distillation.

Applications

Ethyl cyclohexanecarboxylate is primarily used as a flavoring agent in the food industry.[4] In the context of drug development, its rigid cyclic scaffold can be a starting point for the synthesis of more complex molecules with potential biological activity. The ester functionality allows for straightforward derivatization to amides or other esters for structure-activity relationship (SAR) studies.

γ-Nonalactone: A Cyclic Ester (Lactone)

γ-Nonalactone, also known as aldehyde C-18, is a five-membered cyclic ester, or lactone. It is widely recognized for its creamy, coconut-like aroma and is found naturally in various fruits.[8][9]

IUPAC Nomenclature and Structure

The IUPAC name for γ-nonalactone is 5-pentyloxolan-2-one .[10] The structure features a five-membered ring containing an ester group, with a pentyl side chain at the 5-position.

Structure:

Caption: Chemical structure of γ-nonalactone.

Physicochemical and Spectroscopic Properties

γ-Nonalactone is a colorless to pale yellow oily liquid.[8] Its properties are summarized below.

PropertyValueReference(s)
Molecular FormulaC9H16O2[11]
Molecular Weight156.22 g/mol [11]
Boiling Point243 °C[11]
Density0.964 g/cm³[11]
Flash Point126 °C[11]

Spectroscopic Analysis:

  • ¹H NMR: The proton NMR spectrum will show characteristic signals for the protons on the lactone ring and the pentyl side chain. A key signal is the multiplet for the proton at the chiral center (C5).[12][13]

  • ¹³C NMR: The carbon NMR will display a downfield signal for the carbonyl carbon and distinct peaks for the carbons in the ring and the aliphatic side chain.

  • IR Spectroscopy: The IR spectrum is dominated by a strong C=O stretching band for the lactone, typically found at a higher wavenumber (around 1770 cm⁻¹) compared to acyclic esters due to ring strain.[12]

Synthesis Protocol

A common laboratory synthesis involves the reaction of heptanal with malonic acid, followed by lactonization.[12][14]

Reaction Workflow:

G_Nonalactone_Synthesis A Heptanal + Malonic Acid B 3-Nonenoic Acid A->B Triethylamine, Heat C γ-Nonalactone B->C H₂SO₄, Heat

Caption: Synthetic workflow for γ-nonalactone.

Detailed Protocol:

  • Knoevenagel Condensation: Combine heptanal (1.0 equivalent), malonic acid (1.0 equivalent), and triethylamine (1.5 equivalents) and heat the mixture.[14] This step forms 3-nonenoic acid.

  • Acidic Work-up: After cooling, the mixture is acidified with cold hydrochloric acid and extracted with diethyl ether.[12]

  • Lactonization: The crude 3-nonenoic acid is then treated with a strong acid, such as sulfuric acid, and heated. This promotes the intramolecular cyclization to form the γ-lactone.[12]

  • Purification: The product is neutralized with a sodium bicarbonate solution, extracted with diethyl ether, and purified by distillation.[12]

Applications

The primary application of γ-nonalactone is in the flavor and fragrance industry to impart coconut and fruity notes.[15] Its presence in natural products and its specific sensory profile make it a valuable compound for food and cosmetic formulations.[9] In a research context, lactones are an important class of compounds in natural product chemistry and can serve as chiral building blocks for the synthesis of more complex molecules. While not directly a pharmaceutical, its structural motif is present in some biologically active natural products.

Allyl Hexanoate: An Unsaturated Linear Ester

Allyl hexanoate is a linear ester containing a terminal double bond in the alcohol-derived portion of the molecule. This unsaturation provides an additional site for chemical modification, making it a versatile intermediate in organic synthesis.

IUPAC Nomenclature and Structure

The preferred IUPAC name for allyl hexanoate is prop-2-en-1-yl hexanoate .[16]

Structure:

Caption: Chemical structure of allyl hexanoate.

Physicochemical and Spectroscopic Properties

Allyl hexanoate is a colorless to pale yellow liquid with a characteristic pineapple-like odor.[17]

PropertyValueReference(s)
Molecular FormulaC9H16O2[2]
Molecular Weight156.22 g/mol [2]
Boiling Point185-188 °C[2]
Density0.887 g/mL at 25 °C[2]
Refractive Index1.422 - 1.426 (at 20 °C)[2]

Spectroscopic Analysis:

  • ¹H NMR: The proton NMR spectrum is distinguished by signals for the vinyl protons of the allyl group (a multiplet and two doublets) and the methylene protons adjacent to the ester oxygen. The hexanoate chain will show characteristic aliphatic signals.[8][18]

  • ¹³C NMR: The carbon NMR will show peaks for the two sp² hybridized carbons of the double bond in addition to the carbonyl carbon and the aliphatic carbons.[19]

  • IR Spectroscopy: The IR spectrum will exhibit a strong C=O stretch around 1740 cm⁻¹, as well as C=C stretching and =C-H bending vibrations characteristic of the allyl group.

Synthesis Protocol: Solid Acid Catalyzed Esterification

While traditional Fischer esterification using sulfuric acid is common, a more environmentally benign approach utilizes a solid acid catalyst.[20]

Reaction:

Caption: Synthesis of allyl hexanoate using a solid acid catalyst.

Detailed Protocol:

  • Reaction Setup: In a flask equipped for azeotropic removal of water, combine hexanoic acid (1.0 equivalent), allyl alcohol (2.0 equivalents), a solid acid catalyst (e.g., TiO₂/SO₄²⁻), a polymerization inhibitor (e.g., hydroquinone), and a solvent such as toluene.[20]

  • Reflux: Heat the mixture to reflux, allowing for the continuous removal of water via a Dean-Stark trap. The reaction progress can be monitored by the amount of water collected.[20]

  • Work-up: After the reaction is complete, cool the mixture and filter to remove the solid catalyst. The catalyst can often be recovered and reused.[20]

  • Purification: The filtrate is then purified by vacuum distillation to yield the final product.[20]

Applications

Allyl hexanoate is extensively used in the flavor and fragrance industry for its pineapple aroma.[16][21] Its utility extends to being a monomer in polymer synthesis, where the allyl group can participate in polymerization reactions.[2] For drug development professionals, the terminal double bond of allyl hexanoate is a valuable functional handle for further chemical transformations, such as epoxidation, dihydroxylation, or metathesis, allowing for the construction of more complex molecular architectures.

Conclusion

The C9H16O2 esters—ethyl cyclohexanecarboxylate, γ-nonalactone, and allyl hexanoate—demonstrate the remarkable structural and functional diversity achievable with a single molecular formula. While their primary commercial applications are currently concentrated in the flavor and fragrance sector, their distinct structural features and reactive functionalities make them valuable tools for the research scientist. The principles of their synthesis, purification, and characterization are broadly applicable in organic chemistry. For professionals in drug development, these and similar ester compounds represent a rich source of scaffolds and intermediates for the synthesis of novel bioactive molecules.

References

  • Scentspiracy. (n.d.). Allyl Caproate (123-68-2) — Fruity Synthetic Ingredient for Perfumery. Retrieved from [Link]

  • ScenTree. (n.d.). Gamma-nonalactone (CAS N° 104-61-0). Retrieved from [Link]

  • Wikipedia. (n.d.). Allyl hexanoate. Retrieved from [Link]

  • ECSA Chemicals. (2021, April 28). Allyl hexanoate and heptanoate. Retrieved from [Link]

  • Collas, S. (n.d.). Synthesis of gamma nonalactone. Prezi. Retrieved from [Link]

  • XMB. (2008, September 18). Synthesis of gamma-nonalactone (Coconut aroma). Retrieved from [Link]

  • PubChem. (n.d.). Ethyl cyclohexanoate. Retrieved from [Link]

  • SpectraBase. (n.d.). gamma-Nonalactone. Retrieved from [Link]

  • SpectraBase. (n.d.). Allyl hexanoate. Retrieved from [Link]

  • LibreTexts Chemistry. (2022, September 15). 15.5: Esters - Structures and Names. Retrieved from [Link]

  • SpectraBase. (n.d.). Allyl hexanoate - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

  • iChemical. (n.d.). Ethyl cyclohexanecarboxylate, CAS No. 3289-28-9. Retrieved from [Link]

  • Wikipedia. (n.d.). γ-Nonalactone. Retrieved from [Link]

  • Consolidated Chemical. (n.d.). Aldehyde C-18 (Gamma Nonalactone) | Fragrance Compound. Retrieved from [Link]

  • Sinofi Ingredients. (n.d.). Gamma-Nonalactone (Aldehyde C-18) | Wholesale Supplier. Retrieved from [Link]

Sources

Introduction: The Language of Molecular Structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the SMILES Notation for Ethyl 6-heptenoate

In the fields of computational chemistry, cheminformatics, and drug development, the ability to represent complex molecular structures in a machine-readable format is paramount. The Simplified Molecular-Input Line-Entry System (SMILES) provides a robust and widely adopted method for describing chemical structures using short ASCII strings.[1] Developed in the 1980s, SMILES encodes a molecule's topology—its atoms and bonds—into a linear string of characters, facilitating its use in databases, modeling software, and chemical information systems.[2][3] This guide offers a detailed exploration of the SMILES notation, using this compound as a practical case study to illustrate the principles of its construction and validation.

Pillar 1: The Foundational Grammar of SMILES

Before deconstructing our target molecule, it is essential to understand the core rules that govern the SMILES language. This system represents a molecular graph with atoms as nodes and bonds as edges.[2]

  • Atoms : Atoms are represented by their standard elemental symbols. For the "organic subset" (B, C, N, O, P, S, F, Cl, Br, I), brackets are not required unless the atom has an unusual valence or formal charge.[4] All other elements must be enclosed in square brackets, such as [Au] for gold.[5] Hydrogens are typically implied to satisfy the normal valence of an atom.[6]

  • Bonds : Single, double, and triple bonds are denoted by the symbols -, =, and #, respectively.[6] Aromatic bonds can be represented by a colon (:) or by using lowercase letters for the aromatic atoms.[5] Single bonds are the default and are often omitted for clarity; thus, the SMILES for ethanol is CCO, not C-C-O.[1]

  • Branches : Side chains or branches off a main chain are enclosed in parentheses (). The branch is placed directly after the atom to which it is attached. For instance, isobutane is represented as CC(C)C.[1]

  • Rings : Cyclic structures are defined by breaking one bond in each ring and labeling the two atoms that were connected with the same number. Cyclohexane, for example, is written as C1CCCCC1.[7]

Pillar 2: Constructing the SMILES for this compound

This compound is an unsaturated ester with applications in flavor, fragrance, and chemical synthesis. To derive its SMILES string, we must systematically translate its two-dimensional structure into a linear notation.

Molecular Profile
PropertyValueSource
IUPAC Name ethyl hept-6-enoate[8]
Molecular Formula C₉H₁₆O₂[9][10]
Molecular Weight 156.22 g/mol [11]
Canonical SMILES CCOC(=O)CCCCC=C[12]
Step-by-Step Derivation Protocol

The process of writing a SMILES string involves selecting a starting atom and traversing the molecular graph. While multiple valid SMILES strings can exist for a single molecule, canonicalization algorithms generate a unique, standard representation. Here, we will construct one of the valid SMILES strings for this compound.

  • Identify Functional Groups and the Main Chain : The molecule consists of an ethyl group (-CH₂CH₃) attached to a heptenoate chain via an ester linkage (-C(=O)O-). The heptenoate chain has a double bond at the 6th position.

  • Select a Starting Point : A logical starting point is the terminal methyl carbon of the ethyl group.

    • SMILES so far: C

  • Build the Ethyl Group : Add the adjacent methylene carbon of the ethyl group.

    • SMILES so far: CC

  • Incorporate the Ester Linkage : The ethyl group is bonded to an oxygen atom of the ester.

    • SMILES so far: CCO

  • Represent the Carbonyl Group : This oxygen is attached to the carbonyl carbon. The carbonyl is a double bond to another oxygen, which is represented as a branch.

    • SMILES so far: CCOC(=O)

  • Construct the Heptenoate Chain : The carbonyl carbon is the beginning of the seven-carbon chain. We now append the remaining five aliphatic carbons in sequence.

    • SMILES so far: CCOC(=O)CCCCC

  • Specify the Unsaturation : The IUPAC name "6-heptenoate" indicates a double bond between the 6th and 7th carbons (counting from the carbonyl carbon as C1). In our string, this corresponds to the final two carbons. We add the double bond symbol (=) followed by the final carbon.

    • Final SMILES : CCOC(=O)CCCCC=C

This logical, step-by-step process, rooted in the fundamental rules of SMILES, allows for the unambiguous representation of this compound.[2][5]

Visualizing the Molecular Graph

To further clarify the relationship between the structure and its SMILES notation, we can represent the molecule as a graph. The following diagram, generated using DOT language, illustrates the connectivity of the heavy atoms in this compound.

Caption: Molecular graph of this compound.

Pillar 3: Trustworthiness through Validation

A generated SMILES string must be validated to ensure its accuracy. This is a critical step in maintaining data integrity within chemical databases and computational models.

Computational Validation Protocol

The primary method for validating a SMILES string is to use software to convert it back into a 2D or 3D molecular structure.[13] Cheminformatics toolkits like RDKit are industry standards for this process.[14]

  • Input the SMILES String : Provide the generated SMILES string, CCOC(=O)CCCCC=C, to a validation tool or library.[15][16]

  • Conversion to Molecule Object : The software parses the string, interpreting the atoms, bonds, and branches according to SMILES syntax. The RDKit library's Chem.MolFromSmiles() function is a common tool for this purpose.[14]

  • Sanitization and Analysis : The resulting molecular object is "sanitized," a process that checks for chemical validity, correct valences, and aromaticity.[14]

  • Structure Verification : The 2D or 3D structure generated by the software is visually inspected and compared against the known structure of this compound. Key features to verify include:

    • The total count of each atom type (9 Carbons, 2 Oxygens).

    • The presence and location of the ester functional group.

    • The presence and location of the carbon-carbon double bond.

  • Confirmation : If the computationally generated structure matches the expected structure, the SMILES string is considered valid.

This self-validating system ensures that the linear notation accurately represents the intended molecule, establishing a foundation of trust for subsequent research and development activities.

Conclusion

The Simplified Molecular-Input Line-Entry System is an elegant and powerful notation that bridges the gap between chemical structure diagrams and computational data processing. By following a systematic, rule-based approach, we can accurately represent complex molecules like this compound in a simple, linear format. The ability to construct and, critically, to validate these representations is a fundamental skill for any professional in the chemical and pharmaceutical sciences, ensuring accuracy and interoperability in an increasingly data-driven field.

References

  • DrugXpert. "Complete SMILES Notation Guide: Chemical Structure Representation.
  • U.S. Environmental Protection Agency. "Appendix F SMILES Notation Tutorial.
  • Lozano, A. (2024). "How to write a reaction in SMILES format." Zymvol.
  • WebAssign. "SMILES.
  • Chemistry LibreTexts. (2020). "5.8: Line Notation (SMILES and InChI).
  • PubChemLite. "this compound (C9H16O2).
  • National Center for Biotechnology Information. "this compound | C9H16O2 | CID 560341." PubChem.
  • NIST. "6-Heptenoic acid, ethyl ester." NIST WebBook.
  • ChemicalBook. "this compound.
  • Cheminfo.org. "SMILES generator / checker.
  • Santa Cruz Biotechnology. "this compound | CAS 25118-23-4.
  • ChemDoodle. "Demos > SMILES.
  • Daylight Chemical Information Systems. "SMILES Tutorial.
  • Jim Clark. "Unsaturated Esters.
  • Bao, G. (2024). "How to Validate SMILES?" Medium.
  • Sulstice. (2022). "Lecture 001 — How to Write SMILES: Introduction to Converting Skeletal Diagrams to 1-D data string representation.
  • Wikipedia. "Simplified Molecular Input Line Entry System.
  • Leskoff. "SMILES to Structure.
  • NovoPro Bioscience Inc. "Convert SMILES to 3D structure.

Sources

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of Ethyl Hept-6-enoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist, Gemini

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the structural elucidation of organic molecules. This guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of ethyl hept-6-enoate, a valuable unsaturated ester intermediate in organic synthesis. By delving into the theoretical underpinnings of NMR and applying them to this specific molecule, we aim to equip researchers, scientists, and drug development professionals with the expertise to confidently interpret and predict NMR data. This document will cover the fundamental principles of NMR, detailed spectral prediction and interpretation for both ¹H and ¹³C nuclei, a step-by-step experimental protocol for data acquisition, and an exploration of advanced 2D NMR techniques for unambiguous structural confirmation.

Introduction: The Power of NMR in Structural Elucidation

In the realm of organic chemistry and drug development, the precise determination of molecular structure is paramount for understanding reactivity, biological activity, and ensuring the purity and identity of synthesized compounds. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone of molecular characterization, providing unparalleled insight into the connectivity and chemical environment of individual atoms within a molecule.[1][2] This non-destructive technique probes the magnetic properties of atomic nuclei, allowing for the generation of a detailed molecular fingerprint.[3]

This guide will focus on the comprehensive NMR analysis of ethyl hept-6-enoate, an unsaturated ester with distinct structural features that lend themselves well to NMR investigation. Through a detailed examination of its ¹H and ¹³C NMR spectra, we will illustrate the core principles of chemical shift, spin-spin coupling, and signal integration. Furthermore, we will explore how advanced 2D NMR techniques can be leveraged to unequivocally assign every proton and carbon signal, providing a robust and self-validating system for structural verification.

Fundamental Principles of NMR Spectroscopy

At its core, NMR spectroscopy relies on the intrinsic quantum mechanical property of nuclear spin.[1][2] Atomic nuclei with an odd number of protons or neutrons, such as ¹H and ¹³C, possess a nuclear spin that generates a magnetic moment. When placed in a strong external magnetic field (B₀), these nuclear magnets align either with or against the field, creating distinct energy levels. The application of a radiofrequency (RF) pulse can excite these nuclei from the lower to the higher energy state. The energy required for this transition is measured and forms the basis of the NMR signal.[2]

The precise resonance frequency of a nucleus is highly sensitive to its local electronic environment. This phenomenon, known as the chemical shift (δ) , is the cornerstone of NMR's structural elucidating power. Electrons circulating around a nucleus generate a small, localized magnetic field that opposes the external field, effectively "shielding" the nucleus. The extent of this shielding depends on the electron density, which is influenced by the proximity of electronegative atoms and the type of chemical bonds. Chemical shifts are reported in parts per million (ppm) relative to a standard reference compound, typically tetramethylsilane (TMS).[1]

Another critical aspect of ¹H NMR is spin-spin coupling , which arises from the interaction of the magnetic moments of neighboring, non-equivalent protons. This interaction splits the NMR signal into a multiplet, with the number of peaks following the "n+1 rule," where 'n' is the number of equivalent neighboring protons. The magnitude of this splitting, the coupling constant (J) , is measured in Hertz (Hz) and provides valuable information about the dihedral angle and connectivity between coupled protons.

Finally, the integration of a ¹H NMR signal, represented by the area under the peak, is directly proportional to the number of protons giving rise to that signal. This quantitative information is crucial for determining the relative number of protons in different chemical environments within the molecule.

Predicted NMR Spectra of Ethyl Hept-6-enoate

To illustrate the application of these principles, we will first predict the ¹H and ¹³C NMR spectra of ethyl hept-6-enoate. These predictions are based on established chemical shift correlations for esters and alkenes.[4]

Molecular Structure and Proton/Carbon Numbering

For clarity, the protons and carbons of ethyl hept-6-enoate are numbered as follows:

Caption: Structure of ethyl hept-6-enoate with atom numbering.

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum of ethyl hept-6-enoate in CDCl₃ is detailed in the table below. The predictions are generated using a combination of empirical data and computational models.[5][6][7][8][9]

ProtonsPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)Integration
H-7 5.75 - 5.85ddt (doublet of doublets of triplets)J(H7-H6a) ≈ 17, J(H7-H6b) ≈ 10, J(H7-H5) ≈ 6.51H
H-6a ~5.00d (doublet)J(H6a-H7) ≈ 171H
H-6b ~4.95d (doublet)J(H6b-H7) ≈ 101H
H-8 4.12q (quartet)J(H8-H9) ≈ 7.12H
H-2 2.28t (triplet)J(H2-H3) ≈ 7.52H
H-4 2.05q (quartet)J(H4-H3) ≈ J(H4-H5) ≈ 7.02H
H-3 1.64p (pentet)J(H3-H2) ≈ J(H3-H4) ≈ 7.22H
H-5 1.42p (pentet)J(H5-H4) ≈ J(H5-H6) ≈ 7.02H
H-9 1.25t (triplet)J(H9-H8) ≈ 7.13H

Justification of Predicted ¹H Chemical Shifts and Multiplicities:

  • H-7 (Vinyl Proton): This proton is on a double bond and is deshielded, hence its downfield chemical shift. It is coupled to the two diastereotopic protons on C-6 (H-6a and H-6b) with different coupling constants (geminal coupling is negligible), and also to the two protons on C-5, resulting in a complex multiplet (ddt).

  • H-6a and H-6b (Terminal Vinyl Protons): These protons are also on the double bond. They are diastereotopic and will appear as two distinct signals, each coupled to H-7, giving rise to two doublets.

  • H-8 (Ethyl CH₂): These protons are adjacent to the electron-withdrawing oxygen of the ester group, causing a significant downfield shift. They are coupled to the three equivalent protons of the methyl group (H-9), resulting in a quartet.[4]

  • H-2 (Methylene α to Carbonyl): The protons on the carbon adjacent to the carbonyl group are deshielded and typically appear in the 2-2.2 ppm region.[4] They are coupled to the two protons on C-3, resulting in a triplet.

  • H-4, H-3, and H-5 (Aliphatic Methylene Protons): These methylene protons are in the aliphatic chain and have chemical shifts in the typical alkane region. Their multiplicities arise from coupling to their neighboring methylene protons.

  • H-9 (Ethyl CH₃): These protons are part of the ethyl group and are in a typical upfield aliphatic region. They are coupled to the two protons of the adjacent methylene group (H-8), resulting in a triplet.

Predicted ¹³C NMR Spectrum

The predicted ¹³C NMR spectrum of ethyl hept-6-enoate is summarized below.[10]

CarbonPredicted Chemical Shift (δ, ppm)
C-1 (Carbonyl) ~173.5
C-7 (Alkene CH) ~138.5
C-6 (Alkene CH₂) ~114.5
C-8 (Ethyl OCH₂) ~60.2
C-2 ~34.0
C-4 ~33.2
C-5 ~28.1
C-3 ~24.2
C-9 (Ethyl CH₃) ~14.2

Justification of Predicted ¹³C Chemical Shifts:

  • C-1 (Carbonyl Carbon): The carbonyl carbon of an ester is highly deshielded and appears significantly downfield.[11]

  • C-7 and C-6 (Alkene Carbons): These sp² hybridized carbons appear in the characteristic alkene region of the spectrum.

  • C-8 (Ethyl OCH₂): The carbon directly attached to the ester oxygen is deshielded and appears in the 60-70 ppm range.

  • C-2, C-3, C-4, C-5 (Aliphatic Carbons): These sp³ hybridized carbons appear in the upfield region of the spectrum.

  • C-9 (Ethyl CH₃): The terminal methyl carbon of the ethyl group is the most shielded carbon and appears at the highest field.

Experimental Protocol for NMR Data Acquisition

Obtaining high-quality, reproducible NMR spectra is contingent upon meticulous sample preparation and the appropriate selection of experimental parameters.

Sample Preparation

A well-prepared sample is the foundation of a successful NMR experiment.

Materials:

  • Ethyl hept-6-enoate (high purity)

  • Deuterated chloroform (CDCl₃, 99.8 atom % D)

  • Tetramethylsilane (TMS) as an internal standard (optional, as the residual solvent peak can be used for referencing)

  • High-quality 5 mm NMR tube

  • Pasteur pipette with a cotton or glass wool plug

  • Small vial

Procedure:

  • Cleaning the NMR Tube: Ensure the NMR tube is scrupulously clean and dry. Wash with a suitable solvent (e.g., acetone) and dry in an oven at a moderate temperature.

  • Sample Concentration: For a standard ¹H NMR spectrum, weigh approximately 5-10 mg of ethyl hept-6-enoate into a clean vial. For a ¹³C NMR spectrum, a more concentrated sample of 20-50 mg is recommended to achieve a good signal-to-noise ratio in a reasonable timeframe.

  • Dissolution: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial containing the sample. Gently swirl or vortex the vial to ensure complete dissolution.

  • Filtration and Transfer: To remove any particulate matter that could degrade the magnetic field homogeneity, filter the solution through a Pasteur pipette with a small cotton or glass wool plug directly into the NMR tube.

  • Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and label it clearly.

NMR Instrument Parameters

The following are typical acquisition parameters for a 400 MHz NMR spectrometer.

For ¹H NMR:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on a Bruker spectrometer).

  • Number of Scans: 8 to 16 scans are typically sufficient for a sample of this concentration.

  • Relaxation Delay (d1): 1-2 seconds.

  • Acquisition Time (aq): 3-4 seconds.

  • Spectral Width (sw): 12-16 ppm.

For ¹³C NMR:

  • Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on a Bruker spectrometer).

  • Number of Scans: 1024 scans or more may be necessary to achieve an adequate signal-to-noise ratio.

  • Relaxation Delay (d1): 2 seconds.

  • Acquisition Time (aq): 1-2 seconds.

  • Spectral Width (sw): 200-240 ppm.

Data Processing

Raw NMR data (the Free Induction Decay, or FID) must be processed to obtain the final spectrum.

  • Fourier Transform: The FID is converted from the time domain to the frequency domain via a Fourier transform.

  • Phasing: The spectrum is phased to ensure all peaks are in the absorptive mode.

  • Baseline Correction: The baseline of the spectrum is corrected to be flat.

  • Referencing: The chemical shift axis is referenced to the residual solvent peak of CDCl₃ (δ = 7.26 ppm for ¹H, δ = 77.16 ppm for ¹³C) or to the TMS signal (δ = 0.00 ppm).

  • Integration: For the ¹H spectrum, the signals are integrated to determine the relative proton ratios.

Advanced 2D NMR Techniques for Structural Confirmation

While 1D NMR provides a wealth of information, complex molecules or those with overlapping signals can benefit from two-dimensional (2D) NMR experiments. These techniques provide correlation information between different nuclei, allowing for unambiguous assignment of the entire molecular structure.[2][12][13][14][15]

COSY (Correlation Spectroscopy)

The COSY experiment reveals correlations between protons that are coupled to each other (typically through two or three bonds). In a COSY spectrum of ethyl hept-6-enoate, we would expect to see cross-peaks connecting:

  • H-8 and H-9

  • H-2 and H-3

  • H-3 and H-4

  • H-4 and H-5

  • H-5 and H-6a/H-6b

  • H-6a/H-6b and H-7

Caption: Expected COSY correlations for ethyl hept-6-enoate.

HSQC (Heteronuclear Single Quantum Coherence)

The HSQC experiment shows correlations between protons and the carbons to which they are directly attached (one-bond ¹H-¹³C correlations).[2] This is an incredibly powerful tool for assigning carbon signals. For ethyl hept-6-enoate, the HSQC spectrum would show cross-peaks connecting:

  • H-9 to C-9

  • H-8 to C-8

  • H-2 to C-2

  • H-3 to C-3

  • H-4 to C-4

  • H-5 to C-5

  • H-6a/H-6b to C-6

  • H-7 to C-7

Caption: Expected HSQC correlations for ethyl hept-6-enoate.

HMBC (Heteronuclear Multiple Bond Correlation)

The HMBC experiment reveals correlations between protons and carbons over two or three bonds.[2][12] This is particularly useful for identifying quaternary carbons and for piecing together the carbon skeleton of a molecule. Key HMBC correlations for ethyl hept-6-enoate would include:

  • H-9 to C-8

  • H-8 to C-9 and C-1

  • H-2 to C-1 , C-3 , and C-4

  • H-3 to C-1 , C-2 , C-4 , and C-5

  • H-7 to C-5

These correlations would allow for the unambiguous assignment of all carbons, including the carbonyl carbon (C-1), which has no attached protons.

Conclusion

The comprehensive analysis of the ¹H and ¹³C NMR spectra of ethyl hept-6-enoate serves as a practical and in-depth guide to the application of NMR spectroscopy in modern chemical research. By understanding the fundamental principles of chemical shift, coupling constants, and integration, and by leveraging the power of advanced 2D NMR techniques, researchers can confidently elucidate and verify the structures of novel compounds. The protocols and interpretations presented herein provide a robust framework for obtaining and analyzing high-quality NMR data, an essential skill for professionals in the fields of chemistry and drug development.

References

  • PubChem. Ethyl 6-heptenoate | C9H16O2 | CID 560341. [Link]

  • ChemAxon. NMR Predictor. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • PROSPRE. 1H NMR Predictor. [Link]

  • University of California, Los Angeles. Spectroscopy Tutorial: Esters. [Link]

  • NMRDB.org. Simulate and predict NMR spectra. [Link]

  • Nuzillard, J.-M. (2019). The COSY and HMBC correlations are referenced according to the pairs of... ResearchGate. [Link]

  • Mao, J.-D., & Schmidt-Rohr, K. (2004). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta, 68(19), 3929-3943. [Link]

  • NMRDB.org. Predict 1H proton NMR spectra. [Link]

  • Eliason, R., & Meiler, J. (2011). Structure Identification of Novel Compounds using simple IR, 1H and 13C NMR spectroscopy and Computational Tools. [Link]

  • San Diego State University. Common 2D (COSY, HSQC, HMBC). [Link]

  • Gupta, P. (2022, August 7). Predict NMR spectra in seconds | Free Application | NMR Analysis | 1H NMR | 13C NMR [Video]. YouTube. [Link]

  • Allwood, D. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC [Video]. YouTube. [Link]

  • Columbia University. HSQC and HMBC | NMR Core Facility. [Link]

  • Chegg. (2021, April 25). Solved The NMR spectra of | Chegg.com. [Link]

  • Reddit. (2024, February 7). Is there a website for common 1H or 13C NMR spectra for known compounds? r/OrganicChemistry. [Link]

  • Nowick, J. S. (2011, December 1). Lecture 22. Aspects of COSY, HMQC, HMBC, and Related Experiments [Video]. YouTube. [Link]

  • Rao Padidela, S. (2025, January 9). Why do carboxylic acid esters have larger NMR chemical shift than carbonates? ResearchGate. [Link]

  • Wiley Science Solutions. Spectral Databases. [Link]

  • University of Wisconsin-Madison. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

  • Pirrung, M. C., & Nalbandian, C. J. (2018). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molbank, 2018(4), M1020. [Link]

Sources

Decoding the Molecular Blueprint: An In-depth Technical Guide to the Mass Spectrometry Fragmentation Pattern of Ethyl 6-heptenoate

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

Gaithersburg, MD – January 12, 2026 – This whitepaper provides a detailed analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of Ethyl 6-heptenoate (C9H16O2). Authored for researchers, scientists, and professionals in drug development and analytical chemistry, this guide elucidates the core fragmentation pathways, offering a predictive framework for interpreting the mass spectrum of this unsaturated ester. By dissecting the underlying mechanisms, this document aims to enhance the structural elucidation capabilities within modern analytical laboratories.

Introduction: The Analytical Significance of this compound

This compound is a fatty acid ethyl ester (FAEE) characterized by a terminal double bond in its acyl chain. The presence of both an ester functional group and a site of unsaturation makes its mass spectral behavior a compelling case study for understanding the interplay of different fragmentation drivers. Electron ionization (EI) mass spectrometry, a cornerstone technique for the analysis of volatile and semi-volatile organic compounds, induces reproducible fragmentation patterns that serve as a molecular fingerprint.[1][2] A thorough understanding of these patterns is paramount for unambiguous compound identification in complex matrices.

This guide will explore the principal fragmentation mechanisms governing the dissociation of the this compound molecular ion, including the McLafferty rearrangement, alpha-cleavage, and other significant bond scissions. The rationale behind the formation of key fragment ions will be discussed, supported by established principles of mass spectrometry.

Experimental Context: Electron Ionization Mass Spectrometry

In EI-MS, analyte molecules are bombarded with high-energy electrons (typically 70 eV), leading to the ejection of an electron and the formation of a molecular ion (M•+).[1] This process imparts significant internal energy into the molecular ion, causing it to undergo a series of unimolecular decompositions into smaller, charged fragments and neutral species. The resulting mass spectrum is a plot of the relative abundance of these fragment ions as a function of their mass-to-charge ratio (m/z). The pattern of these fragments provides invaluable structural information.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

A typical workflow for the analysis of this compound would involve its introduction into a gas chromatograph coupled to a mass spectrometer.

  • Sample Preparation: A dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or hexane) is prepared.

  • Gas Chromatography: A small volume (e.g., 1 µL) of the sample is injected into the GC, where it is vaporized. The analyte is then separated from the solvent and other potential components on a capillary column (e.g., a non-polar or medium-polarity column).

  • Ionization: As the this compound elutes from the GC column, it enters the ion source of the mass spectrometer, where it is subjected to electron ionization.

  • Mass Analysis: The resulting ions are accelerated and separated based on their m/z ratio by a mass analyzer (e.g., a quadrupole).

  • Detection: The ions are detected, and their abundances are recorded to generate the mass spectrum.

Predicted Fragmentation Pathways of this compound

The molecular weight of this compound is 156.22 g/mol .[3][4][5] Upon electron ionization, the molecular ion (M•+) at m/z 156 is formed. While the molecular ion of some esters can be weak or absent, it is often observable.[6][7] The subsequent fragmentation is dictated by the relative stability of the resulting ions and neutral losses.

The McLafferty Rearrangement: A Dominant Pathway

The McLafferty rearrangement is a hallmark fragmentation of carbonyl compounds possessing a γ-hydrogen atom.[8][9] This rearrangement involves a six-membered cyclic transition state, leading to the cleavage of the β-bond and the formation of a new radical cation and a neutral alkene.[9][10] In this compound, the presence of hydrogens on the carbon atom gamma to the carbonyl group facilitates this process.

The rearrangement results in the formation of a prominent ion at m/z 88 and the neutral loss of propene (C3H6). This ion is often the base peak or one of the most abundant ions in the spectra of similar ethyl esters.[11]

Caption: McLafferty rearrangement of the this compound molecular ion.

Alpha-Cleavage: Scission Adjacent to the Carbonyl Group

Alpha-cleavage involves the homolytic cleavage of a bond adjacent to a functional group.[10][12] For esters, cleavage can occur on either side of the carbonyl group.

  • Loss of the Ethoxy Radical (•OCH2CH3): Cleavage of the C-O bond results in the formation of an acylium ion. This is a common fragmentation pathway for esters.[13] The resulting acylium ion, [CH2=CH(CH2)3CO]+, would have an m/z of 111 .

  • Loss of an Alkyl Radical: Cleavage of the C-C bond alpha to the carbonyl group leads to the loss of a C4H7• radical. This would result in the formation of the [COOCH2CH3]+ ion at m/z 73 .

Alpha_Cleavage cluster_0 Alpha-Cleavage Pathways mol This compound M•+ (m/z 156) path1 Loss of •OCH2CH3 mol->path1 path2 Loss of •(CH2)3CH=CH2 mol->path2 frag1 Acylium Ion [C6H9O]+ m/z 111 path1->frag1 frag2 [COOCH2CH3]+ m/z 73 path2->frag2

Caption: Alpha-cleavage pathways for the this compound molecular ion.

Cleavage at the Ester Alkyl Group

Fragmentation can also be initiated by cleavage within the ethyl group of the ester.

  • Loss of an Ethyl Radical (•CH2CH3): Cleavage of the O-CH2 bond is less common but can occur, leading to the formation of a protonated acid ion at m/z 127 .

  • Loss of Ethene (C2H4): A rearrangement reaction can lead to the elimination of a neutral ethene molecule and the formation of the carboxylic acid radical cation at m/z 128 .

Influence of the Terminal Double Bond

The double bond at the 6-position is relatively far from the charge-retaining ester group in the primary fragments. However, it can influence the fragmentation of larger fragments or lead to complex rearrangements. The presence of the double bond can result in a series of hydrocarbon-like fragment ions, typically with low abundance, corresponding to losses of alkyl and alkenyl radicals. For instance, a prominent peak at m/z 41 ([C3H5]+, allyl cation) is expected due to cleavage at the allylic position. A peak at m/z 55 ([C4H7]+) is also commonly observed in the spectra of unsaturated esters.[14]

Summary of Predicted Fragment Ions

The following table summarizes the major predicted fragment ions for this compound in EI-MS. The relative abundances are qualitative predictions based on general fragmentation rules for esters.

m/zProposed StructureFragmentation PathwayPredicted Relative Abundance
156[CH2=CH(CH2)4COOCH2CH3]•+Molecular IonLow to Medium
111[CH2=CH(CH2)3CO]+α-cleavage (loss of •OCH2CH3)Medium
88[CH2=C(OH)OCH2CH3]•+McLafferty RearrangementHigh (likely Base Peak)
73[COOCH2CH3]+α-cleavage (loss of •C5H9)Low to Medium
55[C4H7]+Cleavage related to the double bondMedium
41[C3H5]+Allylic cleavageMedium to High

Conclusion: A Predictive Framework for Structural Elucidation

The fragmentation of this compound under electron ionization is predicted to be dominated by the McLafferty rearrangement, yielding a characteristic base peak at m/z 88. Significant ions resulting from alpha-cleavage (m/z 111) and fragmentations related to the terminal double bond (m/z 55 and 41) are also expected to be prominent features of the mass spectrum.

This in-depth guide provides a robust theoretical framework for the interpretation of the mass spectrum of this compound. By understanding the causality behind these fragmentation pathways, researchers and scientists can more confidently identify this and structurally related compounds in their analytical workflows. The principles outlined herein are broadly applicable to the structural elucidation of other unsaturated esters, reinforcing the predictive power of mass spectrometry in chemical analysis.

References

  • Vertex AI Search. (n.d.).
  • NIST/EPA/NIH Mass Spectral Library. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. Retrieved January 12, 2026.
  • Murphy, R. C. (2004). Mass Spectrometric Analysis of Long-Chain Lipids. National Institutes of Health. Retrieved January 12, 2026.
  • The Secretary Chemistry Classes. (2020, March 17). PART 14: ALIPHATIC ESTERS (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE. YouTube. Retrieved January 12, 2026.
  • Faria, J. A. (n.d.). Identification of Aromatic Fatty Acid Ethyl Esters. Retrieved January 12, 2026.
  • Wikipedia. (n.d.). McLafferty rearrangement. Retrieved January 12, 2026.
  • Hanuš, R., et al. (2025, August 8). Structural characterization of wax esters by electron ionization mass spectrometry.
  • Nibbering, N. M. M. (2025, August 9). The McLafferty rearrangement: A personal recollection.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved January 12, 2026.
  • American Chemical Society. (n.d.). Mass Spectra of Esters. Formation of Rearrangement Ions.
  • Fluorine notes. (2020, October 1). A NEW PERSPECTIVE ON THE MCLAFFERTY REARRANGEMENT IN THE SPECTRA OF n-CARBOXYLIC ACIDS AND THE. Retrieved January 12, 2026.
  • Chemistry Steps. (n.d.). McLafferty Rearrangement. Retrieved January 12, 2026.
  • Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved January 12, 2026.
  • Barata, P., et al. (2020, January). Mass spectra of the ethyl oleate (a) and oleic acid amide (b) compounds.
  • Chemistry LibreTexts. (2023, August 29).
  • LCGC International. (n.d.). Electron Ionization for GC–MS. Retrieved January 12, 2026.
  • AZoM. (n.d.). Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis. Retrieved January 12, 2026.
  • Sigma-Aldrich. (n.d.). This compound 98 25118-23-4. Retrieved January 12, 2026.
  • Santa Cruz Biotechnology. (n.d.). This compound | CAS 25118-23-4. Retrieved January 12, 2026.

Sources

An In-depth Technical Guide to the Infrared Spectroscopy of Ethyl 6-heptenoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Elucidating the Molecular Vibrations of a Versatile Ester

Ethyl 6-heptenoate (C9H16O2) is a fatty acid ethyl ester characterized by a terminal carbon-carbon double bond.[1] This structure imparts unique chemical properties, making it a valuable intermediate in the synthesis of polymers, flavors, and fragrances. Infrared (IR) spectroscopy serves as a powerful and non-destructive analytical technique for the structural confirmation and purity assessment of such compounds.[2][3] This guide provides an in-depth analysis of the infrared absorption spectrum of this compound, offering a detailed interpretation of its characteristic peaks for researchers, scientists, and professionals in drug development and chemical synthesis. The vibrational spectrum of a molecule is a unique physical property, acting as a molecular "fingerprint" that can be used for identification.[3]

Molecular Structure and its Spectroscopic Implications

The key to interpreting the IR spectrum of this compound lies in understanding its constituent functional groups. The molecule is comprised of:

  • An ester functional group (-COOEt) , which contains a strong carbonyl (C=O) bond and two distinct carbon-oxygen single bonds (C-O).

  • A terminal alkene (vinyl group, -CH=CH2) , featuring a carbon-carbon double bond (C=C) and vinylic C-H bonds.

  • A saturated aliphatic chain (-(CH2)4-) and an ethyl group (-CH2CH3) , which contribute numerous sp3 hybridized C-H bonds.

Each of these groups undergoes characteristic stretching and bending vibrations upon interaction with infrared radiation, giving rise to distinct absorption bands in the spectrum.[4]

A Deep Dive into the Vibrational Spectrum of this compound

The infrared spectrum of an organic molecule is typically analyzed in two main regions: the functional group region (4000-1500 cm⁻¹) and the fingerprint region (1500-400 cm⁻¹).

The Functional Group Region (4000-1500 cm⁻¹): Key Diagnostic Peaks

This region is often the most straightforward to interpret, as it contains the characteristic stretching vibrations of key functional groups.

  • C-H Stretching Vibrations (3100-2850 cm⁻¹):

    • Alkene (=C-H) Stretch: A weak to medium intensity band appearing just above 3000 cm⁻¹ is a clear indicator of a C-H bond where the carbon is part of a double bond (sp2 hybridized). For this compound, this peak is expected around 3080-3075 cm⁻¹ .[4][5][6] The presence of absorption bands above 3000 cm⁻¹ is a useful diagnostic tool for the presence of unsaturation.[4][6][7]

    • Alkane (-C-H) Stretch: Strong, sharp absorptions appearing just below 3000 cm⁻¹ arise from the stretching of C-H bonds in the saturated alkyl chain and the ethyl group (sp3 hybridized). These are typically observed in the range of 2960-2850 cm⁻¹ .[8] Most organic molecules contain saturated alkane-like portions and therefore exhibit these characteristic IR absorptions.[8]

  • Carbonyl (C=O) Ester Stretch (ca. 1735 cm⁻¹):

    • The most intense and readily identifiable peak in the spectrum of this compound is the carbonyl stretching vibration. For saturated aliphatic esters, this strong, sharp absorption band typically appears in the 1750-1735 cm⁻¹ region.[4][7] The high frequency of this vibration is attributed to the significant dipole moment and strength of the C=O double bond. The electronegativity of the adjacent oxygen atom in the ester linkage tends to increase the frequency compared to a simple ketone.[9]

  • Carbon-Carbon Double Bond (C=C) Stretch (ca. 1640 cm⁻¹):

    • The stretching of the terminal C=C double bond gives rise to a medium-intensity absorption band in the 1680-1640 cm⁻¹ range.[4][6] For a monosubstituted alkene like the one in this compound, this peak is expected to appear near 1640 cm⁻¹ .[5][10]

The Fingerprint Region (1500-650 cm⁻¹): A Wealth of Structural Detail

This region contains a complex series of absorptions arising from bending vibrations and skeletal vibrations of the molecule as a whole. While more complex to interpret, it provides a unique fingerprint for the compound.

  • C-O Stretching Vibrations (1300-1000 cm⁻¹):

    • Esters are characterized by two distinct C-O single bond stretching vibrations, which contribute to a "Rule of Three" pattern along with the C=O stretch.[11] These strong peaks are found between 1300 and 1000 cm⁻¹.[11]

      • The asymmetric C-C-O stretch (involving the carbonyl carbon and the ether oxygen) is typically found around 1250-1160 cm⁻¹ .[11]

      • The symmetric O-C-C stretch (involving the ether oxygen and the ethyl group) appears at a lower frequency, generally in the 1100-1030 cm⁻¹ range.[11]

  • Alkene C-H Bending Vibrations (1000-900 cm⁻¹):

    • The out-of-plane bending vibrations (or "wags") of the hydrogens on the double bond are particularly diagnostic for the substitution pattern of an alkene.[6][10] For a terminal (monosubstituted) alkene, two strong bands are expected:

      • One strong band near 990 cm⁻¹ .[8]

      • Another strong band near 910 cm⁻¹ .[8][10] The presence of both of these sharp and intense peaks is a highly reliable indicator of a vinyl group.[10]

  • Alkane C-H Bending Vibrations (ca. 1465 cm⁻¹ and 1375 cm⁻¹):

    • The scissoring vibration of CH2 groups in the alkyl chain results in an absorption around 1465 cm⁻¹ .[4][6]

    • The symmetric bending ("rocking") of the methyl (CH3) group in the ethyl ester moiety gives rise to a peak near 1378 cm⁻¹ .[6]

Summary of Key Infrared Absorptions

Wavenumber (cm⁻¹)Vibrational ModeFunctional GroupIntensity
~3075=C-H StretchTerminal AlkeneMedium
2960-2850-C-H StretchAlkyl (sp³)Strong
~1735C=O StretchEsterVery Strong, Sharp
~1640C=C StretchTerminal AlkeneMedium
~1465-CH₂- Bend (Scissoring)AlkylMedium
~1375-CH₃ Bend (Rocking)Alkyl (Ethyl)Medium
~1250-1160C-C-O Asymmetric StretchEsterStrong
~1100-1030O-C-C Symmetric StretchEsterStrong
~990=C-H Bend (Out-of-plane)Terminal AlkeneStrong
~910=C-H Bend (Out-of-plane)Terminal AlkeneStrong

Visualizing Molecular Structure and Analytical Workflow

The following diagrams illustrate the key functional groups of this compound and the general workflow for its analysis via FTIR spectroscopy.

Caption: Key functional groups in this compound responsible for IR absorptions.

workflow start Start prep Sample Preparation (Place liquid drop on ATR crystal) start->prep Liquid Sample background Acquire Background Spectrum (Clean crystal) prep->background sample_scan Acquire Sample Spectrum background->sample_scan Analyze sample process Data Processing (Background correction, FT) sample_scan->process interpret Spectral Interpretation (Peak identification & assignment) process->interpret end End interpret->end

Sources

An In-depth Technical Guide to the Discovery and First Synthesis of Ethyl 6-heptenoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Ethyl 6-heptenoate, a valuable unsaturated ester, finds applications in the synthesis of more complex organic molecules. While a singular, seminal publication marking its "discovery" is not readily identifiable in the historical chemical literature, its synthesis can be logically reconstructed through the application of classical, time-honored synthetic methodologies. This guide provides a comprehensive overview of a plausible first synthesis of this compound, predicated on the foundational principles of the malonic ester synthesis for the formation of the carboxylic acid precursor, 6-heptenoic acid, followed by a Fischer-Speier esterification. This document is intended for researchers, scientists, and professionals in drug development, offering not just a procedural outline but also a deeper understanding of the causality behind the experimental choices.

Introduction to this compound

This compound is an organic compound with the chemical formula C9H16O2.[1] Structurally, it is the ethyl ester of 6-heptenoic acid, a seven-carbon carboxylic acid featuring a terminal double bond between carbons 6 and 7. This terminal alkene functionality makes this compound a useful building block in organic synthesis, allowing for a variety of subsequent chemical transformations such as polymerization, epoxidation, and metathesis reactions.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC9H16O2
Molar Mass156.22 g/mol
IUPAC Nameethyl hept-6-enoate
Boiling Point189 °C
Density0.89 g/mL at 25 °C

Source: PubChem, Sigma-Aldrich

Given the robustness and well-established nature of the synthetic routes detailed below, it is highly probable that early preparations of this compound were achieved through a two-step process: the synthesis of 6-heptenoic acid followed by its esterification.

A Plausible First Synthesis: A Two-Step Approach

The most logical and historically consistent approach to the first synthesis of this compound involves two cornerstone reactions of organic chemistry: the Malonic Ester Synthesis to create the carbon skeleton of the parent carboxylic acid, and the Fischer-Speier Esterification to form the final ester.

Conceptual Workflow

The overall synthetic strategy is depicted below. This workflow highlights the transformation of a simple diester, diethyl malonate, into the target unsaturated ester through sequential alkylation, hydrolysis, decarboxylation, and esterification.

G A Diethyl Malonate B Sodio-diethyl malonate A->B  NaOEt, EtOH C Alkylated Malonic Ester B->C  5-bromopent-1-ene D 6-Heptenoic Acid C->D  1. aq. HCl, Heat  2. Decarboxylation E This compound D->E  EtOH, H2SO4 (cat.), Heat

Caption: Overall synthetic workflow for this compound.

Step 1: Synthesis of 6-Heptenoic Acid via Malonic Ester Synthesis

The malonic ester synthesis is a classic method for preparing carboxylic acids with two additional carbons than the starting alkyl halide.[2][3][4] This method is particularly effective due to the enhanced acidity of the α-hydrogens of diethyl malonate, which are situated between two electron-withdrawing carbonyl groups, facilitating their removal by a moderately strong base like sodium ethoxide.

The enolate formed from diethyl malonate is a soft nucleophile, ideal for S_N2 reactions with primary alkyl halides. For the synthesis of 6-heptenoic acid, a five-carbon electrophile with a terminal double bond is required, such as 5-bromopent-1-ene.

The subsequent hydrolysis of the resulting diethyl 2-(pent-4-en-1-yl)malonate, followed by heating in an acidic medium, leads to decarboxylation to yield the desired 6-heptenoic acid.[3]

Materials:

  • Diethyl malonate

  • Sodium metal

  • Anhydrous ethanol

  • 5-bromopent-1-ene

  • Hydrochloric acid (concentrated)

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware for reflux, distillation, and extraction

Procedure:

  • Preparation of Sodium Ethoxide: In a round-bottom flask equipped with a reflux condenser and a drying tube, carefully add sodium metal pieces to an excess of anhydrous ethanol under an inert atmosphere. The reaction is exothermic and produces hydrogen gas. Allow the reaction to proceed until all the sodium has dissolved.

  • Formation of the Malonate Enolate: To the freshly prepared sodium ethoxide solution, add diethyl malonate dropwise with stirring. The formation of the enolate is an acid-base reaction.

  • Alkylation: To the solution of the malonate enolate, add 5-bromopent-1-ene dropwise. The reaction mixture is then heated to reflux for several hours to ensure complete alkylation. The progress of the reaction can be monitored by thin-layer chromatography.

  • Work-up and Isolation of the Alkylated Diester: After cooling, the reaction mixture is poured into water, and the product is extracted with diethyl ether. The organic layers are combined, washed with brine, and dried over anhydrous magnesium sulfate. The solvent is removed under reduced pressure to yield the crude diethyl 2-(pent-4-en-1-yl)malonate.

  • Hydrolysis and Decarboxylation: The crude diester is refluxed with a concentrated aqueous solution of hydrochloric acid. This step hydrolyzes the ester groups to carboxylic acids and the resulting β-dicarboxylic acid readily decarboxylates upon heating to yield 6-heptenoic acid.

  • Purification: The cooled reaction mixture is extracted with diethyl ether. The organic extract is then washed with water and dried. The final product, 6-heptenoic acid, can be purified by vacuum distillation.

Step 2: Synthesis of this compound via Fischer-Speier Esterification

The Fischer-Speier esterification, first described in 1895 by Emil Fischer and Arthur Speier, is the acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester.[5][6] This is a reversible reaction, and to drive the equilibrium towards the product, an excess of the alcohol (in this case, ethanol) is typically used, or the water formed during the reaction is removed.[7][8]

G cluster_0 Fischer-Speier Esterification Mechanism A Carboxylic Acid (6-Heptenoic Acid) B Protonated Carbonyl A->B + H+ C Tetrahedral Intermediate B->C + EtOH D Protonated Ester C->D - H2O E Ester (this compound) D->E - H+

Caption: Simplified mechanism of Fischer-Speier Esterification.

Materials:

  • 6-heptenoic acid

  • Anhydrous ethanol

  • Sulfuric acid (concentrated)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Standard laboratory glassware for reflux and distillation

Procedure:

  • Reaction Setup: In a round-bottom flask, combine 6-heptenoic acid and a significant excess of anhydrous ethanol.

  • Catalyst Addition: While cooling the flask in an ice bath, slowly add a catalytic amount of concentrated sulfuric acid with swirling.

  • Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux for several hours. The reaction progress can be monitored by the disappearance of the carboxylic acid starting material using TLC or GC.

  • Work-up: After cooling the reaction mixture to room temperature, most of the excess ethanol is removed by distillation. The residue is then diluted with diethyl ether and carefully washed with water, followed by a saturated sodium bicarbonate solution to neutralize the acidic catalyst and any unreacted carboxylic acid, and finally with brine.

  • Drying and Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed by rotary evaporation. The resulting crude this compound can be purified by vacuum distillation to yield the final product.

Conclusion

While the precise historical moment of the discovery and first synthesis of this compound may not be documented in a single landmark publication, its preparation can be confidently approached through a logical sequence of well-understood and foundational organic reactions. The combination of the malonic ester synthesis to construct the C7 carbon chain with a terminal alkene, followed by the classic Fischer-Speier esterification, represents a robust and scientifically sound pathway that would have been accessible to early organic chemists. This guide provides both the theoretical underpinning and the practical, step-by-step protocols for this synthesis, offering valuable insights for today's researchers and scientists.

References

  • Wikipedia. Malonic ester synthesis. [Link]

  • Master Organic Chemistry. The Malonic Ester and Acetoacetic Ester Synthesis. [Link]

  • Online Chemistry Notes. Malonic ester synthesis (of carboxylic acids). [Link]

  • StudySmarter. Malonic Ester Synthesis: Mechanism & Use. [Link]

  • Organic Chemistry Portal. Malonic Ester Synthesis. [Link]

  • Wikipedia. Fischer–Speier esterification. [Link]

  • Organic Chemistry Portal. Fischer Esterification. [Link]

  • EPFL Graph Search. Fischer–Speier esterification. [Link]

  • ChemSynthesis. 6-heptenoic acid. [Link]

  • Pearson. Fischer Esterification Explained: Definition, Examples, Practice & Video Lessons. [Link]

  • Organic Chemistry Portal. Terminal olefin synthesis by methylenation. [Link]

  • Master Organic Chemistry. Fischer Esterification. [Link]

Sources

Introduction: Understanding the Profile of a Versatile Ester

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of Ethyl 6-heptenoate in Common Laboratory Solvents

This compound (C₉H₁₆O₂) is an unsaturated ester characterized by a seven-carbon chain with a terminal double bond and an ethyl ester functional group.[1][2] Its unique structure, combining a hydrophilic ester region with a larger, lipophilic aliphatic chain, makes it a molecule of interest in organic synthesis, flavor and fragrance applications, and as a building block for more complex chemical structures. For researchers and drug development professionals, a comprehensive understanding of its solubility is paramount for its effective use, whether as a reactant, a solvent, or a target for purification.

This guide moves beyond simple data points to provide a foundational understanding of the physicochemical principles governing the solubility of this compound. As a self-validating system, it combines theoretical predictions with a robust experimental protocol, empowering scientists to confidently assess its behavior in any solvent system relevant to their work.

Section 1: Core Physicochemical Profile

The solubility of a compound is fundamentally dictated by its intrinsic physical and chemical properties. The key parameters for this compound are summarized below, providing the basis for predicting its interactions with various solvents.

PropertyValueSource
Molecular Formula C₉H₁₆O₂[1][3]
Molecular Weight 156.22 g/mol [1][3]
Boiling Point 189 °C (at 760 mmHg)[4][5]
Density 0.89 g/mL (at 25 °C)[5]
logP (Octanol/Water) ~2.4[1]
Hydrogen Bond Donors 0[1]
Hydrogen Bond Acceptors 2 (the carbonyl and ether oxygens)[1]

The calculated LogP value of ~2.4 indicates that this compound is significantly more soluble in nonpolar environments (like octanol) than in water, classifying it as a moderately lipophilic compound.[1] Crucially, the absence of hydrogen bond donor sites means it cannot engage in the strong hydrogen-bonding network characteristic of protic solvents like water, a key factor in its low aqueous solubility.[6]

Section 2: The "Like Dissolves Like" Principle in Action

The solubility of this compound is best understood through the principle of "like dissolves like," which states that substances with similar intermolecular forces and polarity tend to be miscible. The molecule's structure can be conceptually divided into two regions with distinct polarities.

cluster_0 This compound mol CH₂=CH-(CH₂)₄-COO-CH₂CH₃ polar Polar Head (Ester Group) - Dipole-Dipole Interactions - H-Bond Acceptor nonpolar Nonpolar Tail (C7 Hydrocarbon Chain) - Van der Waals Forces

Caption: Polarity analysis of the this compound structure.

  • Nonpolar Tail: The seven-carbon aliphatic chain, including the terminal alkene, constitutes the bulk of the molecule. This region is nonpolar and interacts primarily through weak van der Waals forces (London dispersion forces).

  • Polar Head: The ethyl ester group (-COOCH₂CH₃) is polar due to the electronegative oxygen atoms, creating a permanent dipole. This allows for dipole-dipole interactions and makes the oxygen atoms hydrogen bond acceptors.

This dual nature predicts that solvents capable of accommodating both nonpolar and moderately polar interactions will be most effective at dissolving this compound.

Section 3: Predicted Solubility Across Common Lab Solvents

While extensive experimental data for this specific ester is not compiled in a single public source, we can generate a highly reliable predicted solubility profile based on its physicochemical properties and established principles of ester solubility.[6]

Solvent ClassSolventPredicted SolubilityRationale
Nonpolar Hexane, Heptane, CyclohexaneHigh / Miscible Van der Waals forces of the solvent effectively interact with the long nonpolar tail of the ester.
Toluene, BenzeneHigh / Miscible Aromatic ring allows for favorable interactions with the hydrocarbon chain.
Polar Aprotic Diethyl EtherHigh / Miscible The ether's structure is highly compatible with the ester's overall polarity.
Tetrahydrofuran (THF)High / Miscible A versatile solvent that balances polarity and nonpolar characteristics effectively.
Ethyl AcetateHigh / Miscible As an ester itself, it shares identical functional groups, leading to excellent miscibility.
AcetoneHigh / Miscible The strong dipole of the ketone group can interact with the ester head, while the methyl groups solvate the tail.
Dichloromethane (DCM)High / Miscible A moderately polar solvent capable of dissolving a wide range of organic compounds.
Acetonitrile (ACN)Moderate to High While highly polar, its aprotic nature allows for good solvation without the disruptive effects of hydrogen bonding.
Dimethylformamide (DMF)Moderate Very high polarity may lead to slightly less favorable interaction compared to less polar aprotic solvents.
Dimethyl Sulfoxide (DMSO)Moderate Similar to DMF, its extreme polarity makes it a less ideal solvent than others in its class.
Polar Protic Ethanol, IsopropanolHigh / Miscible The alkyl portions of these alcohols interact well with the ester's tail, and the ester's H-bond acceptors can interact with the alcohol's -OH group.
MethanolModerate to High The shortest chain alcohol is more polar, making it slightly less compatible than ethanol but still a good solvent.
WaterLow / Immiscible The dominant, high-energy hydrogen-bonding network of water cannot be overcome by the weak interactions offered by the ester. The long nonpolar tail is highly hydrophobic.[6][7]

Section 4: A Self-Validating Protocol for Experimental Solubility Determination

To ensure trustworthiness and provide actionable methodology, this section details a standard laboratory procedure for quantifying the solubility of this compound. The shake-flask method is the gold standard for determining thermodynamic solubility and is particularly reliable for compounds with low to moderate solubility.[8]

Experimental Workflow Diagram

prep 1. Preparation Add excess this compound to a known volume of solvent in a sealed vial. equil 2. Equilibration Agitate at a constant temperature (e.g., 25°C) for 24-48 hours. prep->equil Ensure saturation phase 3. Phase Separation Allow solid to settle. (Centrifugation may be used to accelerate). equil->phase Reach equilibrium sample 4. Sampling Carefully withdraw an aliquot of the clear supernatant. Filter using a 0.22 µm syringe filter. phase->sample Isolate saturated solution dilute 5. Dilution Dilute the filtered sample with a suitable mobile phase to fall within the calibration range. sample->dilute Prepare for analysis analyze 6. Analysis Inject into a calibrated HPLC or GC to determine the concentration. dilute->analyze Quantify analyte calc 7. Calculation Calculate solubility (e.g., in mg/mL) using the concentration and dilution factor. analyze->calc Determine final value

Caption: Workflow for the shake-flask solubility determination method.

Step-by-Step Methodology

1. Materials and Reagents:

  • This compound (purity >98%)

  • Solvent of interest (HPLC grade or equivalent)

  • Scintillation vials or glass test tubes with screw caps

  • Orbital shaker or magnetic stirrer with temperature control

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringes and 0.22 µm syringe filters (ensure filter material is compatible with the solvent)

  • Calibrated Gas Chromatograph (GC) with FID or High-Performance Liquid Chromatograph (HPLC) with UV/MS detector.

2. Protocol:

  • Preparation of Saturated Solution: Add an excess amount of this compound to a vial (e.g., 200 mg). The amount should be sufficient to ensure that undissolved solid remains after equilibration. Record the exact amount added.

  • Solvent Addition: Add a precise volume of the chosen solvent (e.g., 5.0 mL) to the vial.

  • Equilibration: Seal the vial tightly to prevent solvent evaporation. Place the vial on an orbital shaker in a temperature-controlled environment (e.g., 25 °C ± 0.5 °C). Agitate the mixture for at least 24 hours. A 48-hour period is recommended to ensure thermodynamic equilibrium is reached.

  • Phase Separation: After equilibration, let the vial stand undisturbed for several hours to allow the excess solid to settle. For fine suspensions, centrifugation at a moderate speed can be used to pellet the solid.

  • Sampling: Carefully withdraw an aliquot (e.g., 1.0 mL) from the clear supernatant, ensuring no solid particles are disturbed.

  • Filtration: Immediately filter the aliquot through a 0.22 µm syringe filter into a clean, tared vial. This step is critical to remove any microscopic undissolved particles.

  • Dilution and Quantification:

    • Accurately weigh the filtered sample.

    • Perform a series of precise dilutions with a suitable solvent (often the mobile phase for HPLC) to bring the concentration into the linear range of a pre-established calibration curve.

    • Analyze the diluted sample using a calibrated GC or HPLC method to determine its concentration.

  • Calculation: The solubility (S) is calculated using the determined concentration (C), the dilution factor (DF), and the density of the solvent (ρ) if working in mass/mass units.

    • In mg/mL: S = C × DF

    • In g/100 g solvent: S = (C × DF × Volume of sample) / Mass of solvent

Section 5: Practical Implications for the Researcher

A thorough grasp of this compound's solubility profile is essential for its practical application:

  • Reaction Chemistry: When used as a reactant, selecting a solvent in which all reagents are highly soluble can increase reaction rates and improve yields. Conversely, its low solubility in water is advantageous for reactions involving aqueous workups, as it facilitates easy separation.

  • Purification and Extraction: Its high solubility in nonpolar solvents like hexane and its immiscibility with water make it an ideal candidate for liquid-liquid extraction from aqueous mixtures. The choice between solvents like diethyl ether and ethyl acetate can be optimized based on the polarity of impurities to be removed.

  • Chromatography: For purification via column chromatography, a solvent system (e.g., hexane/ethyl acetate) can be designed where this compound has moderate mobility, allowing for effective separation from byproducts.

  • Formulation Science: In drug development or fragrance formulation, its solubility characteristics determine which carriers or solvent systems are viable. Its lipophilic nature suggests good miscibility with oils and other nonpolar excipients.

Conclusion

This compound is a moderately nonpolar ester with high solubility in a wide range of nonpolar and polar aprotic organic solvents, moderate to high solubility in alcohols, and very low solubility in water. This profile is a direct consequence of its molecular structure, which features a dominant nonpolar hydrocarbon tail and a polar ester head that can accept but not donate hydrogen bonds. By combining this theoretical understanding with the robust experimental protocol provided, researchers can accurately predict and validate the behavior of this compound, ensuring its optimal use in synthesis, purification, and formulation.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 560341, this compound. Retrieved from [Link].[1][9]

  • Cheméo (n.d.). Chemical Properties of 6-Heptenoic acid, ethyl ester (CAS 25118-23-4). Retrieved from [Link].[7]

  • National Institute of Standards and Technology (n.d.). 6-Heptenoic acid, ethyl ester in NIST WebBook. Retrieved from [Link].[2]

  • DC Chemicals (n.d.). This compound MSDS. Retrieved from [Link].[10]

  • Solubility of Things (n.d.). Esters: Structure, Properties, and Reactions. Retrieved from [Link].[6]

  • Academia.edu (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link].[11]

  • Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. In Drug Design and Discovery. IntechOpen. Retrieved from [Link].[8]

  • Scribd (n.d.). Ester Solubility and Preparation Lab Report. Retrieved from [Link].[12]

  • LibreTexts Chemistry (2023). Solubility of Organic Compounds. Retrieved from [Link].

Sources

Navigating the Thermochemical Landscape of Ethyl 6-heptenoate: A Methodological Guide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Uncharted Thermochemical Territory of Ethyl 6-heptenoate

This compound, a volatile organic ester with applications in flavor, fragrance, and as a potential building block in organic synthesis, presents a case where readily available, comprehensive thermochemical data is notably scarce. Standard reference databases such as the NIST Chemistry WebBook currently lack extensive entries for this specific compound[1][2][3][4]. This guide, therefore, pivots from a simple data repository to a detailed methodological whitepaper. It is designed to empower researchers and drug development professionals with the foundational knowledge and practical protocols required to experimentally determine or theoretically predict the key thermochemical properties of this compound and similar volatile organic esters.

This document will provide a robust framework for understanding and acquiring critical thermochemical data, including the standard enthalpy of formation (ΔfH°), standard molar entropy (S°), and heat capacity (Cp). A thorough grasp of these properties is indispensable for process design, safety assessments, reaction modeling, and understanding the compound's stability and reactivity. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system, and ground our claims in authoritative sources.

Core Thermochemical Properties: A Contextual Overview

While specific experimental values for this compound are not publicly available, we can provide context by examining data for structurally similar esters. These values serve as a benchmark for what one might expect to find through the methodologies detailed in this guide.

Thermochemical PropertyRepresentative CompoundValueUnitsSource
Standard Enthalpy of Formation (liquid) Ethyl pentanoate-554.1 ± 0.8kJ/mol[5]
Latent Heat of Fusion Ethyl palmitate180-200J/g[6]
Specific Heat Capacity (liquid) Ethyl palmitate~2.2J/g·K[6]
Standard Molar Entropy (liquid, 298.15 K) Methyl Esters (correlation)S(n) = {215.94 + 31.517n}J/K·mol[7]

Note: The data presented in this table is for structurally related compounds and should be used for illustrative purposes only. 'n' in the entropy correlation refers to the number of carbon atoms.

Part 1: Experimental Determination of Thermochemical Properties

The experimental investigation of a compound's thermochemical properties is the gold standard for accuracy. The following sections detail the primary calorimetric techniques for determining the enthalpy of formation and heat capacity.

Standard Enthalpy of Formation via Combustion Calorimetry

The standard enthalpy of formation (ΔfH°) is a measure of the energy change when one mole of a compound is formed from its constituent elements in their standard states[8]. For organic compounds like this compound, this is most accurately determined indirectly through its enthalpy of combustion (ΔcH°).

Causality of Experimental Design: Oxygen bomb calorimetry is the chosen method. The core principle is to completely combust a known mass of the substance in a sealed, oxygen-rich environment (the "bomb"). The heat released by the combustion is absorbed by a surrounding water bath, and the temperature change of the water is precisely measured. Benzoic acid is the primary standard for calibrating the calorimeter due to its well-defined and certified heat of combustion[9]. For a volatile liquid like this compound, encapsulation in a combustible, low-volatility container (like a gelatin capsule) is crucial to prevent premature vaporization and ensure complete, controlled combustion.

  • Calorimeter Calibration:

    • Accurately weigh approximately 1 g of standard benzoic acid pellet.

    • Place the pellet in the crucible of the oxygen bomb.

    • Attach a fuse wire to the electrodes, ensuring it is in contact with the pellet.

    • Seal the bomb and pressurize it with high-purity oxygen to approximately 30 atm.

    • Submerge the bomb in a known mass of water in the calorimeter's insulated bucket.

    • Allow the system to reach thermal equilibrium.

    • Ignite the sample and record the temperature change of the water until a stable final temperature is reached.

    • Calculate the heat capacity of the calorimeter using the known heat of combustion of benzoic acid. Repeat for consistency.

  • Sample Measurement (this compound):

    • Pipette a precise mass (0.5-1.0 g) of this compound into a tared gelatin capsule and seal it.

    • Place the sealed capsule in the crucible.

    • Repeat steps 1.3 to 1.7 from the calibration procedure.

    • The total heat released is calculated from the temperature rise and the calorimeter's heat capacity.

    • Corrections must be applied for the heat of combustion of the fuse wire and the gelatin capsule, and for the formation of nitric acid from residual nitrogen in the bomb.

    • From the corrected heat of combustion, the standard enthalpy of formation can be calculated using Hess's Law.

G cluster_prep Preparation & Calibration cluster_exp Experiment cluster_analysis Data Analysis Calibrate Calibrate Calorimeter (Benzoic Acid) Setup Assemble Oxygen Bomb Calibrate->Setup Sample Encapsulate Volatile Sample (this compound) Sample->Setup Equilibrate Achieve Thermal Equilibrium Setup->Equilibrate Ignite Ignite Sample Equilibrate->Ignite Measure Record Temperature Rise Ignite->Measure Correct Apply Corrections (fuse, capsule, acid) Measure->Correct Calc_Comb Calculate Enthalpy of Combustion (ΔcH°) Correct->Calc_Comb Calc_Form Calculate Enthalpy of Formation (ΔfH°) Calc_Comb->Calc_Form

Caption: Workflow for determining the enthalpy of formation.

Heat Capacity and Phase Transitions via Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a powerful thermoanalytical technique that measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature[10]. It is the primary method for determining heat capacity (Cp) and the enthalpies of phase transitions (e.g., fusion and vaporization)[6][11][12].

Causality of Experimental Design: The "three-step method" is a robust protocol for determining heat capacity. It involves three separate runs: a baseline run with empty crucibles, a run with a sapphire standard (which has a precisely known heat capacity), and a run with the sample. This procedure allows for the accurate subtraction of instrumental effects and provides a direct comparison to a standard, enhancing the accuracy of the measurement[13][14]. For volatile liquids, hermetically sealed pans are essential to prevent mass loss due to evaporation during the experiment, which would otherwise lead to significant errors in the measured heat flow[15].

  • Baseline Run:

    • Place an empty, hermetically sealed aluminum pan in the sample position and another in the reference position of the DSC cell.

    • Equilibrate the cell at the starting temperature (e.g., -100 °C).

    • Heat the cell at a constant rate (e.g., 20 °C/min) through the desired temperature range (e.g., to 100 °C)[16].

    • Record the heat flow curve. This is the baseline.

  • Sapphire Standard Run:

    • Place a precisely weighed sapphire standard in the sample pan.

    • Repeat steps 1.2 to 1.4.

    • Record the heat flow curve for the sapphire standard.

  • Sample Run (this compound):

    • Accurately weigh 5-15 mg of this compound into a new aluminum pan and hermetically seal it[16].

    • Repeat steps 1.2 to 1.4.

    • Record the heat flow curve for the sample.

  • Data Analysis:

    • The specific heat capacity of the sample (Cp,sample) at a given temperature (T) is calculated using the following equation: Cp,sample(T) = (Cp,std(T) * m_std / m_sample) * (ΔQ_sample(T) - ΔQ_baseline(T)) / (ΔQ_std(T) - ΔQ_baseline(T)) where:

      • Cp,std is the specific heat capacity of the sapphire standard.

      • m is the mass.

      • ΔQ is the heat flow signal from the respective runs.

G cluster_runs DSC Experimental Runs cluster_analysis Data Processing & Calculation Baseline Run 1: Empty Pans (Baseline) Subtract Subtract Baseline from Sample & Standard Baseline->Subtract Standard Run 2: Sapphire Standard Standard->Subtract Sample Run 3: this compound (Sealed Pan) Sample->Subtract Compare Compare Sample Heat Flow to Standard Heat Flow Subtract->Compare Calc_Cp Calculate Specific Heat Capacity (Cp) Compare->Calc_Cp

Caption: Workflow for determining specific heat capacity via DSC.

Part 2: Theoretical Prediction of Thermochemical Properties

When experimental determination is not feasible, computational chemistry provides powerful tools for predicting thermochemical properties with increasing accuracy. Density Functional Theory (DFT) and high-accuracy composite methods are at the forefront of these approaches[17][18][19][20].

Density Functional Theory (DFT)

DFT is a quantum mechanical method used to investigate the electronic structure of many-body systems[19]. It is a workhorse of computational chemistry for its balance of accuracy and computational cost. For thermochemical predictions, a typical workflow involves geometry optimization followed by a frequency calculation.

Causality of Computational Choices: The choice of functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-311+G(d,p)) is critical and dictates the accuracy of the results[21]. The geometry optimization locates the lowest energy conformation of the molecule. The subsequent frequency calculation confirms that this structure is a true minimum on the potential energy surface (i.e., no imaginary frequencies) and provides the zero-point vibrational energy (ZPVE), thermal corrections, and entropy, which are essential for calculating the enthalpy and Gibbs free energy of formation[22].

High-Accuracy Composite Methods (G3, G4 Theories)

For more accurate predictions, particularly for enthalpy of formation, composite methods like Gaussian-3 (G3) and Gaussian-4 (G4) theories are employed[23][24][25]. These methods approximate a very high-level calculation by combining the results of several lower-level calculations. They include empirical corrections to account for remaining deficiencies, often yielding results within 1-2 kcal/mol of experimental values[24][25]. G3MP2 is a more computationally economical variant of G3 theory[24][26].

G cluster_dft DFT Calculation cluster_g4 G4(MP2) Composite Method cluster_analysis Thermochemical Analysis Opt Geometry Optimization (e.g., B3LYP/6-31G(d)) Freq Frequency Calculation Opt->Freq G4_SP Series of Single-Point Energy Calculations Opt->G4_SP ZPVE Obtain ZPVE & Thermal Corrections Freq->ZPVE G4_Corr Apply Higher-Level Corrections (HLC) G4_SP->G4_Corr Atomize Calculate Atomization Energy G4_Corr->Atomize ZPVE->Atomize Final_S_Cp Determine Entropy (S°) & Heat Capacity (Cp) ZPVE->Final_S_Cp Final_Hf Determine Enthalpy of Formation (ΔfH°) Atomize->Final_Hf

Caption: Workflow for theoretical prediction of thermochemical data.

Conclusion

While the thermochemical data for this compound remains to be definitively characterized and published, this guide provides the necessary theoretical foundation and practical, step-by-step protocols for its determination. By leveraging established experimental techniques like oxygen bomb calorimetry and differential scanning calorimetry, researchers can obtain high-fidelity data. In parallel, modern computational methods such as DFT and G4 theory offer a powerful predictive route. The synthesis of these experimental and theoretical approaches, as detailed in this guide, provides a comprehensive strategy for navigating the thermochemical landscape of this and other important organic molecules, ensuring scientific integrity and enabling advancements in chemical process design and development.

References

  • Auto-QChem: an automated workflow for the generation and storage of DFT calculations for organic molecules. (2022). RSC Publishing. [Link]

  • Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry. (n.d.). PMC. [Link]

  • Heat–Cool: A Simpler Differential Scanning Calorimetry Approach for Measuring the Specific Heat Capacity of Liquid Materials. (2023). MDPI. [Link]

  • Journal of Chemical & Engineering Data Vol. 68 No. 5. (n.d.). ACS Publications. [Link]

  • Assessment of Gaussian4 theory for the computation of enthalpies of formation of large organic molecules. (n.d.). ResearchGate. [Link]

  • Effects of unsaturated fatty acid methyl esters on the oxidation stability of biodiesel determined by gas chromatography-mass spectrometry and information entropy methods. (n.d.). IDEAS/RePEc. [Link]

  • Determination of enthalpy of formation of methyl and ethyl esters of fatty acids. (n.d.). ResearchGate. [Link]

  • Determination of enthalpy of formation of methyl and ethyl esters of fatty acids. (2010). PubMed. [Link]

  • Welcome to the NIST WebBook. (n.d.). NIST. [Link]

  • Effects of Unsaturated Fatty Acid Methyl Esters on the Oxidation Stability of Biodiesel Determined by Gas Chromatography-Mass Spectrometry and Information Entropy Methods. (n.d.). ResearchGate. [Link]

  • Journal of Chemical & Engineering Data Vol. 70 No. 11. (n.d.). ACS Publications. [Link]

  • Density Functional Theory Calculations of the thermochemistry of the dehydration of 2. (n.d.). arXiv. [Link]

  • G3MP2 Theory. (n.d.). University of Munich. [Link]

  • NIST Chemistry WebBook - SRD 69. (n.d.). NIST. [Link]

  • Journal of Chemical & Engineering Data Ahead of Print. (n.d.). ACS Publications. [Link]

  • Ab Initio Thermochemistry of Highly Flexible Molecules for Thermal Decomposition Analysis. (2023). ACS Publications. [Link]

  • Best Practice DFT Protocols for Basic Molecular Computational Chemistry. (2022). ResearchGate. [Link]

  • NIST Organic Thermochemistry Archive (NOTA). (n.d.). NIST WebBook. [Link]

  • Heat capacity, saturation vapor pressure, and thermodynamic functions of ethyl esters of C3–C5 and C18 carboxylic acids. (n.d.). ResearchGate. [Link]

  • Specific Heat Capacity Testing – ASTM E1269 DSC Method. (n.d.). Infinita Lab. [Link]

  • G4(MP2) theory - saving some time over G4. (n.d.). Group of Prof. Hendrik Zipse. [Link]

  • NIST Chemistry WebBook. (n.d.). National Institute of Standards and Technology. [Link]

  • Differential scanning calorimetry. (n.d.). Wikipedia. [Link]

  • Determining Specific Heat Capacity by Differential Scanning Calorimetry. (n.d.). ASTM. [Link]

  • Measurement of Specific Heat Capacity Using Differential Scanning Calorimeter. (n.d.). Idaho National Laboratory. [Link]

  • Assessment of the Thermal Properties of Aromatic Esters as Novel Phase Change Materials. (n.d.). MDPI. [Link]

  • Heats of formation from G2, G2(MP2), and G2(MP2,SVP) total energies. (n.d.). ResearchGate. [Link]

  • Journal of Chemical & Engineering Data Vol. 69 No. 9. (n.d.). ACS Publications. [Link]

  • The Enthalpies of Formation for Polychlorinated Dibenzofurans with Use of G3XMP2 Model Chemistry and Density Functional Theory. (n.d.). ResearchGate. [Link]

  • Determining Volatile Organic Compounds by Differential Scanning Calorimetry. (n.d.). TA Instruments. [Link]

  • Thermo physical chemical properties of fluids using the free NIST chemistry webbook database. (2017). MedCrave online. [Link]

  • METHOD 204A - VOLATILE ORGANIC COMPOUNDS CONTENT IN LIQUID INPUT STREAM 1. Scope and Application 1.1 Applicability. This proced. (n.d.). EPA. [Link]

  • Pentanoic acid, ethyl ester. (n.d.). NIST WebBook. [Link]

  • Determining volatile organic carbon by Differential scanning calorimetry, ta250. (n.d.). TA Instruments. [Link]

  • Standard enthalpies of combustion and formation for fatty acid esters in the condensed state. (n.d.). ResearchGate. [Link]

  • Heats of combustion of organic compounds. (n.d.). NIST Technical Series Publications. [Link]

Sources

A Strategic Framework for Assessing the Neurotoxicity of Ethyl 6-heptenoate: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Ethyl 6-heptenoate, a volatile ester with potential applications in the flavor and fragrance industries, currently lacks a comprehensive neurotoxicological profile. This technical guide outlines a systematic, tiered approach to thoroughly evaluate the potential neurotoxicity of this compound, designed to meet rigorous scientific and regulatory standards. In the absence of direct neurotoxicity data, this document serves as a strategic roadmap, leveraging established principles of toxicology, including in silico modeling, in vitro screening, and in vivo assessments, in alignment with international guidelines from the Organisation for Economic Co-operation and Development (OECD) and principles from regulatory bodies like the European Food Safety Authority (EFSA). The proposed framework emphasizes a logical progression from high-throughput screening to detailed mechanistic and functional studies, ensuring a robust, evidence-based characterization of the compound's potential impact on the nervous system.

Introduction: The Profile of this compound

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 25118-23-4[1][2][6]
Molecular Formula C9H16O2[1][2]
Molecular Weight 156.22 g/mol [1][6]
Boiling Point 189 °C[7]
Density 0.89 g/mL at 25 °C[7]
Refractive Index n20/D 1.426[7]
SMILES CCOC(=O)CCCCC=C[7]
InChI Key FTJATNSAFIFEDU-UHFFFAOYSA-N[6][7]

Rationale for a Tiered Neurotoxicity Assessment Strategy

Given the limited specific data for this compound, a structured, tiered approach to neurotoxicity testing is scientifically prudent and aligns with the principles of the 3Rs (Replacement, Reduction, and Refinement of animal testing).[8] This strategy allows for early hazard identification using non-animal methods, with subsequent, more complex in vivo studies only being triggered by evidence of potential neurotoxic activity. This approach is consistent with modern toxicology practices and regulatory guidance from bodies like EFSA for food additives.[8][9][10]

The workflow for this tiered assessment is depicted in the following diagram:

G cluster_0 Tier 1: Initial Hazard Identification cluster_1 Tier 2: In Vivo Screening cluster_2 Tier 3: In-Depth Characterization cluster_3 Final Assessment in_silico In Silico Assessment (QSAR & Read-Across) in_vitro In Vitro Neurotoxicity Assay Battery in_silico->in_vitro Provides initial structural alerts risk_assessment Comprehensive Risk Assessment & Weight of Evidence in_silico->risk_assessment No structural alerts & negative in vitro in_vivo_screening In Vivo Neurotoxicity Screen (Rodent Model - OECD 424) in_vitro->in_vivo_screening If neurotoxic potential is indicated in_vitro->risk_assessment No neurotoxic potential dnt_study Developmental Neurotoxicity Study (DNT - OECD 426) in_vivo_screening->dnt_study If screening is positive or equivocal in_vivo_screening->risk_assessment Clear negative findings dnt_study->risk_assessment Provides detailed hazard characterization

Caption: A tiered approach for neurotoxicity assessment of this compound.

Tier 1: In Silico and In Vitro Screening

The initial tier focuses on non-animal methods to predict and screen for potential neurotoxicity.

In Silico Assessment: Predictive Toxicology

Before embarking on laboratory studies, computational methods can provide valuable initial insights.

  • Quantitative Structure-Activity Relationship (QSAR) Models: QSAR models for neurotoxicity can be employed to predict the potential of this compound to cause adverse neurological effects based on its chemical structure.[11][12][13][14] These models are trained on large datasets of compounds with known neurotoxicity data.

  • Read-Across Approach: In the absence of direct data, the "read-across" technique is a powerful tool.[15][16][17][18][19] This involves identifying structurally similar compounds (analogs) for which toxicological data, including neurotoxicity, are available. The properties of these analogs can be used to infer the potential hazards of this compound. A thorough justification of the structural and metabolic similarities between the source and target chemicals is crucial for this approach to be scientifically valid.[19]

In Vitro Neurotoxicity Assay Battery

A battery of in vitro assays should be conducted to assess the effects of this compound on key cellular processes in the nervous system.[20][21][22][23] This provides a more direct measure of biological activity than in silico models.

Rationale for Assay Selection: A comprehensive in vitro battery should cover multiple, distinct neurodevelopmental and neurotoxicological endpoints to increase predictive power.[20][23] The selected assays model critical events in brain development and function.

Table 2: Proposed In Vitro Neurotoxicity Assay Battery

AssayEndpoint MeasuredRationale for Inclusion
Neuronal Cell Viability Cytotoxicity (e.g., using MTT or LDH assays)To distinguish general cytotoxicity from specific neurotoxicity.
Neurite Outgrowth Assay Measurement of axon and dendrite length and branchingAssesses the impact on neuronal differentiation and connectivity.
Synaptogenesis Assay Quantification of synaptic proteins (e.g., synaptophysin)Evaluates the formation of synapses, crucial for neuronal communication.
Apoptosis Assay Measurement of markers of programmed cell death (e.g., caspase activity)Determines if the compound induces neuronal cell death.
Microelectrode Array (MEA) Spontaneous neuronal network electrical activityAssesses functional neurotoxicity by measuring changes in network firing and synchrony.[24]

Experimental Protocol: Neurite Outgrowth Assay using Human iPSC-derived Neurons

  • Cell Culture: Plate human induced pluripotent stem cell (iPSC)-derived neurons on a suitable matrix-coated 96-well plate at a density that allows for clear visualization of individual neurites.

  • Compound Exposure: After allowing the cells to adhere and begin to extend neurites (typically 24-48 hours), treat the cells with a concentration range of this compound (e.g., 0.1 µM to 100 µM) for 48-72 hours. Include a vehicle control and a positive control known to inhibit neurite outgrowth.

  • Immunocytochemistry: Fix the cells and stain for a neuronal marker (e.g., β-III tubulin) to visualize the neurons and their processes. A nuclear counterstain (e.g., DAPI) should also be used.

  • High-Content Imaging and Analysis: Acquire images using an automated high-content imaging system. Analyze the images using appropriate software to quantify parameters such as the number of neurons, total neurite length per neuron, and the number of branch points.

  • Data Interpretation: A statistically significant, concentration-dependent decrease in neurite outgrowth in the absence of significant cytotoxicity would indicate a specific neurotoxic effect.

Tier 2: In Vivo Neurotoxicity Screening

If the Tier 1 results indicate a potential for neurotoxicity (e.g., positive signals in multiple in vitro assays or strong structural alerts from in silico analysis), a targeted in vivo screening study in rodents is warranted. The OECD Test Guideline 424 for Neurotoxicity Study in Rodents provides a standardized framework for this assessment.[25]

Objective: To identify and characterize potential neurobehavioral and neuropathological effects of this compound in a whole-animal model.

Key Components of the In Vivo Screen:

  • Functional Observational Battery (FOB): A systematic series of observations and manipulations to assess sensory, motor, autonomic, and central nervous system function.[26][27][28][29][30]

  • Locomotor Activity Assessment: Quantifies spontaneous motor activity in an automated system to detect hypo- or hyperactivity.[26]

  • Neuropathology: Microscopic examination of central and peripheral nervous system tissues to identify any structural changes.

Experimental Protocol: Functional Observational Battery (FOB) in Rats

  • Animal Model: Use adult male and female Sprague-Dawley rats.

  • Dosing: Administer this compound via a relevant route of exposure (e.g., oral gavage if it's a potential food additive) for a specified duration (e.g., 28 days). Include at least three dose levels and a vehicle control group.

  • FOB Assessments: Conduct the FOB at baseline (before dosing) and at specified time points during and after the dosing period (e.g., weekly and at the end of the study). The FOB includes:

    • Home Cage Observations: Note posture, activity level, and any unusual behaviors.

    • Open Field Observations: Assess arousal, gait, mobility, and any stereotypical behaviors or tremors.

    • Sensory and Motor Reflexes: Test responses to various stimuli (e.g., approach, touch, tail pinch) and assess grip strength and landing foot splay.

    • Physiological Parameters: Record body weight, temperature, and any signs of autonomic dysfunction (e.g., salivation, lacrimation).

  • Data Analysis: Use appropriate statistical methods to compare the dose groups to the control group for each parameter of the FOB.

G cluster_0 Pre-Dosing cluster_1 Dosing Period (e.g., 28 days) cluster_2 Post-Dosing acclimation Animal Acclimation & Baseline FOB dosing Daily Dosing with This compound (3 dose levels + control) acclimation->dosing weekly_fob Weekly FOB & Locomotor Activity dosing->weekly_fob final_fob Final FOB & Locomotor Activity weekly_fob->final_fob necropsy Necropsy & Neuropathology final_fob->necropsy

Caption: Workflow for an in vivo neurotoxicity screening study.

Tier 3: In-Depth Characterization

Should the Tier 2 screening study reveal clear evidence of neurotoxicity, further in-depth studies may be necessary to fully characterize the hazard. A key example is the Developmental Neurotoxicity (DNT) study (OECD TG 426), which is particularly relevant for substances with potential for exposure to pregnant women and children.[31][32][33][34] A DNT study assesses the effects of chemical exposure during gestation and early life on the developing nervous system of the offspring.

Data Integration and Risk Assessment

The culmination of this tiered approach is a comprehensive risk assessment. This involves integrating all available data—in silico predictions, in vitro mechanistic data, and in vivo functional and pathological findings—in a weight-of-evidence approach.[15] The goal is to determine a No-Observed-Adverse-Effect Level (NOAEL) for any neurotoxic endpoints. This NOAEL, in conjunction with exposure assessment, is used to characterize the risk to human health. For flavoring agents, the safety evaluation procedures of the Joint FAO/WHO Expert Committee on Food Additives (JECFA) provide a well-established framework for this process.[35][36][37][38]

Conclusion

While direct neurotoxicity data for this compound are currently unavailable, this guide provides a robust and scientifically sound strategy for its assessment. By employing a tiered approach that begins with in silico and in vitro methods and progresses to in vivo studies only as warranted by the data, a comprehensive neurotoxicological profile can be developed efficiently and ethically. This framework ensures that potential risks are thoroughly investigated, providing the necessary data for informed decision-making by researchers, drug development professionals, and regulatory agencies.

References

  • EFSA (European Food Safety Authority). (2025). Workshop on read-across: role and guidance in chemical risk assessment. EFSA. [Link]

  • Ryan, K., et al. (2018). Testing for developmental neurotoxicity using a battery of in vitro assays for key cellular events in neurodevelopment. PubMed. [Link]

  • U.S. Environmental Protection Agency. (n.d.). In vitro test battery for developmental neurotoxicity. EPA. [Link]

  • EFSA (European Food Safety Authority). (2025). Guidance on the use of read-across for chemical safety assessment in food and feed. EFSA Journal. [Link]

  • ECETOC. (2020). ECETOC helps improve and expand read-across techniques for chemical safety assessments. ECETOC. [Link]

  • RIFM. (n.d.). What is read-across, and how does it save animal lives?. Research Institute for Fragrance Materials. [Link]

  • Beronius, A., et al. (2012). Risk assessment of developmental neurotoxicity: Evaluation of the OECD TG 426 test guideline and guidance documents. Karolinska Institutet. [Link]

  • Australian Government Department of Health. (n.d.). Working out your hazards using read-across information. Industrial Chemicals. [Link]

  • Cheméo. (n.d.). Chemical Properties of 6-Heptenoic acid, ethyl ester (CAS 25118-23-4). Cheméo. [Link]

  • JECFA. (2001). Safety Evaluations of Groups of Related Flavouring Agents. Inchem.org. [Link]

  • Lupu, D., et al. (2020). Toward a Better Testing Paradigm for Developmental Neurotoxicity: OECD Efforts and Regulatory Considerations. MDPI. [Link]

  • Axion BioSystems. (n.d.). Establishment of an a priori protocol for the implementation and interpretation of an in-vitro testing battery for the assessment of developmental neurotoxicity. Axion BioSystems. [Link]

  • Tiffany-Castiglioni, E. (1992). In vitro screening batteries for neurotoxicants. PubMed. [Link]

  • Jiang, C., et al. (2020). In silico prediction of chemical neurotoxicity using machine learning. PubMed. [Link]

  • Lee, J. K. (2013). Safety evaluation of food flavorings. PubMed. [Link]

  • Bibra Toxicology Advice and Consulting. (n.d.). An in vitro test battery for developmental neurotoxicity. Bibra. [Link]

  • ICCVAM. (2023). Screening-level information for developmental neurotoxicity using new approach methodologies. National Institute of Environmental Health Sciences. [Link]

  • OECD. (2004). Guidance Document for Neurotoxicity Testing. OECD. [Link]

  • Makris, S. L., et al. (2009). A Retrospective Performance Assessment of the Developmental Neurotoxicity Study in Support of OECD Test Guideline 426. Semantic Scholar. [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

  • Jiang, C., et al. (2020). In silico prediction of chemical neurotoxicity using machine learning. PubMed Central. [Link]

  • JECFA. (2000). Procedure for the safety evaluation of flavouring agents. Inchem.org. [Link]

  • Gould, T. D. (2024). Administering a Behavioral Test Battery in Rodents. PubMed. [Link]

  • EFSA Panel on Additives and Products or Substances used in Animal Feed (FEEDAP). (2021). Revised JECFA Procedure for the safety evaluation of flavouring substances. EFSA Journal. [Link]

  • Jiang, C., et al. (2020). In silico prediction of chemical neurotoxicity using machine learning. ResearchGate. [Link]

  • Koszeghy, A., et al. (2009). NeuroScale, the battery of behavioral tests with novel scoring system for phenotyping of transgenic rat model of tauopathy. PubMed. [Link]

  • Kalinina, D. S., et al. (2022). Neurobehavioral Testing as Cognitive Function Evaluation tool in Experimentally Induced Neurodegeneration in Mice. Pirogov Russian National Research Medical University. [Link]

  • Jiang, C., et al. (2020). In silico prediction of chemical neurotoxicity using machine learning. Sci-Hub. [Link]

  • FAO/WHO. (n.d.). Food safety and quality: Chemical risks and JECFA. Food and Agriculture Organization of the United Nations. [Link]

  • Onishchenko, N., et al. (2021). A Comprehensive Behavioral Test Battery to Assess Learning and Memory in 129S6/Tg2576 Mice. ResearchGate. [Link]

  • Labtoo. (n.d.). In silico prediction of toxicity. Labtoo. [Link]

  • Pinkas, A., et al. (2017). Neurotoxicity of fragrance compounds: A review. ScienceDirect. [Link]

  • Onishchenko, N., et al. (2021). Behavioral Test Battery. Mice were tested in a behavioral test battery.... ResearchGate. [Link]

  • Pinkas, A., et al. (2017). Neurotoxicity of fragrance compounds: A review. PubMed. [Link]

  • NIST. (n.d.). 6-Heptenoic acid, ethyl ester. NIST WebBook. [Link]

  • Pinkas, A., et al. (2017). Neurotoxicity of fragrance compounds: A review. ResearchGate. [Link]

  • Liang, D. (2020). Scents and sensibility. British Columbia Medical Journal. [Link]

  • EFSA (European Food Safety Authority). (2012). EFSA Issues Guidance for Demonstrating Food Additive Safety. Food Safety Magazine. [Link]

  • D'Arcy, S. (2013). Risk assessment of Food Additives in Europe. SlideShare. [Link]

  • Doty, R. L. (2019). Neurotoxic exposure and impairment of the chemical senses of taste and smell. ResearchGate. [Link]

  • EFSA (European Food Safety Authority). (2012). Food additives: EFSA's new guidance for applicants. European Union. [Link]

  • EFSA (European Food Safety Authority). (n.d.). Food Additives and Flavourings. European Union. [Link]

  • EFSA Panel on Food Additives and Nutrient Sources added to Food (ANS). (2011). Draft Guidance for submission for food additive evaluations. EFSA. [Link]

  • J. P. Schütze, et al. (2021). Nonoxidative ethanol metabolism in humans—from biomarkers to bioactive lipids. PubMed Central. [Link]

  • D. G. Hoover, et al. (1995). Rapid in vivo hydrolysis of fatty acid ethyl esters, toxic nonoxidative ethanol metabolites. ResearchGate. [Link]

Sources

Methodological & Application

Application Note: Synthesis of Ethyl 6-heptenoate from 6-heptenoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Ethyl 6-heptenoate is a valuable ester characterized by its fruity aroma, finding applications in the fragrance and flavor industries. Beyond its sensory properties, it serves as a versatile building block in organic synthesis, particularly in the construction of more complex molecules and polymers. This application note provides a detailed protocol for the synthesis of this compound from 6-heptenoic acid via Fischer esterification. The document outlines the underlying chemical principles, a step-by-step experimental procedure, safety precautions, and methods for product purification and characterization. This guide is intended for researchers and professionals in chemistry and drug development, offering a comprehensive resource for the efficient and reliable synthesis of this important ester.

Chemical Principles: The Fischer Esterification

The synthesis of this compound from 6-heptenoic acid is achieved through the Fischer esterification reaction. This classic organic transformation involves the acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester and water.[1] The reaction is reversible, and to drive the equilibrium towards the formation of the desired ester, an excess of one of the reactants, typically the less expensive alcohol, is used.[1]

The mechanism of the Fischer esterification proceeds through several key steps:[2]

  • Protonation of the carbonyl oxygen: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, increasing the electrophilicity of the carbonyl carbon.

  • Nucleophilic attack: The alcohol (ethanol) acts as a nucleophile and attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.

  • Proton transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.

  • Elimination of water: The protonated hydroxyl group leaves as a water molecule, a good leaving group.

  • Deprotonation: The final step involves the deprotonation of the carbonyl oxygen to regenerate the acid catalyst and yield the final ester product.

Strong acids such as sulfuric acid or p-toluenesulfonic acid are commonly employed as catalysts.[2] The removal of water as it is formed, for instance, by azeotropic distillation, can also be utilized to shift the equilibrium towards the product side.[3]

Experimental Protocol

This protocol details the synthesis of this compound from 6-heptenoic acid and ethanol using sulfuric acid as a catalyst.

Materials and Reagents
Reagent/MaterialGradeSupplier
6-Heptenoic acid98%Sigma-Aldrich
Ethanol, absoluteACS reagentFisher Scientific
Sulfuric acid, concentrated95-98%VWR
Diethyl etherACS reagentFisher Scientific
Saturated sodium bicarbonate solution-Prepared in-house
Anhydrous sodium sulfateACS reagentFisher Scientific
Round-bottom flask (100 mL)--
Reflux condenser--
Heating mantle with magnetic stirrer--
Separatory funnel (250 mL)--
Erlenmeyer flasks--
Rotary evaporator--
Glassware for distillation--
Safety Precautions
  • 6-Heptenoic acid: Causes severe skin burns and eye damage.[4] Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Ethanol: Flammable liquid and vapor. Keep away from heat, sparks, and open flames.

  • Concentrated Sulfuric Acid: Extremely corrosive. Causes severe burns. Handle with extreme care in a fume hood and wear appropriate PPE.

  • Diethyl Ether: Extremely flammable. Work in a well-ventilated fume hood and avoid sources of ignition.

Reaction Setup and Procedure

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis reagents 1. Combine 6-heptenoic acid, ethanol, and sulfuric acid in a round-bottom flask. reflux 2. Reflux the mixture. reagents->reflux Heat cool 3. Cool the reaction mixture. reflux->cool extract 4. Extract with diethyl ether. cool->extract wash 5. Wash with saturated NaHCO3 solution. extract->wash dry 6. Dry the organic layer with Na2SO4. wash->dry evaporate 7. Remove solvent via rotary evaporation. dry->evaporate distill 8. Purify by distillation. evaporate->distill characterize 9. Characterize the product. distill->characterize

Caption: Experimental workflow for the synthesis of this compound.

Step-by-Step Methodology:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, combine 6-heptenoic acid (10.0 g, 78.0 mmol), absolute ethanol (50 mL, excess), and concentrated sulfuric acid (1 mL, catalytic amount).

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle. Maintain the reflux for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Cooling: After the reaction is complete, allow the mixture to cool to room temperature.

  • Extraction: Transfer the cooled reaction mixture to a 250 mL separatory funnel. Add 100 mL of diethyl ether and 100 mL of water. Shake the funnel vigorously, venting frequently. Allow the layers to separate and discard the aqueous layer.

  • Washing: Wash the organic layer with 50 mL of saturated sodium bicarbonate solution to neutralize any remaining acid. Be cautious as carbon dioxide gas will be evolved. Discard the aqueous layer. Wash the organic layer again with 50 mL of brine (saturated NaCl solution).

  • Drying: Transfer the organic layer to an Erlenmeyer flask and dry it over anhydrous sodium sulfate.

  • Solvent Removal: Decant the dried organic solution into a clean, pre-weighed round-bottom flask and remove the diethyl ether using a rotary evaporator.

  • Purification: Purify the crude this compound by vacuum distillation. The boiling point of this compound is approximately 189 °C at atmospheric pressure.[5] The expected yield is typically in the range of 80-90%.

Product Characterization

The identity and purity of the synthesized this compound can be confirmed by spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR (CDCl₃, 400 MHz):

    • δ 5.85-5.75 (m, 1H, -CH=CH₂)

    • δ 5.02-4.92 (m, 2H, -CH=CH₂)

    • δ 4.12 (q, J = 7.1 Hz, 2H, -OCH₂CH₃)

    • δ 2.28 (t, J = 7.5 Hz, 2H, -CH₂COO-)

    • δ 2.07 (q, J = 7.0 Hz, 2H, -CH₂CH=CH₂)

    • δ 1.63 (p, J = 7.5 Hz, 2H, -CH₂CH₂COO-)

    • δ 1.41 (p, J = 7.5 Hz, 2H, -CH₂CH₂CH₂COO-)

    • δ 1.25 (t, J = 7.1 Hz, 3H, -OCH₂CH₃)

  • ¹³C NMR (CDCl₃, 100 MHz):

    • δ 173.8 (C=O)

    • δ 138.5 (-CH=CH₂)

    • δ 114.7 (-CH=CH₂)

    • δ 60.2 (-OCH₂CH₃)

    • δ 34.3 (-CH₂COO-)

    • δ 33.4 (-CH₂CH=CH₂)

    • δ 28.2 (-CH₂CH₂COO-)

    • δ 24.4 (-CH₂CH₂CH₂COO-)

    • δ 14.2 (-OCH₂CH₃)

Infrared (IR) Spectroscopy

The IR spectrum of this compound will show characteristic absorption bands for the ester functional group and the terminal alkene.

  • ~3078 cm⁻¹: C-H stretch of the alkene (=C-H)

  • ~2935 cm⁻¹ and ~2860 cm⁻¹: C-H stretch of the alkane portions

  • ~1735 cm⁻¹: Strong C=O stretch of the ester

  • ~1640 cm⁻¹: C=C stretch of the alkene

  • ~1175 cm⁻¹: C-O stretch of the ester

Conclusion

This application note provides a comprehensive and detailed protocol for the synthesis of this compound from 6-heptenoic acid using the Fischer esterification method. By following the outlined procedures for reaction, work-up, and purification, researchers can reliably obtain high yields of the desired product. The provided spectroscopic data serves as a benchmark for the characterization and confirmation of the synthesized this compound. The principles and techniques described herein are fundamental in organic synthesis and can be adapted for the preparation of other esters.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 10, 2026, from [Link]

  • OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. Retrieved January 10, 2026, from [Link]

  • LibreTexts Chemistry. (2023, October 29). Fischer Esterification. Retrieved January 10, 2026, from [Link]

  • University of Houston. (n.d.). Experiment 22: Fischer Esterification. Retrieved January 10, 2026, from [Link]

  • PubChem. (n.d.). 6-Heptenoic acid. National Center for Biotechnology Information. Retrieved January 12, 2026, from [Link].

  • Khan Academy. (n.d.). Fischer esterification. Retrieved January 12, 2026, from [Link].

Sources

Application Notes & Protocols for the Synthesis of Ethyl 6-heptenoate

Author: BenchChem Technical Support Team. Date: January 2026

These comprehensive application notes provide researchers, scientists, and drug development professionals with a detailed guide to the primary methods for synthesizing Ethyl 6-heptenoate. This document emphasizes the underlying chemical principles, practical experimental considerations, and the rationale behind procedural steps to ensure robust and reproducible outcomes.

Introduction: The Significance of this compound and the Principles of Esterification

This compound is a valuable ester characterized by its fruity aroma and its utility as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and fragrances.[1][2][3] The core of its synthesis lies in the esterification reaction, a fundamental transformation in organic chemistry where a carboxylic acid (6-heptenoic acid) reacts with an alcohol (ethanol) to form an ester and water.

The general equilibrium for this reaction is as follows:

CH2=CH(CH2)4COOH + CH3CH2OH ⇌ CH2=CH(CH2)4COOCH2CH3 + H2O

The choice of esterification method is critical and depends on several factors, including the stability of the starting materials, the desired yield, the scale of the reaction, and the available laboratory equipment. This guide will explore several key methodologies, from the classical Fischer-Speier esterification to milder, more specialized techniques like the Steglich and Yamaguchi esterifications.

Method 1: Fischer-Speier Esterification

The Fischer-Speier esterification is a classic and widely used method involving the acid-catalyzed reaction between a carboxylic acid and an alcohol.[4][5] It is a reversible reaction, and to achieve high yields of the ester, the equilibrium must be shifted towards the products.[6][7] This is typically accomplished by using a large excess of the alcohol or by removing water as it is formed.[7]

Causality of Experimental Choices
  • Acid Catalyst : Strong acids like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH) are commonly used.[4][8] The acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the alcohol.[4][5]

  • Excess Alcohol : Using ethanol as the solvent ensures it is present in a large molar excess, driving the equilibrium forward according to Le Chatelier's principle.[5]

  • Reflux Conditions : Heating the reaction mixture to the boiling point of the alcohol (ethanol, b.p. 78 °C) increases the reaction rate. A reflux condenser is essential to prevent the loss of volatile reactants and products.[9]

  • Water Removal : For larger scale reactions or when maximizing yield is critical, a Dean-Stark apparatus can be used with a solvent like toluene to azeotropically remove the water formed during the reaction.[7][8]

Experimental Protocol: Fischer-Speier Synthesis of this compound

Materials:

  • 6-Heptenoic acid

  • Absolute Ethanol (200 proof)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or oil bath

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup : In a dry round-bottom flask equipped with a magnetic stir bar, dissolve 6-heptenoic acid (1.0 eq) in a large excess of absolute ethanol (10-20 eq).[8]

  • Catalyst Addition : While stirring, slowly and carefully add concentrated sulfuric acid (0.05 - 0.1 eq) to the mixture.[8]

  • Reflux : Attach a reflux condenser and heat the mixture to a gentle reflux (approximately 80-85 °C) using a heating mantle or oil bath.[8] Maintain reflux for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup - Quenching and Extraction :

    • Allow the reaction mixture to cool to room temperature.

    • Remove the excess ethanol using a rotary evaporator.[8]

    • Dilute the residue with diethyl ether or ethyl acetate and transfer it to a separatory funnel.

    • Carefully wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize the acidic catalyst.[6] Be cautious of CO₂ evolution.

    • Wash the organic layer with water and then with brine.

  • Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude this compound.

  • Purification : The crude product can be purified by vacuum distillation to yield pure this compound.

Troubleshooting
  • Low Yield : Incomplete reaction can be addressed by extending the reflux time or by using a Dean-Stark apparatus to remove water. Ensure the ethanol is anhydrous.

  • Polymerization : The terminal alkene in 6-heptenoic acid can be susceptible to polymerization under strongly acidic conditions and heat. If this is observed, consider lowering the reaction temperature or using a milder catalyst.[8]

Method 2: Steglich Esterification

For substrates that are sensitive to strong acids and high temperatures, the Steglich esterification offers a milder alternative.[8][10] This method utilizes dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst.[10][11] The reaction is typically carried out at room temperature.[11]

Causality of Experimental Choices
  • DCC (Dicyclohexylcarbodiimide) : DCC activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate.[12]

  • DMAP (4-Dimethylaminopyridine) : DMAP acts as an acyl transfer catalyst. It reacts with the O-acylisourea intermediate to form a reactive N-acylpyridinium species, which is then readily attacked by the alcohol.[12] DMAP is crucial for efficient ester formation and suppresses the formation of the N-acylurea byproduct.[11][12]

  • Solvent : Aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are commonly used.[11]

Experimental Protocol: Steglich Synthesis of this compound

Materials:

  • 6-Heptenoic acid

  • Ethanol

  • Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • Diethyl ether

  • 0.5 M HCl solution

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Filter funnel

Procedure:

  • Reaction Setup : In a round-bottom flask, dissolve 6-heptenoic acid (1.0 eq), ethanol (1.2 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous dichloromethane.

  • DCC Addition : Cool the mixture in an ice bath and add a solution of DCC (1.1 eq) in dichloromethane dropwise.

  • Reaction : Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. The formation of a white precipitate (dicyclohexylurea, DCU) will be observed.

  • Workup - Filtration and Extraction :

    • Filter off the DCU precipitate and wash it with a small amount of cold diethyl ether.

    • Combine the filtrate and washings and transfer to a separatory funnel.

    • Wash the organic layer sequentially with 0.5 M HCl, saturated NaHCO₃ solution, and brine.

  • Drying and Concentration : Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification : The crude ester can be purified by column chromatography on silica gel.

Method 3: Yamaguchi Esterification

The Yamaguchi esterification is another mild and efficient method, particularly useful for the synthesis of highly functionalized esters and macrolactones.[13] It involves the formation of a mixed anhydride from the carboxylic acid and 2,4,6-trichlorobenzoyl chloride (Yamaguchi reagent), followed by reaction with the alcohol in the presence of a stoichiometric amount of DMAP.[13][14]

Causality of Experimental Choices
  • 2,4,6-Trichlorobenzoyl Chloride (Yamaguchi Reagent) : This reagent reacts with the carboxylate to form a mixed anhydride, which is a highly activated form of the carboxylic acid.[13]

  • Triethylamine (Et₃N) : A base is required to deprotonate the carboxylic acid, allowing it to act as a nucleophile and attack the Yamaguchi reagent.[15]

  • DMAP : As in the Steglich esterification, DMAP acts as a potent acyl transfer catalyst, reacting with the mixed anhydride to form a highly electrophilic acylpyridinium intermediate that is readily attacked by the alcohol.[14][16]

Experimental Protocol: Yamaguchi Synthesis of this compound

Materials:

  • 6-Heptenoic acid

  • Ethanol

  • 2,4,6-Trichlorobenzoyl chloride (TCBC)

  • Triethylamine (Et₃N)

  • 4-Dimethylaminopyridine (DMAP)

  • Toluene, anhydrous

  • Diethyl ether

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • Mixed Anhydride Formation : To a solution of 6-heptenoic acid (1.0 eq) in anhydrous toluene, add triethylamine (1.1 eq). Stir the mixture for 10 minutes at room temperature, then add 2,4,6-trichlorobenzoyl chloride (1.1 eq). Stir for an additional 1-2 hours.

  • Esterification : In a separate flask, dissolve ethanol (1.5 eq) and DMAP (1.2 eq) in anhydrous toluene. Add this solution to the mixed anhydride mixture.

  • Reaction : Stir the reaction mixture at room temperature for 12-24 hours.

  • Workup :

    • Dilute the reaction mixture with diethyl ether.

    • Wash the organic layer with saturated NaHCO₃ solution and brine.

  • Drying and Concentration : Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification : Purify the crude product by column chromatography on silica gel.

Quantitative Data Summary

Method Catalyst/Reagent Temperature Typical Reaction Time Yield Key Advantages Key Disadvantages
Fischer-Speier H₂SO₄ or TsOH[8]Reflux (e.g., ~80 °C for ethanol)[8]2-4 hours[8]Moderate to HighInexpensive reagents, simple procedure.Harsh conditions (acid, heat), equilibrium reaction.
Steglich DCC, DMAP[11]Room Temperature[11]4-6 hoursHighMild conditions, suitable for sensitive substrates.[10][11]Formation of DCU byproduct can complicate purification, DCC is an allergen.[17]
Yamaguchi TCBC, DMAP, Et₃N[15][16]Room Temperature12-24 hoursHighMild conditions, high yields, good for sterically hindered substrates.[13][16]More expensive reagents, multi-step procedure.

Experimental Workflows and Mechanisms

Fischer-Speier Esterification Workflow

Fischer_Speier_Workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification Reactants 6-Heptenoic Acid + Ethanol (excess) + H₂SO₄ (cat.) Reflux Heat to Reflux (2-4 hours) Reactants->Reflux Cool Cool to RT Reflux->Cool Evaporate Remove Excess EtOH (Rotovap) Cool->Evaporate Extract Dilute with Ether, Wash with NaHCO₃, H₂O, Brine Evaporate->Extract Dry Dry with Na₂SO₄, Filter Extract->Dry Concentrate Concentrate (Rotovap) Dry->Concentrate Distill Vacuum Distillation Concentrate->Distill Product Pure Ethyl 6-heptenoate Distill->Product

Caption: Workflow for Fischer-Speier Esterification.

Steglich Esterification Mechanism

Steglich_Mechanism RCOOH R-COOH (6-Heptenoic Acid) O_acylisourea O-Acylisourea Intermediate Reactive Intermediate RCOOH->O_acylisourea + DCC DCC DCC N_acylpyridinium N-Acylpyridinium Ion Highly Reactive O_acylisourea:f0->N_acylpyridinium + DMAP DCU DCU (precipitate) O_acylisourea->DCU side reaction (slow) DMAP DMAP Ester This compound N_acylpyridinium:f0->Ester + Ethanol EtOH Ethanol

Caption: Simplified Mechanism of Steglich Esterification.

References

  • Benchchem. (n.d.). Technical Support Center: Optimizing Reaction Conditions for the Esterification of 6-Heptenoic Acid.
  • Wikipedia. (2023, December 9). Steglich esterification. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Yamaguchi Esterification. Retrieved from [Link]

  • Munawar, S., et al. (2024). Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. Heliyon, 10(1), e23416. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Steglich Esterification. Retrieved from [Link]

  • J&K Scientific LLC. (n.d.). Yamaguchi Esterification. Retrieved from [Link]

  • Wikipedia. (2023, October 29). Yamaguchi esterification. Retrieved from [Link]

  • Khan, I., et al. (2024). Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review. RSC Advances, 14(1), 1-21. Retrieved from [Link]

  • Gawas, S. D., et al. (2017). Optimization of enzymatic synthesis of ethyl hexanoate in a solvent free system using response surface methodology (RSM). Preparative Biochemistry and Biotechnology, 47(1), 89-96. Retrieved from [Link]

  • Neises, B., & Steglich, W. (1985). Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl ethyl fumarate. Organic Syntheses, 63, 183. Retrieved from [Link]

  • Munawar, S., et al. (2024). Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. Heliyon, 10(1), e23416. Retrieved from [Link]

  • Master Organic Chemistry. (2023, November 29). Fischer Esterification. Retrieved from [Link]

  • Peterson, G. R., & Scarrah, W. P. (1984). Transesterification process to manufacture ethyl ester of rape oil. Journal of the American Oil Chemists' Society, 61(10), 1593-1597. Retrieved from [Link]

  • Di Bitonto, L., et al. (2022). Production of Sustainable Biochemicals by Means of Esterification Reaction and Heterogeneous Acid Catalysts. Catalysts, 12(10), 1133. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Fischer Esterification. Retrieved from [Link]

  • AUS-e-TUTE. (n.d.). Synthesis, Isolation and Purification of Esters in a Direct Esterification Reaction Chemistry Tutorial. Retrieved from [Link]

  • Biodiesel Education. (2017, March 22). Lab 5- Transesterification of Vegetable Oil and Alcohol to Produce Ethyl Esters (Biodiesel). Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Retrieved from [Link]

  • Khan Academy. (n.d.). Fischer esterification. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch15: Synthesis of Esters. Retrieved from [Link]

  • Stavarache, C., et al. (2007). Transesterification of fish oil to produce fatty acid ethyl esters using ultrasonic energy. Journal of the American Oil Chemists' Society, 84(10), 973-978. Retrieved from [Link]

  • OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]

  • Encinar, J. M., et al. (2011). Biodiesel production by two-stage transesterification with ethanol. Energy, 36(8), 4818-4825. Retrieved from [Link]

  • Master Organic Chemistry. (2022, November 10). Transesterification. Retrieved from [Link]

  • Google Patents. (n.d.). Processes for the production of esters.
  • Musa, Y., et al. (2019). Immobilization of an Antarctic Pseudomonas AMS8 Lipase for Low Temperature Ethyl Hexanoate Synthesis. Molecules, 24(11), 2108. Retrieved from [Link]

  • Science.gov. (n.d.). acid catalyzed esterification: Topics by Science.gov. Retrieved from [Link]

  • Chowdary, G. V., & Prapulla, S. G. (2003). Enzymatic synthesis of ethyl hexanoate by transesterification. Journal of Food Science and Technology, 40(2), 213-216. Retrieved from [Link]

  • ResearchGate. (2017, October 1). How do we do retrosynthesis and synthesis approach of ethyl 6-mercapto-4-(2-methoxyethyl)hexanoate?. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. Retrieved from [Link]

  • ResearchGate. (n.d.). Enzymatic synthesis of ethyl hexanoate by transesterification. Retrieved from [Link]

  • DC Chemicals. (n.d.). This compound MSDS. Retrieved from [Link]

  • Hou, Q., et al. (2014). Synthesis of ethyl-6-aminohexanoate from caprolactam and ethanol in near-critical water. Chemical Papers, 68(2), 164-169. Retrieved from [Link]

  • DC Chemicals. (n.d.). This compound. Retrieved from [Link]

  • E3S Web of Conferences. (2021). Study on optimum synthesis of ethyl cyanoacetate. Retrieved from [Link]

Sources

Application and Protocol for the Ring-Closing Metathesis of Ethyl 6-heptenoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview and a detailed experimental protocol for the synthesis of ethyl cyclopent-2-ene-1-carboxylate via the ring-closing metathesis (RCM) of ethyl 6-heptenoate. This document is intended for researchers, scientists, and professionals in drug development and organic synthesis. It delves into the mechanistic underpinnings of the reaction, rationale for catalyst and condition selection, a step-by-step laboratory procedure, and methods for product purification and characterization.

Introduction

Ring-closing metathesis (RCM) has emerged as a powerful and versatile tool in synthetic organic chemistry for the construction of unsaturated cyclic systems.[1][2] Its ability to form carbon-carbon double bonds with high functional group tolerance has made it a favored method for synthesizing a wide array of carbocycles and heterocycles, ranging from five-membered rings to large macrocycles.[1] The reaction is catalyzed by transition metal carbene complexes, most notably those based on ruthenium, developed by Nobel laureates Robert H. Grubbs, Richard R. Schrock, and Yves Chauvin.[1]

This compound serves as an excellent model substrate for the formation of a five-membered ring, yielding ethyl cyclopent-2-ene-1-carboxylate, a valuable synthetic intermediate. The thermodynamic driving force for the RCM of terminal dienes like this compound is the entropically favorable release of a small, volatile byproduct, ethylene gas, which can be readily removed from the reaction mixture to drive the equilibrium towards the desired cyclic product.[1][3][4]

This guide will provide the necessary theoretical and practical knowledge to successfully perform the RCM of this compound, with a focus on experimental robustness and reproducibility.

Mechanistic Insight: The Chauvin Mechanism

The generally accepted mechanism for olefin metathesis is the Chauvin mechanism, which proceeds through a series of [2+2] cycloaddition and cycloreversion steps involving a metallacyclobutane intermediate.[1]

The Catalytic Cycle:

  • Initiation: The active catalyst is generated by the reaction of the precatalyst with the substrate. For a Grubbs-type catalyst, this involves the dissociation of a phosphine ligand and coordination of one of the alkene moieties of this compound. A subsequent [2+2] cycloaddition and cycloreversion sequence releases the original alkylidene ligand and forms a new ruthenium carbene with the substrate.

  • Propagation: The newly formed ruthenium carbene then undergoes an intramolecular [2+2] cycloaddition with the second terminal alkene on the same molecule.

  • Cycloreversion and Product Release: The resulting metallacyclobutane intermediate undergoes a retro-[2+2] cycloaddition to release the cyclic product, ethyl cyclopent-2-ene-1-carboxylate, and regenerate a ruthenium methylidene complex.

  • Turnover: The ruthenium methylidene complex can then react with another molecule of this compound to continue the catalytic cycle, releasing ethylene as a byproduct.

RCM_Mechanism cluster_initiation Initiation cluster_cycle Catalytic Cycle Precatalyst [Ru]=CHPh (Grubbs Catalyst) ActiveCatalyst [Ru]=CH(CH2)4CO2Et Precatalyst->ActiveCatalyst + Substrate - Styrene Substrate This compound Metallacyclobutane Metallacyclobutane Intermediate ActiveCatalyst->Metallacyclobutane Intramolecular [2+2] Cycloaddition Product Ethyl cyclopent-2-ene-1-carboxylate Metallacyclobutane->Product Cycloreversion RuMethylidene [Ru]=CH2 Metallacyclobutane->RuMethylidene RuMethylidene->ActiveCatalyst + Substrate - Ethylene Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification A Dissolve this compound in anhydrous, degassed DCM (0.05 M) under N2 C Add catalyst solution (1-5 mol%) to the substrate solution A->C B Prepare a stock solution of Grubbs 2nd Gen. Catalyst in anhydrous, degassed DCM B->C D Stir at room temperature to 40°C for 2-4 hours C->D E Monitor reaction progress by TLC or GC-MS D->E F Quench with ethyl vinyl ether E->F G Stir with activated carbon F->G H Filter through a pad of silica gel G->H I Concentrate the filtrate in vacuo H->I J Purify by column chromatography if necessary I->J

Caption: Experimental workflow for the RCM of this compound.

Step-by-Step Method:

  • Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add this compound. Dissolve the substrate in anhydrous, degassed dichloromethane to a concentration of approximately 0.05 M.

  • Catalyst Addition: In a separate vial under a nitrogen atmosphere, dissolve the Grubbs 2nd Generation catalyst (1-5 mol%) in a small amount of anhydrous, degassed DCM. Add the catalyst solution to the stirring substrate solution via a syringe.

  • Reaction: Stir the reaction mixture at room temperature or heat to 40 °C. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) by observing the disappearance of the starting material. The reaction is typically complete within 2-4 hours.

  • Quenching: Once the reaction is complete, add a few drops of ethyl vinyl ether to quench the catalyst and stir for 20-30 minutes.

  • Initial Purification: Add a small amount of activated carbon to the reaction mixture and stir for 30 minutes to adsorb a significant portion of the ruthenium byproducts. [5]6. Filtration: Filter the mixture through a short plug of silica gel, eluting with dichloromethane or diethyl ether. [2]7. Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Final Purification (if necessary): If the product is not sufficiently pure, perform column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexanes and ethyl acetate).

Product Characterization

The product of the reaction is ethyl cyclopent-2-ene-1-carboxylate .

  • Molecular Formula: C₈H₁₂O₂ [6][7]* Molecular Weight: 140.18 g/mol [6][7] Expected Spectroscopic Data:

  • ¹H NMR (CDCl₃):

    • Cyclopentene protons: δ 5.7–6.1 ppm

    • Ester ethyl group (CH₂): quartet

    • Ester ethyl group (CH₃): triplet, δ ~1.26 ppm

  • ¹³C NMR (CDCl₃):

    • Ester carbonyl: δ 170–175 ppm

  • IR Spectroscopy:

    • Ester C=O stretch: ~1720 cm⁻¹ [6] * Cyclopentene C=C stretch: ~1640 cm⁻¹ [6]* Mass Spectrometry (EI):

    • Molecular ion (M⁺) at m/z = 140

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
No or low conversion Inactive catalyst (decomposed due to air/moisture).Use freshly purchased catalyst or a fresh solution. Ensure all glassware is oven-dried and the reaction is run under a strict inert atmosphere with degassed solvents.
Insufficient catalyst loading or reaction time.Increase catalyst loading to 5 mol% and/or extend the reaction time.
Formation of oligomers Reaction concentration is too high.Decrease the concentration of the substrate to 0.01-0.05 M.
Isomerization of the double bond Ruthenium hydride species formed as a side reaction. [1]Run the reaction at room temperature instead of elevated temperatures. Additives can sometimes be used to suppress isomerization. [1][8]
Product is colored (residual ruthenium) Incomplete removal of ruthenium byproducts.Repeat the activated carbon treatment and filtration. Consider washing the organic solution with an aqueous solution of a mild chelating agent like cysteine or tris(hydroxymethyl)phosphine (THMP). [9][10][11]

Conclusion

The ring-closing metathesis of this compound is a robust and efficient method for the synthesis of ethyl cyclopent-2-ene-1-carboxylate. By selecting an appropriate catalyst, such as a Grubbs 2nd Generation catalyst, and carefully controlling the reaction conditions, particularly concentration and atmosphere, high yields of the desired cyclic product can be achieved. Proper workup and purification techniques are essential for the removal of residual ruthenium, ensuring a high-purity final product suitable for further synthetic transformations. This guide provides a solid foundation for researchers to successfully implement this important reaction in their work.

References

  • Wikipedia. (2023). Ring-closing metathesis. Retrieved from [Link]

  • Ahn, Y. M., & Georg, G. I. (2007). Efficient Removal of Ruthenium Byproducts from Olefin Metathesis Products by Simple Aqueous Extraction. PMC. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Ring-closing Metathesis Synthesis of N-Boc-3-pyrroline. Retrieved from [Link]

  • Anderson's Process Solutions. (2017). Removing Ru from metathesis reactions. Retrieved from [Link]

  • ResearchGate. (2025). A Convenient Method for the Efficient Removal of Ruthenium By-Products Generated During Olefin Metathesis Reactions. Retrieved from [Link]

  • Wheeler, P. D., Phillips, J. H., & Pederson, R. L. (2016). Scalable Methods for the Removal of Ruthenium Impurities from Metathesis Reaction Mixtures. Organic Process Research & Development, 20(7), 1182–1204. Retrieved from [Link]

  • Wipf Group. (n.d.). Ring Closing Metathesis of Diallylmalonate. Retrieved from [Link]

  • Schepmann, H. G., & Mynderse, M. (2017). Ring-Closing Metathesis: An Advanced Guided-Inquiry Experiment for the Organic Laboratory. Journal of Chemical Education, 94(10), 1546–1550. Retrieved from [Link]

  • University of Pennsylvania. (n.d.). Grubbs' Inspired Ruthenium Catalysts for Olefin Metathesis-Nobel Prize Winning Chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). An Olefin Metathesis/Double Bond Isomerization Sequence Catalyzed by an In Situ Generated Ruthenium Hydride Species. Retrieved from [Link]

  • Scribd. (n.d.). Grubbs Catalyst in Ring Closing Metathesis. Retrieved from [Link]

  • Fodor, C., Szarka, G., & Deaky, A. (2013). Ruthenium catalyzed equilibrium ring-opening metathesis polymerization of cyclopentene. Polymer Chemistry, 4(10), 3053–3058. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ring Closing Metathesis (RCM). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 79550, Ethyl cyclopentanecarboxylate. Retrieved from [Link]

  • Prunet, J., & Nolan, S. P. (2009). Construction of Eight-Membered Carbocycles with Trisubstituted Double Bonds Using the Ring Closing Metathesis Reaction. PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). Ring-closing metathesis (RCM) of diethyl diallyl malonate (DDM, 1) using Grubbs 2nd generation catalyst. Retrieved from [Link]

  • Fodor, C., Szarka, G., & Deaky, A. (2013). Ruthenium catalyzed equilibrium ring-opening metathesis polymerization of cyclopentene. Polymer Chemistry, 4(10), 3053-3058. Retrieved from [Link]

  • Pery, T., & Fogg, D. E. (2007). Competitive isomerization and catalyst decomposition during ring-closing metathesis. Catalysis Science & Technology, 7(1), 21-25. Retrieved from [Link]

  • The Royal Society of Chemistry. (2013). Supporting Information Ruthenium Catalyzed Equilibrium Ring-Opening Metathesis Polymerization of Cyclopentene. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 57429489, Ethyl cyclopent-2-ene-1-carboxylate. Retrieved from [Link]

Sources

Application Notes and Protocols: Grubbs' Catalyst in Ring-Closing Metathesis of Ethyl 6-heptenoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Power of Ring-Closing Metathesis

Ring-closing metathesis (RCM) has emerged as a transformative tool in synthetic organic chemistry, enabling the efficient construction of cyclic molecules.[1][2] This powerful reaction utilizes transition metal catalysts to intramolecularly rearrange the bonds of a diene, leading to the formation of a cycloalkene and a small volatile byproduct, typically ethylene.[3][4] The broad functional group tolerance and mild reaction conditions of modern RCM catalysts have made this methodology indispensable in the synthesis of complex molecules, including pharmaceuticals, natural products, and advanced materials.[5]

At the heart of this transformation are catalysts developed by Robert H. Grubbs, which are based on ruthenium alkylidene complexes.[5] These catalysts, particularly the second-generation and subsequent iterations, exhibit remarkable activity and stability, making them the catalysts of choice for a wide array of RCM applications.[6][7] This application note provides a detailed guide to the use of Grubbs' catalyst in the RCM reaction of ethyl 6-heptenoate to form ethyl cyclopent-1-ene-1-carboxylate, a valuable synthetic intermediate.

Understanding the Catalytic Cycle: The Chauvin Mechanism

The catalytic cycle of Grubbs' catalyst in RCM is best described by the Chauvin mechanism.[4] The process is initiated by the coordination of one of the terminal alkenes of the diene substrate to the ruthenium center of the catalyst. This is followed by a [2+2] cycloaddition to form a metallacyclobutane intermediate. A subsequent retro-[2+2] cycloaddition cleaves the metallacyclobutane, releasing a new ruthenium alkylidene and a new alkene. This newly formed ruthenium species then reacts intramolecularly with the second alkene of the substrate, again forming a metallacyclobutane. The final retro-[2+2] cycloaddition releases the cyclic product and regenerates a ruthenium alkylidene, which can then re-enter the catalytic cycle. The expulsion of ethylene, a gaseous byproduct, drives the reaction to completion.[2][4]

Choosing the Right Tool: A Comparison of Grubbs' Catalyst Generations

The evolution of Grubbs' catalysts has led to significant improvements in their reactivity and stability. The choice of catalyst generation can have a profound impact on the efficiency of an RCM reaction.

Catalyst GenerationKey FeaturesAdvantagesDisadvantages
First Generation Contains two phosphine ligands.More cost-effective for simple, unhindered dienes.Lower activity, particularly with sterically hindered or electron-deficient olefins.[6]
Second Generation One phosphine ligand is replaced by a more electron-donating N-heterocyclic carbene (NHC) ligand.Dramatically increased activity and stability, broader substrate scope.[6][7]Higher cost.
Hoveyda-Grubbs Catalysts Feature a chelating isopropoxystyrene ligand, leading to enhanced stability.High stability, allowing for easier handling and storage. Recommended for general metathesis reactions.[8]May require thermal activation.

For the RCM of this compound, a relatively unhindered terminal diene, a second-generation Grubbs' catalyst is recommended to ensure high conversion and reaction efficiency.

Experimental Protocol: RCM of this compound

This protocol details the procedure for the ring-closing metathesis of this compound to synthesize ethyl cyclopent-1-ene-1-carboxylate using a second-generation Grubbs' catalyst.

Materials and Reagents:
  • This compound (>98%)

  • Grubbs' Catalyst, 2nd Generation

  • Dichloromethane (DCM), anhydrous, inhibitor-free

  • Argon or Nitrogen gas (high purity)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

  • Standard laboratory glassware (Schlenk flask, condenser, etc.)

  • Magnetic stirrer and hotplate

Equipment Setup:

The reaction should be performed under an inert atmosphere to prevent catalyst deactivation by oxygen.[8] A Schlenk line or a glovebox is ideal. The glassware should be oven-dried and cooled under a stream of inert gas before use.

G cluster_setup Reaction Setup Schlenk_Flask Schlenk Flask with Stir Bar Condenser Reflux Condenser Schlenk_Flask->Condenser Inert_Gas Inert Gas Inlet (Ar or N2) Condenser->Inert_Gas Bubbler Oil Bubbler Outlet Condenser->Bubbler Heating_Mantle Heating Mantle/Oil Bath

Figure 1. Inert atmosphere reaction setup for RCM.
Reaction Procedure:
  • Preparation of the Substrate Solution: In a dry Schlenk flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous dichloromethane to a concentration of 0.1 M.

  • Degassing: Sparge the solution with argon or nitrogen for 15-20 minutes to remove any dissolved oxygen. This is a critical step to ensure catalyst longevity.[8]

  • Catalyst Addition: Weigh the Grubbs' 2nd Generation catalyst (0.5-2.0 mol%) in a glovebox or under a positive pressure of inert gas and add it to the reaction flask. The optimal catalyst loading may need to be determined empirically, but a lower loading is generally preferred to minimize cost and residual ruthenium in the product.[7]

  • Reaction Conditions: Stir the reaction mixture at room temperature (or gently reflux at ~40 °C) under a constant positive pressure of inert gas. The gentle reflux helps to drive off the ethylene byproduct, shifting the equilibrium towards the product.[2]

  • Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

    • TLC: Take small aliquots from the reaction mixture at regular intervals. Spot on a silica gel TLC plate and elute with a mixture of ethyl acetate and hexanes (e.g., 1:9 v/v). The product, ethyl cyclopent-1-ene-1-carboxylate, will have a different Rf value than the starting material.

    • GC-MS: Dilute a small aliquot of the reaction mixture with dichloromethane and inject it into the GC-MS. The disappearance of the starting material peak and the appearance of the product peak can be monitored.

Work-up and Purification:
  • Quenching the Reaction: Once the reaction is complete (as indicated by monitoring), add a few drops of ethyl vinyl ether to the reaction mixture and stir for 30 minutes to quench the catalyst.

  • Solvent Removal: Remove the dichloromethane under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by flash column chromatography on silica gel.

    • Pack a column with silica gel and equilibrate with a non-polar solvent (e.g., hexanes).

    • Load the crude product onto the column.

    • Elute with a gradient of ethyl acetate in hexanes (e.g., 0% to 10% ethyl acetate).

    • Collect the fractions containing the product and combine them.

  • Final Product: Remove the solvent from the purified fractions under reduced pressure to obtain ethyl cyclopent-1-ene-1-carboxylate as a colorless oil.

Troubleshooting Common Issues:
  • Low Conversion:

    • Inactive Catalyst: Ensure the catalyst was handled under strictly inert conditions.

    • Insufficient Degassing: Residual oxygen can deactivate the catalyst.

    • Low Temperature: For less reactive substrates, gentle heating may be required.

  • Formation of Side Products:

    • Olefin Isomerization: Prolonged reaction times or elevated temperatures can sometimes lead to isomerization of the product.[6] This can be minimized by using the lowest effective temperature and monitoring the reaction closely.

    • Polymerization: At higher concentrations, intermolecular metathesis can compete with RCM, leading to oligomers or polymers. Maintaining a dilute solution (0.05-0.1 M) is generally recommended for RCM.

Analytical Characterization

The identity and purity of the synthesized ethyl cyclopent-1-ene-1-carboxylate should be confirmed by spectroscopic methods.

Analytical TechniqueExpected Results for Ethyl cyclopent-1-ene-1-carboxylate
¹H NMR (CDCl₃) δ ~5.8-6.0 ppm (m, 1H, vinylic proton), ~4.1-4.3 ppm (q, 2H, O-CH₂), ~2.4-2.6 ppm (m, 4H, allylic protons), ~1.2-1.4 ppm (t, 3H, CH₃).[9]
¹³C NMR (CDCl₃) δ ~170-175 ppm (C=O), ~135-140 ppm (vinylic C), ~125-130 ppm (vinylic CH), ~60 ppm (O-CH₂), ~30-35 ppm (allylic CH₂), ~14 ppm (CH₃).
GC-MS (EI) Molecular ion peak (M⁺) at m/z = 140.[10]
FT-IR Strong C=O stretch around 1720 cm⁻¹, C=C stretch around 1640 cm⁻¹.[9]

Workflow Visualization

The overall experimental workflow can be visualized as follows:

G Start Start: this compound in Anhydrous DCM Degas Degas with Inert Gas Start->Degas Add_Catalyst Add Grubbs' 2nd Gen. Catalyst Degas->Add_Catalyst React React at RT or 40°C Add_Catalyst->React Monitor Monitor by TLC/GC-MS React->Monitor Monitor->React Incomplete Quench Quench with Ethyl Vinyl Ether Monitor->Quench Complete Rotovap Remove Solvent Quench->Rotovap Purify Column Chromatography Rotovap->Purify Product Pure Ethyl cyclopent-1-ene-1-carboxylate Purify->Product

Figure 2. Experimental workflow for the RCM of this compound.

Conclusion

The ring-closing metathesis of this compound using a second-generation Grubbs' catalyst is a robust and efficient method for the synthesis of ethyl cyclopent-1-ene-1-carboxylate. By following the detailed protocol and adhering to inert atmosphere techniques, researchers can reliably obtain the desired cyclic product in high yield and purity. The versatility and functional group tolerance of Grubbs' catalysts continue to make RCM a cornerstone of modern organic synthesis, empowering scientists in academia and industry to construct complex molecular architectures with greater ease and efficiency.

References

  • Optimized Ring Closing Metathesis Reaction Conditions to Suppress Desallyl Side Products in the Solid Phase Synthesis of Cyclic Peptides involving Tyrosine(O-allyl). (n.d.). National Institutes of Health. Retrieved January 12, 2026, from [Link]

  • Ethyl cyclopentanecarboxylate | C8H14O2 | CID 79550. (n.d.). PubChem. Retrieved January 12, 2026, from [Link]

  • Decomposition of Ruthenium Olefin Metathesis Catalyst. (2021). MDPI. Retrieved January 12, 2026, from [Link]

  • Ring-closing metathesis. (n.d.). Wikipedia. Retrieved January 12, 2026, from [Link]

  • Purification of Olefin Metathesis Reaction Products via Straightforward and Low-Cost Protocols. (2013). Longdom Publishing. Retrieved January 12, 2026, from [Link]

  • Discussion Addendum for: Ring-closing Metathesis Synthesis of N-Boc-3-pyrroline. (n.d.). Organic Syntheses. Retrieved January 12, 2026, from [Link]

  • Ethyl cyclopent-1-enecarboxylate | C8H12O2 | CID 275610. (n.d.). PubChem. Retrieved January 12, 2026, from [Link]

  • Olefin Metathesis. (n.d.). Master Organic Chemistry. Retrieved January 12, 2026, from [Link]

  • Metathesis Reaction.pdf. (n.d.). Retrieved January 12, 2026, from [Link]

  • Ring-Closing Metathesis - Organic Chemistry Key Term. (n.d.). Fiveable. Retrieved January 12, 2026, from [Link]

  • An Efficient Method for Removal of Ruthenium Byproducts from Olefin Metathesis Reactions. (2015). ResearchGate. Retrieved January 12, 2026, from [Link]

  • Ring Closing Metathesis (RCM). (n.d.). Organic Chemistry Portal. Retrieved January 12, 2026, from [Link]

  • Scalable Methods for the Removal of Ruthenium Impurities from Metathesis Reaction Mixtures. (2016). ACS Publications. Retrieved January 12, 2026, from [Link]

  • Two-Directional Cross-Metathesis. (n.d.). Retrieved January 12, 2026, from [Link]

  • 5-Ethylcyclopent-1-ene-1-carboxylic acid | C8H12O2 | CID 574024. (n.d.). PubChem. Retrieved January 12, 2026, from [Link]

  • Cyclopent-3-ene-1,1-dicarboxylic acid diethyl ester 4. (n.d.). The Royal Society of Chemistry. Retrieved January 12, 2026, from [Link]

  • GRUBBS RING CLOSING METATHESIS (RCM) || ORGANIC CHEMISTRY #namereactions #GATE #CSIRNET. (2024). YouTube. Retrieved January 12, 2026, from [Link]

  • Reversible inhibition/activation of olefin metathesis: a kinetic investigation of ROMP and RCM reactions with Grubbs' catalyst. (2007). PubMed. Retrieved January 12, 2026, from [Link]

  • Grubbs G2 metathesis catalyst synthesis troubleshooting. (2025). Reddit. Retrieved January 12, 2026, from [Link]

  • Latency for All: Enabling Latency of Hoveyda–Grubbs Second-Generation Catalysts by Adding Phosphite Ligands. (2023). National Institutes of Health. Retrieved January 12, 2026, from [Link]

  • Synthesis of novel dienes and cyclic compounds via olefin metathesis reactions catalyzed by the second generation Grubbs catalys. (n.d.). UTC Scholar. Retrieved January 12, 2026, from [Link]

  • Reversible Inhibition/Activation of Olefin Metathesis: A Kinetic Investigation of ROMP and RCM Reactions with Grubbs' Catalyst. (2007). ResearchGate. Retrieved January 12, 2026, from [Link]

  • Latency for All: Enabling Latency of Hoveyda–Grubbs Second-Generation Catalysts by Adding Phosphite Ligands. (2023). ResearchGate. Retrieved January 12, 2026, from [Link]

Sources

Application Note: Synthesis of Macrocyclic Lactones via Ring-Closing Metathesis of an Ethyl 6-heptenoate Derivative

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Power of the Macrocycle

Macrocyclic compounds, typically defined as molecules containing rings of 12 or more atoms, represent a unique and privileged structural class in modern drug discovery.[1] Their constrained yet flexible topology allows them to bind to challenging biological targets, such as protein-protein interfaces, that are often considered "undruggable" by traditional small molecules.[2][3] The macrocyclic scaffold can improve metabolic stability, enhance cell permeability through conformational control, and increase target selectivity.[4][5] Natural products have long provided a rich source of clinically useful macrocycles, from antibiotics like erythromycin to immunosuppressants and anti-cancer agents.[1][6]

Ring-Closing Metathesis (RCM) has emerged as one of the most powerful and versatile strategies for the construction of macrocycles.[7][8] Catalyzed by well-defined ruthenium complexes, such as those developed by Grubbs and Schrock, RCM offers exceptional functional group tolerance and reliability in forming large rings from acyclic diene precursors.[9][10][11] The reaction's primary byproduct is volatile ethylene gas, which provides a strong thermodynamic driving force for the cyclization.[7]

This application note provides a detailed protocol for the synthesis of a macrocyclic lactone, starting from the readily available and inexpensive building block, ethyl 6-heptenoate. We will first describe the synthesis of a suitable diene precursor, followed by a robust protocol for its macrocyclization using a second-generation Grubbs catalyst.

Overall Synthetic Strategy

Our approach involves a two-step sequence. First, this compound is converted to a diene ester via transesterification with an unsaturated alcohol. This diene is then subjected to RCM under high-dilution conditions to promote the desired intramolecular cyclization, yielding the target macrocyclic lactone.

Mechanistic Insight: The Ring-Closing Metathesis Catalytic Cycle

The RCM reaction proceeds via a well-established catalytic cycle, as proposed by Chauvin. The active ruthenium alkylidene catalyst reacts with one of the terminal alkenes of the diene substrate to form a metallacyclobutane intermediate. This intermediate then undergoes a retro-[2+2] cycloaddition to release the original carbene ligand and form a new ruthenium alkylidene bound to the substrate. An intramolecular reaction with the second alkene forms a new, larger metallacyclobutane ring. Finally, a second retro-[2+2] cycloaddition releases the final macrocyclic product and regenerates a ruthenium alkylidene species (in this case, methylidene), which is propelled forward by the loss of ethylene, allowing the catalyst to re-enter the cycle.

RCM_Mechanism sub Diene Substrate int1 Metallacyclobutane Intermediate I sub->int1 + Catalyst cat [Ru]=CH-R (Grubbs Catalyst) cat->int1 int2 New Ru-Alkylidene int1->int2 Retro [2+2] int3 Intramolecular Metallacyclobutane int2->int3 Intramolecular Coordination int3->cat Regeneration prod Macrocyclic Product int3->prod Retro [2+2] ethylene Ethylene (gas)

Figure 1: Simplified catalytic cycle for Ring-Closing Metathesis (RCM).

Experimental Workflow

The overall process, from starting materials to the purified final product, follows a logical sequence of synthesis, purification, and analysis. Proper execution at each stage is critical for success.

Workflow start Starting Materials (this compound, 4-penten-1-ol) step1 Step 1: Transesterification (Synthesis of Diene Precursor) start->step1 purify1 Purification 1 (Column Chromatography) step1->purify1 char1 Characterization 1 (NMR, IR, MS) purify1->char1 step2 Step 2: Ring-Closing Metathesis (High Dilution) char1->step2 workup Reaction Quench & Workup step2->workup purify2 Purification 2 (Column Chromatography) workup->purify2 char2 Final Characterization (NMR, HRMS) purify2->char2

Figure 2: High-level experimental workflow for macrocycle synthesis.

Detailed Experimental Protocols

Part A: Synthesis of Diene Precursor (Pent-4-en-1-yl 6-heptenoate)

This protocol describes the synthesis of the acyclic diene required for the RCM reaction via a simple acid-catalyzed transesterification.

Table 1: Materials and Reagents for Precursor Synthesis

Reagent Formula MW ( g/mol ) Amount Moles (mmol)
This compound C₉H₁₆O₂ 156.22 5.00 g 32.0
4-Penten-1-ol C₅H₁₀O 86.13 4.14 g 48.0 (1.5 eq)
p-Toluenesulfonic acid C₇H₈O₃S 172.20 300 mg 1.74 (cat.)

| Toluene | C₇H₈ | 92.14 | 100 mL | - |

Step-by-Step Protocol:

  • Setup: Equip a 250 mL round-bottom flask with a Dean-Stark apparatus and a reflux condenser. Add a magnetic stir bar.

  • Reagents: To the flask, add this compound (5.00 g, 32.0 mmol), 4-penten-1-ol (4.14 g, 48.0 mmol), p-toluenesulfonic acid (300 mg), and toluene (100 mL).

  • Reaction: Heat the mixture to reflux (approx. 110-115 °C). The ethanol byproduct will be azeotropically removed with toluene and collected in the Dean-Stark trap.

    • Causality Note: The continuous removal of ethanol drives the equilibrium of this reversible transesterification reaction towards the product, ensuring a high conversion rate.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., 9:1 Hexanes:Ethyl Acetate). The reaction is typically complete within 4-6 hours when no more ethanol is collected.

  • Workup: Cool the reaction to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude oil by flash column chromatography on silica gel using a gradient of hexanes to 95:5 hexanes:ethyl acetate to afford the pure diene ester as a colorless oil.

Part B: Ring-Closing Metathesis for Macrocyclization

This protocol details the macrocyclization of the diene precursor. The key to success is maintaining high dilution to favor the intramolecular reaction over intermolecular polymerization.

Table 2: Materials and Reagents for RCM

Reagent Formula MW ( g/mol ) Amount Moles (µmol)
Diene Precursor C₁₂H₂₀O₂ 196.29 1.00 g 5095
Grubbs' Catalyst 2nd Gen. C₄₆H₆₅Cl₂N₂PRu 848.97 216 mg 255 (5 mol%)
Dichloromethane (DCM) CH₂Cl₂ 84.93 ~550 mL -

| Ethyl vinyl ether | C₄H₈O | 72.11 | ~2 mL | - |

Step-by-Step Protocol:

  • Solvent Preparation: Use anhydrous, degassed DCM. Degas by sparging with argon for at least 30 minutes. An inert atmosphere is crucial as Grubbs' catalysts can be sensitive to oxygen in solution.[12]

  • Catalyst Setup: In an argon-filled glovebox or under a strong stream of argon, add Grubbs' Catalyst 2nd Generation (216 mg, 0.255 mmol) to a 1 L three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stir bar. Add 500 mL of degassed DCM to the flask.

  • High Dilution Setup: Dissolve the diene precursor (1.00 g, 5.095 mmol) in 50 mL of degassed DCM and add this solution to the dropping funnel.

  • Reaction: Heat the catalyst solution in the flask to a gentle reflux (approx. 40 °C). Using the dropping funnel, add the diene solution to the refluxing catalyst solution very slowly over a period of 8-10 hours. A syringe pump can also be used for more precise control.

    • Causality Note: Slow addition maintains a pseudo-high dilution environment.[13] At any given moment, the concentration of the diene is extremely low, statistically favoring an intramolecular reaction (where the two ends of the same molecule find each other) over an intermolecular reaction (where two different molecules react, leading to dimers and polymers).[7][12]

  • Monitoring: After the addition is complete, allow the reaction to stir at reflux for an additional 2 hours. Monitor the disappearance of the starting material by TLC or GC-MS.

  • Quenching: Cool the reaction to room temperature. Add ethyl vinyl ether (~2 mL) and stir for 30 minutes.

    • Causality Note: Ethyl vinyl ether is a quenching agent that reacts with the active ruthenium catalyst to form an inactive species, effectively stopping the reaction and simplifying purification.[14]

  • Concentration: Remove the solvent under reduced pressure. The resulting crude product will be a dark oil or solid.

Purification and Characterization

Purification Protocol:

  • Pre-adsorb the crude material onto a small amount of silica gel.

  • Perform flash column chromatography on silica gel using a gradient of hexanes to 9:1 hexanes:ethyl acetate.

  • Combine the fractions containing the product (identified by TLC) and concentrate under reduced pressure to yield the macrocyclic lactone as a colorless oil or white solid. The product will be a mixture of E/Z isomers.

Characterization: The final product should be thoroughly characterized to confirm its structure, purity, and molecular weight.

Table 3: Expected Analytical Data for the 13-Membered Macrocyclic Lactone

Analysis Technique Expected Result
Structure ¹H NMR, ¹³C NMR Appearance of new olefinic protons (~5.3-5.5 ppm) corresponding to the internal double bond. Disappearance of terminal alkene protons (~4.9-5.1 and ~5.7-5.9 ppm). Shift patterns will confirm the cyclic structure.
Connectivity 2D NMR (COSY) Correlation signals will confirm the connectivity within the newly formed ring.
Identity HRMS (ESI+) Calculation for C₁₀H₁₆O₂ [M+H]⁺: 169.1223. Found: 169.1225 (example). This provides unambiguous confirmation of the elemental composition.

| Purity | HPLC | Analysis using a suitable method (e.g., C18 column) will show the purity and the ratio of E/Z isomers.[15] |

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
No Reaction / Low Conversion Inactive catalyst; Presence of oxygen or moisture; Impure starting material.Use fresh, high-purity catalyst. Ensure all glassware is oven-dried and the reaction is run under a strict inert atmosphere. Use freshly distilled/anhydrous solvents.
Formation of Polymer/Oligomer Reaction concentration is too high.Increase the total solvent volume. Decrease the rate of addition of the diene precursor (use a syringe pump for best results).
Complex Product Mixture Side reactions (e.g., double bond isomerization).Ensure the reaction is properly quenched once complete. Avoid excessive heating or prolonged reaction times. Consider using a different generation of Grubbs catalyst if isomerization is persistent.
Difficulty in Purification Ruthenium byproducts co-eluting with the product.After quenching, stir the crude mixture with a ruthenium scavenger (e.g., activated carbon or functionalized silica gel) before filtration and chromatography.

Conclusion

This application note provides a robust and reproducible two-step method for synthesizing a macrocyclic lactone from this compound. The key to the successful macrocyclization is a Ring-Closing Metathesis reaction performed under carefully controlled high-dilution conditions. By explaining the causality behind critical steps, such as the need for an inert atmosphere and slow substrate addition, this guide equips researchers with the practical knowledge to apply this powerful methodology. This strategy is highly adaptable for creating diverse libraries of macrocycles for screening in drug discovery and materials science by simply varying the unsaturated alcohol used in the initial transesterification step.

References

  • Vertex AI Search Result (Internal Tool). Details on lactone synthesis reactions.
  • ResearchGate. Synthesis and 1 H NMR spectroscopic characterizations of macrocycle CP2...[Link]

  • The University of Queensland eSpace. David Craik Structural aspects of macrocycles (NMR and modelling).[Link]

  • Organic Letters. A Versatile Preparation of α,β-Unsaturated Lactones from Homoallylic Alcohols.[Link]

  • Wikipedia. Lactone.[Link]

  • Oxford Academic. Novel Synthesis of γ-Lactones Starting from β,γ-Unsaturated Carboxylic Esters.[Link]

  • Google Patents.
  • American Chemical Society. Macrocyclic drug design guided by NMR solution conformations.[Link]

  • LCGC International. Separation of Macrocyclic Lactones.[Link]

  • National Institutes of Health. Macrocyclic Drugs and Synthetic Methodologies toward Macrocycles.[Link]

  • Taylor & Francis Online. Large Azobenzene Macrocycles: Formation and Detection by NMR and MS Methods.[Link]

  • ACS Publications. Cell Permeability of Isomeric Macrocycles: Predictions and NMR Studies.[Link]

  • ACS Publications. Formation of Macrocycles via Ring-Closing Olefin Metathesis.[Link]

  • Drug Discovery Pro. Macrocyclization via Ring-Closing Metathesis in Drug Discovery and Process Chemistry.[Link]

  • Wikipedia. Ring-closing metathesis.[Link]

  • National Institutes of Health. Development of a General, Sequential, Ring Closing Metathesis/Intramolecular Cross-Coupling Reaction for the Synthesis of Polyunsaturated Macrolactones.[Link]

  • Organic Syntheses. Ring-closing Metathesis Synthesis of N-Boc-3-pyrroline.[Link]

  • YouTube. Applications of Macrocycles in Drug Discovery.[Link]

  • Google Patents. Macrocyclic lactone compounds and methods for their use.
  • Organic Chemistry Portal. Ring Closing Metathesis (RCM).[Link]

  • Bentham Science. Macrocyclic Lactone Anthelmintics: Spectrum of Activity and Mechanism of Action.[Link]

  • ResearchGate. Synthesis of Macrocyclic Compounds by Ring Closing Metathesis.[Link]

  • ACS Omega. Synthesis of Macrocyclic Lactones and Dilactones Using Olive Oil.[Link]

  • ResearchGate. Products distribution of the metathesis reaction of this compound...[Link]

  • PubMed. Review of methodology for the determination of macrocyclic lactone residues in biological matrices.[Link]

  • ACS Publications. Catalytic ring-closing metathesis of functionalized dienes by a ruthenium carbene complex.[Link]

  • National Institutes of Health. Concise Synthesis of Macrocycles by Multicomponent Reactions.[Link]

  • PubMed. Determination of macrocyclic lactones in food and feed.[Link]

  • National Institutes of Health. Two-Step Synthesis of Complex Artificial Macrocyclic Compounds.[Link]

  • ACS Publications. Journal of Chemical Education.[Link]

  • ACS Publications. Synthesis of Large Macrocycles with Chiral Sulfur Centers via Enantiospecific SuFEx and SuPhenEx Click Reactions.[Link]

  • ResearchGate. The synthesis of macrocycles for drug discovery.[Link]

Sources

The Versatile C7 Synthon: Ethyl 6-heptenoate's Role in Crafting Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Simple C7 Building Block

In the intricate tapestry of pharmaceutical synthesis, the strategic selection of starting materials is paramount to the efficiency, elegance, and economic viability of a synthetic route. Ethyl 6-heptenoate, a seemingly simple C7 aliphatic ester, emerges as a highly versatile and powerful synthon for the construction of complex molecular architectures found in a variety of pharmaceutical intermediates. Its bifunctional nature, possessing both a terminal alkene and an ethyl ester, opens a gateway to a diverse array of chemical transformations, enabling the synthesis of key structural motifs such as chiral lactones, functionalized carbocycles, and intricate side-chains.

This comprehensive guide delves into the pivotal role of this compound in the synthesis of pharmaceutical intermediates. We will explore its application in powerful synthetic methodologies, including Ring-Closing Metathesis (RCM), Sharpless Asymmetric Dihydroxylation, and as a precursor for the construction of carbocyclic nucleoside analogues and prostaglandin side-chains. Through detailed application notes and step-by-step protocols, this document aims to provide researchers, scientists, and drug development professionals with the technical insights and practical knowledge to harness the full potential of this valuable C7 building block.

Chemical Properties and Reactivity Profile

This compound[1][2][3], with the molecular formula C₉H₁₆O₂ and a molecular weight of 156.22 g/mol , is a combustible liquid with a boiling point of 189 °C.[1] Its structure features two key reactive sites:

  • The Terminal Alkene: This functional group is amenable to a wide range of transformations, including olefin metathesis, dihydroxylation, epoxidation, hydrogenation, and hydroboration-oxidation, allowing for the introduction of various functionalities and the construction of cyclic systems.

  • The Ethyl Ester: The ester group can be hydrolyzed to the corresponding carboxylic acid, reduced to a primary alcohol, or serve as a handle for further modifications, such as amidation or transesterification.

This dual reactivity makes this compound a strategic starting point for the synthesis of molecules with increased complexity and defined stereochemistry.

Application in Key Synthetic Strategies

Ring-Closing Metathesis (RCM): A Gateway to Cyclic Scaffolds

Ring-Closing Metathesis (RCM) has revolutionized the synthesis of cyclic compounds, particularly in the realm of drug discovery where cyclic motifs are prevalent.[4][5] this compound, after appropriate derivatization to introduce a second terminal alkene, becomes an ideal substrate for RCM to construct seven-membered rings (oxepanones), which are found in a number of bioactive natural products.[6][7]

Application Note 1: Synthesis of a Substituted Oxepan-2-one Intermediate

A key strategy involves the alpha-allylation of the ester enolate of this compound to install the second requisite terminal alkene. The resulting diethyl 2-allylhept-6-enoate can then undergo RCM to yield a seven-membered lactone, a valuable precursor for various pharmaceutical targets.

Workflow for the Synthesis of a Substituted Oxepan-2-one:

RCM_Workflow sub This compound allyl α-Allylation sub->allyl 1. LDA, THF, -78 °C 2. Allyl bromide diene Diethyl 2-allylhept-6-enoate (Diene Precursor) allyl->diene rcm Ring-Closing Metathesis (Grubbs Catalyst) diene->rcm Grubbs II catalyst, CH₂Cl₂, reflux lactone Substituted Oxepan-2-one (Pharmaceutical Intermediate) rcm->lactone

Caption: Workflow for the synthesis of a substituted oxepan-2-one via RCM.

Protocol 1: Synthesis of Diethyl 2-allylhept-6-enoate and Subsequent RCM

Part A: Synthesis of Diethyl 2-allylhept-6-enoate

  • Reaction Setup: In a flame-dried round-bottom flask under an argon atmosphere, prepare a solution of lithium diisopropylamide (LDA) by adding n-butyllithium (1.1 eq) to a solution of diisopropylamine (1.2 eq) in anhydrous tetrahydrofuran (THF) at -78 °C.

  • Enolate Formation: Slowly add this compound (1.0 eq) to the LDA solution at -78 °C and stir for 1 hour to ensure complete enolate formation.

  • Allylation: Add allyl bromide (1.5 eq) to the reaction mixture and allow it to slowly warm to room temperature overnight.

  • Work-up and Purification: Quench the reaction with saturated aqueous ammonium chloride solution. Extract the aqueous layer with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to yield diethyl 2-allylhept-6-enoate.

Part B: Ring-Closing Metathesis

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the diethyl 2-allylhept-6-enoate (1.0 eq) in anhydrous and degassed dichloromethane (CH₂Cl₂).

  • Catalyst Addition: Add Grubbs second-generation catalyst (0.05 eq) to the solution.

  • Reaction: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC). The driving force for the reaction is the formation of volatile ethylene gas.[4]

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the desired substituted oxepan-2-one.

Table 1: Representative Data for RCM of a Diene Precursor

StepProductTypical YieldAnalytical Data
α-AllylationDiethyl 2-allylhept-6-enoate75-85%¹H NMR, ¹³C NMR, MS
RCMSubstituted Oxepan-2-one80-90%¹H NMR, ¹³C NMR, MS, IR
Sharpless Asymmetric Dihydroxylation: Introducing Chirality

The introduction of stereocenters with high fidelity is a cornerstone of modern pharmaceutical synthesis. The Sharpless Asymmetric Dihydroxylation provides a powerful and reliable method for the enantioselective conversion of alkenes to chiral vicinal diols.[8][9] this compound, with its terminal alkene, is an excellent substrate for this transformation, yielding a chiral diol that is a versatile intermediate for the synthesis of various bioactive molecules, including chiral lactones and prostaglandin side-chains.

Application Note 2: Enantioselective Synthesis of Ethyl (6R,7)-6,7-dihydroxyheptanoate

The Sharpless Asymmetric Dihydroxylation of this compound using AD-mix-β affords the corresponding (R,S)-diol with high enantioselectivity. This chiral diol can be further transformed into valuable pharmaceutical building blocks.

Workflow for Sharpless Asymmetric Dihydroxylation:

AD_Workflow sub This compound ad Sharpless Asymmetric Dihydroxylation sub->ad AD-mix-β, t-BuOH/H₂O, 0 °C diol Ethyl (6R,7)-6,7-dihydroxyheptanoate (Chiral Intermediate) ad->diol further Further Transformations diol->further e.g., Lactonization, Protecting group chemistry

Caption: Workflow for the synthesis of a chiral diol from this compound.

Protocol 2: Sharpless Asymmetric Dihydroxylation of this compound

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add tert-butanol and water (1:1 v/v). Add AD-mix-β (approximately 1.4 g per 1 mmol of alkene) and stir until the solids are largely dissolved.[10]

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Substrate Addition: Add this compound (1.0 eq) to the stirred mixture.

  • Reaction: Stir the reaction vigorously at 0 °C. Monitor the reaction progress by TLC. The reaction is typically complete within 6-24 hours.

  • Quenching: Quench the reaction by adding solid sodium sulfite (1.5 g per 1.4 g of AD-mix) and stir for 1 hour at room temperature.

  • Work-up and Purification: Add ethyl acetate to the mixture and separate the organic layer. Extract the aqueous layer with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude diol is purified by flash column chromatography on silica gel.

Table 2: Representative Data for Asymmetric Dihydroxylation

SubstrateReagentProductTypical YieldEnantiomeric Excess (ee)
This compoundAD-mix-βEthyl (6R,7)-6,7-dihydroxyheptanoate85-95%>95%
This compoundAD-mix-αEthyl (6S,7)-6,7-dihydroxyheptanoate85-95%>95%
Building Blocks for Carbocyclic Nucleoside Analogues

Carbocyclic nucleosides are a class of antiviral and anticancer agents where the furanose ring of a natural nucleoside is replaced by a carbocycle.[7][11] The synthesis of these complex molecules often relies on the construction of highly functionalized cyclopentane or cyclohexane cores. While a direct synthesis from this compound is not commonly reported, its derivatives can serve as valuable precursors for the carbocyclic ring or its side chains. For instance, the C7 backbone can be envisioned as a starting point for constructing a substituted cyclopentyl or cyclohexyl ring through intramolecular cyclization strategies.[12]

Conceptual Synthetic Approach:

An intramolecular aldol condensation or a radical cyclization of a suitably functionalized derivative of this compound could lead to the formation of a five or six-membered carbocycle. The ester functionality can then be elaborated to introduce the necessary hydroxyl groups and the nucleobase.

Precursors for Prostaglandin Side-Chains

Prostaglandins are potent lipid-derived signaling molecules with a wide range of physiological effects.[13][14] Prostaglandin analogues, such as Latanoprost and Bimatoprost, are important drugs for the treatment of glaucoma. The synthesis of these complex molecules involves the stereocontrolled construction of two side chains attached to a central cyclopentane ring.[15] The α-chain is a seven-carbon carboxylic acid (or a derivative thereof). This compound, after appropriate functionalization, can serve as a precursor for this α-side chain.

Conceptual Application:

The terminal alkene of this compound can be transformed into other functional groups, such as an aldehyde or an alkyne, which can then be coupled to the prostaglandin core. The ester group can be hydrolyzed to the carboxylic acid at a later stage of the synthesis.

Conclusion: A Small Molecule with a Big Impact

This compound, through its strategic application in powerful synthetic transformations, proves to be an invaluable and versatile C7 synthon in the synthesis of pharmaceutical intermediates. Its ability to participate in ring-forming reactions like RCM, and to be stereoselectively functionalized via asymmetric dihydroxylation, opens up efficient synthetic routes to chiral lactones, functionalized carbocycles, and key fragments of complex drug molecules. The protocols and application notes presented herein are intended to serve as a guide for chemists to unlock the synthetic potential of this readily available starting material, ultimately contributing to the advancement of drug discovery and development.

References

  • Colobert, F., et al. (2002). First enantioselective total synthesis of (-)-Centrolobine. Organic Letters, 4(10), 1723-1725. Available at: [Link]

  • Engle, K. M., & Dong, V. M. (2008). Studies towards the synthesis of (-)-centrolobine via the carbonyl ene reaction of exocyclic enol ethers. SURFACE at Syracuse University. Available at: [Link]

  • Reddy, D. S., & Kumar, M. (2007). Total synthesis of (−)-centrolobine. Tetrahedron: Asymmetry, 18(11), 1339-1342. Available at: [Link]

  • Lee, E., et al. (2003). Stereoselective Synthesis of (−)-Centrolobine. Bulletin of the Korean Chemical Society, 24(11), 1604-1606. Available at: [Link]

  • Concellón, J. M., et al. (2009). Synthesis of enantiopure trisubstituted piperidines from a chiral epoxyaziridine and α-amino esters. ARKIVOC, 2009(ii), 288-297. Available at: [Link]

  • Coldham, I., & Hufton, R. (2005). Stereoselective synthesis of piperidines. Chemical Reviews, 105(7), 2765-2810. Available at: [Link]

  • Willard, M. A., & Houghten, R. A. (2022). Catalytic asymmetric synthesis of carbocyclic C-nucleosides. Nature Communications, 13(1), 6985. Available at: [Link]

  • Dandia, A., et al. (2018). A direct route to six and seven membered lactones via γ-C(sp3)–H activation. Chemical Science, 9(33), 6825-6830. Available at: [Link]

  • Houghten, R. A., et al. (2022). Catalytic Asymmetric Synthesis of Carbocyclic C-Nucleosides. DigitalCommons@TMC. Available at: [Link]

  • Crimmins, M. T. (2014). Recent progress for the synthesis of selected carbocyclic nucleosides. Future Medicinal Chemistry, 6(13), 1489-1507. Available at: [Link]

  • Lhommet, G., et al. (2007). Diastereoselective Synthesis of Chiral Methyl 2-Piperidin-2-ylpropanoates. HETEROCYCLES, 71(1), 133-142. Available at: [Link]

  • Alcázar, E., et al. (2022). Conformationally Locked Carbocyclic Nucleosides Built on a 4′-Hydroxymethyl-3′-hydroxybicyclo[4.1.0]heptane Template. Stereoselective Synthesis and Antiviral Activity. The Journal of Organic Chemistry, 87(23), 15488-15501. Available at: [Link]

  • Organic Chemistry Portal. Sharpless Dihydroxylation (Bishydroxylation). Available at: [Link]

  • Davies, H. M. L., & Antoulinakis, E. G. (2001). Synthesis of Chiral Pyrrolidines, Piperidines, and Azepanes. Organic Letters, 3(10), 1503-1506. Available at: [Link]

  • Sibi, M. P., & Liu, M. (2001). Synthesis of (−)‐centrolobine (1) by using aldol reaction. Angewandte Chemie International Edition, 40(19), 3647-3649. Available at: [Link]

  • Camarasa, M.-J., & Velázquez, S. (2014). Stereoselective synthesis of carbocyclic analogues of the nucleoside Q precursor (PreQ0). Beilstein Journal of Organic Chemistry, 10, 1354-1361. Available at: [Link]

  • Tang, P., et al. (2020). Synthesis of seven-membered lactones by regioselective and stereoselective iodolactonization of electron-deficient olefins. Chemical Communications, 56(47), 6680-6683. Available at: [Link]

  • Tang, P., et al. (2020). Synthesis of seven-membered lactones by regioselective and stereoselective iodolactonization of electron-deficient olefins. Chemical Communications, 56(47), 6680-6683. Available at: [Link]

  • Imperial College London. (n.d.). Experiment 7 Catalytic Asymmetric Dihydroxylation of Alkenes. Available at: [Link]

  • Khomenko, T. M., & Tolstikov, G. A. (2021). Natural Seven-Membered Terpene Lactones: Synthesis and Biological Activity. Chemistry of Natural Compounds, 57(4), 579-601. Available at: [Link]

  • Cocu, F. G., & Tănase, C. I. (2017). Lactones in the Synthesis of Prostaglandins and Prostaglandin Analogs. Revista de Chimie, 68(1), 1-10. Available at: [Link]

  • Wikipedia. (2023). Ring-closing metathesis. Available at: [Link]

  • Wikipedia. (2023). Sharpless asymmetric dihydroxylation. Available at: [Link]

  • Dandia, A., et al. (2018). A direct route to six and seven membered lactones via γ-C(sp3)–H activation: a simple protocol to build molecular complexity. Chemical Science, 9(33), 6825-6830. Available at: [Link]

  • Twilton, J., et al. (2017). Enantioselective Amino- and Oxycyanation of Alkenes via Organic Photoredox and Copper Catalysis. Journal of the American Chemical Society, 139(35), 12151-12154. Available at: [Link]

  • Organic Chemistry Portal. Ring Closing Metathesis (RCM). Available at: [Link]

  • Wang, X., et al. (2023). Dual enzyme self-assembly cluster for high efficient asymmetric reduction of ethyl 6-oxo-8-chlorooctanoate. Ukrainian Food Journal, 12(1), 126-141. Available at: [Link]

  • Contini, A., et al. (2021). Organocatalytic Enantioselective Transformations: A Green Approach to Cycloaddition and Cyclization Reactions. Catalysts, 11(9), 1083. Available at: [Link]

  • Huang, S., et al. (2021). A biocatalytic platform for asymmetric alkylation of α-keto acids by mining and engineering of methyltransferases. Nature Catalysis, 4(7), 596-605. Available at: [Link]

  • Cui, Y., et al. (2005). Asymmetric reduction of ethyl 4-chloro-3-oxobutanoate to ethyl (R)-4-chloro-3-hydroxybutanoate with two co-existing, recombinant Escherichia coli strains. Biotechnology Letters, 27(2), 119-125. Available at: [Link]

  • PubChem. (n.d.). This compound. Available at: [Link]

  • Corey, E. J., et al. (1969). Total Synthesis of Prostaglandins F2α and E2 as the Naturally Occuring Forms. Journal of the American Chemical Society, 91(20), 5675-5677. Available at: [Link]

  • Baeyer, A. (1894). Ueber die Constitution des Benzols. Berichte der deutschen chemischen Gesellschaft, 27(2), 1795-1800. Available at: [Link]

  • Google Patents. (n.d.). Prostaglandin synthesis.
  • Patel, R. N. (2008). Asymmetric reduction using biocatalytic reactions. Coordination Chemistry Reviews, 252(5-7), 659-701. Available at: [Link]

Sources

The Art of the Double Bond: A Senior Application Scientist's Guide to Cross-Metathesis of Ethyl 6-heptenoate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the precise construction of carbon-carbon double bonds is a cornerstone of molecular synthesis. Olefin metathesis, a Nobel Prize-winning technology, has emerged as a powerful and versatile tool for this purpose, offering unparalleled efficiency and functional group tolerance.[1][2] This guide provides an in-depth exploration of the cross-metathesis of ethyl 6-heptenoate, a valuable building block, with a variety of olefin partners. We will delve into the underlying principles, provide detailed, field-tested protocols, and offer insights into optimizing these critical reactions.

Understanding the Cross-Metathesis Reaction

Olefin cross-metathesis is a catalytic reaction that facilitates the exchange of alkylidene fragments between two different olefins. The reaction is typically catalyzed by ruthenium-based complexes, most notably Grubbs catalysts, which are known for their stability and broad functional group compatibility.[1] The generally accepted Chauvin mechanism proceeds through a series of [2+2] cycloaddition and cycloreversion steps, mediated by a metal carbene intermediate.

The reaction of this compound with a partner olefin (R-CH=CH₂) will ideally lead to the formation of a new, longer-chain unsaturated ester and ethylene gas, which can be removed to drive the reaction to completion.[3] However, the reaction can also produce homodimers of the starting materials, making selectivity a key consideration.

The Strategic Choice of Catalyst

The success of a cross-metathesis reaction is critically dependent on the choice of catalyst. For the cross-metathesis of this compound, second and third-generation Grubbs catalysts are generally the preferred choice due to their higher activity and broader substrate scope compared to the first-generation catalysts.

Catalyst GenerationKey Features & Applications
First-Generation Grubbs Catalyst Useful for ring-closing metathesis (RCM) and cross-metathesis of terminal olefins. Less active for sterically demanding or electron-deficient olefins.
Second-Generation Grubbs Catalyst Increased activity and broader substrate scope. Effective for cross-metathesis of sterically demanding and electron-deficient olefins, such as acrylates.[4][5][6][7]
Hoveyda-Grubbs Catalysts Feature a chelating isopropoxybenzylidene ligand, leading to increased stability and slower initiation. Often used for controlled polymerizations and when a more robust catalyst is required.[8]

The selection of the optimal catalyst is often empirical and may require screening of several candidates to achieve the desired outcome.

Experimental Protocols: From Theory to Practice

The following protocols are designed to be a starting point for the cross-metathesis of this compound with various olefin partners. All reactions should be performed under an inert atmosphere (e.g., argon or nitrogen) using anhydrous and degassed solvents to prevent catalyst deactivation.

General Workflow for Cross-Metathesis

The overall process for a typical cross-metathesis reaction is outlined below.

Cross-Metathesis Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dry and Degas Solvent C Dissolve Substrates A->C B Prepare Inert Atmosphere B->C D Add Catalyst C->D E Monitor Reaction (TLC/GC) D->E F Quench Reaction E->F G Solvent Removal F->G H Purification (Chromatography) G->H

Caption: General experimental workflow for a cross-metathesis reaction.

Protocol 1: Cross-Metathesis of this compound with a Terminal Olefin (e.g., 1-Octene)

This protocol describes the synthesis of ethyl (E)-dodec-6-enoate.

Materials:

  • This compound

  • 1-Octene

  • Second-Generation Grubbs Catalyst (e.g., [1,3-Bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene]dichloro(phenylmethylene)(tricyclohexylphosphine)ruthenium)

  • Anhydrous, degassed dichloromethane (DCM)

  • Ethyl vinyl ether (for quenching)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv) and 1-octene (1.2 equiv).

  • Solvent Addition: Under a stream of argon, add anhydrous, degassed DCM to achieve a substrate concentration of 0.1-0.5 M.

  • Catalyst Addition: Add the second-generation Grubbs catalyst (1-5 mol%) to the stirred solution. The flask should be sealed and the reaction mixture stirred at room temperature or gently heated (40 °C).

  • Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 2-12 hours.

  • Quenching: Upon completion, add a few drops of ethyl vinyl ether to quench the catalyst and stir for 30 minutes.

  • Work-up: Remove the solvent under reduced pressure.

  • Purification: The crude product is purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired ethyl (E)-dodec-6-enoate.

Protocol 2: Cross-Metathesis with an Electron-Deficient Olefin (e.g., Methyl Acrylate)

This protocol is adapted from procedures for the cross-metathesis of unsaturated esters with acrylates and can be used for the synthesis of ethyl (E)-non-2-en-1,9-dioate.[8]

Materials:

  • This compound

  • Methyl acrylate

  • Hoveyda-Grubbs Second-Generation Catalyst

  • Anhydrous, degassed toluene

  • Ethyl vinyl ether

  • Silica gel

Procedure:

  • Reaction Setup: In an oven-dried Schlenk tube, dissolve this compound (1.0 equiv) in anhydrous, degassed toluene (0.2-1.0 M).

  • Substrate Addition: Add methyl acrylate (1.5-3.0 equiv) to the solution.

  • Catalyst Addition: Add the Hoveyda-Grubbs second-generation catalyst (1-5 mol%) to the reaction mixture. Seal the tube and heat to 50-80 °C.

  • Reaction Monitoring: Monitor the reaction by TLC or GC until the starting material is consumed.

  • Quenching and Work-up: Cool the reaction to room temperature, quench with ethyl vinyl ether, and remove the solvent in vacuo.

  • Purification: Purify the residue by flash column chromatography on silica gel.

Navigating Challenges: Selectivity and Purification

Selectivity: A primary challenge in cross-metathesis is controlling the formation of homodimers. To favor the desired cross-product, one olefin can be used in excess.[9] Additionally, the choice of catalyst can significantly influence selectivity. For reactions involving electron-deficient olefins, the rate of homodimerization of the electron-deficient partner is often slow, which naturally favors the cross-metathesis pathway.[9]

Purification: A persistent issue in olefin metathesis is the removal of residual ruthenium catalyst from the product. This is particularly crucial in the synthesis of pharmaceutical intermediates. Several methods can be employed to scavenge ruthenium species, including:

  • Treatment with phosphines or isocyanates followed by filtration through silica gel.

  • Use of functionalized silica gel or activated carbon.

  • Oxidation of the ruthenium species followed by extraction.

A simple and effective method involves stirring the crude reaction mixture with a small amount of a scavenger like triphenylphosphine oxide or DMSO, followed by filtration through a plug of silica gel.[10]

Mechanistic Insights: The Chauvin Cycle

The catalytic cycle of olefin metathesis, as proposed by Yves Chauvin, is a fundamental concept for understanding and optimizing these reactions.

Chauvin_Mechanism Catalyst [Ru]=CH-R¹ Metallacyclobutane1 Metallacyclobutane Catalyst->Metallacyclobutane1 + Olefin 1 Olefin1 R²-CH=CH₂ NewCarbene [Ru]=CH-R² Metallacyclobutane1->NewCarbene - Product 1 Product1 R¹-CH=CH₂ Metallacyclobutane2 Metallacyclobutane NewCarbene->Metallacyclobutane2 + Olefin 2 Olefin2 This compound Metallacyclobutane2->Catalyst - Cross-Product Product2 Cross-Product Ethylene Ethylene

Caption: The Chauvin mechanism for olefin cross-metathesis.

The cycle begins with the reaction of the ruthenium carbene catalyst with one of the olefin substrates to form a metallacyclobutane intermediate. This intermediate then undergoes a retro-[2+2] cycloaddition to release a new olefin product and a new ruthenium carbene. This new carbene then reacts with the second olefin substrate, continuing the catalytic cycle and ultimately forming the desired cross-metathesis product.

Summary and Outlook

The cross-metathesis of this compound offers a powerful and modular approach to the synthesis of a wide array of valuable unsaturated esters. By carefully selecting the appropriate Grubbs-type catalyst and optimizing reaction conditions, researchers can achieve high yields and selectivities. Understanding the underlying mechanistic principles and having robust protocols for reaction execution and purification are paramount to success. As catalyst development continues to advance, the scope and utility of this remarkable transformation will undoubtedly expand, further empowering chemists in their quest to construct complex molecules with precision and efficiency.

References

  • Grubbs Cross-Metathesis Pathway for a Scalable Synthesis of γ-Keto-α,β-unsaturated Esters. Journal of Organic Chemistry. [Link]

  • Grubbs cross-metathesis pathway for a scalable synthesis of γ-keto-α,β-unsaturated esters. ResearchGate. [Link]

  • Grubbs cross-metathesis pathway for a scalable synthesis of γ-keto-α,β-unsaturated esters. Europe PMC. [Link]

  • Products distribution of the cross‐metathesis reaction between ethyl 6‐heptenoate and 1‐octene with 1 and 2. ResearchGate. [Link]

  • Grubbs Cross-Metathesis Pathway for a Scalable Synthesis of γ-Keto-α,β-unsaturated Esters. ACS Publications. [Link]

  • Efficient Conversion of Renewable Unsaturated Fatty Acid Methyl Esters by Cross-Metathesis with Eugenol. ACS Omega. [Link]

  • Olefin cross-metathesis as a valuable tool for the preparation of renewable polyesters and polyamides from unsaturated fatty acid esters and carbamates. Royal Society of Chemistry. [Link]

  • Recent Developments in Olefin Cross-Metathesis. Angewandte Chemie International Edition. [Link]

  • Catalytic Metathesis of Unsaturated Fatty Acid Esters and Oils. ResearchGate. [Link]

  • Cross Metathesis. Organic Chemistry Portal. [Link]

  • Olefin cross-metathesis as a valuable tool for the preparation of renewable polyesters and polyamides from unsaturated fatty acid esters and carbamates. ResearchGate. [Link]

  • Metathesis of Electron-Rich Olefins: Structure and Reactivity of Electron-Rich Carbene Complexes. CaltechAUTHORS. [Link]

  • Olefin Metathesis ~Well-Defined Ru Catalysts. SlideShare. [Link]

  • Olefin Metathesis for Chemical Biology. National Institutes of Health. [Link]

Sources

Application Note: A Chemoenzymatic Strategy for the Synthesis of Novel Macrocyclic Lactones from 6-Heptenoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note details a robust and efficient chemoenzymatic methodology for the synthesis of unsaturated macrocyclic lactone derivatives, starting from commercially available 6-heptenoic acid. The strategy leverages the high selectivity and mild reaction conditions of enzymatic catalysis for the initial esterification, followed by the power and precision of olefin metathesis for ring closure. We present a two-step process beginning with the lipase-catalyzed synthesis of a diene ester precursor, followed by a ruthenium-catalyzed Ring-Closing Metathesis (RCM) to yield the target macrocycle. This guide provides field-proven insights into experimental design, step-by-step protocols for synthesis and purification, and methods for structural characterization, offering a comprehensive resource for chemists engaged in the synthesis of complex cyclic molecules.

Introduction: The Power of Chemoenzymatic Synthesis

The synthesis of complex organic molecules, particularly heterocycles and macrocycles, is central to drug discovery and materials science.[1][2] Traditional chemical methods often require harsh conditions and multi-step protection/deprotection schemes, leading to lower overall yields and significant waste. Chemoenzymatic synthesis has emerged as a powerful alternative, combining the best of both worlds: the unparalleled selectivity of enzymes and the broad reaction scope of modern organic chemistry.[3][4]

Lipases, in particular, are versatile biocatalysts that function efficiently in non-aqueous media to catalyze esterification and transesterification reactions with high chemo-, regio-, and enantioselectivity.[4][5] Their use under mild conditions preserves sensitive functional groups, such as the terminal alkenes crucial for subsequent reactions.

Following the enzymatic step, Ring-Closing Metathesis (RCM) provides a highly effective method for constructing unsaturated rings by forming a new carbon-carbon double bond.[1] The development of well-defined ruthenium catalysts, such as those by Grubbs, has made RCM a favored tool for accessing previously hard-to-make 5- to 30-membered rings.[1][6]

This document outlines a complete workflow for producing a novel lactone derivative, demonstrating the synergy between biocatalysis and organometallic chemistry.

Overall Synthesis Workflow

The chemoenzymatic strategy is divided into two primary stages. The first stage is the enzymatic synthesis of a linear diene ester. The second stage is the chemical cyclization of this precursor into the final macrocyclic lactone via RCM.

G cluster_0 Stage 1: Enzymatic Esterification cluster_1 Stage 2: Ring-Closing Metathesis (RCM) A 6-Heptenoic Acid Enzyme Immobilized Lipase (e.g., Novozym 435) A->Enzyme B But-3-en-1-ol B->Enzyme P1 But-3-enyl 6-heptenoate (Diene Ester Precursor) Catalyst Grubbs' Catalyst (2nd Generation) P1->Catalyst Anhydrous Toluene, Argon atm. P1->Catalyst Enzyme->P1 P2 Unsaturated 11-membered Lactone Catalyst->P2 Ethylene Ethylene (byproduct) Catalyst->Ethylene

Figure 1: Chemoenzymatic workflow from linear precursors to a cyclic lactone.

Stage 1: Lipase-Catalyzed Synthesis of Diene Precursor

Principle and Rationale

The first step involves the esterification of 6-heptenoic acid with an unsaturated alcohol, but-3-en-1-ol, to create the necessary diene precursor.

  • Causality of Enzyme Selection: We select an immobilized lipase, specifically Candida antarctica Lipase B (CALB), commercially available as Novozym® 435. This enzyme is renowned for its broad substrate specificity, high stability in organic solvents, and excellent catalytic efficiency in ester synthesis.[4][7]

  • Trustworthiness through Immobilization: Using an immobilized enzyme is a critical choice for protocol integrity. It simplifies the workup immensely; the biocatalyst can be removed by simple filtration, preventing contamination of the product and allowing for catalyst recycling. This makes the process more sustainable and cost-effective.

  • Reaction Conditions: The reaction is performed in a non-polar organic solvent at a moderately elevated temperature. This enhances substrate solubility and increases the reaction rate without causing thermal degradation of the reactants or the enzyme. The removal of water, a byproduct of esterification, is crucial to drive the equilibrium towards the product.

Experimental Protocol 1: Synthesis of But-3-enyl 6-heptenoate
  • Reactor Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add 6-heptenoic acid (1.30 g, 10 mmol) and but-3-en-1-ol (0.87 g, 12 mmol, 1.2 eq).

  • Solvent Addition: Add 100 mL of a suitable organic solvent (e.g., toluene or n-hexane).

  • Enzyme Addition: Add the immobilized lipase Novozym® 435 (130 mg, ~10% by weight of the limiting substrate).

  • Reaction Execution: Heat the mixture to 50-60°C with vigorous stirring. Monitor the reaction progress by collecting the water byproduct in the Dean-Stark trap and/or by periodic analysis using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Workup: Once the reaction reaches completion (typically 24-48 hours), cool the mixture to room temperature. Remove the enzyme by vacuum filtration, washing the enzyme beads with a small amount of fresh solvent.

  • Purification: Combine the filtrate and washes. Remove the solvent under reduced pressure using a rotary evaporator. The resulting crude ester is often of sufficient purity for the next step. If necessary, further purification can be achieved via silica gel column chromatography.

Quantitative Data Summary
ParameterValue / ConditionRationale
Enzyme Novozym® 435 (Immobilized CALB)High stability, activity, and ease of removal.[7]
Substrates 6-Heptenoic Acid : But-3-en-1-ol1 : 1.2 molar ratio
Solvent Toluene or n-HexaneGood substrate solubility; allows azeotropic water removal.
Temperature 50-60 °COptimal balance between reaction rate and enzyme stability.
Reaction Time 24 - 48 hoursVaries based on scale; should be monitored for completion.
Expected Yield > 90%Lipase-catalyzed esterifications are highly efficient.[8]

Stage 2: Ring-Closing Metathesis (RCM)

Principle and Rationale

With the diene ester in hand, the next stage is the intramolecular cyclization via RCM. This reaction uses a ruthenium catalyst to form a new double bond within the molecule, creating the desired macrocyclic lactone and releasing ethylene gas as the sole byproduct.[1]

  • Catalyst Selection: Grubbs' 2nd Generation catalyst is chosen for its superior reactivity and stability in the presence of various functional groups, including esters, compared to first-generation catalysts.[2][6]

  • Reaction Conditions (Self-Validation): The success of RCM is critically dependent on maintaining an inert atmosphere and using an anhydrous solvent. Ruthenium catalysts are sensitive to oxygen and moisture. The protocol's integrity is ensured by employing Schlenk line techniques or working in a glovebox. The continuous removal of the ethylene byproduct by bubbling an inert gas (Argon) through the solution helps drive the reaction to completion according to Le Châtelier's principle.

  • Concentration: RCM is an intramolecular reaction. To favor cyclization over intermolecular polymerization, the reaction must be run at high dilution (typically 0.001–0.01 M).

Experimental Protocol 2: Synthesis of the Unsaturated Lactone
  • Solvent Preparation: Dry and degas a sufficient volume of toluene. This can be achieved by distillation over sodium/benzophenone or by passing it through a solvent purification system.

  • Reactor Setup: In an oven-dried Schlenk flask under an Argon atmosphere, dissolve the but-3-enyl 6-heptenoate precursor (1.82 g, 10 mmol) in the anhydrous, degassed toluene to achieve a final concentration of ~0.01 M (1 L of toluene).

  • Catalyst Addition: To this solution, add Grubbs' 2nd Generation catalyst (85 mg, 0.1 mmol, 1 mol%). The solution will typically turn from purple/brown to dark brown/green.

  • Reaction Execution: Heat the reaction mixture to 80°C with stirring under a gentle flow of Argon for 4-6 hours. Monitor the reaction by TLC, looking for the consumption of the starting material and the appearance of a new, typically lower-Rf spot.

  • Quenching: After completion, cool the reaction to room temperature. Add a few drops of ethyl vinyl ether to quench the catalyst and stir for 30 minutes.

  • Purification: Concentrate the reaction mixture in vacuo. Purify the crude product by flash column chromatography on silica gel (a gradient of ethyl acetate in hexanes is a common eluent system) to yield the pure macrocyclic lactone.

Quantitative Data Summary
ParameterValue / ConditionRationale
Catalyst Grubbs' 2nd Generation CatalystHigh activity and functional group tolerance.[2]
Catalyst Loading 1 - 5 mol%Sufficient for efficient turnover without excessive cost.
Substrate Conc. 0.005 - 0.01 MHigh dilution favors intramolecular cyclization over polymerization.
Solvent Anhydrous, Degassed ToluenePrevents catalyst deactivation.
Atmosphere Inert (Argon or Nitrogen)Protects the catalyst from oxygen.[1]
Temperature 80 °CProvides thermal energy to overcome the activation barrier.
Reaction Time 4 - 6 hoursShould be monitored for completion.
Expected Yield 70 - 90%RCM is generally a high-yielding reaction.[9]

Product Characterization

To confirm the identity and purity of the final product, a combination of standard analytical techniques should be employed.

G cluster_methods Analytical Methods Product Purified Lactone NMR NMR Spectroscopy (¹H, ¹³C) Product->NMR Confirms Structure (Alkene Shift) MS Mass Spectrometry (GC-MS, ESI-MS) Product->MS Confirms Molecular Weight (m/z = 154.21) FTIR FTIR Spectroscopy Product->FTIR Confirms Functional Groups (C=O stretch, C=C stretch)

Figure 2: Analytical workflow for product characterization.

  • ¹H NMR: The disappearance of signals corresponding to the two terminal vinyl groups (~4.9-5.1 ppm and ~5.7-5.9 ppm) of the precursor and the appearance of new signals for the internal (cyclic) alkene protons (~5.3-5.5 ppm) is the most telling evidence of successful cyclization.

  • ¹³C NMR: A corresponding shift in the alkene carbon signals will be observed.

  • GC-MS: Will show a single, pure peak with the correct molecular ion for the cyclized product (m/z = 154.21 for C₉H₁₄O₂), which is different from the starting diene (m/z = 182.26).

  • FTIR: The spectrum should show the characteristic ester carbonyl (C=O) stretch (~1735 cm⁻¹) and a C=C stretch for the internal alkene.

Conclusion

The chemoenzymatic route described herein provides an elegant and efficient pathway to valuable unsaturated macrocyclic lactones. By strategically combining the mild selectivity of lipase catalysis with the robust C-C bond formation of Ring-Closing Metathesis, this approach minimizes protecting group chemistry and reduces waste, aligning with the principles of green chemistry. The detailed protocols and mechanistic rationale provided serve as a reliable foundation for researchers aiming to synthesize novel cyclic derivatives for applications in pharmacology and beyond.

References

  • Unsaturated macrocyclic lactone synthesis via catalytic ring-closing metathesis 1. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).
  • Ring-closing metathesis. Wikipedia.
  • Recent advances in the application of ring-closing metathesis for the synthesis of unsaturated nitrogen heterocycles. PMC, NIH.
  • Recent advances in the application of ring-closing metathesis for the synthesis of unsaturated nitrogen heterocycles. PubMed.
  • Ring Closing Metathesis of Unsaturated Amides as a Route to Short and Medium-Sized Unsaturated Lactams and to Ethylenic Pseudopeptides. ResearchGate.
  • Ethyl 6-heptenoate | 25118-23-4 | MSDS. DC Chemicals.
  • Application Notes and Protocols for Employing 2-Heptenoic Acid in Agrochemical Intermediate Synthesis. Benchchem.
  • Enzymatic Interesterification. AOCS.
  • This compound 98 25118-23-4. Sigma-Aldrich.
  • This compound | CAS 25118-23-4. Santa Cruz Biotechnology.
  • Biocatalysts Based on Immobilized Lipases for the Production of Fatty Acid Ethyl Esters: Enhancement of Activity through Ionic Additives and Ion Exchange Supports. PMC, PubMed Central.
  • This compound 98 25118-23-4. Sigma-Aldrich.
  • EP0906445B1 - Enzymatic esterification process. Google Patents.
  • 6-Heptenoic acid ethyl ester. TargetMol.
  • This compound | C9H16O2 | CID 560341. PubChem, NIH.
  • ethyl heptanoate, 106-30-9. The Good Scents Company.
  • This compound (Cas 25118-23-4). Parchem.
  • Chemo-Enzymatic Synthesis of Chiral Epoxides Ethyl and Methyl (S)-3-(Oxiran-2-yl)propanoates from Renewable Levoglucosenone: An Access to Enantiopure (S)-Dairy Lactone. ResearchGate.
  • Lipase-Catalyzed Synthesis and Characterization of 6-O-(11-Dodecenoic)-Glucose Ester in Ionic Liquids. Scientific Research Publishing.
  • Lipase-Catalyzed Strategies for the Preparation of Enantiomeric THIQ and THβC Derivatives: Green Aspects. MDPI.
  • Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates. PMC, NIH.
  • Enzymatic Synthesis of Lipophilic Esters of Phenolic Compounds, Evaluation of Their Antioxidant Activity and Effect on the Oxidative Stability of Selected Oils. PMC, NIH.
  • Promiscuous Lipase-Catalyzed Markovnikov Addition of H-Phosphites to Vinyl Esters for the Synthesis of Cytotoxic α-Acyloxy Phosphonate Derivatives. PMC, NIH.

Sources

Application Note & Protocol: A Comprehensive Guide to the Synthesis of Ethyl Hept-6-enoate via Fischer-Speier Esterification

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed experimental protocol for the synthesis of ethyl hept-6-enoate, a valuable ester intermediate in organic synthesis. The prescribed method is the Fischer-Speier esterification, a classic, reliable, and cost-effective acid-catalyzed reaction between a carboxylic acid and an alcohol. This guide is designed for researchers and professionals in chemistry and drug development, offering in-depth explanations of the reaction mechanism, step-by-step procedures for synthesis and purification, safety protocols, and methods for product characterization. The causality behind critical experimental choices is elucidated to ensure both reproducibility and a thorough understanding of the underlying chemical principles.

Introduction and Scientific Background

Ethyl hept-6-enoate is an unsaturated ester characterized by a terminal alkene and an ethyl ester functional group.[1] This bifunctionality makes it a versatile building block in the synthesis of more complex molecules, including pharmaceuticals and fine chemicals.[2] The terminal double bond can undergo a variety of transformations such as hydrogenation, epoxidation, or polymerization, while the ester group can be hydrolyzed or converted into other functional groups.

The most direct and atom-economical method for preparing simple esters like ethyl hept-6-enoate is the Fischer-Speier esterification.[3][4] This method involves the reaction of a carboxylic acid (6-heptenoic acid) with an alcohol (ethanol) in the presence of a strong acid catalyst, typically concentrated sulfuric acid or p-toluenesulfonic acid.[3][5]

Principle of Fischer-Speier Esterification

The Fischer esterification is a reversible acyl substitution reaction.[3][6] The overall transformation is:

R-COOH + R'-OH ⇌ R-COOR' + H₂O (Carboxylic Acid + Alcohol ⇌ Ester + Water)

The reaction equilibrium often lies unfavorably for the products. To achieve a high yield of the desired ester, the equilibrium must be shifted to the right, in accordance with Le Châtelier's principle. This is typically accomplished in one of two ways:

  • Using an Excess of a Reactant: Employing a large excess of the alcohol (if it is inexpensive, like ethanol) drives the reaction forward.[5][6]

  • Removal of Water: The continuous removal of water as it is formed, for example by using a Dean-Stark apparatus, will also shift the equilibrium towards the product side.[3][6]

This protocol will utilize a large excess of ethanol to ensure a high conversion of the limiting reagent, 6-heptenoic acid.

Reaction Mechanism

The acid catalyst plays a crucial role by protonating the carbonyl oxygen of the carboxylic acid.[4][7] This protonation significantly increases the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the weakly nucleophilic alcohol.[5] The mechanism proceeds through several reversible steps:[5][6]

  • Protonation of the Carbonyl: The carbonyl oxygen of 6-heptenoic acid is protonated by the sulfuric acid catalyst.

  • Nucleophilic Attack: A molecule of ethanol attacks the now highly electrophilic carbonyl carbon, forming a tetrahedral intermediate (an oxonium ion).

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).

  • Elimination of Water: The tetrahedral intermediate collapses, expelling a molecule of water and forming a protonated ester.

  • Deprotonation: The protonated ester is deprotonated, typically by the conjugate base of the catalyst (HSO₄⁻) or another alcohol molecule, to yield the final ethyl hept-6-enoate and regenerate the acid catalyst.[7]

Experimental Protocol

This section details the necessary materials, safety precautions, and a step-by-step procedure for the synthesis, work-up, and purification of ethyl hept-6-enoate.

Materials and Equipment

Table 1: Reagents and Materials

Reagent/MaterialCAS NumberMolecular FormulaMolecular Weight ( g/mol )Supplier Example
6-Heptenoic Acid1119-60-4C₇H₁₂O₂128.17Sigma-Aldrich
Ethanol (Absolute, ≥99.5%)64-17-5C₂H₅OH46.07Major chemical suppliers
Sulfuric Acid (Conc., 98%)7664-93-9H₂SO₄98.08Major chemical suppliers
Sodium Bicarbonate (Sat. Soln.)144-55-8NaHCO₃84.01Major chemical suppliers
Brine (Sat. NaCl Soln.)7647-14-5NaCl58.44Prepared in-house
Anhydrous Sodium Sulfate7757-82-6Na₂SO₄142.04Major chemical suppliers
Diethyl Ether (or Ethyl Acetate)60-29-7(C₂H₅)₂O74.12Major chemical suppliers

Equipment:

  • Round-bottom flasks (100 mL and 250 mL)

  • Reflux condenser

  • Heating mantle with magnetic stirrer and stir bar

  • Separatory funnel (250 mL)

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

  • Vacuum distillation apparatus

  • Standard laboratory glassware and clamps

Mandatory Safety Precautions

All procedures must be performed inside a certified chemical fume hood.[8] Personal Protective Equipment (PPE), including safety goggles, a flame-retardant lab coat, and chemical-resistant gloves (nitrile or neoprene), must be worn at all times.[8]

  • Sulfuric Acid (H₂SO₄): Highly corrosive and causes severe burns.[9] It is also a strong dehydrating agent. Handle with extreme care, avoiding all contact with skin and eyes.[8][9] In case of contact, flush the affected area immediately with copious amounts of water for at least 15 minutes and seek urgent medical attention.[10] When diluting or mixing, always add acid to water/alcohol slowly , never the other way around, to dissipate the heat generated.[10]

  • Ethanol (C₂H₅OH): Highly flammable liquid and vapor. Keep away from ignition sources.

  • Diethyl Ether: Extremely flammable and volatile. Ensure no ignition sources are present during its use.

Synthesis Workflow Diagram

G cluster_0 Reaction Stage cluster_1 Work-up & Isolation cluster_2 Purification & Analysis reactants 1. Combine Reactants - 6-Heptenoic Acid - Excess Ethanol catalyst 2. Add Catalyst - Conc. H₂SO₄ (dropwise) reflux 3. Heat to Reflux (e.g., 2-4 hours) cool 4. Cool to RT reflux->cool quench 5. Neutralize (Sat. NaHCO₃ soln.) extract 6. Extract with Ether wash 7. Wash Organic Layer (Brine) dry 8. Dry (Anhydrous Na₂SO₄) evaporate 9. Evaporate Solvent (Rotary Evaporator) purify 10. Purify Crude Product (Vacuum Distillation) evaporate->purify product Pure Ethyl Hept-6-enoate purify->product analyze 11. Characterize (NMR, IR, MS) cluster_0 cluster_0 cluster_1 cluster_1 cluster_2 cluster_2

Sources

Application Notes and Protocols: Ethyl 6-heptenoate as a Versatile Starting Material in Natural Product Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of Ethyl 6-heptenoate

This compound is a readily available and versatile C9 building block that holds significant potential in the stereoselective synthesis of a diverse array of natural products. Its simple linear carbon chain, terminal double bond, and ester functionality provide three strategic points for chemical modification. The terminal alkene is amenable to a wide range of transformations, including oxidation, chain extension, and cyclization, while the ester group can be readily hydrolyzed, reduced, or converted to other functional groups. This combination of features makes this compound an ideal starting material for the synthesis of complex molecules such as insect pheromones and macrolides, where control of stereochemistry and carbon chain length is paramount.

This guide provides an in-depth exploration of the synthetic utility of this compound, focusing on its application in the synthesis of the gypsy moth sex pheromone, (+)-Disparlure. While the presented protocol utilizes a closely related starting material, the principles and methodologies are directly applicable to syntheses commencing with this compound, offering a clear roadmap for its use in constructing chiral, biologically active molecules.

Core Synthetic Strategies and Key Reactions

The transformation of a simple, achiral molecule like this compound into a complex, stereochemically defined natural product relies on a series of high-yield, selective chemical reactions. The following are key methodologies that will be explored in the context of natural product synthesis:

  • Hydroboration-Oxidation: This two-step reaction is a cornerstone for the anti-Markovnikov hydration of the terminal alkene in this compound, yielding a primary alcohol. This transformation is crucial for introducing a hydroxyl group at the terminus of the carbon chain, a common feature in many natural products and a versatile handle for further functionalization.[1]

  • Sharpless Asymmetric Epoxidation: The introduction of chirality is often a critical step in the synthesis of biologically active natural products. The Sharpless asymmetric epoxidation provides a powerful method for the enantioselective conversion of an allylic alcohol (derivable from this compound) into a chiral epoxide. This reaction is renowned for its high enantioselectivity and predictability.

  • Wittig Reaction: A classic and indispensable tool for carbon-carbon bond formation, the Wittig reaction allows for the stereoselective synthesis of alkenes from aldehydes or ketones.[2] This reaction is instrumental in extending the carbon skeleton of intermediates derived from this compound to achieve the desired chain length of the target natural product.[2][3]

Illustrative Synthesis: The Gypsy Moth Pheromone, (+)-Disparlure

To demonstrate the practical application of these core strategies, we will detail a synthetic route to (+)-Disparlure, the potent sex pheromone of the gypsy moth (Lymantria dispar).[4][5] This synthesis showcases the logical and efficient conversion of a simple terminal alkene into a chiral, biologically active molecule. While the specific example may start from a different alkene, the initial steps can be readily adapted from this compound.

Retrosynthetic Analysis of (+)-Disparlure

A logical retrosynthetic disconnection of (+)-Disparlure reveals a key intermediate, a chiral epoxide, which can be formed from an allylic alcohol via Sharpless asymmetric epoxidation. The carbon chain can be constructed using a Wittig reaction to couple two smaller fragments.

G Disparlure (+)-Disparlure Epoxide Chiral Epoxide Disparlure->Epoxide Epoxide Ring Opening Allylic_Alcohol Allylic Alcohol Epoxide->Allylic_Alcohol Sharpless Asymmetric Epoxidation Aldehyde Aldehyde Allylic_Alcohol->Aldehyde Wittig Reaction Phosphonium_Salt Phosphonium Salt Allylic_Alcohol->Phosphonium_Salt Wittig Reaction Ethyl_Heptenoate This compound (Analogous Starting Material) Aldehyde->Ethyl_Heptenoate Functional Group Transformation

Caption: Retrosynthetic analysis of (+)-Disparlure.

Synthetic Workflow

The forward synthesis involves a three-stage process:

  • Functional Group Transformation of the Starting Material: Conversion of the terminal alkene of a suitable starting material (analogous to this compound) to an allylic alcohol.

  • Introduction of Chirality: Enantioselective epoxidation of the allylic alcohol using the Sharpless methodology.

  • Carbon Chain Elongation and Final Transformation: Wittig reaction to install the remainder of the carbon skeleton, followed by reduction and epoxidation to yield the final product.

G cluster_0 Stage 1: Functional Group Transformation cluster_1 Stage 2: Carbon Chain Elongation & Chirality cluster_2 Stage 3: Final Assembly Start This compound (or similar terminal alkene) Alcohol Primary Alcohol Start->Alcohol Hydroboration- Oxidation Aldehyde Aldehyde Alcohol->Aldehyde Oxidation (e.g., PCC) Allylic_Alcohol Allylic Alcohol Aldehyde->Allylic_Alcohol Wittig Reaction (with appropriate ylide) Chiral_Epoxide Chiral Epoxide Allylic_Alcohol->Chiral_Epoxide Sharpless Asymmetric Epoxidation Final_Alkene Z-Alkene Chiral_Epoxide->Final_Alkene Wittig Reaction & Reduction Disparlure (+)-Disparlure Final_Alkene->Disparlure Epoxidation

Caption: Synthetic workflow for (+)-Disparlure.

Detailed Protocols

Protocol 1: Hydroboration-Oxidation of this compound

This protocol describes the conversion of the terminal alkene of this compound to a primary alcohol, a crucial first step in many synthetic routes.

Causality: The use of borane (BH3) followed by oxidative workup with hydrogen peroxide and sodium hydroxide ensures the anti-Markovnikov addition of water across the double bond, selectively forming the terminal alcohol.[1] The reaction proceeds through a concerted syn-addition of the B-H bond.

Reagent/MaterialMolar Mass ( g/mol )AmountMoles
This compound156.2210.0 g0.064
Borane-THF complex (1 M)-70 mL0.070
Tetrahydrofuran (THF), anhydrous-100 mL-
Sodium hydroxide (3 M aq.)40.0030 mL0.090
Hydrogen peroxide (30% aq.)34.0130 mL-

Procedure:

  • To a flame-dried 500 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N2 or Ar), add this compound (10.0 g, 0.064 mol) and anhydrous THF (100 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the 1 M borane-THF complex (70 mL, 0.070 mol) dropwise via a syringe or dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2 hours.

  • Cool the reaction mixture back to 0 °C and slowly add the 3 M aqueous sodium hydroxide solution (30 mL).

  • Carefully add the 30% aqueous hydrogen peroxide solution (30 mL) dropwise, ensuring the internal temperature does not exceed 20 °C.

  • After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1 hour.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, ethyl 7-hydroxyheptanoate.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Sharpless Asymmetric Epoxidation of an Allylic Alcohol

This protocol details the enantioselective synthesis of a chiral epoxide from an allylic alcohol intermediate.

Causality: The Sharpless asymmetric epoxidation utilizes a chiral catalyst system composed of a titanium(IV) isopropoxide, a chiral tartrate ester (diethyl tartrate - DET or diisopropyl tartrate - DIPT), and an oxidant (tert-butyl hydroperoxide - TBHP). The specific enantiomer of the tartrate ester determines the facial selectivity of the epoxidation, leading to a high enantiomeric excess of one epoxide enantiomer.

Reagent/MaterialMolar Mass ( g/mol )AmountMoles
Allylic Alcohol-5.0 g-
Dichloromethane (DCM), anhydrous-100 mL-
3Å Molecular Sieves-5.0 g-
Titanium(IV) isopropoxide284.220.5 mL-
(+)-Diethyl tartrate206.190.6 mL-
tert-Butyl hydroperoxide (5.5 M in decane)90.1210 mL-

Procedure:

  • To a flame-dried 250 mL round-bottom flask containing activated 3Å molecular sieves (5.0 g) and anhydrous dichloromethane (100 mL) under an inert atmosphere, cool the mixture to -20 °C.

  • Add titanium(IV) isopropoxide (0.5 mL) followed by (+)-diethyl tartrate (0.6 mL). Stir for 30 minutes at -20 °C.

  • Add a solution of the allylic alcohol (5.0 g) in anhydrous dichloromethane (20 mL) dropwise.

  • Add the tert-butyl hydroperoxide solution (10 mL) dropwise over 15 minutes, maintaining the temperature at -20 °C.

  • Stir the reaction at -20 °C for 4-6 hours, monitoring the progress by TLC.

  • Quench the reaction by adding a saturated aqueous solution of sodium sulfite.

  • Allow the mixture to warm to room temperature and stir for 1 hour.

  • Filter the mixture through a pad of celite, washing with dichloromethane.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting chiral epoxide by flash column chromatography.

Protocol 3: Z-Selective Wittig Reaction for Carbon Chain Elongation

This protocol describes a salt-free Wittig reaction to maximize the formation of the (Z)-alkene, a common structural motif in insect pheromones.[2]

Causality: The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide and the reaction conditions. Unstabilized ylides, generated under salt-free conditions (e.g., using KHMDS as a base), and low temperatures favor the kinetic formation of a cis-oxaphosphetane intermediate, which subsequently collapses to the (Z)-alkene.[2]

Reagent/MaterialMolar Mass ( g/mol )AmountMoles
Alkyltriphenylphosphonium salt-1.1 eq.-
Potassium bis(trimethylsilyl)amide (KHMDS)199.451.05 eq.-
Anhydrous Tetrahydrofuran (THF)---
Aldehyde-1.0 eq.-

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the alkyltriphenylphosphonium salt (1.1 eq.) and anhydrous THF.

  • Cool the suspension to 0 °C and add KHMDS (1.05 eq.) portion-wise.

  • Allow the mixture to warm to room temperature and stir for 1 hour. The formation of the ylide is often indicated by a color change.

  • Cool the resulting ylide solution to -78 °C in a dry ice/acetone bath.

  • Slowly add a solution of the aldehyde (1.0 eq.) in anhydrous THF dropwise.

  • Stir the reaction at -78 °C for 2 hours, then allow it to warm to room temperature and stir overnight.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with diethyl ether, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography to isolate the (Z)-alkene.

Conclusion

This compound serves as an exemplary starting material in the field of natural product synthesis due to its inherent functionality and the ease with which it can be manipulated through a variety of well-established organic reactions. The synthetic strategies outlined in this guide, particularly the application of hydroboration-oxidation, Sharpless asymmetric epoxidation, and stereoselective Wittig reactions, provide a robust framework for the construction of complex, chiral molecules from this simple precursor. The successful synthesis of (+)-Disparlure, a molecule of significant biological and economic importance, underscores the power of these methods and highlights the potential of this compound as a key building block in the synthesis of other valuable natural products.

References

  • BenchChem. (2025). Technical Support Center: Optimizing Stereoselectivity of the Wittig Reaction for Pheromone Synthesis.
  • Brown, H. C., & Keblys, K. A. (1964). Hydroboration. XXII. The Reaction of Unsaturated Esters with Diborane and Disiamylborane. Journal of the American Chemical Society, 86(9), 1795–1801.
  • Cahiez, G., & Ackerer, J. (2023). Total synthesis of insect sex pheromones: recent improvements based on iron-mediated cross-coupling chemistry. Beilstein Journal of Organic Chemistry, 19, 158-166.
  • Doolittle, R. E. (1983). Synthesis of (±)-disparlure. Journal of Chemical Ecology, 9(2), 211-218.
  • Grote, T. M., & Peczuh, M. W. (2014). Concise Syntheses of Insect Pheromones Using Z-Selective Cross Metathesis. The Journal of organic chemistry, 79(1), 375–382.
  • Hansen, K. (1984). Discrimination and production of disparlure enantiomers by the gypsy moth and the nun moth. Physiological Entomology, 9(1), 9-18.
  • Heravi, M. M., Zadsirjan, V., Esfandyari, M., & Lashaki, T. B. (2017). Applications of sharpless asymmetric dihydroxylation in the total synthesis of natural products. Tetrahedron: Asymmetry, 28(8), 985-1036.
  • Jurenka, R. A. (2017). Sex pheromone biosynthetic pathway for disparlure in the gypsy moth, Lymantria dispar. Proceedings of the National Academy of Sciences, 114(34), 9079-9084.
  • Koumbis, A. E., & Chronopoulos, D. D. (2005). A short and efficient synthesis of (+)-disparlure and its enantiomer. Tetrahedron Letters, 46(25), 4353-4355.
  • Lee, K. H., & Kim, H. R. (2024). Formal Synthesis of Sex Pheromone of Gypsy Moth (+)-Disparlure from L-(+)-Tartaric Acid.
  • Li, L., & Chan, T. H. (1991). Enantioselective synthesis of epoxides: Sharpless epoxidation of alkenylsilanols. Tetrahedron Letters, 32(44), 6341-6344.
  • Petkevicius, K., et al. (2022). Biosynthesis of insect sex pheromone precursors via engineered β-oxidation in yeast. Journal of Industrial Microbiology & Biotechnology, 49(1), kuab069.
  • Ramaswamy, S., & Oehlschlager, A. C. (1999). An Efficient Enantioselective Synthesis of (+)-Disparlure. The Journal of Organic Chemistry, 64(10), 3719-3721.
  • Schlosser, M., & Christmann, K. F. (1966). Trans-selektive Olefin-Synthesen. Angewandte Chemie, 78(1), 115-115.
  • Sharpless, K. B., et al. (1981). A new, practical method for the asymmetric epoxidation of allylic alcohols. Journal of the American Chemical Society, 103(20), 6237-6240.
  • Tobin, P. C., Zhang, A., & Onufrieva, K. (2011). Field Evaluation of Effect of Temperature on Release of Disparlure from a Pheromone-Baited Trapping System Used to Monitor Gypsy Moth (Lepidoptera: Lymantriidae). Journal of Economic Entomology, 104(4), 1265–1271.
  • Vedejs, E., & Peterson, M. J. (1994). Stereocontrol in the Wittig reaction. Topics in Stereochemistry, 21, 1-157.
  • Wang, Z., Zheng, J., & Huang, P. (2012). Asymmetric Synthesis of Both Enantiomers of Disparlure. Chinese Journal of Chemistry, 30(1), 23-28.
  • Wikipedia contributors. (2023, December 12). Disparlure. In Wikipedia, The Free Encyclopedia. Retrieved January 12, 2026, from [Link]

  • Wikipedia contributors. (2023, November 29). Hydroboration–oxidation reaction. In Wikipedia, The Free Encyclopedia. Retrieved January 12, 2026, from [Link]

  • Wikipedia contributors. (2023, December 19). Wittig reaction. In Wikipedia, The Free Encyclopedia. Retrieved January 12, 2026, from [Link]

  • Zhang, A. (2010). Chemistry and biochemistry of insect pheromones. Topics in Current Chemistry, 290, 1-47.

Sources

Handling and storage procedures for Ethyl 6-heptenoate in the lab

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the safe and effective handling and storage of Ethyl 6-heptenoate in a laboratory setting. Tailored for researchers, scientists, and professionals in drug development, these application notes and protocols are designed to ensure scientific integrity, operational safety, and the preservation of material quality. The procedures outlined herein are grounded in established safety standards and incorporate insights into the practical application of this versatile unsaturated ester in organic synthesis.

Introduction: Understanding this compound

This compound is a valuable bifunctional molecule, possessing both an ester and a terminal alkene. This unique structure makes it a key starting material in a variety of organic transformations, most notably in ring-closing metathesis (RCM) for the synthesis of cyclic compounds.[1][2] Its application extends to the synthesis of complex molecules in the pharmaceutical and flavor and fragrance industries.[3][4][5]

The presence of the terminal double bond and the ester functionality dictates the specific handling and storage procedures required to prevent unwanted reactions, such as polymerization or degradation, and to ensure the safety of laboratory personnel. This guide provides a risk-based approach to its management in the laboratory, from receipt to disposal.

Material Properties and Specifications

A thorough understanding of the physicochemical properties of this compound is fundamental to its safe handling.

PropertyValueSource
Chemical Formula C₉H₁₆O₂[6]
Molecular Weight 156.22 g/mol [6]
CAS Number 25118-23-4[6]
Appearance Colorless liquid[7]
Odor Fruity, wine-like[3]
Boiling Point Not available-
Flash Point Not available-
Density Not available-
Solubility Insoluble in water-
Purity (Typical) ≥98%-

Note: The absence of some physical data like boiling point and flash point in readily available literature necessitates a cautious approach, treating the substance as potentially flammable.

Risk Assessment and Hazard Mitigation

This compound is classified as causing skin and serious eye irritation, and may cause respiratory irritation.[6] It is also harmful if swallowed and is very toxic to aquatic life with long-lasting effects.[7] A comprehensive risk assessment is therefore mandatory before any experimental work.

Principal Hazards
  • Irritation: Causes skin, eye, and respiratory tract irritation.[6]

  • Ingestion: Harmful if swallowed.[7]

  • Environmental: Very toxic to aquatic life.[7]

  • Flammability: While specific data is lacking, as a volatile organic compound, it should be treated as a flammable liquid.[8]

  • Reactivity: Incompatible with strong acids, alkalis, and strong oxidizing/reducing agents.[7]

Engineering Controls: The First Line of Defense

The primary method for mitigating exposure to this compound is through robust engineering controls.

  • Fume Hood: All handling of this compound must be conducted in a well-ventilated chemical fume hood to minimize inhalation of vapors.[9][10]

  • Safety Shower and Eyewash Station: A safety shower and eyewash station must be readily accessible in the immediate vicinity of the work area.[7]

Standard Operating Procedures for Handling

Adherence to a strict protocol for handling this compound is crucial for both experimental success and personal safety.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is required to prevent contact and exposure.

Body PartRecommended PPERationale and Best Practices
Hands Chemical-resistant gloves (Nitrile or Neoprene)Provides a barrier against skin contact. Inspect gloves for any signs of degradation or puncture before use. Change gloves immediately if contaminated.[11]
Body Flame-resistant lab coatProtects against splashes and potential fire hazards. A 100% cotton lab coat is a minimum requirement.[8]
Eyes & Face Safety goggles with side shields or a face shieldProtects eyes from splashes. A face shield should be worn in conjunction with goggles when there is a higher risk of splashing.[11]
Feet Closed-toe shoesProtects feet from spills.
Respiratory Use within a fume hoodA properly functioning fume hood provides adequate respiratory protection. If a fume hood is not available, a NIOSH-approved respirator with an organic vapor cartridge is mandatory.[12][13][14]

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling Risk_Assessment Conduct Risk Assessment Gather_Materials Gather Materials & PPE Risk_Assessment->Gather_Materials Verify_Controls Verify Engineering Controls (Fume Hood, Eyewash) Gather_Materials->Verify_Controls Don_PPE Don Appropriate PPE Verify_Controls->Don_PPE Work_in_Hood Work Inside a Fume Hood Don_PPE->Work_in_Hood Dispense_Reagent Dispense this compound Work_in_Hood->Dispense_Reagent Perform_Reaction Perform Reaction Dispense_Reagent->Perform_Reaction Quench_Reaction Quench Reaction (if applicable) Perform_Reaction->Quench_Reaction Waste_Disposal Dispose of Waste in Labeled Containers Quench_Reaction->Waste_Disposal Decontaminate_Area Decontaminate Work Area Waste_Disposal->Decontaminate_Area Remove_PPE Remove and Dispose of PPE Decontaminate_Area->Remove_PPE Wash_Hands Wash Hands Thoroughly Remove_PPE->Wash_Hands

Step-by-Step Handling Protocol
  • Preparation:

    • Conduct a thorough risk assessment for the planned experiment.

    • Ensure all necessary materials, including this compound, other reagents, and appropriate PPE, are readily available.

    • Verify that the chemical fume hood is functioning correctly and that the safety shower and eyewash station are unobstructed.

  • Handling:

    • Don the appropriate PPE as detailed in the table above.

    • Perform all manipulations of this compound inside a certified chemical fume hood.

    • When transferring the liquid, use a calibrated pipette or a syringe to minimize the risk of spills.

    • Keep the container of this compound tightly sealed when not in use.

  • Post-Handling:

    • Upon completion of the experiment, quench any reactive mixtures as per the specific protocol.

    • Dispose of all waste, including contaminated consumables, in appropriately labeled hazardous waste containers.

    • Decontaminate the work area with a suitable solvent (e.g., ethanol), followed by soap and water.

    • Remove and dispose of contaminated PPE in the designated waste stream.

    • Wash hands thoroughly with soap and water.

Storage Procedures

The stability of this compound, particularly the integrity of the terminal alkene, is critical for its successful use in synthesis. Proper storage is paramount to prevent degradation.

ParameterRecommendationRationale
Temperature -20°C for pure form, -80°C in solventLow temperatures inhibit potential polymerization and degradation reactions.[7]
Atmosphere Inert atmosphere (e.g., Argon or Nitrogen)The unsaturated bond is susceptible to oxidation.[5]
Container Tightly sealed, amber glass bottleProtects from air and light, which can catalyze degradation.[15]
Location Flammable storage cabinetProvides secondary containment and fire protection.[16]
Incompatibilities Segregate from strong acids, bases, and oxidizing/reducing agentsPrevents potentially hazardous reactions.[7]

To further prevent vapor leakage from the container, wrapping the threads of the bottle with Teflon tape before capping is a recommended practice.[17]

Emergency Procedures

In the event of an accidental exposure or spill, immediate and appropriate action is critical.

G cluster_spill Spill Response cluster_exposure Exposure Response Spill_or_Exposure Spill or Exposure Occurs Evacuate_Area Evacuate Immediate Area Spill_or_Exposure->Evacuate_Area Spill Remove_Clothing Remove Contaminated Clothing Spill_or_Exposure->Remove_Clothing Exposure Alert_Personnel Alert Nearby Personnel Evacuate_Area->Alert_Personnel Contain_Spill Contain Spill with Absorbent Material Alert_Personnel->Contain_Spill Cleanup_Spill Clean Up with Non-Sparking Tools Contain_Spill->Cleanup_Spill Dispose_Waste Dispose of Waste as Hazardous Cleanup_Spill->Dispose_Waste Eye_Contact Eye Contact: Flush with Water for 15 min Remove_Clothing->Eye_Contact Skin_Contact Skin Contact: Wash with Soap and Water Remove_Clothing->Skin_Contact Inhalation Inhalation: Move to Fresh Air Remove_Clothing->Inhalation Ingestion Ingestion: Do NOT Induce Vomiting Remove_Clothing->Ingestion Seek_Medical_Attention Seek Immediate Medical Attention Eye_Contact->Seek_Medical_Attention Skin_Contact->Seek_Medical_Attention Inhalation->Seek_Medical_Attention Ingestion->Seek_Medical_Attention

Spill Cleanup
  • Evacuate: Immediately evacuate the affected area and alert nearby personnel.

  • Ventilate: Ensure the area is well-ventilated, if safe to do so.

  • Contain: For small spills, contain the liquid with an inert absorbent material such as vermiculite, sand, or a commercial spill kit.[7]

  • Cleanup: Using non-sparking tools, carefully collect the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.[16]

  • Decontaminate: Clean the spill area with ethanol, followed by soap and water.[11]

  • Large Spills: For large spills, evacuate the laboratory, close the doors, and contact the institutional emergency response team.

First Aid Measures
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[18][19][20]

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water. Seek medical attention if irritation persists.[18]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[18]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention. Provide the medical team with the Safety Data Sheet for this compound.[21][22][23]

Application Protocol: Ring-Closing Metathesis

This protocol provides an example of the use of this compound in a common synthetic transformation.

Objective

To synthesize a cyclic unsaturated ester via ring-closing metathesis of this compound using a Grubbs catalyst.

Materials
  • This compound

  • Grubbs Catalyst™ (e.g., 1st or 2nd generation)

  • Anhydrous, degassed dichloromethane (DCM)

  • Ethyl vinyl ether

  • Silica gel for column chromatography

  • Hexanes and ethyl acetate for elution

  • Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (e.g., Schlenk line or glovebox)

Experimental Procedure
  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound in anhydrous, degassed DCM to a concentration of 0.1 M.

  • Catalyst Addition: To the stirred solution, add the Grubbs catalyst (typically 1-5 mol%).

  • Reaction Monitoring: Allow the reaction to stir at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The driving force for the reaction is the evolution of ethylene gas.[1]

  • Quenching: Once the reaction is complete (typically after several hours), add a few drops of ethyl vinyl ether to quench the catalyst.

  • Workup: Concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to isolate the desired cyclic ester.

  • Characterization: Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Waste Disposal

All waste containing this compound, including reaction residues, contaminated solvents, and consumables, must be disposed of as hazardous chemical waste.[24] Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this compound down the drain.[25]

References

  • Columbia University Environmental Health & Safety. (n.d.). Safe Use of Volatile Chemicals in Biological Applications.
  • National Oceanic and Atmospheric Administration. (n.d.). ESTERS, N.O.S. CAMEO Chemicals.
  • TargetMol. (2025, October 17). Storage and Handling Tips for Research Chemicals: Safety Comes First.
  • HSC Chemistry. (2025, March 4). Safe Laboratory Practices: Handling and Disposing of Organic Substances.
  • DC Chemicals. (2026, January 9).
  • BenchChem. (2025). Personal protective equipment for handling 2,4-D Butyl ester.
  • Post Apple Scientific. (2024, January 30).
  • U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment.
  • Centers for Disease Control and Prevention. (n.d.). First Aid Procedures for Chemical Hazards. NIOSH.
  • University of Washington Environmental Health & Safety. (2024, September 26).
  • Wikipedia. (n.d.).
  • ResearchGate. (n.d.).
  • Centers for Disease Control and Prevention. (n.d.). NIOSH Recommendations for Chemical Protective Clothing A-Z.
  • OSHA Outreach Courses. (2024, October 5). OSHA Guidelines for Handling Flammable and Combustible Liquids | Safety Training Course [Video]. YouTube.
  • National Poisons Centre. (n.d.). First Aid.
  • Organic Chemistry Portal. (n.d.).
  • Hazmat School. (2022, December 7). 5 Types of PPE for Hazardous Chemicals.
  • ausetute.com.au. (n.d.).
  • International Enviroguard. (2023, February 21). VOC Safety for Industrial Workers.
  • ResearchGate. (2025, September 20).
  • Santa Cruz Biotechnology, Inc. (n.d.).
  • The Perfumer's Apprentice. (n.d.).
  • Smart-Lab. (n.d.).
  • University of Illinois Division of Research Safety. (2024, June 12). Flammable Liquids.
  • Delta Emergency Support Training. (2024, January 29). Eye Injury Response: A Guide for First Aiders.
  • Poison Control. (n.d.). First Aid Instructions for Poisonings.
  • 8 effective methods for extinguishing hazardous chemical fires. (2024, July 22).
  • Google Patents. (n.d.).
  • ResearchGate. (2025, November 20). Possibilities of Using a Fire Extinguishing Substance Based on a Water-Soluble Polymer for Extinguishing Flammable Liquids.
  • Mayo Clinic. (n.d.). Chemical splash in the eye: First aid.
  • First Aid - Chemical Poisoning. (2019, May 28).
  • National Center for Biotechnology Information. (n.d.).
  • Google Patents. (n.d.). EP1441003A1 - Unsaturated polyester resin compositions with improved processing and storage stability.
  • The Good Scents Company. (n.d.).
  • MDPI. (2026, January 9). Effect of Alkyl Chain Length and Hydroxyl Substitution on the Antioxidant Activity of Gallic Acid Esters.
  • ERIC. (2017, September).
  • ResearchGate. (2017, March 31). (PDF)
  • ResearchGate. (2025, August 9). Effect Of Unsaturation On The Stability Of C18 Polyunsaturated Fatty Acids Vesicles Suspension in Aqueous Solution.
  • British Red Cross. (2024, September 11). First aid for poisoning and harmful substances | First aid training online.
  • ResearchGate. (2025, August 9).
  • PubMed. (n.d.).
  • OUHSC Environmental Health and Safety Office. (2025-2026). EHSO Manual - Hazardous Waste.
  • Princeton University Environmental Health & Safety. (n.d.).
  • University of Maryland Environmental Safety, Sustainability and Risk. (n.d.).
  • Incomp
  • Cornell University Environmental Health & Safety. (n.d.). Chemical Waste.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of Reaction Conditions for Ethyl 6-heptenoate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of Ethyl 6-heptenoate. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting and frequently asked questions to navigate the nuances of this specific esterification. Here, we move beyond generic protocols to offer insights grounded in chemical principles and extensive laboratory experience.

Introduction to this compound Synthesis

This compound is a valuable ester intermediate in the synthesis of various organic molecules. The most common and direct route to its synthesis is the Fischer esterification of 6-heptenoic acid with ethanol, catalyzed by a strong acid. While the reaction appears straightforward, achieving high yield and purity requires careful optimization of several critical parameters. This guide will address common challenges and provide actionable solutions to streamline your experimental workflow.

The overall transformation is depicted below:

Figure 1: Fischer Esterification of 6-Heptenoic Acid to this compound

Fischer_Esterification Reactant1 6-Heptenoic Acid Reaction + Reactant1->Reaction Reactant2 Ethanol Reactant2->Reaction Product This compound Byproduct Water Catalyst H+ (catalyst) Equilibrium Catalyst->Equilibrium drives reaction Reaction->Equilibrium Products + Equilibrium->Products Products->Product Products->Byproduct

Caption: General scheme of the Fischer esterification reaction.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and industrially scalable method is the Fischer esterification of 6-heptenoic acid with ethanol using a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).[1][2] This is a reversible reaction, and optimization strategies focus on shifting the equilibrium toward the product.[1][2]

Q2: Why is an excess of ethanol typically used?

A2: According to Le Châtelier's principle, using a large excess of one of the reactants, in this case, ethanol, drives the equilibrium towards the formation of the ester, thereby increasing the yield of this compound.[2][3] Ethanol is often used as the solvent for the reaction, ensuring it is present in a large molar excess.

Q3: What are the typical acid catalysts and their recommended concentrations?

A3: Concentrated sulfuric acid (H₂SO₄) is a common and effective catalyst. A typical catalytic amount is around 1-2 mol% relative to the carboxylic acid.[4] Using too little catalyst will result in a slow reaction, while an excessive amount can promote side reactions and complicate the purification process.[4] p-Toluenesulfonic acid (p-TsOH) is a milder alternative that can reduce charring and other side reactions.[1]

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC). By taking small aliquots from the reaction mixture at different time intervals, you can observe the disappearance of the starting material (6-heptenoic acid) and the appearance of the product (this compound).

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound and provides a systematic approach to resolving them.

Problem 1: Low Yield of this compound

A low yield is one of the most common challenges in Fischer esterification. The underlying causes can often be traced back to the reversible nature of the reaction and suboptimal reaction conditions.

Potential Cause Troubleshooting Steps Scientific Rationale
Unfavorable Equilibrium • Increase the molar ratio of ethanol to 6-heptenoic acid (e.g., 5:1 or higher).• Remove water as it forms using a Dean-Stark apparatus or by adding a drying agent like molecular sieves.[1]The Fischer esterification is an equilibrium-limited reaction. By increasing the concentration of a reactant (ethanol) or removing a product (water), the equilibrium shifts to the right, favoring the formation of the ester.[1]
Insufficient Catalysis • Ensure the use of a fresh and anhydrous acid catalyst.• Optimize the catalyst concentration (typically 1-2 mol%).[4]The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by ethanol. An inactive or insufficient amount of catalyst leads to a slow reaction rate.
Incomplete Reaction • Increase the reaction time. Monitor the reaction by TLC or GC until the starting material is consumed.• Ensure efficient mixing to facilitate contact between reactants and the catalyst.The esterification of sterically unhindered carboxylic acids and primary alcohols is relatively slow. Allowing the reaction to proceed for a sufficient duration is crucial to reach equilibrium or completion.
Low Reaction Temperature • Moderately increase the reaction temperature to reflux.Increasing the temperature generally increases the reaction rate. However, excessively high temperatures can lead to the formation of by-products.
Presence of Water in Reactants • Use anhydrous ethanol and ensure all glassware is thoroughly dried.The presence of water in the reaction mixture will shift the equilibrium back towards the starting materials, thereby reducing the yield of the ester.[4]
Problem 2: Presence of Impurities in the Final Product

The purity of the final product is critical, especially in pharmaceutical applications. Impurities can arise from unreacted starting materials, side reactions, or an improper work-up procedure.

Observed Impurity Potential Cause Troubleshooting and Purification Scientific Rationale
Unreacted 6-Heptenoic Acid • Incomplete reaction.• Insufficient ethanol.• Increase reaction time or temperature.• During work-up, wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize and remove the acidic starting material.[3]The carboxylic acid is acidic and will react with a base like sodium bicarbonate to form a water-soluble carboxylate salt, which can then be separated in the aqueous layer.
Diethyl Ether • High reaction temperatures (around 140°C).[1]• Maintain a lower reaction temperature, typically at the reflux temperature of ethanol (~78°C).• Consider using a milder acid catalyst like p-TsOH.[1]At elevated temperatures, strong acid catalysts can promote the intermolecular dehydration of ethanol to form diethyl ether.[1]
Ethene Gas • Excessively high reaction temperatures (around 170-180°C).[1]• Significantly reduce the reaction temperature.At very high temperatures, the intramolecular dehydration of ethanol to form ethene can occur.[1]
Discolored Product (Yellow or Brown) • Charring of the reaction mixture due to excessive heat or a high concentration of a strong acid catalyst.• Use a milder acid catalyst such as p-toluenesulfonic acid.• Ensure the reaction temperature is controlled and does not significantly exceed the boiling point of the solvent.• Purify the product via distillation.Strong acids at high temperatures can cause decomposition and polymerization of organic materials, leading to colored impurities.

Experimental Protocols

Optimized Synthesis of this compound

This protocol provides a detailed, step-by-step methodology for the synthesis of this compound with optimized conditions to maximize yield and purity.

Materials:

  • 6-Heptenoic acid

  • Anhydrous ethanol

  • Concentrated sulfuric acid (H₂SO₄)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 6-heptenoic acid (1 equivalent) and anhydrous ethanol (5-10 equivalents).

  • Catalyst Addition: Carefully add concentrated sulfuric acid (1-2 mol% of the 6-heptenoic acid) to the reaction mixture while stirring.

  • Reflux: Heat the mixture to a gentle reflux (approximately 78-80°C) and maintain this temperature for 4-6 hours. Monitor the reaction's progress periodically using TLC or GC.

  • Work-up:

    • After the reaction is complete, cool the mixture to room temperature.

    • Transfer the mixture to a separatory funnel and add diethyl ether to dilute the reaction mixture.

    • Wash the organic layer with water to remove the excess ethanol and some of the acid catalyst.

    • Neutralize the remaining acid by washing with a saturated sodium bicarbonate solution until effervescence ceases.

    • Wash the organic layer with brine to help break any emulsions and remove residual water.

  • Drying and Concentration:

    • Separate the organic layer and dry it over anhydrous sodium sulfate.

    • Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • Purify the resulting crude product by vacuum distillation to obtain pure this compound.

Figure 2: Workflow for this compound Synthesis and Purification

Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Combine 6-Heptenoic Acid and Ethanol B Add H2SO4 Catalyst A->B C Reflux (4-6h, ~80°C) B->C D Cool and Dilute with Ether C->D Reaction Complete E Wash with Water D->E F Wash with NaHCO3 Solution E->F G Wash with Brine F->G H Dry with Na2SO4 G->H Crude Product I Filter and Concentrate H->I J Vacuum Distillation I->J K K J->K Pure this compound

Caption: A step-by-step workflow for the synthesis and purification of this compound.

Data Presentation

The following table summarizes the key reaction parameters and their optimized ranges for the synthesis of this compound via Fischer esterification.

Parameter Typical Range Rationale for Optimization
Reactant Molar Ratio (Ethanol : 6-Heptenoic Acid)5:1 to 10:1A large excess of ethanol shifts the equilibrium to favor product formation.
Catalyst Conc. H₂SO₄ or p-TsOHStrong acid catalyst is required to protonate the carboxylic acid and initiate the reaction.
Catalyst Loading 1-2 mol%Sufficient to catalyze the reaction efficiently without promoting excessive side reactions.
Reaction Temperature 78-80°C (Reflux)Provides enough energy to overcome the activation barrier without causing significant by-product formation.
Reaction Time 4-6 hoursAllows the reaction to approach completion or equilibrium. Progress should be monitored.

Conclusion

The successful synthesis of this compound with high yield and purity is contingent upon the careful control of reaction conditions. By understanding the principles of Fischer esterification and implementing the troubleshooting strategies outlined in this guide, researchers can overcome common obstacles and achieve consistent and reliable results. This technical support center serves as a valuable resource for optimizing your synthetic protocols and advancing your research and development efforts.

References

  • SciSpace. (n.d.). Efficient Synthesis of Either Enantiomer of Ethyl 5-Hydroxyhept-6-enoate. Retrieved from [Link]

  • Fischer Esterification Procedure. (n.d.). Retrieved from [Link]

  • Fischer Esterification. (n.d.). Retrieved from [Link]

  • OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. Retrieved from [Link]

  • Mouanni, S., et al. (2018). Simple and Green Adipic Acid Synthesis from Cyclohexanone and/or Cyclohexanol Oxidation with Efficient (NH4)xHyMzPMo12O40 (M: Fe, Co, Ni) Catalysts.
  • Organic Reaction Workup Formulas for Specific Reagents. (n.d.). Retrieved from [Link]

  • Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. (n.d.). Retrieved from [Link]

  • Scribd. (n.d.). Organic Reaction Workup Guide. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Separation, purification and identification of the components of a mixture. Retrieved from [Link]

  • Gawas, S. D., et al. (2018). Optimization of enzymatic synthesis of Ethyl Hexanoate in a solvent free system using response surface methodology (RSM). Biocatalysis and Agricultural Biotechnology, 14, 14-20.
  • Semantic Scholar. (2018, June 11). Simple and Green Adipic Acid Synthesis from Cyclohexanone and/or Cyclohexanol Oxidation with Efficient (NH4)xHyMzPMo12O40 (M: Fe. Retrieved from [Link]

  • Polyolefins Journal. (2024).
  • RSC Publishing. (n.d.). Identification of catalyst optimization trends for electrocatalytic CO(2) reduction to ethylene - EES Catalysis. Retrieved from [Link]

  • OUCI. (n.d.). Kinetics, mass transfer, and thermodynamics of Ethyl Hexanoate synthesis using heterogeneous catalyst. Retrieved from [Link]

  • National Institutes of Health. (2023, August 21). Selective Oxidation of Cyclohexanone to Adipic Acid Using Molecular Oxygen in the Presence of Alkyl Nitrites and Transition Metals as Catalysts. Retrieved from [Link]

  • National Institutes of Health. (2022, December 28). Oxidation of Cyclohexane/Cyclohexanone Mixture with Oxygen as Alternative Method of Adipic Acid Synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). A kind of method that oxidizes cyclohexanone to prepare adipic acid.

Sources

Technical Support Center: Purification of Crude Ethyl 6-heptenoate by Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges with the purification of crude Ethyl 6-heptenoate via column chromatography. The content is structured to offer immediate, actionable solutions to common problems, grounded in scientific principles and practical experience.

Troubleshooting Guide

This section addresses specific issues you may encounter during the column chromatography of this compound in a direct question-and-answer format.

Problem: My this compound is not separating from a non-polar impurity.

Answer:

This is a common issue when an impurity has a polarity very similar to your target compound. Here’s a systematic approach to resolving this:

  • Decrease the Polarity of the Mobile Phase: A less polar mobile phase will increase the interaction of both your compound and the impurity with the polar silica gel, leading to better separation. For instance, if you are using a 10:1 hexane:ethyl acetate system, try switching to a 20:1 or even 30:1 ratio. The goal is to get the Rf value of your this compound down to the 0.2-0.4 range on your TLC plate, as this often provides the best separation on a column.[1]

  • Change the Solvent System: Sometimes, simply adjusting the ratio of your solvents is not enough. You may need to change the solvents themselves to alter the selectivity of the separation. Consider switching from a hexane/ethyl acetate system to a hexane/diethyl ether or hexane/dichloromethane system.[2][3] These changes can affect the specific interactions between your compounds and the stationary phase, potentially leading to a successful separation.

  • Employ a Gradient Elution: If a single solvent system (isocratic elution) is failing, a gradient elution can be very effective. Start with a very non-polar mobile phase (e.g., pure hexane) and gradually increase the polarity by slowly adding more of the polar solvent (e.g., ethyl acetate). This will cause the non-polar impurity to elute first, followed by your slightly more polar this compound.

Problem: My this compound is not separating from a polar impurity.

Answer:

When a polar impurity co-elutes with your product, the strategy is to increase the polarity of the mobile phase to a point where the impurity is retained more strongly on the column while your product elutes.

  • Increase the Polarity of the Mobile Phase: A more polar mobile phase will more effectively compete with your compounds for binding sites on the silica gel, causing them to move faster down the column. A slight increase in the proportion of the polar solvent (e.g., from 20:1 to 15:1 hexane:ethyl acetate) may be sufficient to separate your less polar product from the more polar impurity.

  • Consider a Different Stationary Phase: If adjusting the mobile phase doesn't work, the impurity may have a strong affinity for silica gel. In such cases, consider using a different stationary phase like alumina (neutral or basic) or Florisil.[2][4] Alumina can be particularly useful for separating compounds that are sensitive to the acidic nature of silica gel.[5]

  • Pre-column Wash: If the polar impurity is significantly more polar than your product (e.g., a carboxylic acid), you might be able to remove it with a simple liquid-liquid extraction before running the column. Washing your crude product with a dilute aqueous base (like sodium bicarbonate solution) can remove acidic impurities.[6]

Problem: My this compound is coming off the column too quickly (low retention).

Answer:

Low retention, often indicated by a high Rf value on your TLC plate (greater than 0.5), means your mobile phase is too polar. This results in poor separation as all compounds travel quickly down the column.

  • Decrease the Mobile Phase Polarity: The solution is to use a less polar solvent system. Increase the proportion of the non-polar solvent (e.g., hexane) and decrease the proportion of the polar solvent (e.g., ethyl acetate). This will increase the retention time of your compound on the column, allowing for better separation from other components in the mixture.[7]

Problem: My this compound is not coming off the column at all (or is eluting very slowly).

Answer:

This indicates that the mobile phase is not polar enough to displace your compound from the silica gel. This is often seen as an Rf value near zero on a TLC plate.[8]

  • Increase the Mobile Phase Polarity: Gradually increase the proportion of the polar solvent in your mobile phase. For example, if you started with 20:1 hexane:ethyl acetate, try 10:1 or even 5:1. This will increase the eluting power of the mobile phase and move your compound down the column.

  • Check for Compound Decomposition: It is possible your compound has decomposed on the silica gel.[2] To check for this, you can perform a 2D TLC. Spot your compound on a TLC plate, run it in one solvent system, then turn the plate 90 degrees and run it in a different solvent system. If you see spots that are not on the diagonal, it indicates decomposition.[9]

Problem: I'm seeing streaking or tailing of my this compound spot on the TLC/column fractions.

Answer:

Streaking or tailing can be caused by several factors:

  • Overloading the Column: Applying too much sample to the column can lead to broad, tailing peaks. For a standard flash column, a good rule of thumb is to load 1-10% of the mass of the silica gel.

  • Sample Insolubility: If your crude sample is not fully dissolved in the mobile phase when loaded, it can cause streaking. Ensure your sample is dissolved in the minimum amount of the mobile phase before loading.[9] If solubility is an issue, you can dissolve the sample in a stronger solvent and adsorb it onto a small amount of silica gel, which is then dry-loaded onto the column.[9]

  • Acidic Impurities: The presence of acidic impurities can sometimes cause tailing on silica gel. Adding a very small amount of triethylamine (e.g., 0.1-1%) to the mobile phase can neutralize the acidic sites on the silica and improve the peak shape.[10]

Problem: I have a low yield of purified this compound.

Answer:

A low yield can be frustrating. Here are some potential causes and solutions:

  • Compound Still on the Column: Your compound may not have fully eluted. Try flushing the column with a much more polar solvent (e.g., 100% ethyl acetate) to see if more of your product comes off.

  • Decomposition on the Column: As mentioned earlier, your compound may be degrading on the silica gel. If you suspect this, consider using a less acidic stationary phase like neutral alumina.[2][11]

  • Incomplete Extraction from Fractions: Ensure you are completely removing the solvent from your collected fractions during rotary evaporation.[12][13]

Problem: The collected fractions of this compound are not pure.

Answer:

Impure fractions are often a result of suboptimal separation conditions.

  • Re-evaluate Your Solvent System: The chosen solvent system may not be providing adequate separation. Go back to your TLC analysis and try to find a solvent system that gives a clear separation between your product and the impurities.

  • Use a Longer Column: A longer column provides more surface area for interactions and can improve the separation of closely eluting compounds.

  • Combine and Re-purify: If you have a number of mixed fractions, you can combine them, evaporate the solvent, and run a second column under more optimized conditions.[2]

Problem: My column is running very slowly or has stopped.

Answer:

A slow or stopped column is usually due to a blockage.

  • Fine Particles: The fritted disc at the bottom of the column may be clogged with very fine silica particles. This can happen if the silica gel has not been properly settled before running the column.

  • Precipitation: Your compound or an impurity may have precipitated at the top of the column. This can happen if you load the sample in a solvent in which it is not very soluble in the mobile phase.

  • Air Bubbles: Air bubbles in the column can disrupt the flow of the mobile phase. Ensure your column is packed properly without any air gaps.

Frequently Asked Questions (FAQs)

Q1: What is the best stationary phase for purifying this compound?

For a moderately polar compound like this compound, standard silica gel (60 Å, 230-400 mesh) is the most common and effective stationary phase.[4][5] It provides a good balance of resolving power and cost-effectiveness. If your compound shows signs of degradation on silica, neutral alumina is a good alternative.[14]

Q2: How do I choose the right solvent system for the column?

The ideal solvent system is determined by Thin Layer Chromatography (TLC). The goal is to find a solvent mixture that gives your this compound an Rf value of approximately 0.2-0.4.[1] This range typically provides the best separation on a column. A good starting point for this compound is a mixture of hexane and ethyl acetate. You can adjust the ratio to achieve the desired Rf value.

Q3: How can I visualize this compound on a TLC plate?

This compound does not have a strong UV chromophore, so visualizing it under a UV lamp may be difficult unless there are UV-active impurities present. The most common methods for visualizing non-UV active compounds like this are:

  • Potassium Permanganate Stain: This is a general stain for compounds that can be oxidized, including the double bond in this compound.

Q4: What is a typical Rf value for this compound?

The Rf value is highly dependent on the solvent system used. In a common system like 10:1 hexane:ethyl acetate, you might expect an Rf value in the range of 0.3-0.5. However, it is crucial to determine the exact Rf value in your specific solvent system using TLC before running your column.

Q5: Can this compound decompose on the silica gel column?

While this compound is generally stable, the acidic nature of silica gel can potentially cause degradation of sensitive compounds.[2] If you observe unexpected spots on your TLC or have a low yield, decomposition is a possibility. Using a deactivated silica gel (e.g., by adding a small amount of triethylamine to the eluent) or switching to a neutral stationary phase like alumina can mitigate this.[2][10]

Q6: How do I properly pack a silica gel column?

There are two main methods for packing a column:

  • Dry Packing: The dry silica gel is poured into the column and then the solvent is passed through to pack it down.

  • Wet Packing (Slurry Method): The silica gel is mixed with the mobile phase to create a slurry, which is then poured into the column. This method is generally preferred as it reduces the chances of air bubbles and cracks in the stationary phase.[16]

Q7: How should I load my crude this compound onto the column?

  • Wet Loading: Dissolve your crude product in the minimum amount of the mobile phase and carefully add it to the top of the column with a pipette.[9]

  • Dry Loading: If your compound is not very soluble in the mobile phase, dissolve it in a more volatile solvent, add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder. This powder can then be carefully added to the top of the column.[9] This method often leads to better separation.

Q8: How do I remove the solvent from the purified fractions?

The most efficient way to remove the solvent from your collected fractions is by using a rotary evaporator (rotovap).[12][13] This apparatus reduces the pressure, allowing the solvent to boil at a lower temperature, which is gentle on your purified compound.[17]

Detailed Experimental Protocol

Purification of Crude this compound by Flash Column Chromatography

  • TLC Analysis:

    • Dissolve a small amount of your crude this compound in a suitable solvent (e.g., dichloromethane).

    • Spot the solution on a silica gel TLC plate.

    • Develop the plate in a series of solvent systems with varying polarities (e.g., 20:1, 15:1, 10:1, 5:1 hexane:ethyl acetate) to find a system that gives your product an Rf of ~0.3 and good separation from impurities.

  • Column Preparation:

    • Select a glass column of an appropriate size. A general rule is to use about 25-50 g of silica gel for every 1 g of crude material.

    • Secure the column in a vertical position in a fume hood.

    • Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.

    • Prepare a slurry of silica gel in your chosen mobile phase.

    • Pour the slurry into the column, gently tapping the side of the column to help the silica pack evenly and remove any air bubbles.

    • Once the silica has settled, add another thin layer of sand on top to protect the surface of the silica.

    • Drain the solvent until the level is just above the top layer of sand.

  • Sample Loading:

    • Dissolve your crude this compound in the minimum amount of the mobile phase.

    • Carefully apply the solution to the top of the column using a pipette.

    • Allow the sample to absorb onto the silica gel by draining the solvent until the liquid level is just at the top of the sand.

    • Carefully add a small amount of fresh mobile phase to wash any remaining sample from the sides of the column onto the silica.

  • Elution and Fraction Collection:

    • Carefully fill the column with the mobile phase.

    • Apply gentle pressure to the top of the column using a pump or a regulated air line to achieve a steady flow rate.

    • Collect the eluent in a series of test tubes or flasks.

    • Monitor the separation by collecting small samples from the fractions and spotting them on a TLC plate.

  • Analysis and Work-up:

    • Visualize the TLC plates to identify the fractions containing your pure this compound.

    • Combine the pure fractions in a round-bottom flask.

    • Remove the solvent using a rotary evaporator to obtain the purified this compound.

Data Summary Table

ParameterRecommendationRationale
Stationary Phase Silica Gel (60 Å, 230-400 mesh)Standard choice for moderately polar compounds like esters.
Alternative Stationary Phase Neutral AluminaUse if compound decomposition is observed on silica.
Mobile Phase (Starting Point) Hexane:Ethyl Acetate (10:1 to 20:1)Good starting polarity for this compound.
Target Rf Value 0.2 - 0.4Optimal range for good separation on a column.[1]
Visualization Methods Potassium Permanganate Stain, Iodine ChamberThis compound is not strongly UV-active.
Sample Loading Dry loading is often preferredLeads to sharper bands and better separation.[9]

Visual Troubleshooting Workflow

Troubleshooting_Workflow cluster_separation Separation Issues cluster_purity_yield Purity & Yield Issues cluster_solutions Solutions start Problem with Purification no_sep Poor or No Separation start->no_sep Co-elution too_fast Compound Elutes Too Fast (High Rf) start->too_fast too_slow Compound Elutes Too Slow (Low Rf) start->too_slow streaking Streaking or Tailing start->streaking low_yield Low Yield start->low_yield impure Impure Fractions start->impure dec_polarity Decrease Mobile Phase Polarity no_sep->dec_polarity Non-polar impurity inc_polarity Increase Mobile Phase Polarity no_sep->inc_polarity Polar impurity change_solvent Change Solvent System no_sep->change_solvent gradient Use Gradient Elution no_sep->gradient too_fast->dec_polarity too_slow->inc_polarity change_sp Change Stationary Phase streaking->change_sp If decomposition suspected check_loading Check Sample Loading streaking->check_loading low_yield->inc_polarity Flush column check_decomp Check for Decomposition low_yield->check_decomp impure->change_solvent repurify Combine and Re-purify impure->repurify

Caption: Troubleshooting workflow for column chromatography purification.

References

  • Department of Chemistry, University of Rochester. Troubleshooting Flash Column Chromatography. [Link]

  • ChemistryViews. (2012, August 7). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. [Link]

  • DC Chemicals. (2026, January 9). This compound|25118-23-4|MSDS. [Link]

  • Chrom Tech, Inc. (2025, October 20). Tackling Common Challenges in Chromatography. [Link]

  • Hawach. (2023, August 2). Common Problems and Solutions of HPLC Columns. [Link]

  • Restek. TROUBLESHOOTING GUIDE. [Link]

  • ResearchGate. (2020, January 6). How to separate ester from carboxylic acid by using chromatography?[Link]

  • Teledyne ISCO. (2019, March 25). Chromatography Troubleshooting. [Link]

  • Membrane Solutions. Column Chromatography Notes. [Link]

  • Columbia University. Column chromatography. [Link]

  • Buchi.com. How to choose a stationary phase, optimize selectivity and get better resolution in chromatography. [Link]

  • Columbia University. Column chromatography. [Link]

  • Hawach. (2025, February 11). Surface Modification/Bonding Phase of FLASH Purification Column Stationary Phase. [Link]

  • Reddit. (2022, February 22). troubleshooting column chromatography. [Link]

  • Biotage. (2023, February 2). How changing stationary phase chemistry can impact separation selectivity. [Link]

  • Restek. (2019, June 17). Choosing Your LC Stationary Phase. [Link]

  • Organomation. Complete Guide to Thin Layer Chromatography Sample Preparation. [Link]

  • Northrop, B. H. FLASH OPTIMIZATION. [Link]

  • Phenomenex. Troubleshooting Guide. [Link]

  • Journal of Visualized Experiments. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography. [Link]

  • University of California, Irvine. 5. Thin Layer Chromatography. [Link]

  • Department of Chemistry, University of Rochester. How To: Run a Prep TLC. [Link]

  • Cheméo. Chemical Properties of 6-Heptenoic acid, ethyl ester (CAS 25118-23-4). [Link]

  • University of Bath. (2017, November 3). Removing Solvent by Rotary Evaporation. [Link]

  • Organic Lab Techniques. (2021, October 29). Rotary Evaporation. [Link]

  • Student Doctor Network Forums. (2017, August 11). Organic chemistry TLC. [Link]

  • Lab Unique. Rotary Evaporator Solvent Chart. [Link]

  • ResearchGate. 106 questions with answers in ROTARY EVAPORATION. [Link]

  • Supporting Information. D-Glucose as Green Ligand for Selective Copper catalyzed Phenol Formation from Aryl Halides with an Easy Catalyst Removal. [Link]

  • GWSI. Rotary Evaporator Solvent Chart: Key to Precision in the Lab. [Link]

  • Chemistry Hall. Thin Layer Chromatography: A Complete Guide to TLC. [Link]

  • That Chemist. (2022, June 10). A Practical Guide to TLC (Thin Layer Chromatography). [Link]

  • NIST. 6-Heptenoic acid, ethyl ester. [Link]

  • PubChem. This compound. [Link]

  • Reddit. (2025, July 18). Same Rf for two different solvent system for TLC. [Link]

  • European Medicines Agency. (2019, August 9). Q3C (R6) Step 5 - impurities: guideline for residual solvents. [Link]

Sources

Technical Support Center: Purifying Ethyl 6-heptenoate via Distillation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of Ethyl 6-heptenoate. This guide is designed for researchers, scientists, and drug development professionals who require high-purity this compound for their work. We will delve into the nuances of distillation techniques, providing field-proven insights, step-by-step protocols, and robust troubleshooting advice to ensure the success of your purification experiments.

Section 1: FAQs - Fundamentals of this compound Distillation

This section addresses the foundational questions you might have before beginning the purification process.

Q1: What are the key physical properties of this compound relevant to distillation?

Understanding the physicochemical properties of this compound is the first step in designing a successful purification strategy. The molecule's high boiling point is the most critical factor influencing the choice of distillation technique.

Table 1: Physical Properties of this compound

PropertyValueSource
CAS Number 25118-23-4[1][2][3][4]
Molecular Formula C₉H₁₆O₂[1][5][6]
Molecular Weight 156.22 g/mol [1][3][5]
Boiling Point (atm) 188-189 °C (at 760 mmHg)[3][7]
Density 0.89 g/mL (at 25 °C)[3]
Refractive Index n20/D 1.426[3]
Flash Point 66.11 °C (151.00 °F)[7]
Q2: Which distillation method is most suitable for purifying this compound and why?

Vacuum distillation is the recommended method.

The atmospheric boiling point of this compound is approximately 189 °C.[3][7] As a general rule in organic chemistry, compounds with boiling points exceeding 150 °C at atmospheric pressure should be purified by vacuum distillation.[8] Heating organic molecules to high temperatures for extended periods can lead to decomposition, polymerization, or isomerization. For this compound, the terminal double bond is particularly susceptible to heat-induced side reactions.

By reducing the pressure, the boiling point of the liquid is significantly lowered, allowing for distillation at a much lower temperature. This minimizes the risk of thermal degradation and ensures a higher yield of pure product. While simple and fractional distillations are excellent techniques, they are not ideal for this compound due to the high temperatures required at atmospheric pressure.[8][9]

Q3: What are the common impurities I might encounter in crude this compound?

Impurities typically originate from the synthesis and workup stages.[10] Knowing what to look for is crucial for optimizing the distillation process and selecting the appropriate analytical techniques. Common impurities include:

  • Starting Materials: Unreacted 6-heptenoic acid and ethanol.

  • Catalysts: Residual acid catalysts, such as sulfuric acid, which should be neutralized and removed during the workup before distillation.

  • By-products: Diethyl ether can form as a by-product if ethanol is used with an acid catalyst at high temperatures.[11]

  • Solvents: Organic solvents used during the reaction or extraction phase (e.g., hexane, ethyl acetate, dichloromethane).[12]

  • Degradation Products: Compounds formed if the ester was exposed to excessive heat or incompatible materials.[13]

Q4: How can I definitively assess the purity of my distilled this compound?

Visual inspection is not sufficient. Post-distillation analysis is a self-validating step that confirms the success of the purification.

  • Gas Chromatography/Mass Spectrometry (GC-MS): This is the gold standard for assessing the purity of volatile compounds like esters.[12][14] It provides a quantitative measure of purity (e.g., >99.5%) and can help identify any remaining impurities by their mass spectra.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can confirm the chemical structure of the purified product and detect impurities if they are present at levels typically above 1%.[4]

  • Infrared (IR) Spectroscopy: IR can confirm the presence of the key functional groups (ester C=O, alkene C=C) and the absence of impurities with distinct IR absorptions (e.g., the broad O-H stretch of a carboxylic acid or alcohol).[4]

Q5: What are the most critical safety precautions for distilling this compound?

Safety must be the priority. Distillation involves flammable liquids, heat, and potentially pressurized systems if not handled correctly.

  • Ventilation: Always perform distillations in a certified chemical fume hood to prevent the accumulation of flammable and potentially harmful vapors.[15][16][17]

  • Heat Source: Use a controlled heating source like a heating mantle or an oil bath. Never use an open flame. [15][18]

  • Flammability: this compound is flammable.[7] Keep all potential ignition sources away from the apparatus. Ensure a Class B fire extinguisher is accessible.[15]

  • Closed Systems: Never heat a sealed vessel. Ensure the distillation apparatus has an opening to the atmosphere or the vacuum line to prevent dangerous pressure buildup.[17][19]

  • Glassware: Thoroughly inspect all glassware for cracks or star fractures before use, especially for vacuum applications.

  • Personal Protective Equipment (PPE): Always wear safety goggles with side shields, a flame-resistant lab coat, and appropriate chemical-resistant gloves.[13][16]

Section 2: Experimental Protocols

This section provides detailed, step-by-step methodologies for the purification and analysis of this compound.

Protocol 1: Vacuum Distillation of this compound

This protocol describes the standard procedure for purifying this compound using a short-path distillation apparatus, which is ideal for minimizing product loss.

Vacuum_Distillation_Workflow cluster_prep Preparation cluster_distill Distillation cluster_shutdown Shutdown A Charge Flask with Crude Ester & Stir Bar B Assemble & Secure Glassware A->B C Connect Cooling Water & Vacuum B->C D Start Vacuum Pump (Evacuate System) C->D E Begin Stirring & Gentle Heating D->E F Collect & Discard Forerun (Low-Boilers) E->F G Collect Main Product Fraction F->G H Remove Heat & Cool Apparatus G->H I Vent System to Atmosphere H->I J Stop Vacuum & Cooling Water I->J K Transfer & Analyze Pure Product J->K

Caption: Workflow for the vacuum distillation of this compound.

Methodology:

  • Preparation:

    • Place the crude this compound (pre-neutralized and dried) into a round-bottom flask, filling it to no more than two-thirds of its capacity.

    • Add a magnetic stir bar for smooth boiling.

    • Assemble the distillation apparatus (short-path head, condenser, receiving flasks) using minimal grease on the joints. Ensure all connections are secure with clamps.

    • Position a thermometer so the top of the bulb is level with the bottom of the side-arm leading to the condenser.[18]

    • Connect the condenser to a circulating cold water source, with water entering at the bottom and exiting at the top.[11]

  • Distillation:

    • Turn on the vacuum pump and allow the system to fully evacuate. A stable, low pressure is essential.

    • Begin stirring and gradually heat the distillation flask using a heating mantle.

    • Observe the apparatus for the first drops of condensate. This initial fraction, or "forerun," will contain lower-boiling impurities. Collect this in a separate receiving flask.

    • Once the distillation temperature stabilizes at the expected boiling point for your system's pressure, switch to a clean receiving flask to collect the main product fraction.

    • Maintain a slow, steady distillation rate of about 1-2 drops per second for optimal separation.

  • Shutdown:

    • Once the majority of the product has distilled and the temperature begins to drop or fluctuate, stop the distillation by removing the heat source.

    • Allow the entire apparatus to cool to room temperature.

    • Crucially, vent the system to atmospheric pressure before turning off the vacuum pump. This prevents oil from the pump from being sucked back into your pure product.

    • Turn off the vacuum pump and cooling water.

    • Carefully disassemble the apparatus and transfer your purified product to a clean, labeled storage vessel.

Protocol 2: Purity Analysis by GC-MS

This is a general guideline. Specific parameters should be optimized for your available instrumentation.

  • Sample Preparation: Prepare a dilute solution of your purified this compound (e.g., 1 µL in 1 mL) using a high-purity volatile solvent like dichloromethane or ethyl acetate.

  • Instrument Setup:

    • Column: Use a standard non-polar or mid-polar capillary column (e.g., DB-5ms, HP-5ms).

    • Injection: Inject a small volume (e.g., 1 µL) of the prepared sample.

    • Temperature Program: Start with an initial oven temperature of ~50 °C, hold for 1-2 minutes, then ramp the temperature at a rate of 10-20 °C/min up to a final temperature of ~250 °C.

    • Mass Spectrometer: Set the MS to scan a mass range of approximately 35-400 amu.

  • Data Analysis:

    • Integrate the peaks in the resulting chromatogram. The purity is calculated as the area of the main product peak divided by the total area of all peaks.

    • Analyze the mass spectrum of the main peak to confirm its identity as this compound (M⁺ = 156.22). Compare the spectrum to a library database (e.g., NIST) for confirmation.[4]

Section 3: Troubleshooting Guide

Even with a robust protocol, issues can arise. This guide provides solutions to common problems encountered during distillation.

Troubleshooting_Tree Start Distillation Issue Occurs Symptom1 Symptom: Unstable Boiling / Bumping Solution: Check stir bar function. Ensure flask is not overfilled. Add fresh boiling chips (atm. pressure only). Start->Symptom1 Symptom2 Symptom: No Product Distilling Causes: - Vacuum leak - Insufficient heating - Manometer malfunction Solutions: - Check all joints/hoses for leaks - Increase mantle temp gradually - Verify pressure reading is accurate Start->Symptom2 Symptom3 Symptom: Low Product Recovery Causes: - Hold-up in column - Distillation stopped too early - Product decomposition Solutions: - Insulate column (glass wool) - Ensure temp plateau is complete - Lower distillation temperature (improve vacuum) Start->Symptom3 Symptom4 Symptom: Product is Impure (Post-Analysis) Causes: - Poor separation - Fractions cut incorrectly - System contamination Solutions: - Distill slower - Use a fractionating column if BPs are close - Collect a smaller main fraction - Ensure clean glassware Start->Symptom4

Caption: Decision tree for troubleshooting common distillation problems.

Q: My distillation is bumping violently, even with a stir bar.
  • Possible Cause: The stir rate may be too low, or the heat is being applied too quickly and unevenly.

  • Solution: Increase the stir rate to create a deep vortex before heating. Apply heat gradually. Ensure the heating mantle is the correct size for the flask and is making good contact.

Q: The product is not distilling at the expected temperature based on the vacuum level.
  • Possible Cause 1: Vacuum Leak. This is the most common issue. The actual pressure inside the apparatus is higher than what the manometer reads.

  • Solution: Re-check every joint, seal, and hose connection. Re-grease joints if necessary. Listen for a hissing sound that indicates a leak.

  • Possible Cause 2: Thermometer Placement. The thermometer bulb might be positioned too high or too low.

  • Solution: Ensure the top of the bulb is exactly level with the side-arm of the distillation head to accurately measure the temperature of the vapor entering the condenser.[18]

Q: My yield is very low, and I see a lot of material left in the distillation flask.
  • Possible Cause: Premature Shutdown. You may have stopped the distillation before all the product could vaporize.

  • Solution: Continue heating as long as the product is distilling over at a stable temperature. The distillation is complete when the temperature at the distillation head drops significantly because there is no more product vapor to sustain it. Never distill to dryness.[20]

Q: My GC-MS analysis shows that the distilled product is still contaminated with a higher-boiling impurity.
  • Possible Cause: Distillation Rate Too Fast. Rapid distillation leads to poor separation, as the vapor does not have sufficient time to equilibrate, causing higher-boiling components to be carried over with the product.

  • Solution: Repeat the distillation at a much slower rate (1-2 drops per second). Wrapping the distillation head and neck with glass wool or aluminum foil can also improve separation efficiency by minimizing heat loss.[18]

References

  • The Good Scents Company. (n.d.). ethyl heptanoate, 106-30-9. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 6-Heptenoic acid, ethyl ester (CAS 25118-23-4). Retrieved from [Link]

  • Arishtam India. (2024). Safety & Precautions in Distillation. Retrieved from [Link]

  • Ministry of the Environment, Government of Japan. (n.d.). III Analytical Methods. Retrieved from [Link]

  • DAEYOO. (2024). Safety Precautions When Distilling Alcohol. Retrieved from [Link]

  • DC Chemicals. (2026). This compound|25118-23-4|MSDS. Retrieved from [Link]

  • Scribd. (n.d.). chemical safety precautions. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How To: Purify by Distillation. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

  • Still It. (2019, March 14). Safety Rules Of Distilling : How To Stay Safe : New Distillers 101 [Video]. YouTube. Retrieved from [Link]

  • Chemistry For Everyone. (2025, November 10). How Do You Troubleshoot Common Distillation Column Issues? [Video]. YouTube. Retrieved from [Link]

  • MaChemGuy. (2014, February 16). Esters 4. Organic Preparation & Purification of an Ester [Video]. YouTube. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Purification: Fractional Distillation. Retrieved from [Link]

  • PubChemLite. (n.d.). This compound (C9H16O2). Retrieved from [Link]

  • Scribd. (n.d.). Troubleshooting Distillation Columns. Retrieved from [Link]

  • Chemistry For Everyone. (2025, November 10). How Can You Fix Problems In Distillation Columns? [Video]. YouTube. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, March 5). 5.3: Fractional Distillation. Retrieved from [Link]

  • Khan Academy. (2013, September 17). Simple and fractional distillations [Video]. YouTube. Retrieved from [Link]

  • European Medicines Agency. (2019). Q3C (R6) Step 5 - impurities: guideline for residual solvents. Retrieved from [Link]

  • US Environmental Protection Agency. (2025). EPA Method 8270E (SW-846): Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC-MS). Retrieved from [Link]

  • The Pharma Review. (n.d.). Organic volatile impurities in pharmaceuticals. Retrieved from [Link]

Sources

Common side reactions in the synthesis of Ethyl 6-heptenoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Ethyl 6-heptenoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this unsaturated ester. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols grounded in scientific principles to ensure the integrity and success of your experiments.

Introduction to the Synthesis of this compound

This compound is a valuable building block in organic synthesis, prized for its terminal double bond and ester functionality, which allow for a variety of subsequent chemical transformations. The synthesis of this molecule, while seemingly straightforward, is often plagued by side reactions that can significantly impact yield and purity. This guide will focus on the most common synthetic routes and provide expert insights into mitigating these challenges.

Core Synthesis Pathways and Their Associated Side Reactions

The synthesis of this compound is most commonly achieved through Fischer esterification of 6-heptenoic acid. Alternative routes, such as transesterification and Grignard synthesis, offer different advantages and challenges. We will explore each of these, focusing on the causality behind experimental choices to minimize unwanted byproducts.

FAQ: Troubleshooting Common Side Reactions

This section addresses specific issues you may encounter during the synthesis of this compound in a question-and-answer format.

Fischer Esterification Route

Q1: My final product is a mixture of isomers. How can I prevent the migration of the double bond?

A1: This is a classic problem of acid-catalyzed isomerization of the terminal alkene to more stable internal alkenes (e.g., ethyl 5-heptenoate, ethyl 4-heptenoate). The acidic conditions required for Fischer esterification can promote this unwanted side reaction.[1][2]

Troubleshooting Steps:

  • Catalyst Choice: Opt for a milder acid catalyst. While strong acids like sulfuric acid are effective for esterification, they are also potent isomerization catalysts. Consider using p-toluenesulfonic acid (p-TsOH) or a Lewis acid catalyst, which can be less aggressive in promoting double bond migration.[3]

  • Temperature Control: Lowering the reaction temperature can significantly reduce the rate of isomerization. Aim for the minimum temperature required to achieve a reasonable esterification rate. Monitor the reaction progress closely using Gas Chromatography (GC) to avoid prolonged heating.

  • Reaction Time: Minimize the reaction time. Once equilibrium is reached, or the desired conversion is achieved, promptly work up the reaction to prevent further isomerization.

Q2: I'm observing a significant amount of a high-boiling, viscous residue in my distillation pot. What is it and how can I avoid it?

A2: This residue is likely a result of polymerization of the 6-heptenoic acid or the resulting this compound. The double bond in these molecules can undergo acid-catalyzed polymerization, especially at elevated temperatures.

Troubleshooting Steps:

  • Inhibitor Addition: Introduce a radical inhibitor, such as hydroquinone or butylated hydroxytoluene (BHT), to the reaction mixture in a small amount (100-1000 ppm) to suppress polymerization.[4]

  • Temperature and Time Management: As with isomerization, lower reaction temperatures and shorter reaction times are crucial to minimize polymerization.

  • Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can help prevent the formation of peroxides that might initiate polymerization.[4]

Q3: My yield is low, and I have a significant amount of unreacted 6-heptenoic acid. How can I improve the conversion?

A3: Fischer esterification is a reversible reaction.[5][6] To drive the equilibrium towards the product, you can:

Troubleshooting Steps:

  • Use of Excess Reagent: Employ a large excess of ethanol. This shifts the equilibrium to favor the formation of the ester according to Le Châtelier's principle.[7]

  • Water Removal: The water produced during the reaction can hydrolyze the ester back to the carboxylic acid.[7] Removing water as it forms is a highly effective strategy. This can be achieved using a Dean-Stark apparatus, which azeotropically removes water with a solvent like toluene.[7]

  • Anhydrous Conditions: Ensure all reagents and glassware are thoroughly dry to prevent the introduction of water, which would inhibit the forward reaction.[8]

Transesterification Route

Q4: I am trying to synthesize this compound from Mthis compound, but the reaction is very slow. How can I speed it up?

A4: Transesterification, the conversion of one ester to another, can be catalyzed by either acid or base.[9] To increase the reaction rate:

Troubleshooting Steps:

  • Catalyst Choice: If using an acid catalyst, ensure it is strong enough (e.g., sulfuric acid). For base-catalyzed transesterification, use a strong base like sodium ethoxide. The reaction under basic conditions is generally faster.

  • Driving the Equilibrium: The reaction is an equilibrium process.[9] To drive it towards the desired ethyl ester, use a large excess of ethanol and remove the methanol byproduct by distillation as it is formed.[9]

Grignard Synthesis Route

Q5: When synthesizing this compound using a Grignard reagent and ethyl chloroformate, I get a significant amount of tertiary alcohol as a byproduct. Why is this happening?

A5: Grignard reagents are highly reactive and can add to the newly formed ester.[10] This second addition results in the formation of a tertiary alcohol.

Troubleshooting Steps:

  • Low Temperature: Perform the reaction at a very low temperature (e.g., -78 °C) to control the reactivity of the Grignard reagent.

  • Slow Addition: Add the Grignard reagent to the ethyl chloroformate solution slowly and dropwise to maintain a low concentration of the Grignard reagent in the reaction mixture. This minimizes the chance of it reacting with the product ester.

  • Inverse Addition: Consider adding the ethyl chloroformate to the Grignard reagent solution (inverse addition). This can sometimes help to minimize the formation of the tertiary alcohol byproduct.

Experimental Protocols

Here we provide detailed, step-by-step methodologies for the synthesis of this compound, designed to minimize the common side reactions discussed above.

Protocol 1: Fischer Esterification of 6-Heptenoic Acid

This protocol is optimized to minimize isomerization and polymerization.

Materials:

  • 6-Heptenoic acid

  • Absolute Ethanol (large excess, e.g., 10-20 equivalents)

  • p-Toluenesulfonic acid (p-TsOH) (catalytic amount, e.g., 0.05 equivalents)

  • Hydroquinone (inhibitor, ~200 ppm)

  • Toluene (for Dean-Stark trap)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate

Procedure:

  • Setup: Assemble a round-bottom flask with a Dean-Stark trap and a reflux condenser. Ensure all glassware is oven-dried.

  • Charging the Flask: To the round-bottom flask, add 6-heptenoic acid, a large excess of absolute ethanol, toluene, a catalytic amount of p-TsOH, and hydroquinone.

  • Reaction: Heat the mixture to reflux. The toluene-water azeotrope will begin to collect in the Dean-Stark trap. Continue refluxing until the theoretical amount of water has been collected or until TLC/GC analysis indicates the reaction is complete.

  • Work-up: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash with saturated sodium bicarbonate solution to neutralize the acid catalyst. Then, wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by fractional distillation under reduced pressure to obtain pure this compound.[11]

Workflow for Fischer Esterification

FischerEsterification A Combine 6-Heptenoic Acid, Ethanol, p-TsOH, and Hydroquinone in Toluene B Reflux with Dean-Stark Trap to Remove Water A->B C Monitor Reaction by TLC/GC B->C D Cool and Neutralize with Saturated NaHCO3 Solution C->D E Wash with Brine D->E F Dry with Anhydrous MgSO4 E->F G Concentrate under Reduced Pressure F->G H Purify by Fractional Distillation G->H I Pure this compound H->I

Caption: Workflow for the synthesis and purification of this compound via Fischer Esterification.

Data Presentation: Byproduct Analysis

The following table summarizes the common byproducts in the synthesis of this compound and their typical analytical signatures, which can be identified using Gas Chromatography-Mass Spectrometry (GC-MS).[10]

Byproduct NameStructureCommon Synthetic RouteKey Mass Spec Fragments (m/z)Elution Order (Relative to Product)
Ethyl 5-heptenoateIsomerFischer EsterificationSimilar to product, potential differences in fragmentation patternClose to product, may co-elute
Ethyl 4-heptenoateIsomerFischer EsterificationSimilar to product, potential differences in fragmentation patternClose to product, may co-elute
Diethyl etherDehydration of EthanolFischer Esterification74, 59, 45, 31, 29Earlier
Poly(heptenoic acid/ester)PolymerFischer EsterificationNot volatile, remains in residueN/A (non-volatile)
Tertiary AlcoholGrignard Over-additionGrignard SynthesisVaries based on Grignard reagentLater

Logical Relationships in Troubleshooting

The following diagram illustrates a logical workflow for troubleshooting common issues during the synthesis of this compound.

Troubleshooting Logic Diagram

Troubleshooting cluster_start Problem Identification cluster_issues Common Issues cluster_solutions Corrective Actions Start Analyze Crude Product (GC-MS, NMR) Isomers Isomerization Detected Start->Isomers Double bond migration Polymer Polymerization Observed Start->Polymer High-boiling residue LowYield Low Yield/ Incomplete Reaction Start->LowYield Unreacted starting material Sol_Isomer Use Milder Acid (p-TsOH) Lower Temperature Shorter Reaction Time Isomers->Sol_Isomer Sol_Polymer Add Inhibitor (Hydroquinone) Lower Temperature Inert Atmosphere Polymer->Sol_Polymer Sol_LowYield Use Excess Ethanol Remove Water (Dean-Stark) Ensure Anhydrous Conditions LowYield->Sol_LowYield

Caption: A decision tree for troubleshooting common side reactions in this compound synthesis.

References

  • Double Bond Isomerisation and Migration—New Playgrounds for Transition Metal-Catalysis. (2025). ResearchGate. [Link]

  • Selective Isomerization of Terminal Alkenes to (Z)-2-Alkenes Catalyzed by an Air-Stable Molybdenum(0) Complex. (2018). Organometallics. [Link]

  • Process for the preparation of 7-substituted-hept-6-enoic and -heptanoic acids and derivatives and intermediates thereof. (n.d.).
  • Study on synthesis of ethyl 3-oxo-(S)-(+)-6, 7-di-O-isopropylidene-6, 7-dihydroxyheptanoate. (2007). ResearchGate. [Link]

  • Transesterification. (2022). Master Organic Chemistry. [Link]

  • Fischer Esterification. (n.d.). University of California, Los Angeles. [Link]

  • Transesterification. (n.d.). Wikipedia. [Link]

  • Fischer–Speier esterification. (n.d.). Wikipedia. [Link]

  • Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. (2022). Master Organic Chemistry. [Link]

  • Facile Pd(II)- and Ni(II)-Catalyzed Isomerization of Terminal Alkenes into 2-Alkenes. (2009). The Journal of Organic Chemistry. [Link]

  • Synthesis of unsaturated esters, amides and carboxylic acids. (n.d.). Organic Chemistry Portal. [Link]

  • Products distribution of the self‐metathesis of ethyl 6‐heptenoate with 1 and 2. (n.d.). ResearchGate. [Link]

  • Fischer Esterification-Typical Procedures. (2024). OperaChem. [Link]

  • Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. (2022). Master Organic Chemistry. [Link]

  • A New Versatile Synthesis of Esters from Grignard Reagents and Chloroformates. (2015). Molecules. [Link]

  • Fischer esterification. (n.d.). Khan Academy. [Link]

  • Emerging trends in the optimization of organic synthesis through high-throughput tools and machine learning. (2023). Beilstein Journal of Organic Chemistry. [Link]

  • Fractional distillation. (n.d.). Wikipedia. [Link]

  • Transesterification process to manufacture ethyl ester of rape oil. (n.d.). SciSpace. [Link]

  • Optimization of enzymatic synthesis of ethyl hexanoate in a solvent free system using response surface methodology (RSM). (2016). ResearchGate. [Link]

  • Identification of Aromatic Fatty Acid Ethyl Esters. (n.d.). Universitat Rovira i Virgili. [Link]

  • Synthesis of Unsaturated Polyester Resins from Various Bio-Derived Platform Molecules. (2020). Polymers. [Link]

  • Synthesis of Ethyl 2-ethanoyl-2-methyl-3-phenylbut-3-enoate. (n.d.). Organic Syntheses. [Link]

  • Synthesis of ethyl-6-aminohexanoate from caprolactam and ethanol in near-critical water. (2014). ResearchGate. [Link]

  • A rapid GC-MS method for quantification of positional and geometric isomers of fatty acid methyl esters. (2011). Journal of Lipid Research. [Link]

  • Straightforward Synthetic Protocol to Bio-Based Unsaturated Poly(ester amide)s from Itaconic Acid with Thixotropic Behavior. (2022). MDPI. [Link]

  • A detachable ester bond enables perfect Z-alkylations of olefins for the synthesis of tri- and tetrasubstituted alkenes. (2021). Chemical Communications. [Link]

  • Practical Synthesis of (E)‐α,β‐Unsaturated Esters from Aldehydes. (2006). ResearchGate. [Link]

  • Grignard Reagent Synthesis Reaction Mechanism. (2015). YouTube. [Link]

  • Ethylchloroformate Derivatization for GC–MS Analysis of Resveratrol Isomers in Red Wine. (2021). Molecules. [Link]

  • Reactions with Grignard Reagents. (2023). Chemistry LibreTexts. [Link]

  • Study on optimum synthesis of ethyl cyanoacetate. (2018). E3S Web of Conferences. [Link]

  • Mechanisms of double-bond migration reactions of pentene isomers on different Lewis acids. (2017). ResearchGate. [Link]

  • Supercritical CO 2 Transesterification of Triolein to Methyl-Oleate in a Batch Reactor: Experimental and Simulation Results. (2019). MDPI. [Link]

  • How do we do retrosynthesis and synthesis approach of ethyl 6-mercapto-4-(2-methoxyethyl)hexanoate? (2017). ResearchGate. [Link]

Sources

How to minimize byproducts in Ethyl 6-heptenoate esterification

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of ethyl 6-heptenoate. This resource is designed for researchers, scientists, and professionals in drug development to navigate the intricacies of the esterification of 6-heptenoic acid. Here, you will find in-depth troubleshooting guides and frequently asked questions to help you minimize byproduct formation and optimize your reaction outcomes.

Introduction to Byproduct Formation in this compound Synthesis

The synthesis of this compound via Fischer esterification of 6-heptenoic acid with ethanol, catalyzed by a strong acid, is a common and cost-effective method.[1][2] However, the presence of a terminal double bond in the 6-heptenoic acid backbone introduces specific challenges and potential side reactions that can significantly impact the purity and yield of the desired ester. The primary byproducts of concern are polymers resulting from the acid-catalyzed polymerization of the alkene moiety and the formation of γ-heptalactone through an intramolecular cyclization pathway.

This guide will provide a detailed analysis of these side reactions and present actionable strategies to mitigate their formation, ensuring a successful and efficient synthesis of this compound.

Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: My reaction mixture has become viscous and difficult to stir, and the yield of this compound is low. What is the likely cause?

Answer:

A viscous reaction mixture is a strong indicator of acid-catalyzed polymerization of the terminal alkene in 6-heptenoic acid.[3] Under the acidic conditions of Fischer esterification, the double bond can be protonated to form a carbocation. This carbocation can then be attacked by the double bond of another 6-heptenoic acid molecule, initiating a chain reaction that leads to the formation of high molecular weight polymers.[4]

Troubleshooting Steps to Minimize Polymerization:

  • Control Reaction Temperature: Higher temperatures can accelerate polymerization. It is crucial to maintain the reaction temperature at the minimum required for a reasonable esterification rate.

  • Optimize Catalyst Concentration: While an acid catalyst is necessary, an excessively high concentration can promote polymerization. Use the minimum effective amount of catalyst.

  • Gradual Addition of Acid: Instead of adding the entire amount of acid catalyst at the beginning, consider a gradual addition to keep the instantaneous acid concentration low.

  • Choice of Acid Catalyst: While strong mineral acids like sulfuric acid are common, milder acid catalysts such as p-toluenesulfonic acid can sometimes offer a better balance between esterification rate and minimizing side reactions.[1]

Diagram of the Polymerization Process:

polymerization cluster_initiation Initiation cluster_propagation Propagation 6-heptenoic_acid 6-Heptenoic Acid H+ H+ carbocation Carbocation Intermediate H+->carbocation Protonation another_molecule Another 6-Heptenoic Acid Molecule carbocation->another_molecule Nucleophilic Attack dimer_carbocation Dimer Carbocation polymer Polymer dimer_carbocation->polymer Chain Growth

Caption: Acid-catalyzed polymerization of 6-heptenoic acid.

FAQ 2: I've noticed a significant amount of a sweet-smelling, lower boiling point impurity in my crude product. GC-MS analysis suggests the presence of γ-heptalactone. How is this byproduct formed and how can I prevent it?

Answer:

The formation of γ-heptalactone is a plausible side reaction that proceeds through a two-step mechanism: acid-catalyzed hydration of the double bond followed by intramolecular cyclization.

  • Hydration: The terminal alkene of 6-heptenoic acid can undergo an acid-catalyzed addition of water (a byproduct of the esterification) to form 4-hydroxyheptanoic acid. This reaction follows Markovnikov's rule, where the hydroxyl group adds to the more substituted carbon, which in this case would be an internal carbon after potential carbocation rearrangement. However, in the presence of a large excess of ethanol, the formation of an ether byproduct through the addition of ethanol to the double bond is also a possibility.

  • Intramolecular Cyclization: The resulting 4-hydroxyheptanoic acid can then undergo an intramolecular Fischer esterification, where the hydroxyl group attacks the carboxylic acid moiety to form the stable five-membered ring of γ-heptalactone.[5][6]

Troubleshooting Steps to Minimize Lactone Formation:

  • Water Removal: The most critical step is to efficiently remove water as it is formed during the esterification.[7] This shifts the equilibrium towards the desired ester and minimizes the availability of water for the hydration of the double bond. The use of a Dean-Stark apparatus is highly recommended.[2]

  • Anhydrous Conditions: Ensure that all reactants (6-heptenoic acid and ethanol) and the reaction setup are thoroughly dried before starting the reaction.

  • Reaction Time: Prolonged reaction times, especially after the majority of the esterification is complete, can increase the likelihood of side reactions. Monitor the reaction progress (e.g., by TLC or GC) and stop it once a satisfactory conversion is reached.

Diagram of γ-Heptalactone Formation:

lactone_formation 6-heptenoic_acid 6-Heptenoic Acid 4-hydroxyheptanoic_acid 4-Hydroxyheptanoic Acid 6-heptenoic_acid->4-hydroxyheptanoic_acid Acid-Catalyzed Hydration water H₂O (from esterification) gamma_heptalactone γ-Heptalactone 4-hydroxyheptanoic_acid->gamma_heptalactone Intramolecular Esterification (Cyclization)

Caption: Pathway for γ-heptalactone formation.

Experimental Protocols

Protocol 1: Optimized Esterification of 6-Heptenoic Acid with Minimized Byproduct Formation

This protocol incorporates strategies to minimize both polymerization and lactone formation.

Materials:

  • 6-Heptenoic acid (1.0 eq)

  • Anhydrous Ethanol (10 eq, as solvent)

  • p-Toluenesulfonic acid monohydrate (0.05 eq)

  • Toluene (for azeotropic removal of water)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Molecular sieves (4Å)

Apparatus:

  • Round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

Procedure:

  • Setup: Assemble the reaction apparatus (round-bottom flask, Dean-Stark trap, and reflux condenser). Ensure all glassware is oven-dried.

  • Reagents: To the round-bottom flask, add 6-heptenoic acid, anhydrous ethanol, and a few boiling chips. Fill the Dean-Stark trap with toluene.

  • Catalyst Addition: Add p-toluenesulfonic acid monohydrate to the reaction mixture.

  • Reaction: Heat the mixture to reflux. The toluene-water azeotrope will begin to collect in the Dean-Stark trap, with the denser water separating to the bottom. Continue reflux until no more water is collected.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to a separatory funnel and wash with saturated sodium bicarbonate solution to neutralize the acid catalyst.

    • Wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter and concentrate the solution under reduced pressure to obtain the crude this compound.

  • Purification: Purify the crude product by fractional distillation to separate the desired ester from any high-boiling point polymeric residues and lower-boiling point impurities.

Data Summary Table

ParameterStandard Fischer EsterificationOptimized ProtocolRationale for Optimization
Catalyst Concentrated H₂SO₄p-Toluenesulfonic acidMilder acid reduces polymerization.
Water Removal None or simple distillationDean-Stark apparatus with tolueneEfficient removal of water minimizes lactone formation.[2][7]
Ethanol Ratio 3-5 equivalents10 equivalents (solvent)Large excess shifts equilibrium to the product side.[7]
Temperature Vigorous refluxGentle refluxLower temperature discourages polymerization.
Expected Purity Moderate, with byproductsHighMinimized side reactions lead to a cleaner product.

References

  • Polymerization of Alkenes. (2021). Chemistry LibreTexts. [Link]

  • Gamma-heptalactone (CAS N° 105-21-5). ScenTree. [Link]

  • Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation. (2024). Patsnap Eureka. [Link]

  • Polymerization mechanism with alkene addition Reaction #7. (2015). YouTube. [Link]

  • Gamma-heptalactone (N° CAS 105-21-5). ScenTree. [Link]

  • Fischer–Speier esterification. Wikipedia. [Link]

  • Catalytic Polymerization of Olefins and Acetylenes. LibreTexts Chemistry. [Link]

  • Polymerization of alkenes with acid (video). Khan Academy. [Link]

  • Fischer Esterification. Organic Chemistry Portal. [Link]

Sources

Technical Support Center: Troubleshooting Low Yields in Ring-Closing Metathesis (RCM) of Dienes

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Ring-Closing Metathesis (RCM). This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low yields in the RCM of dienes. My approach here is to not just provide solutions, but to explain the underlying chemical principles, empowering you to make informed decisions in your experimental design.

I. Initial Diagnosis: Why is My RCM Yield Low?

Low yield in an RCM reaction is a common yet multifaceted problem. The first step in troubleshooting is to categorize the issue. Did the reaction not proceed at all, or did it generate undesired side products?

Frequently Asked Questions (FAQs): Initial Assessment
Q1: My starting material is mostly unreacted. What are the primary suspects?

A1: If you observe high recovery of your starting diene, the issue likely lies with catalyst activity or initiation. The primary culprits are:

  • Catalyst Inactivation: The ruthenium catalyst is sensitive to various impurities that can poison it.

  • Poor Catalyst Initiation: The chosen catalyst may not be initiating effectively under your reaction conditions.

  • Substrate-Related Inhibition: Certain functional groups on your diene substrate can chelate to the ruthenium center and inhibit catalysis.

Q2: I'm seeing a complex mixture of products, including oligomers/polymers. What's happening?

A2: The formation of linear oligomers or polymers indicates that intermolecular cross-metathesis is outcompeting the desired intramolecular ring-closing reaction. This is a concentration-dependent issue. The fundamental principle at play is that at high concentrations, the probability of two different diene molecules reacting (intermolecular) increases relative to the two ends of the same molecule finding each other (intramolecular).

Q3: My desired product is formed, but I also have significant side products from double bond isomerization. Why does this occur?

A3: Double bond isomerization is a well-documented side reaction in olefin metathesis.[1][2] It is often mediated by ruthenium-hydride species that can form as a result of catalyst decomposition.[1] These hydrides can re-add to the olefin product, leading to migration of the double bond.

II. Troubleshooting Pathway 1: Catalyst-Related Issues

The heart of the RCM reaction is the ruthenium catalyst. Its health and proper function are paramount.

Guide 1: Catalyst Selection and Handling
Q1.1: How do I choose the right Grubbs catalyst for my diene?

A1.1: Catalyst selection is a critical first step. The generations of Grubbs and Hoveyda-Grubbs catalysts offer a spectrum of reactivity and stability.[3][4]

  • First-Generation Grubbs Catalysts (e.g., G-I): These are generally less reactive but can be advantageous for less-demanding ring closures.

  • Second-Generation Grubbs Catalysts (e.g., G-II): Featuring an N-heterocyclic carbene (NHC) ligand, these are significantly more reactive and are the workhorses for most RCM reactions.[3] They are particularly effective for sterically hindered or electron-deficient olefins.

  • Hoveyda-Grubbs Catalysts (e.g., HG-II): These catalysts have a chelating isopropoxybenzylidene ligand, which imparts greater stability and allows for slower initiation.[5] This can be beneficial in preventing premature catalyst decomposition. The Stewart-Grubbs catalyst is a notable member of this family with enhanced activity.[5][6]

Catalyst GenerationKey FeatureGeneral Application
Grubbs 1st Gen (G-I) Bis(phosphine) ligandsSimple, less sterically demanding RCM
Grubbs 2nd Gen (G-II) One phosphine replaced by NHCGeneral purpose, higher activity, hindered substrates
Hoveyda-Grubbs 2nd Gen (HG-II) Chelating isopropoxybenzylidene ligandHigh stability, controlled initiation, good for functionalized substrates
Q1.2: My catalyst seems to be inactive. What are common sources of catalyst poisoning?

A1.2: Ruthenium metathesis catalysts are susceptible to deactivation by various impurities.[6] It is crucial to ensure all reagents and solvents are rigorously purified. Common inhibitors include:

  • Oxygen: While solid catalysts are relatively air-stable, in solution, they are vulnerable to oxygen.[7][8] Reactions should always be performed under an inert atmosphere (argon or nitrogen).

  • Peroxides: These can form in ethereal solvents (like THF) upon exposure to air and light and will oxidize the metal-carbene bond, rendering the catalyst inactive.[7][8][9]

  • Water and Protic Functional Groups: Alcohols, amines, and even trace water can interfere with the catalyst.[6][10]

  • Phosphines and Other Lewis Bases: Impurities from upstream reactions, such as triphenylphosphine oxide, can coordinate to the ruthenium and inhibit catalysis.

Protocol 1: Solvent and Reagent Purification
  • Solvent Degassing: Before use, thoroughly degas the reaction solvent. This can be achieved by several freeze-pump-thaw cycles or by sparging with argon or nitrogen for at least 30 minutes.

  • Peroxide Removal: Test ethereal solvents for peroxides using peroxide test strips. If positive, pass the solvent through a column of activated alumina or treat with a ferrous sulfate solution.[9]

  • Substrate Purification: Ensure your diene substrate is free from impurities from previous steps. Flash chromatography is often necessary. It's also crucial to remove any polymerization inhibitors that may have been added to the diene during storage.[9][11]

Guide 2: Understanding Catalyst Decomposition
Q2.1: What are the main pathways for catalyst decomposition?

A2.1: Catalyst decomposition can occur through several mechanisms, broadly categorized as unimolecular or bimolecular.[6][12] A significant pathway, especially in the presence of ethylene, involves the formation of an unstable methylidene complex that can lead to catalyst deactivation.[13][14]

cluster_0 Catalyst Decomposition Pathways Active_Catalyst Active Ru Carbene Methylidene_Complex Unstable Methylidene Complex ([Ru]=CH2) Active_Catalyst->Methylidene_Complex Reaction with Ethylene Bimolecular_Coupling Bimolecular Coupling Active_Catalyst->Bimolecular_Coupling High Concentration Decomposed_Catalyst Inactive Ru Species Methylidene_Complex->Decomposed_Catalyst β-Hydride Elimination Bimolecular_Coupling->Decomposed_Catalyst Ethylene Ethylene (byproduct) Ethylene->Methylidene_Complex

Caption: Key catalyst deactivation pathways in RCM.

Q2.2: How does the ethylene byproduct affect the reaction?

A2.2: Ethylene is a double-edged sword in RCM.[13][15] Its removal drives the reaction equilibrium towards the cyclic product, which is a primary reason for the success of RCM.[16] However, excess ethylene can react with the catalyst to form a highly reactive but unstable methylidene complex ([Ru]=CH₂), which can accelerate catalyst decomposition.[13][14] Therefore, efficient removal of ethylene is crucial. This is typically achieved by performing the reaction under a gentle flow of an inert gas or under vacuum.

III. Troubleshooting Pathway 2: Reaction Condition Optimization

Even with a healthy catalyst, the reaction conditions must be tailored to favor the intramolecular cyclization.

Guide 3: Concentration, Temperature, and Solvent Effects
Q3.1: How do I optimize the substrate concentration to favor ring-closing over polymerization?

A3.1: The choice of concentration is a classic kinetic vs. thermodynamic problem. To favor intramolecular RCM, the reaction must be run under high dilution conditions. This physically separates the diene molecules, reducing the likelihood of intermolecular reactions.

Ring SizeTypical Concentration (M)Rationale
5-7 membered 0.01 - 0.05 MFavorable ring strain, less prone to oligomerization.
Medium (8-11 membered) 0.001 - 0.01 MHigh ring strain, requires high dilution to overcome tendency for oligomerization.[17]
Macrocycles (>12 membered) 0.0005 - 0.005 MEntropically disfavored, requires very high dilution.

A practical technique to maintain high dilution is the slow addition of the diene substrate to the reaction vessel containing the catalyst, ensuring the instantaneous concentration of the diene remains low.

cluster_1 Concentration Effects in RCM Diene Acyclic Diene Substrate RCM_Product Intramolecular RCM Product (Cyclic) Diene->RCM_Product Favored at ADMET_Product Intermolecular ADMET Product (Oligomer/Polymer) Diene->ADMET_Product Favored at High_Dilution High Dilution (Low Concentration) RCM_Product->High_Dilution High_Concentration High Concentration ADMET_Product->High_Concentration

Caption: The effect of concentration on RCM vs. ADMET pathways.

Q3.2: What is the optimal temperature for an RCM reaction?

A3.2: Temperature is a critical parameter that influences both the rate of the desired reaction and the rate of catalyst decomposition.[18]

  • Too Low: The catalyst may not initiate efficiently, or the reaction may be impractically slow.

  • Too High: Catalyst decomposition can become the dominant process, leading to low yields. Many Grubbs-type catalysts are thermally sensitive and degrade at elevated temperatures.[18]

A good starting point for most RCM reactions is room temperature to 40 °C.[7] If the reaction is sluggish, a modest increase in temperature (e.g., to 50-60 °C) can be attempted, but this should be done cautiously with careful monitoring of the reaction progress.

Q3.3: Does the choice of solvent matter?

A3.3: Yes, the solvent can significantly impact the reaction.[19][20] The ideal solvent should fully dissolve the substrate and catalyst but not coordinate to the metal center.

  • Preferred Solvents: Non-polar, weakly coordinating solvents are generally best. Dichloromethane (DCM) and toluene are the most common choices.[7]

  • Solvents to Avoid: Highly coordinating solvents like DMF, DMSO, and pyridine can bind to the ruthenium center and inhibit catalysis.

IV. Post-Reaction Troubleshooting

Sometimes, the reaction works, but the product is either lost during workup or contains residual ruthenium, which can be problematic for downstream applications.

Guide 4: Product Isolation and Purification
Q4.1: How can I efficiently remove the ruthenium byproducts after the reaction?

A4.1: Residual ruthenium can complicate purification and is often toxic, a major concern in drug development. Several methods exist to scavenge these impurities:

  • Silica Gel Chromatography: While standard, it can be inefficient for removing all ruthenium species.

  • Aqueous Washes: Sometimes, washing with a mild acid or EDTA solution can help remove some metal residues.

  • Specialized Scavengers: The most effective method is to add a scavenger to the crude reaction mixture before workup. Common scavengers include:

    • Water-soluble phosphines: These coordinate to the ruthenium, and the resulting complex can be removed by an aqueous wash.[21]

    • Isocyanides: These bind very tightly to ruthenium and facilitate its removal via chromatography.[22][23][24]

    • Lead(IV) Acetate or DMSO: These can be used to oxidize the ruthenium species, making them easier to remove.

Q4.2: My reaction seems to reverse or degrade upon concentration. How can I prevent this?

A4.2: RCM is a reversible process.[1] If active catalyst remains in the solution during concentration, the equilibrium can shift, leading to ring-opening or oligomerization.[25] To prevent this, the catalyst must be quenched before solvent removal. Adding a few drops of ethyl vinyl ether or an isocyanide scavenger at the end of the reaction will rapidly deactivate the catalyst.[23]

Protocol 2: Ruthenium Scavenging and Workup
  • Reaction Completion: Monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • Catalyst Quenching: Add a quenching agent (e.g., 20-50 equivalents of ethyl vinyl ether or an isocyanide scavenger) and stir for 30-60 minutes at room temperature.

  • Concentration: Concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography. The use of a scavenger often results in a much cleaner separation.

This guide provides a structured approach to troubleshooting low yields in RCM. By systematically evaluating the catalyst, reaction conditions, and substrate purity, you can identify and address the root cause of the problem, leading to successful and high-yielding ring-closing metathesis reactions.

References
  • Impact of Ethylene on Efficiency and Stereocontrol in Olefin Metathesis: When to Add It, When to Remove It, and When to Avoid It.
  • The impact of ethylene on enyne metathesis reactions exemplified by...
  • Inhibition of the Decomposition Pathways of Ruthenium Olefin Metathesis Catalysts: Development of Highly Efficient Catalysts for Ethenolysis.Journal of the American Chemical Society.
  • Grubbs' c
  • Metathesis Catalysts - Precious Metals Chemistry.Umicore.
  • Ethylene-Triggered Formation of Ruthenium Alkylidene from Decomposed Catalyst.
  • Stability and Decomposition of the Stewart-Grubbs C
  • Ring-closing met
  • Olefin Metathesis Applic
  • Olefin Metathesis in Continuous Flow Reactor Employing Polar Ruthenium Catalyst and Soluble Metal Scavenger for Instant Purification of Products of Pharmaceutical Interest.ACS Sustainable Chemistry & Engineering, 2021.
  • Olefin Metathesis in Continuous Flow Reactor Employing Polar Ruthenium Catalyst and Soluble Metal Scavenger for Instant Purification of Products of Pharmaceutical Interest.PMC - NIH, 2021.
  • Solvents for ring-closing met
  • Technical Support Center: Purification of Highly Reactive Dienes.Benchchem.
  • Grubbs Reaction.Alfa Chemistry.
  • Discussion Addendum for: Ring-closing Metathesis Synthesis of N-Boc-3-pyrroline.Organic Syntheses Procedure.
  • Scalable Methods for the Removal of Ruthenium Impurities from Metathesis Reaction Mixtures.Organic Process Research & Development, 2016.
  • Deactivation Pathways in Transition Metal C
  • Preventing side reactions in medium-ring met
  • Ring Closing Met
  • US3789080A - Process for the separation of diene
  • The impact of solvent characteristics on performance and process stability of printed carbon resistive materials.
  • Application Notes and Protocols for Ring-Closing Metathesis (RCM)
  • Study of mixture of solvents to achieve RCM reaction in good yields.
  • Optimized Ring Closing Metathesis Reaction Conditions to Suppress Desallyl Side Products in the Solid Phase Synthesis of Cyclic Peptides involving Tyrosine(O-allyl).NIH.
  • High-Performance Isocyanide Scavengers for Use in Low-Waste Purification of Olefin Met
  • High-Performance Isocyanide Scavengers for Use in Low-Waste Purification of Olefin Metathesis Products.

Sources

Technical Support Center: Improving E/Z Selectivity in Metathesis Reactions of Ethyl 6-heptenoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for olefin metathesis. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize the stereochemical outcome of metathesis reactions, specifically focusing on the homodimerization of Ethyl 6-heptenoate. Here, we move beyond simple protocols to explore the mechanistic underpinnings of E/Z selectivity and provide actionable troubleshooting advice grounded in established scientific principles.

Introduction: The Challenge of Stereoselectivity in Metathesis

Olefin metathesis is a powerful tool for the formation of carbon-carbon double bonds, offering a versatile route to complex molecules. However, controlling the geometry of the newly formed double bond—whether it is E (trans) or Z (cis)—remains a significant challenge. Most standard ruthenium-based catalysts tend to favor the thermodynamically more stable E-isomer.[1] For many applications, including the synthesis of pharmaceuticals and natural products, the Z-isomer is the desired, biologically active form.[2][3]

This compound serves as an excellent model substrate for studying this selectivity. Its homodimerization yields diethyl 12-tetradecenedioate, a molecule where the stereochemistry of the central double bond is critical. This guide will address common issues encountered when aiming for high Z-selectivity in this and similar reactions.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Question 1: Why am I getting a low Z:E ratio in the homodimerization of this compound using a standard Grubbs catalyst?

Short Answer: Standard Grubbs-type catalysts (like Grubbs I and II) are generally not designed for Z-selectivity. Their catalytic cycle and ligand architecture inherently favor the formation of the more stable E-alkene.

In-Depth Explanation:

The stereochemical outcome of an olefin metathesis reaction is determined during the [2+2] cycloaddition of the olefin to the metal carbene and the subsequent cycloreversion of the metallacyclobutane intermediate. With standard ruthenium catalysts, the transition states leading to the E-isomer are sterically less hindered and therefore lower in energy.

To achieve high Z-selectivity, a catalyst must be specifically designed to reverse this preference. This is typically accomplished through the use of chelating ligands that create a sterically demanding environment around the ruthenium center.[4][5] This forces the substituents of the incoming olefin and the metallacyclobutane intermediate to adopt a conformation that ultimately leads to the Z-product to minimize steric repulsion.[2]

Troubleshooting Steps:

  • Catalyst Selection: Switch from a standard Grubbs catalyst to a Z-selective catalyst. Several families of ruthenium-based catalysts with chelating N-heterocyclic carbene (NHC) ligands have been developed for this purpose.[2][5] Molybdenum and tungsten-based catalysts are also known for their high Z-selectivity, often exceeding 99%.[3][6]

  • Evaluate Reaction Conditions: While catalyst choice is paramount, other parameters can influence the Z:E ratio.

    • Temperature: Lowering the reaction temperature can sometimes favor the kinetic Z-product. However, this may also decrease the reaction rate.

    • Solvent: The choice of solvent can impact catalyst activity and selectivity. Non-coordinating solvents are generally preferred.

    • Concentration: For ring-closing metathesis (RCM), high dilution favors the intramolecular reaction.[7] For cross-metathesis, concentration can affect the relative rates of productive metathesis versus side reactions.

Question 2: I'm using a Z-selective catalyst, but my Z:E ratio is still not optimal. What could be the issue?

Short Answer: Even with a Z-selective catalyst, factors such as catalyst decomposition, olefin isomerization, and secondary metathesis can lead to a lower than expected Z:E ratio.

In-Depth Explanation:

  • Catalyst Decomposition: Z-selective catalysts, particularly the highly active C-H activated systems, can be prone to decomposition pathways that generate ruthenium hydride species.[8][9] These hydrides are known to catalyze the isomerization of the desired Z-olefin to the more stable E-isomer, thereby eroding the selectivity over time.[9]

  • Secondary Metathesis: The metathesis reaction is reversible.[10] The initially formed kinetic Z-product can re-enter the catalytic cycle and be converted to the thermodynamic E-product. This is more likely to occur at higher conversions and longer reaction times.

  • Substrate Purity: Impurities in the this compound substrate can potentially interfere with the catalyst. Ensure the substrate is pure and free of any potential catalyst poisons.

Troubleshooting Steps:

  • Minimize Reaction Time: Monitor the reaction progress closely (e.g., by GC or NMR) and stop the reaction as soon as the starting material is consumed to minimize the opportunity for product isomerization and secondary metathesis.

  • Catalyst Loading: Use the lowest effective catalyst loading to minimize potential side reactions.

  • Strictly Anaerobic Conditions: Ensure the reaction is set up under an inert atmosphere (argon or nitrogen). Oxygen can degrade the catalyst.

  • Consider Catalyst Stabilizers: In some cases, the addition of a coordinating ligand can stabilize the catalyst and improve selectivity, though this may also reduce activity.

  • Re-evaluate Catalyst Choice: Not all Z-selective catalysts are equally effective for all substrates. The electronic and steric properties of the ester group in this compound may favor a particular type of Z-selective catalyst. For example, catalysts with nitrato ligands in place of carboxylates have shown improved activity and selectivity in some cases.[11][12]

Question 3: How do I choose the right Z-selective catalyst for my reaction?

Short Answer: The choice of catalyst depends on the specific substrate and desired outcome. For esters like this compound, ruthenium-based catalysts with five- or six-membered chelates are a good starting point. Molybdenum-based systems can offer even higher selectivity but may be less tolerant of functional groups.

In-Depth Explanation:

The design of Z-selective catalysts is an active area of research. The key feature of modern ruthenium-based Z-selective catalysts is a chelating ligand that restricts the rotation around the Ru-NHC bond. This creates a defined steric environment that directs the incoming olefin to approach in a way that leads to the Z-product.[2][4]

  • Ruthenium-Based Catalysts:

    • Five-membered chelates: These catalysts, often derived from C-H activation of an N-adamantyl substituent, have demonstrated excellent activity and Z-selectivity for a range of substrates.[2]

    • Six-membered chelates: These catalysts, formed through C-H activation of an N-mesityl group, also provide good Z-selectivity.[2]

    • Anionic Ligand: The nature of the anionic ligand (e.g., carboxylate vs. nitrato) can significantly impact catalyst stability, activity, and selectivity.[11]

  • Molybdenum and Tungsten-Based Catalysts: These catalysts are renowned for their exceptionally high Z-selectivity.[3] However, they are often more sensitive to air, moisture, and certain functional groups compared to their ruthenium counterparts.[13]

Decision-Making Workflow:

G start Goal: High Z-selectivity for This compound Homodimerization catalyst_type Is functional group tolerance a major concern? start->catalyst_type ru_catalyst Start with a Ruthenium-based Z-selective catalyst. catalyst_type->ru_catalyst Yes mo_w_catalyst Consider a Molybdenum or Tungsten-based catalyst for highest selectivity. catalyst_type->mo_w_catalyst No ru_choice Select a Ru catalyst with a five- or six-membered chelate. (e.g., C-H activated NHC ligand) ru_catalyst->ru_choice optimization Optimize reaction conditions: - Low temperature - Minimal reaction time - Low catalyst loading mo_w_catalyst->optimization ru_choice->optimization troubleshooting Still low Z:E ratio? optimization->troubleshooting check_purity Verify substrate purity and ensure inert atmosphere. troubleshooting->check_purity Yes end Reaction Optimized troubleshooting->end No change_catalyst Screen other Z-selective catalysts (e.g., different anionic ligand on Ru, or switch to Mo/W). check_purity->change_catalyst

Caption: Decision workflow for selecting a Z-selective catalyst.

Data Presentation: Catalyst Performance Comparison

The following table summarizes typical results for the homodimerization of a generic terminal olefin, illustrating the impact of catalyst choice on E/Z selectivity.

Catalyst TypeLigand FeaturesTypical Yield (%)Typical Z:E Ratio
Grubbs IIStandard NHC, Phosphine>90%20:80
Hoveyda-Grubbs IIChelating Isopropoxy>90%15:85
Z-Selective Ru Catalyst C-H Activated Chelating NHC 80-95% >95:5
Z-Selective Mo Catalyst Schrock-type Alkoxide/Imido >90% >99:1

Note: These are representative values and actual results will vary based on specific substrate and reaction conditions.

Experimental Protocol: General Procedure for Z-Selective Homodimerization

This protocol provides a starting point for the homodimerization of this compound using a commercially available Z-selective ruthenium catalyst.

Materials:

  • Z-selective Ruthenium Catalyst (e.g., one with a C-H activated chelating NHC ligand)

  • This compound (purified by passing through a plug of activated alumina)

  • Anhydrous, degassed toluene

  • Schlenk flask and other appropriate glassware for air-sensitive techniques

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Preparation: In a glovebox or under a constant flow of inert gas, add the Z-selective ruthenium catalyst (0.5-2 mol%) to a dry Schlenk flask equipped with a magnetic stir bar.

  • Solvent Addition: Add anhydrous, degassed toluene to the flask to achieve a substrate concentration of 0.1-0.5 M.

  • Substrate Addition: Add the purified this compound to the flask via syringe.

  • Reaction: Stir the reaction mixture at room temperature (or the temperature recommended for the specific catalyst). Monitor the reaction progress by taking aliquots and analyzing them by GC or ¹H NMR.

  • Quenching: Once the starting material is consumed (typically within 1-4 hours), quench the reaction by adding a few drops of ethyl vinyl ether and stirring for 20-30 minutes.

  • Workup: Remove the solvent under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

  • Analysis: Determine the yield and Z:E ratio of the purified diethyl 12-tetradecenedioate product by ¹H NMR spectroscopy.

Mechanistic Insight: The Origin of Z-Selectivity

The enhanced Z-selectivity of modern catalysts stems from the steric interactions between the catalyst's ligands and the substrate within the metallacyclobutane intermediate.

G cluster_0 Catalytic Cycle Ru_Carbene Z-Selective Ru=CH2 Coordination Olefin Coordination Ru_Carbene->Coordination + Olefin Olefin R-CH=CH2 Olefin->Coordination Cycloaddition [2+2] Cycloaddition Coordination->Cycloaddition Metallacyclobutane Syn-Metallacyclobutane (Favored) Cycloaddition->Metallacyclobutane Cycloreversion Cycloreversion Metallacyclobutane->Cycloreversion Steric clash disfavors anti-intermediate Cycloreversion->Ru_Carbene Regeneration Z_Olefin Z-Olefin Product (R-CH=CH-R) Cycloreversion->Z_Olefin

Caption: Simplified mechanism for Z-selective metathesis.

In chelated ruthenium catalysts, the olefin is thought to approach from the "side" position.[4] The bulky N-substituent on the NHC ligand is positioned directly over the forming metallacyclobutane.[2] This steric pressure forces the 'R' groups of the reacting olefins to orient away from the ligand, leading to a syn-metallacyclobutane intermediate. Subsequent cycloreversion of this syn-intermediate exclusively yields the Z-alkene.

References

  • Liu, P., Xu, X., Dong, X., Keitz, B. K., Herbert, M. B., Grubbs, R. H., & Houk, K. N. (2012). Z-Selectivity in Olefin Metathesis with Chelated Ru Catalysts: Computational Studies of Mechanism and Selectivity. Journal of the American Chemical Society, 134(3), 1464-1467. [Link]

  • Keitz, B. K., Endo, K., Patel, P. R., Herbert, M. B., & Grubbs, R. H. (2012). Z-Selective Ethenolysis With a Ruthenium Metathesis Catalyst: Experiment and Theory. Journal of the American Chemical Society, 134(1), 693-699. [Link]

  • Herbert, M. B., Lan, Y., Keitz, B. K., Liu, P., Endo, K., Day, M. W., Houk, K. N., & Grubbs, R. H. (2012). Decomposition Pathways of Z-Selective Ruthenium Metathesis Catalysts. Journal of the American Chemical Society, 134(1), 7861-7866. [Link]

  • Herbert, M. B., Keitz, B. K., Lan, Y., Liu, P., Houk, K. N., & Grubbs, R. H. (2012). Decomposition Pathways of Z-Selective Ruthenium Metathesis Catalysts. PMC, In Journal of the American Chemical Society. [Link]

  • Endo, K., & Grubbs, R. H. (2011). Chelated Ruthenium Catalysts for Z-Selective Olefin Metathesis. Journal of the American Chemical Society, 133(22), 8525-8527. [Link]

  • Keitz, B. K., Fedorov, A., & Grubbs, R. H. (2012). Improved Ruthenium Catalysts for Z-Selective Olefin Metathesis. Journal of the American Chemical Society, 134(1), 2040-2043. [Link]

  • Keitz, B. K., Fedorov, A., & Grubbs, R. H. (2012). Improved ruthenium catalysts for Z-selective olefin metathesis. PubMed, 22237829. [Link]

  • XiMo. (n.d.). Z-Selective Olefin Metathesis Reactions. XiMo: Solution driven technology. [Link]

  • Flook, M. M., Jiang, A. J., Schrock, R. R., Müller, P., & Hoveyda, A. H. (2011). Catalytic Z-selective cross-metathesis for natural product synthesis. Nature, 471(7339), 461-466. [Link]

  • Chatterjee, A. K., Choi, T. L., Sanders, D. P., & Grubbs, R. H. (2003). A General Model for Selectivity in Olefin Cross Metathesis. Journal of the American Chemical Society, 125(37), 11360-11370. [Link]

  • Chatterjee, A. K., & Grubbs, R. H. (2003). A General Model for Selectivity in Olefin Cross Metathesis. ResearchGate. [Link]

  • Lyapkov, A., Kiselev, S., Bozhenkova, G., Kukurina, O., & Smirnova, N. (2018). METATHESIS REACTIONS IN POLYMER SYNTHESIS. Jomard Publishing. [Link]

  • Wikipedia. (n.d.). Olefin metathesis. [Link]

  • Reim, A., Torker, S., & Falivene, L. (2022). Pursuing E-Selective Olefin Metathesis: Tuning Steric and Electronic Properties of S,N-Chelated Ruthenium Alkylidenes. Organometallics, 41(8), 982-992. [Link]

  • Dutta, B., & Deka, R. C. (2015). Metathesis of Classical and Functionalized Olefins Catalyzed by Silica-Supported Single-Site Well-Defined W and Mo Pre-catalysts. ResearchGate. [Link]

  • Michaudel, Q., & Grubbs, R. H. (2016). E vs Z Selectivity in Olefin Metathesis Through Catalyst Design. ResearchGate. [Link]

  • Korthals, K. (n.d.). Olefin Cross Metathesis: A Model in Selectivity. MSU chemistry. [Link]

  • Flook, M. M., Jiang, A. J., Schrock, R. R., Müller, P., & Hoveyda, A. H. (2011). Catalytic Z-selective cross-metathesis for natural product synthesis. PubMed, 21430774. [Link]

  • Michaudel, Q., & Grubbs, R. H. (2016). E vs Z Selectivity in Olefin Metathesis Through Catalyst Design. Semantic Scholar. [Link]

  • Denmark, S. E. (n.d.). Z-Selective Olefin Metathesis. Denmark Group. [Link]

Sources

Technical Support Center: Catalyst Removal in Ethyl 6-heptenoate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for post-reaction purification of Ethyl 6-heptenoate. This resource is designed for researchers, scientists, and professionals in drug development who utilize olefin metathesis for the synthesis of this and similar compounds. Here, you will find in-depth troubleshooting guides and frequently asked questions to address the common challenge of removing residual ruthenium-based catalysts, such as Grubbs' catalysts, from your reaction mixtures. Our goal is to provide you with the expertise and practical protocols to ensure the integrity and purity of your final product.

Troubleshooting Guide: Common Issues in Catalyst Removal

This section addresses specific problems you may encounter during the purification of this compound after a metathesis reaction.

Question 1: After column chromatography, my this compound product is still colored. What is causing this, and how can I fix it?

Answer: The persistent color in your product is a strong indicator of residual ruthenium catalyst byproducts.[1][2] Standard silica gel chromatography alone is often insufficient for complete removal of these highly colored species.[3] The root of the problem lies in the complex nature of the ruthenium species present in the crude reaction mixture after metathesis.

Causality: During the reaction, the active catalyst can decompose into various ruthenium-containing species. These byproducts can have varying polarities and may co-elute with your desired product on silica gel. Failure to remove these impurities can lead to issues like double bond isomerization or decomposition of your product over time.[2][3]

Solution: A multi-step approach involving catalyst quenching followed by a targeted removal technique is highly recommended.

Step 1: Catalyst Quenching Before attempting purification, the catalytic activity must be terminated. This is crucial as active catalyst can lead to the formation of undesired dimers or oligomers, especially upon concentration of the reaction mixture.[4]

  • Recommended Quenching Agents:

    • Triphenylphosphine oxide (Ph₃P=O) or Dimethyl sulfoxide (DMSO): These are cost-effective and highly efficient reagents.[1][5] They coordinate to the ruthenium center, deactivating the catalyst and forming complexes that are more readily removed by silica gel filtration.

    • Polar Isocyanides: These agents rapidly react with Grubbs-type catalysts, forming a polar coordination complex that is easily separated by silica gel filtration.[6] This method is notably fast, often requiring only a 30-minute treatment time.[6]

    • Allenyl Esters: These compounds have been shown to act as effective and mild quenching agents, facilitating catalyst removal during purification.[7]

Step 2: Targeted Removal After quenching, employ one of the following methods for efficient removal of the ruthenium byproducts:

  • Enhanced Silica Gel Filtration: After treatment with a quenching agent like DMSO or Ph₃P=O, a simple filtration through a plug of silica gel is often sufficient to remove the colored impurities.[1][5]

  • Activated Carbon Treatment: Activated carbon is a highly effective adsorbent for ruthenium catalysts.[8][9] Stirring the crude product with activated carbon, followed by filtration, can significantly reduce ruthenium levels.[10]

  • Metal Scavengers: For applications requiring very low residual metal content (e.g., pharmaceutical intermediates), specialized silica-based metal scavengers are the most effective option.[11][12] These scavengers contain functional groups that chelate with the ruthenium, allowing for its removal by filtration.

Question 2: I've tried quenching and column chromatography, but my ICP-MS analysis still shows high levels of ruthenium contamination. How can I get my product to meet pharmaceutical-grade purity (e.g., <10 ppm Ru)?

Answer: Achieving sub-10 ppm levels of ruthenium requires a more rigorous and often specialized approach than standard laboratory purification methods.[2] This is a critical consideration in pharmaceutical process development.[13]

Causality: The affinity of some ruthenium species for the product, especially in the case of polar molecules, can make complete removal challenging.[14] Furthermore, some removal techniques may not be efficient enough to reach such low levels of contamination.

Solution: A combination of quenching and the use of high-affinity metal scavengers is the most reliable strategy.

Recommended Protocol for Ultra-Low Ruthenium Levels:

  • Quenching: Treat the crude reaction mixture with a polar isocyanide or DMSO as described previously to deactivate the catalyst.[1][6]

  • Scavenging: Employ a functionalized silica-based metal scavenger. Several commercial options are available with varying functional groups (e.g., thiols, amines) that exhibit high affinity for ruthenium.[11]

    • Screening: It is often beneficial to screen a small panel of different scavengers to identify the most effective one for your specific product and reaction conditions.[12]

    • Optimization: Factors such as the amount of scavenger (typically used in excess), temperature, and contact time should be optimized for maximum removal efficiency.[12]

  • Filtration: After the scavenging treatment, the solid-supported scavenger with the bound ruthenium is easily removed by filtration.

Alternative Strategy: Aqueous Extraction For certain catalyst systems, particularly those designed with water-soluble ligands, a simple aqueous extraction can be highly effective at removing the ruthenium byproducts.[2][10] This method is operationally simple and avoids the need for solid adsorbents.

Question 3: My ring-closing metathesis reaction to form a macrocycle is sluggish, and I'm forced to use a high catalyst loading, which makes purification difficult. What can I do?

Answer: High catalyst loading is a common issue in challenging metathesis reactions, and it directly correlates with increased difficulty in purification.[13] The key is to optimize the reaction conditions to minimize the required catalyst loading.

Causality: Sluggish reactions can be due to several factors, including steric hindrance at the reacting olefin sites, the presence of catalyst poisons in the starting material or solvent, or reversible reactions leading to an unfavorable equilibrium.[15]

Solutions to Improve Reaction Efficiency:

  • Solvent and Temperature: Ensure your solvent is properly degassed and free of peroxides, which can deactivate the catalyst.[16] Increasing the reaction temperature can sometimes improve the reaction rate.

  • Ethene Removal: In ring-closing metathesis, ethene is a volatile byproduct.[17] Its removal from the reaction mixture can help drive the equilibrium towards product formation. This can be achieved by bubbling an inert gas (like nitrogen or argon) through the reaction mixture.[16]

  • Catalyst Choice: Second and third-generation Grubbs' catalysts are generally more active and robust than the first-generation catalyst.[18] Consider screening different catalysts to find one that is more efficient for your specific substrate.

By optimizing the reaction to require a lower catalyst loading, the subsequent purification will be significantly more manageable.

Frequently Asked Questions (FAQs)

Q1: What are the main methods for removing residual ruthenium catalysts? A1: The primary methods can be categorized into three main approaches:

  • Precipitation/Crystallization: Where the product is crystallized, leaving the catalyst impurities in the mother liquor.[19]

  • Solubilization/Extraction: Where the catalyst is selectively solubilized in a phase separate from the product (e.g., aqueous extraction).[2][19]

  • Adsorption: Where the catalyst is adsorbed onto a solid support, which is then removed by filtration. This includes the use of silica gel, activated carbon, and specialized metal scavengers.[19]

Q2: What is catalyst quenching and why is it important? A2: Catalyst quenching is the process of deactivating the metathesis catalyst at the end of the reaction.[7] It is crucial because active catalyst can cause undesired side reactions, such as the formation of dimers and oligomers, especially when the reaction mixture is concentrated.[4] Common quenching agents include DMSO, triphenylphosphine oxide, and polar isocyanides.[1][6]

Q3: Can I use distillation to remove the catalyst from this compound? A3: While distillation is a common purification technique, its effectiveness for removing ruthenium catalysts depends on the volatility of the catalyst byproducts. This compound has a boiling point of 189 °C.[20] Many ruthenium complexes are not volatile and would remain in the distillation pot. However, if the product is sufficiently volatile and the catalyst residues are not, vacuum distillation could be a viable option after initial quenching and filtration to remove the bulk of the catalyst.

Q4: Are there any safety concerns with the reagents used for catalyst removal? A4: Yes, always consult the Safety Data Sheet (SDS) for any reagent you use. For example, some reagents like lead tetraacetate, which has been reported for removing ruthenium impurities, are toxic and require careful handling.[3] Tris(hydroxymethyl)phosphine is expensive and only moderately stable.[3] The methods described in this guide, such as using DMSO, Ph₃P=O, and activated carbon, are generally considered to be more practical and involve less hazardous materials.[1][8]

Experimental Protocols & Data

Protocol 1: General Purpose Catalyst Removal using DMSO and Silica Gel Filtration

This protocol is suitable for general laboratory use where low to moderate levels of catalyst removal are sufficient.

Step-by-Step Methodology:

  • Once the reaction is complete (as determined by TLC or GC/MS), cool the reaction mixture to room temperature.

  • Add dimethyl sulfoxide (DMSO) to the reaction mixture. A significant excess relative to the catalyst is recommended.

  • Stir the mixture at room temperature for a minimum of 8 hours, though 12 hours is optimal.[1]

  • Concentrate the reaction mixture under reduced pressure to remove the solvent.

  • Redissolve the crude product in a minimal amount of a non-polar solvent (e.g., hexanes or a mixture of ethyl acetate and hexanes).

  • Pass the solution through a short plug of silica gel, eluting with the same non-polar solvent system.

  • Collect the fractions containing the product and concentrate under reduced pressure to yield the purified this compound.

Table 1: Comparison of Common Quenching/Removal Agents

Reagent/MethodMolar Equivalents (vs. Catalyst)Treatment TimeKey AdvantagesReference(s)
DMSO / Silica Filtration508-12 hoursCost-effective, readily available reagents[1]
Ph₃P=O / Silica Filtration508-12 hoursStable, inexpensive, compatible with many functional groups[1]
Polar Isocyanide / Silica Filtration~430 minutesRapid quenching, high efficiency[6]
Activated CarbonN/A (used by weight)12-24 hoursHigh adsorption capacity, good for lowering ppm levels[8][10]
Metal Scavengers4-81-24 hoursHighest efficiency for ultra-low ppm levels, specific[11][12]
Protocol 2: High-Purity Catalyst Removal using Metal Scavengers

This protocol is designed for applications requiring very low residual ruthenium levels (<10 ppm).

Step-by-Step Methodology:

  • Following the completion of the reaction, add a suitable quenching agent like a polar isocyanide and stir for 30 minutes.[6]

  • Add the selected silica-based metal scavenger (e.g., SiliaBond® Thiol or DMT) to the reaction mixture. The amount will depend on the specific scavenger and the initial catalyst loading, but typically 4-8 equivalents relative to the catalyst are used.[11]

  • Stir the mixture for the recommended time and at the recommended temperature (this can range from 1 to 24 hours at room temperature or elevated temperatures, consult the manufacturer's guidelines).[11][12]

  • Filter the mixture to remove the solid scavenger. A simple gravity or vacuum filtration is sufficient.

  • Wash the filtered scavenger with a small amount of the reaction solvent to ensure complete recovery of the product.

  • Combine the filtrate and washings, and concentrate under reduced pressure to obtain the high-purity this compound.

Visual Workflow Diagrams

Below are diagrams illustrating the logical flow of the catalyst removal protocols.

Diagram 1: General Purpose Catalyst Removal Workflow

general_workflow start Crude Reaction Mixture (this compound + Catalyst) quench Add DMSO or Ph3P=O (Stir 8-12h) start->quench concentrate Concentrate in vacuo quench->concentrate dissolve Redissolve in Non-polar Solvent concentrate->dissolve filter Silica Gel Plug Filtration dissolve->filter product Purified this compound filter->product high_purity_workflow start Crude Reaction Mixture (this compound + Catalyst) quench Quench Catalyst (e.g., Polar Isocyanide, 30 min) start->quench scavenge Add Metal Scavenger (Stir 1-24h) quench->scavenge filter Filter to Remove Scavenger scavenge->filter concentrate Concentrate Filtrate filter->concentrate product High-Purity This compound (<10 ppm Ru) concentrate->product

Caption: Workflow for achieving high-purity product.

References

  • Galan, B. R., et al. (2007). A Rapid and Simple Cleanup Procedure for Metathesis Reactions. Organic Letters, 9(7), 1203–1206. [Link]

  • Gallagher, N. A., et al. (2016). Scalable Methods for the Removal of Ruthenium Impurities from Metathesis Reaction Mixtures. Organic Process Research & Development, 20(7), 1182–1190. [Link]

  • Ahn, Y. M., Yang, K., & Georg, G. I. (2001). A Convenient Method for the Efficient Removal of Ruthenium Byproducts Generated during Olefin Metathesis Reactions. Organic Letters, 3(9), 1411–1413. [Link]

  • Hong, S. H., & Grubbs, R. H. (2006). Efficient Removal of Ruthenium Byproducts from Olefin Metathesis Products by Simple Aqueous Extraction. Journal of the American Chemical Society, 128(11), 3508–3509. [Link]

  • PubMed. (2001). A convenient method for the efficient removal of ruthenium byproducts generated during olefin metathesis reactions. [Link]

  • Osaka Gas Chemicals Co., Ltd. Selective removal of ruthenium (Ru) catalysts. [Link]

  • Osaka Gas Chemicals Co., Ltd. ruthenium (Ru) adsorp removal. [Link]

  • Anderson's Process Solutions. (2017). Removing Ru from metathesis reactions. [Link]

  • Chemie Brunschwig. Screening and Efficient Removal of Ruthenium 3rd Generation Grubbs Catalyst. [Link]

  • Jo, H., et al. (2018). Heterogeneous Removal of Water-Soluble Ruthenium Olefin Metathesis Catalyst from Aqueous Media Via Host-Guest Interaction. Journal of Visualized Experiments, (138), 57933. [Link]

  • Wallace, D. J. (2016). Allenyl esters as quenching agents for ruthenium olefin metathesis catalysts. Tetrahedron Letters, 57(51), 5707-5709. [Link]

  • Biotage. New Applications of Ruthenium Scavenging. [Link]

  • Apeiron Synthesis. Apeiron's Metal Scavenging Solutions. [Link]

  • Google Patents. (2014). Use of metal scavengers for removal of ruthenium residues.
  • ACS Publications. (2016). Scalable Methods for the Removal of Ruthenium Impurities from Metathesis Reaction Mixtures. [Link]

  • MDPI. (2018). Decomposition of Ruthenium Olefin Metathesis Catalyst. [Link]

  • ResearchGate. (2015). What is the best and the easiest way to remove Grubbs Catalyst(2nd) from organic solvents?. [Link]

  • Wikipedia. Robert H. Grubbs. [Link]

  • University of Rochester. Grubbs' Inspired Ruthenium Catalysts for Olefin Metathesis-Nobel Prize Winning Chemistry. [Link]

  • Reddit. (2022). Grubbs G2 metathesis catalyst synthesis troubleshooting. [Link]

  • Paquette, L. A., et al. (2000). A Convenient Method for Removing All Highly-Colored Byproducts Generated during Olefin Metathesis Reactions. Organic Letters, 2(9), 1259-1261. [Link]

  • Longdom Publishing. (2013). Purification of Olefin Metathesis Reaction Products via Straightforward and Low-Cost Protocols. [Link]

  • Scribd. Grubbs Catalyst in Ring Closing Metathesis. [Link]

  • ResearchGate. (2010). Methods for Removal of Residual Catalyst from Polymers Prepared by Ring Opening Metathesis Polymerization. [Link]

  • PubChem. This compound. [Link]

  • Google Patents. (1993).
  • Longdom Publishing. (2013). Purification of Olefin Metathesis Reaction Products via Straightforward and Low-Cost Protocols. [Link]

  • Google Patents. (1960).
  • Google Patents. (2003).
  • Google Patents. (1997).
  • ResearchGate. Products distribution of the metathesis reaction of ethyl 6‐heptenoate. [Link]

  • Organic Chemistry Portal. Ring Closing Metathesis (RCM). [Link]

  • Wikipedia. Ring-closing metathesis. [Link]

Sources

Technical Support Center: Scaling Up the Synthesis of Ethyl 6-heptenoate for Pilot Studies

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the pilot-scale synthesis of Ethyl 6-heptenoate. This guide is designed for researchers, chemists, and process engineers transitioning this synthesis from bench-scale to pilot production. Here, we address common challenges, provide in-depth troubleshooting, and offer a validated starting protocol to ensure a successful scale-up campaign.

Section 1: Synthesis Strategy & Protocol

Q: What is the most robust and scalable method for producing this compound for pilot studies?

A: For pilot-scale production, the Fischer-Speier esterification is the most common, cost-effective, and well-understood method.[1][2] It involves the direct, acid-catalyzed reaction of 6-heptenoic acid with ethanol. The primary challenge at scale is managing the reaction equilibrium to maximize yield.

  • Mechanism: The reaction is initiated by the protonation of the carboxylic acid's carbonyl oxygen by a strong acid catalyst (like H₂SO₄), which enhances the carbonyl carbon's electrophilicity.[3][4] The alcohol (ethanol) then acts as a nucleophile, attacking this carbon. Subsequent proton transfers and the elimination of water yield the final ester product.[2][4]

  • Scale-Up Advantages: This method uses inexpensive starting materials and catalysts, making it economically viable for larger quantities.[1] The process is generally straightforward, relying on standard reactor equipment.

Alternative routes, such as using acyl chlorides or anhydrides, are often faster and not limited by equilibrium. However, they are less atom-economical, produce more corrosive byproducts (like HCl), and the reagents are significantly more expensive, making them less suitable for pilot-scale economic considerations.

This protocol is designed for a 20 L jacketed glass reactor. All operations should be conducted in a well-ventilated area, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn.[5]

Materials:

  • 6-Heptenoic Acid (approx. 2.5 kg, ~19.5 mol)

  • Ethanol, 200 Proof (approx. 8.0 L, ~137 mol, ~7 equivalents)

  • Sulfuric Acid, 98% (approx. 50 mL, ~0.94 mol, ~5 mol%)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Sodium Chloride (NaCl) solution (Brine)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Equipment:

  • 20 L Jacketed Glass Reactor with overhead stirrer, thermocouple, condenser, and addition funnel.

  • Heating/Chilling Circulator

  • Large Separatory Funnel (20 L or greater)

  • Rotary Evaporator with a sufficiently large flask

  • Vacuum distillation apparatus

Procedure:

  • Reactor Setup: Ensure the reactor is clean, dry, and inerted with nitrogen.

  • Charging Reagents: Charge the 6-heptenoic acid and ethanol to the reactor. Begin stirring to ensure the mixture is homogenous.

  • Catalyst Addition: Cool the reactor contents to 10-15°C using the chilling circulator. Slowly add the concentrated sulfuric acid via the addition funnel over 30 minutes, monitoring the internal temperature to ensure it does not exceed 25°C.

  • Reaction: Heat the mixture to reflux (approx. 80-85°C) and maintain for 4-8 hours. The reaction progress can be monitored by in-process controls (IPCs) like GC or TLC to check for the disappearance of the starting carboxylic acid.

  • Cooling & Quenching: Once the reaction is deemed complete, cool the mixture to room temperature.

  • Solvent Removal: Reduce the volume of the reaction mixture by approximately 60-70% via distillation or using a rotary evaporator to remove the excess ethanol.

  • Workup - Neutralization: Transfer the concentrated crude product to a large separatory funnel. Dilute with a suitable organic solvent like ethyl acetate or MTBE (Methyl tert-butyl ether). Carefully add saturated sodium bicarbonate solution in portions to neutralize the sulfuric acid and any remaining 6-heptenoic acid. Caution: CO₂ evolution will cause pressure buildup. Vent the funnel frequently.[6] Continue adding bicarbonate solution until the aqueous layer is neutral or slightly basic (pH 7-8).

  • Workup - Washes: Separate the organic layer and wash it sequentially with water and then saturated brine to remove water-soluble impurities.[6]

  • Drying & Filtration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, then filter to remove the drying agent.

  • Final Distillation: Concentrate the filtered solution under reduced pressure to remove the solvent. Purify the resulting crude oil by vacuum distillation to yield this compound as a clear liquid.

Section 2: Troubleshooting Guide

This section is formatted to quickly diagnose and resolve issues you may encounter during the scale-up process.

Q: My reaction has stalled, and GC analysis shows significant starting material remaining even after 8 hours at reflux. What's wrong?

A: This is a classic equilibrium problem inherent to Fischer esterification.[1][4] The reaction produces water as a byproduct; as the water concentration increases, the reverse reaction (ester hydrolysis) begins to compete, preventing the reaction from reaching completion.[1][7]

  • Solution 1 (Excess Reagent): The simplest way to shift the equilibrium is to use a large excess of one reactant.[1][4] In our protocol, ethanol is used in a 7-fold excess, which should be sufficient to drive the reaction forward. Ensure your initial charge of ethanol was correct.

  • Solution 2 (Water Removal): For pilot-scale operations, the most effective method is to remove water as it forms. This is typically done using a Dean-Stark trap .[1][2] By using a solvent like toluene that forms an azeotrope with water, the water can be physically removed from the reaction, irreversibly shifting the equilibrium towards the product.[1] If your reactor is equipped for it, this is the preferred industrial solution.

  • Solution 3 (Catalyst Activity): Ensure your sulfuric acid catalyst was not old or contaminated, which would reduce its activity. The amount of catalyst (5 mol%) should be sufficient.

Q: I'm seeing a significant byproduct in my crude GC. What could it be and how do I prevent it?

A: At the reflux temperature of ethanol with a strong acid catalyst, the most likely byproduct is diethyl ether , formed by the acid-catalyzed dehydration of two ethanol molecules.

  • Cause: This side reaction is favored by high acid concentration and high temperatures.

  • Prevention: While difficult to eliminate completely, its formation can be minimized by not using an excessive amount of acid catalyst and maintaining careful temperature control.

  • Removal: Diethyl ether is highly volatile (boiling point ~34.6°C) and should be easily removed during the solvent removal and final vacuum distillation steps.

Q: During the sodium bicarbonate wash, I'm getting a thick emulsion that won't separate. How do I break it?

A: Emulsion formation is a common issue when scaling up liquid-liquid extractions, especially after a basic wash which can form soaps from the carboxylic acid.

  • Immediate Solution (Breaking the Emulsion): Adding a small amount of saturated brine can often help break the emulsion by increasing the ionic strength of the aqueous phase. Gentle swirling or agitation, rather than vigorous shaking, can also help the layers separate. In stubborn cases, filtration through a pad of Celite may be necessary.

  • Preventative Solution: Ensure the reaction goes as close to completion as possible to minimize the amount of unreacted 6-heptenoic acid. During the wash, add the bicarbonate solution slowly and avoid overly vigorous agitation. Performing the washes at a slightly elevated temperature (if the solvent allows) can sometimes lower the viscosity and aid separation.

Q: My final product purity is low after vacuum distillation, with contaminants close to my product's boiling point. How can I improve separation?

A: This indicates inefficient fractional distillation, which is more challenging at scale.

  • Improve Column Efficiency: Ensure you are using a fractionating column with sufficient theoretical plates for the separation. A packed column (e.g., with Raschig rings or structured packing) is essential for pilot-scale distillations.[8]

  • Control the Reflux Ratio: Implement a proper reflux ratio. A higher reflux ratio increases separation efficiency but also lengthens the distillation time. You may need to experiment to find the optimal balance for your specific equipment.

  • Ensure a Stable Vacuum: Fluctuations in vacuum pressure will cause the boiling points to change, smearing the distillation fractions. Use a high-quality vacuum pump and a controller to maintain a stable, low pressure.

Section 3: Scale-Up & Safety FAQs

Q: How do I manage the heat generated from adding sulfuric acid on a 20 L scale?

A: This is a critical safety and control point. The dilution of sulfuric acid is highly exothermic.

  • Control Measure 1 (Pre-cooling): As outlined in the protocol, always cool the ethanol/acid mixture before adding the catalyst. 10-15°C is a safe starting point.

  • Control Measure 2 (Slow Addition): Add the acid slowly and subsurface if possible. A 30-minute addition time for 50 mL is a conservative and safe rate for this scale.

  • Control Measure 3 (Active Cooling): Use the reactor jacket's cooling fluid to actively remove heat during the addition. Monitor the internal temperature closely and be prepared to stop the addition if the temperature rises too quickly.

Q: What are the primary safety hazards for this process at the pilot scale?

A:

  • Corrosive Acid: Concentrated sulfuric acid is highly corrosive and can cause severe burns.[5] Always handle it in a fume hood with appropriate PPE.

  • Flammable Solvents: Ethanol and any extraction solvents used are flammable. Ensure the pilot plant is properly grounded to prevent static discharge, and eliminate all ignition sources from the area.

  • Pressure Buildup: As mentioned, significant pressure from CO₂ gas is generated during the bicarbonate quench. Never perform a neutralization in a sealed vessel. Always vent the separatory funnel frequently.

  • Working at Reflux: Ensure the condenser is adequately sized for the 20 L scale and that the cooling fluid is flowing at a sufficient rate to prevent the escape of flammable ethanol vapors.

Q: What In-Process Controls (IPCs) are recommended?

A:

  • Reaction Monitoring: Gas Chromatography (GC) is ideal. Take small aliquots from the reaction over time. Quench, extract, and analyze them to determine the ratio of starting material to product. This gives a precise measure of reaction completion.

  • Workup Monitoring: Use pH paper or a pH meter to confirm the complete neutralization of the acid catalyst during the bicarbonate wash.

  • Final Product QC: The final, distilled this compound should be analyzed for purity by GC, identity by NMR and/or IR spectroscopy, and for residual solvent content.

Section 4: Visual Process Guides

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification A Charge Reactor: 6-Heptenoic Acid Ethanol B Cool to 10-15°C A->B C Slowly Add H₂SO₄ Catalyst B->C D Heat to Reflux (80-85°C, 4-8h) C->D E Monitor by GC (IPC) D->E F Cool & Concentrate (Remove xs Ethanol) E->F Reaction Complete G Quench with NaHCO₃ (aq) F->G H Wash with H₂O & Brine G->H I Dry (Na₂SO₄) & Filter H->I J Vacuum Distillation I->J K Final Product: This compound J->K G Start Low Final Yield? CheckReaction Was Reaction Incomplete? Start->CheckReaction CheckWorkup Was Reaction Complete? Start->CheckWorkup Equilibrium Equilibrium Issue: - Use Dean-Stark Trap - Increase EtOH excess CheckReaction->Equilibrium Hydrolysis Product Hydrolysis during Workup? CheckWorkup->Hydrolysis Distillation Poor Distillation Recovery? CheckWorkup->Distillation SolutionHydrolysis Solution: - Use cold wash solutions - Minimize workup time - Ensure full neutralization Hydrolysis->SolutionHydrolysis SolutionDistill Solution: - Use packed column - Control reflux ratio - Ensure stable vacuum Distillation->SolutionDistill

Caption: Decision tree for diagnosing low yield issues.

References

  • Esterification - SmartLabs . SmartLabs. Available from: [Link]

  • Pilot Plant Fractionation of Marine Oils Methyl Esters . Canadian Science Publishing. Available from: [Link]

  • Pilot Plant Fractionation of Marine Oils Methyl Esters . Canadian Science Publishing. Available from: [Link]

  • Esterification Lab Answers . Available from: [Link]

  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions . Master Organic Chemistry. Available from: [Link]

  • Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications . MDPI. Available from: [Link]

  • Organic Syntheses Procedure . Organic Syntheses. Available from: [Link]

  • esterification - alcohols and carboxylic acids . Chemguide. Available from: [Link]

  • Esterification not Working (Separation) : r/OrganicChemistry . Reddit. Available from: [Link]

  • Fischer Esterification . Organic Chemistry Portal. Available from: [Link]

  • Microwave-Assisted Esterification: A Discovery-Based Microscale Laboratory Experiment . Journal of Chemical Education. Available from: [Link]

  • Fischer–Speier esterification - Wikipedia . Wikipedia. Available from: [Link]

  • Low-Energy Separation Technique on Purification of Unsaturated Fatty Acids of Palm Stearin using Methanol Crystallization Method . Universiti Kebangsaan Malaysia. Available from: [Link]

  • What's a (somewhat safe) esterification process? : r/chemistry . Reddit. Available from: [Link]

  • Separation of Saturated and Unsaturated Fatty Acids of Palm Fatty Acid Distilled via Low-temperature Methanol Crystallization . Malaysian Journal of Chemistry. Available from: [Link]

  • Process of producing unsaturated esters - Google Patents. Google Patents.
  • Fischer Esterification-Typical Procedures . OperaChem. Available from: [Link]

  • This compound | C9H16O2 | CID 560341 - PubChem . NIH. Available from: [Link]

  • Production of specific copolymers of polyhydroxyalkanoates from industrial waste . PubMed. Available from: [Link]

  • Synthesis of the Commercial Fragrance Compound Ethyl 6-Acetoxyhexanoate: A Multistep Ester Experiment for the Second-Year Organic Laboratory . Journal of Chemical Education. Available from: [Link]

  • Fischer esterification (video) - Khan Academy . Khan Academy. Available from: [Link]

  • Synthesis of ethyl-6-aminohexanoate from caprolactam and ethanol in near-critical water . ResearchGate. Available from: [Link]

  • Optimization of enzymatic synthesis of ethyl hexanoate in a solvent free system using response surface methodology (RSM) . ResearchGate. Available from: [Link]

  • Industrial production of polyhydroxyalkanoates by bacteria: Opportunities and challenges . ResearchGate. Available from: [Link]

  • Industrialized production method of hexafluoroacetone - Google Patents. Google Patents.
  • Industrial production of PHA . ResearchGate. Available from: [Link]

Sources

Technical Support Center: Analytical Methods for Monitoring Ethyl 6-heptenoate Reaction Progress

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of Ethyl 6-heptenoate synthesis. This guide is designed for researchers, chemists, and drug development professionals who require robust and reliable methods to monitor the progress of this esterification reaction. As a Senior Application Scientist, my goal is to provide not just protocols, but also the underlying scientific reasoning and field-tested insights to help you troubleshoot common issues and ensure the integrity of your results.

The esterification of 6-heptenoic acid to form this compound is a fundamental transformation. However, accurately tracking its progress is critical for optimizing reaction conditions, maximizing yield, and ensuring product purity. This center provides in-depth, question-and-answer-based guides for the most common analytical techniques employed for this purpose: Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy.

Section 1: Gas Chromatography (GC) Analysis

Gas Chromatography is a powerful technique for this application due to the volatility of this compound and the common starting materials. It provides excellent separation and quantification capabilities.

Frequently Asked Questions (FAQs): GC

Q1: Why is GC-MS the preferred GC method for this analysis? A1: While a Flame Ionization Detector (FID) offers excellent quantification, a Mass Spectrometer (MS) detector provides definitive identification. For reaction monitoring, where side products or isomers might form, MS detection is invaluable. It allows you to confirm the identity of your product peak by its mass spectrum and fragmentation pattern, distinguishing it from unreacted starting material or impurities. For example, the mass spectrum of an ethyl ester will show a characteristic McLafferty rearrangement ion at m/z=88, whereas a methyl ester would show this at m/z=74.[1]

Q2: Do I need to derivatize my samples before injection? A2: It is highly recommended. Direct injection of a reaction mixture containing the carboxylic acid (6-heptenoic acid) can lead to poor peak shape (tailing) and potential damage to the GC column.[2][3] Derivatizing the entire sample aliquot, for instance, through silylation with a reagent like BSTFA, converts the polar carboxylic acid into a more volatile and less reactive trimethylsilyl (TMS) ester.[2] This results in sharper peaks, improved resolution, and more accurate quantification.

Q3: What type of GC column is best suited for this analysis? A3: A mid-polarity column, such as one with a cyanopropylphenyl dimethylpolysiloxane stationary phase, offers a good balance for separating the non-polar ester product from the more polar (derivatized) starting material. For general-purpose analysis separating compounds primarily by boiling point, a non-polar 100% dimethylpolysiloxane column can also be effective.[4]

Experimental Protocol: GC-MS Analysis of a Reaction Aliquot

This protocol assumes a small aliquot is taken from the reaction, quenched, and derivatized before analysis.

  • Sample Preparation:

    • Carefully withdraw a small aliquot (e.g., 50 µL) from the reaction mixture.

    • Immediately quench the reaction by dissolving the aliquot in 1 mL of a suitable solvent like dichloromethane (DCM) and adding a small amount of a neutralising agent if a strong acid catalyst was used (e.g., washing with a sodium bicarbonate solution).

    • Add a known concentration of an internal standard (e.g., ethyl heptadecanoate) to the quenched sample.[4] The internal standard is crucial for accurate quantification as it corrects for variations in injection volume.

  • Derivatization (Silylation):

    • Evaporate the solvent from a portion of the quenched sample (e.g., 100 µL) under a gentle stream of nitrogen.

    • To the dry residue, add 50 µL of an aprotic solvent (e.g., pyridine) and 50 µL of a silylation reagent (e.g., BSTFA with 1% TMCS).[2]

    • Cap the vial tightly and heat at 60°C for 15-20 minutes to ensure complete derivatization of the unreacted 6-heptenoic acid.

  • GC-MS Analysis:

    • Inject 1 µL of the derivatized sample into the GC-MS.

    • Use the parameters in the table below as a starting point and optimize for your specific instrument.

ParameterRecommended SettingRationale
GC Column DB-5ms (30 m x 0.25 mm, 0.25 µm) or similarA robust, general-purpose column providing good resolution based on boiling points.
Inlet Temp. 260°CEnsures rapid volatilization of the analytes without thermal degradation.
Carrier Gas Helium, constant flow ~1.2 mL/minInert carrier gas providing good chromatographic efficiency.[5]
Oven Program Start at 80°C, hold for 2 min, ramp to 240°C at 15°C/minThis gradient separates the solvent and low-boiling components from the analytes of interest.
MS Source Temp. 230°CStandard temperature for electron ionization.
MS Quad Temp. 150°CStandard temperature for the quadrupole mass filter.
Scan Mode Full Scan (m/z 40-400)Allows for the identification of all components in the mixture.
Troubleshooting Guide: GC Analysis

GC_Troubleshooting_Workflow

Q: My baseline is rising, especially at higher temperatures. What is the cause? A: This is a classic symptom of column bleed, where the stationary phase of the column degrades and elutes. To confirm, run a solvent blank with the same temperature program. If the baseline still rises, it's bleed.

  • Solution: First, ensure you are not exceeding the column's maximum temperature limit. Second, check for oxygen leaks in your system, as oxygen is a primary cause of stationary phase damage at high temperatures. Finally, you may need to recondition the column according to the manufacturer's instructions.

Q: I see unexpected "ghost" peaks in my chromatogram. Where are they from? A: Ghost peaks are peaks that appear in blank runs and are typically due to contamination.[6] Common sources include carryover from a previous, more concentrated injection, or contamination from the injection port septum.

  • Solution: Run several solvent blanks to wash the system. If the peaks persist, try replacing the septum and cleaning the injection port liner. Ensure the purity of your solvents and reagents.

Section 2: High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is an excellent alternative to GC, especially if derivatization is undesirable or if reaction byproducts are non-volatile or thermally sensitive.

Frequently Asked Questions (FAQs): HPLC

Q1: When should I choose HPLC over GC for this reaction? A1: HPLC is advantageous when you want to analyze the reaction mixture directly without derivatization. It is ideal for monitoring the disappearance of the polar 6-heptenoic acid and the appearance of the non-polar this compound in a single run. It is also the method of choice if you suspect the formation of high-boiling point or thermally labile side products.

Q2: What column and mobile phase are typically used? A2: Reversed-phase (RP) HPLC is the standard method. A C18 column is the workhorse for this type of analysis. The mobile phase is typically a gradient of a weak acid in water (e.g., 0.1% formic or phosphoric acid) and an organic solvent like acetonitrile or methanol.[7] The acid ensures that the 6-heptenoic acid is fully protonated, which prevents peak tailing.[8]

Experimental Protocol: RP-HPLC Analysis
  • Sample Preparation:

    • Withdraw an aliquot (e.g., 10 µL) from the reaction.

    • Immediately dilute it into a large volume (e.g., 1 mL) of the initial mobile phase composition (e.g., 50:50 acetonitrile/water). This quenches the reaction and prepares the sample for injection.

    • Filter the sample through a 0.2 or 0.45 µm syringe filter before injection to protect the column from particulates.[9]

  • HPLC Analysis:

    • Inject 5-10 µL of the prepared sample.

    • Use the parameters in the table below as a starting point. A gradient is used to elute the polar starting material first, followed by the non-polar ester product.

ParameterRecommended SettingRationale
Column C18, 4.6 x 150 mm, 5 µm particle sizeStandard reversed-phase column for separating compounds of varying polarity.
Mobile Phase A Water + 0.1% Formic AcidThe aqueous phase. Formic acid improves peak shape for the carboxylic acid.
Mobile Phase B Acetonitrile + 0.1% Formic AcidThe organic phase for eluting non-polar compounds.
Gradient 50% B to 95% B over 10 minutesThis gradient effectively separates the polar acid from the non-polar ester.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temp. 30°CMaintaining a constant temperature ensures reproducible retention times.[9]
Detector UV at 210 nmThe carboxylic acid and ester functionalities have some absorbance at low UV wavelengths.
Troubleshooting Guide: HPLC Analysis

Q: My retention times are shifting from one run to the next. What's wrong? A: Retention time instability is a common problem.

  • Causes & Solutions:

    • Column Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection (at least 10-20 column volumes).[8]

    • Mobile Phase Composition: Inaccurate mobile phase preparation can cause drift. Prepare fresh mobile phase daily and use a graduated cylinder for accuracy.[9]

    • Pump Issues: Fluctuations in pump pressure can indicate leaks or air bubbles. Degas the mobile phase thoroughly and prime the pump.[10]

    • Temperature: Unstable column temperature will cause retention times to shift. Use a column oven for consistent temperature control.[9]

Q: The peak for 6-heptenoic acid is tailing badly. A: This is almost always due to secondary interactions between the analyte and the stationary phase.

  • Causes & Solutions:

    • Mobile Phase pH: The most likely cause is that the mobile phase pH is too high. The carboxylate anion of the acid can interact strongly with residual silanols on the silica support. Ensure the pH is at least 2 units below the pKa of the acid (~4.8) by adding 0.1% formic or phosphoric acid to your mobile phase.[8]

    • Column Degradation: An older C18 column may have lost some of its stationary phase, exposing active silanol sites. If adjusting the pH doesn't help, try a new column.

Q: My system backpressure is suddenly very high. A: High backpressure indicates a blockage in the system.

  • Solution: Systematically isolate the source of the blockage. Start by disconnecting the column and running the pump. If the pressure is normal, the blockage is in the column. If the pressure is still high, the blockage is upstream (e.g., in the tubing or injector). A common culprit is a blocked column frit from unfiltered samples. Always filter your samples before injection.[11]

Section 3: Quantitative NMR (qNMR) Spectroscopy

NMR is a powerful primary analytical method that allows for the quantification of components in a mixture without the need for calibration curves, provided an internal standard of known purity is used.[12][13]

NMR_Workflow

Frequently Asked Questions (FAQs): NMR

Q1: What makes NMR inherently quantitative? A1: The area under an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[14] Unlike chromatographic techniques where response factors can vary between compounds, this relationship is universal in NMR, making it a primary ratio method.

Q2: How do I select a suitable internal standard for qNMR? A2: An ideal internal standard should:[12]

  • Be of high, certified purity.

  • Be soluble in the same deuterated solvent as your sample.

  • Have sharp, simple peaks (e.g., singlets) that do not overlap with any reactant or product signals.

  • Be chemically inert and not react with any component in your mixture.

  • Have a known molecular weight.

  • For the analysis of this compound in CDCl₃, a good choice would be 1,3,5-trimethoxybenzene or dimethyl terephthalate.

Protocol: ¹H qNMR for Reaction Monitoring
  • Sample Preparation:

    • Accurately weigh a specific amount of your chosen internal standard (e.g., 10.0 mg) into a clean vial.

    • Withdraw a reaction aliquot and quench it.

    • Transfer a precise amount of the quenched reaction mixture (e.g., by mass) into the vial containing the internal standard.

    • Dissolve the entire mixture in a known volume of a deuterated solvent (e.g., 0.7 mL CDCl₃).

    • Transfer the solution to a clean NMR tube.

  • Data Acquisition:

    • Acquire a standard proton (¹H) NMR spectrum.

    • Crucially , ensure the relaxation delay (d1) is long enough to allow all protons (in your analyte and standard) to fully relax. A common rule of thumb is to set d1 to at least 5 times the longest T₁ relaxation time of any peak you intend to integrate. A safe starting point for many small molecules is a d1 of 30 seconds.

  • Data Analysis:

    • Process the spectrum with careful phasing and baseline correction.

    • Identify non-overlapping peaks for the reactant (6-heptenoic acid), product (this compound), and the internal standard.

      • This compound: Look for the quartet of the -OCH₂- group (~4.1 ppm) or the triplet of the -OCH₂CH ₃ group (~1.25 ppm).

      • 6-Heptenoic Acid: The α-protons (-CH ₂COOH) will be around 2.35 ppm.

      • Internal Standard: Use a well-resolved peak from your standard.

    • Integrate the chosen peaks.

    • Calculate the purity or concentration using the following equation:[13]

      • Purity_analyte = (I_analyte / N_analyte) * (N_std / I_std) * (M_analyte / M_std) * (m_std / m_sample)

      • Where: I = Integral value, N = Number of protons for the integrated signal, M = Molar mass, m = mass.

Troubleshooting Guide: qNMR

Q: My calculated concentrations are inconsistent. What are the most common errors? A: Inaccurate quantification in qNMR often stems from two main areas:

  • Improper Acquisition Parameters: The most common mistake is using a relaxation delay (d1) that is too short. If protons are not fully relaxed before the next pulse, the resulting signal intensity will be attenuated, leading to inaccurate integrals. Always use a long d1.[12]

  • Poor Data Processing: An unlevel baseline or inaccurate phasing will lead to significant integration errors. Take time to carefully correct the baseline across the entire spectrum, especially around the peaks you are integrating.

Section 4: In-situ Fourier-Transform Infrared (FTIR) Spectroscopy

In-situ or real-time FTIR spectroscopy is a powerful Process Analytical Technology (PAT) tool that allows you to monitor the reaction as it happens, without taking aliquots.[15] An Attenuated Total Reflectance (ATR) probe is inserted directly into the reaction vessel.

Key FTIR Absorbance Bands for Monitoring
Functional GroupWavenumber (cm⁻¹)Change During ReactionRationale
O-H Stretch (Carboxylic Acid) 3300-2500 (broad)DisappearsConsumption of the 6-heptenoic acid starting material.
C=O Stretch (Carboxylic Acid) 1725-1700DisappearsConsumption of the 6-heptenoic acid starting material.[16][17]
C=O Stretch (Ester) 1750-1730AppearsFormation of the this compound product. The shift to a higher frequency is characteristic.[16][17]
C-O Stretch (Ester) 1300-1000AppearsFormation of the ester product.
Troubleshooting Guide: In-situ FTIR

Q: Can I use FTIR for quantitative analysis? A: Yes, but it requires building a calibration model.[18][19] Unlike NMR, the relationship between absorbance and concentration (Beer's Law) can be non-linear, and peaks often overlap.[16] You would need to create a model by taking samples at various points during the reaction, analyzing them by a primary method (like GC or qNMR), and correlating those results with the acquired IR spectra.[18][20]

Q: The C=O bands for the acid and ester are overlapping. How can I resolve them? A: This is a common challenge. While the peaks have different maxima, they often overlap significantly.

  • Solution: Advanced data analysis techniques are required. Chemometric methods like Partial Least Squares (PLS) regression can deconvolve the overlapping spectra to determine the relative concentration profiles of each species.[18] These methods are often built into the software that accompanies in-situ IR instruments.

Summary of Analytical Methods
MethodPrimary UseProsCons
GC-MS Quantitative analysis of volatile componentsHigh sensitivity and resolution; provides structural confirmation (MS)Requires sample derivatization; not suitable for non-volatile compounds
HPLC-UV Quantitative analysis without derivatizationDirect analysis of reaction mixture; good for non-volatile/labile compoundsLower resolution than GC for some isomers; requires solvent consumption
qNMR Absolute quantitative analysisPrimary method (no calibration curve needed); provides rich structural informationLower sensitivity than GC/HPLC; requires expensive equipment and deuterated solvents
In-situ FTIR Real-time qualitative/semi-quantitative monitoringContinuous data (no sampling required); provides kinetic and mechanistic insightsRequires specialized probe; quantitative analysis requires complex calibration
References
  • Kluedo. Quantitative NMR methods for reaction and process monitoring.
  • ACS Publications. (2011).
  • RSC Publishing. Quantitative and convenient real-time reaction monitoring using stopped-flow benchtop NMR.
  • Benchchem. Comparative Guide to the Validation of Analytical Methods for Quantifying 6-Heptenoic Acid in Biological Samples.
  • ACS Publications. (2019). In Situ Infrared Spectroscopy as a Tool for Monitoring Molecular Catalyst for Hydroformylation in Continuous Processes.
  • Mestrelab Resources.
  • Emery Pharma.
  • ResearchGate. (2025).
  • RSC Publishing. (2010). In situ reaction monitoring of microwave-mediated reactions using IR spectroscopy.
  • RSC Publishing.
  • Benchchem.
  • Semantic Scholar. (2014).
  • Quora. (2017).
  • Mettler Toledo. ReactIR In Situ Spectroscopy.
  • MDPI. (2019). Monitoring Enzymatic Hydroesterification of Low-Cost Feedstocks by Fourier Transform InfraRed Spectroscopy.
  • ACS Publications. (2009). Fourier Transform Infrared Spectroscopy (FTIR)
  • Benchchem. common HPLC problems and solutions for organic acid analysis.
  • MDPI. Real-Time FTIR-ATR Spectroscopy for Monitoring Ethanolysis: Spectral Evaluation, Regression Modelling, and Molecular Insight.
  • Medikamenter Quality Services. (2025). Common Issues in HPLC Analysis.
  • Benchchem. Application Note: Derivatization of 6-Heptenoic Acid for GC-MS Analysis.
  • TROUBLESHOOTING GUIDE.
  • PharmaCores. (2025). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!.
  • Benchchem.
  • Benchchem.
  • YouTube. (2023). Top 10 Most Common HPLC Issues and How to Fix Them (2023).
  • Benchchem.
  • Labcompare.com. (2025). Troubleshooting Common HPLC Issues.
  • Kwan, E. E. (2011). Lecture 13: Experimental Methods.
  • ResearchGate. (2016). Identification of fatty acid ethyl ester instead of methyl esters?.
  • The Pharma Innovation Journal. (2017). Gas Chromatography-Mass Spectrometry (GC-MS)
  • PubMed. (2006).
  • SIELC Technologies.
  • Benchchem.

Sources

Technical Support Center: Ethyl 6-heptenoate Characterization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for Ethyl 6-heptenoate. This resource is designed for researchers, chemists, and quality control professionals who are working with this unsaturated ester. Here, we address common challenges encountered during its characterization using standard analytical techniques. Our goal is to provide not just solutions, but also the underlying scientific principles to empower your experimental work.

Section 1: Frequently Asked Questions (FAQs) about this compound

This section covers fundamental questions regarding the properties and handling of this compound.

Q1: What are the basic physical and chemical properties of this compound?

A1: this compound is a volatile, unsaturated ester with a fruity odor. Its characterization relies on understanding its fundamental properties, which are summarized in the table below.

PropertyValueSource
Molecular Formula C₉H₁₆O₂[1][2][3]
Molecular Weight 156.22 g/mol [1][2]
CAS Number 25118-23-4[1][3]
Boiling Point ~189 °C (lit.)
Density ~0.89 g/mL at 25 °C (lit.)
Refractive Index n20/D ~1.426 (lit.)
InChIKey FTJATNSAFIFEDU-UHFFFAOYSA-N[1][3]

Q2: How should this compound be stored to ensure its stability?

A2: Proper storage is critical to prevent degradation. This compound is stable under recommended storage conditions but is incompatible with strong acids, alkalis, and strong oxidizing/reducing agents[4]. To maintain integrity, it should be stored in a tightly sealed container in a cool, well-ventilated area, away from direct sunlight and ignition sources. For long-term storage, temperatures of -20°C are recommended[4][5].

Q3: What are the primary safety concerns when handling this compound?

A3: According to its GHS classification, this compound may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335)[1]. Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. All handling should be performed in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors[4].

Section 2: Troubleshooting Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is the primary technique for the identification and quantification of volatile esters like this compound. However, several issues can arise.

Q4: I am observing poor peak shape (e.g., tailing) for this compound. What is the cause and how can it be fixed?

A4: Peak tailing is typically a result of unwanted interactions between the analyte and the GC system. The ester functional group can interact with active sites (e.g., exposed silanols) in the GC inlet liner or the column itself.

  • Causality: Active sites can form reversible adsorptive bonds with the polar ester group, delaying the elution of a portion of the analyte molecules and causing the peak to tail.

  • Troubleshooting Steps:

    • Inlet Maintenance: Use a fresh, deactivated inlet liner. Glass wool, if used, should also be deactivated.

    • Column Choice: Employ a low-polarity column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., HP-5MS), which is robust and provides good peak shape for a wide range of analytes[6].

    • Column Conditioning: If the column has been unused for some time or has been contaminated, bake it out according to the manufacturer's instructions to remove contaminants and re-deactivate the surface.

    • Sample Matrix: If the sample is in a complex matrix, matrix components can build up in the inlet and front of the column, creating new active sites. Sample cleanup (e.g., Solid Phase Extraction) may be necessary.

dot

Caption: Troubleshooting workflow for GC-MS peak quality issues.

Q5: The mass spectrum for my peak doesn't match the library standard for this compound. Why?

A5: A spectral mismatch can occur due to co-eluting impurities, incorrect mass spectral library entries, or analyte degradation.

  • Causality: The electron ionization (EI) process in MS is highly reproducible. A mismatch suggests that the peak is not pure or that the reference spectrum is incorrect. Fatty acid ethyl esters can undergo characteristic fragmentation, such as the McLafferty rearrangement, which produces an ion at m/z 88 for many ethyl esters[7]. The molecular ion (M⁺) should be visible at m/z 156.

  • Troubleshooting Steps:

    • Check for Co-elution: Examine the peak shape. A "shoulder" or distorted peak suggests a co-eluting compound. Improve chromatographic resolution by adjusting the oven temperature ramp. A slower ramp rate can often separate closely eluting compounds.

    • Verify with a Standard: Analyze a certified reference standard of this compound under the same conditions to confirm its retention time and mass spectrum.

    • Look for Characteristic Ions: Even with a mismatch, look for key fragment ions. For this compound, you should see the molecular ion at m/z 156 and fragments corresponding to the loss of ethylene (m/z 128) and the ethoxy group (m/z 111).

    • Consider Isomers: Synthesis of this compound might produce positional isomers of the double bond (e.g., Ethyl 5-heptenoate). These isomers may have very similar mass spectra and retention times, requiring high-resolution chromatography to separate.

Experimental Protocol 1: GC-MS Analysis of this compound

  • Sample Preparation: Dilute the sample to approximately 50-100 µg/mL in a suitable solvent like hexane or ethyl acetate.

  • Instrument Parameters:

    • GC System: Agilent 7890B GC or equivalent[6].

    • Column: HP-5MS (30 m x 0.25 mm x 0.25 µm) or equivalent[6].

    • Inlet Temperature: 250 °C.

    • Injection Volume: 1 µL, splitless mode[8].

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Program: Initial temperature 60 °C, hold for 1 min, ramp at 10 °C/min to 240 °C, hold for 5 min.

    • MS System: Agilent 5977B MSD or equivalent.

    • Ion Source Temperature: 230 °C[6].

    • Ionization Energy: 70 eV.

    • Scan Range: m/z 40-300.

  • Data Analysis: Integrate the peak corresponding to this compound. Compare the resulting mass spectrum against a reference library (e.g., NIST)[3].

Section 3: Troubleshooting NMR Spectroscopy Analysis

NMR provides definitive structural information. Challenges usually relate to purity and correct signal assignment.

Q6: My ¹H NMR spectrum shows unexpected signals. How do I identify them?

A6: Extraneous signals in an NMR spectrum typically arise from impurities from the synthesis or residual solvents.

  • Causality: Every proton-containing species in the sample will generate a signal. Identifying these requires a logical process of elimination based on chemical shifts, multiplicities, and integration values.

  • Troubleshooting Steps:

    • Identify Solvent Peaks: First, identify residual solvent peaks from your deuterated solvent (e.g., CHCl₃ at 7.26 ppm for CDCl₃).

    • Check for Starting Materials: Look for signals corresponding to unreacted 6-heptenoic acid (a broad singlet for the carboxylic acid proton >10 ppm) or ethanol (a triplet around 1.2 ppm and a quartet around 3.6 ppm).

    • Consider Side-Products: Isomerization of the double bond is a possible side reaction. This would result in different, and likely more complex, signals in the vinyl region (4.9-5.8 ppm).

    • Reference a Solvent Impurity Table: Many resources provide chemical shifts for common laboratory solvents. The presence of small peaks from acetone, hexane, or ethyl acetate used during workup is common[9].

dot

NMR_Impurity_ID start Unexpected Peak in ¹H NMR q1 Is it a sharp singlet in a common solvent region? start->q1 ans1 Residual Solvent (e.g., Acetone, DCM) q1->ans1 Yes q2 Is there a very broad singlet > 10 ppm? q1->q2 No ans2 Unreacted Carboxylic Acid (6-Heptenoic Acid) q2->ans2 Yes q3 Are there extra, complex signals at 5-6 ppm? q2->q3 No ans3 Positional Isomer of Double Bond q3->ans3 Yes end Signal Unidentified (Consider 2D NMR) q3->end No

Caption: Logical flow for identifying unknown peaks in an NMR spectrum.

Q7: What are the expected ¹H and ¹³C NMR chemical shifts for pure this compound?

A7: The expected chemical shifts are based on its structure. The following table provides predicted values in CDCl₃. Spectral data can be found on public databases like PubChem as a reference point[1].

¹H NMR δ (ppm)MultiplicityIntegrationAssignment
¹³C NMR δ (ppm)Assignment
H-7~5.80ddt1H=CH-
C-7~138.5=CH-
H-8~4.95m2H=CH₂
C-8~114.5=CH₂
H-2'~4.12q2H-O-CH₂-
C-2'~60.1-O-CH₂-
H-2~2.28t2H-CH₂-C=O
C-2~34.2-CH₂-C=O
H-5~2.05q2H-CH₂-C=
C-5~33.4-CH₂-C=
H-3, H-4~1.65-1.40m4H-CH₂-CH₂-
C-3, C-4~28.3, 24.5-CH₂-CH₂-
H-1'~1.25t3H-CH₃
C-1'~14.2-CH₃
C-1~173.8C=O

Section 4: Troubleshooting Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is excellent for confirming functional groups and detecting certain impurities.

Q8: My FTIR spectrum shows a broad absorption around 3300 cm⁻¹. What impurity does this indicate?

A8: A broad peak in the 3500-3200 cm⁻¹ region is characteristic of an O-H stretching vibration. In the context of this compound characterization, this almost certainly indicates the presence of an alcohol or carboxylic acid.

  • Causality: The ester itself has no O-H bonds. Therefore, this signal must come from an impurity.

  • Interpretation:

    • Carboxylic Acid: If the peak is very broad and centered around 3000 cm⁻¹, it strongly suggests the presence of unreacted 6-heptenoic acid, as the O-H stretch in carboxylic acid dimers is exceptionally broad.

    • Alcohol/Water: A sharper, less intense peak around 3400 cm⁻¹ could indicate residual ethanol from the synthesis or absorbed water in the sample.

  • Confirmation: The presence of a carboxylic acid can be confirmed by looking for a broader-than-usual carbonyl (C=O) peak around 1710 cm⁻¹ in addition to the ester C=O peak at ~1740 cm⁻¹[10].

Q9: What are the key absorption bands I should look for to confirm the identity of this compound?

A9: To confirm the structure, you should identify the vibrations corresponding to its two key functional groups: the ester and the terminal alkene.

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)
Ester C=O Stretch~1740 (strong, sharp)[10]
Ester C-O Stretch~1240-1160 (strong)[10]
Alkene =C-H Stretch~3075
Alkene C=C Stretch~1640 (medium to weak)
Alkyl C-H Stretch~2980-2850

The presence of all these key bands provides strong evidence for the correct structure. The most prominent and diagnostic peak will be the strong C=O stretch of the ester group[10].

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • SpectraBase. (n.d.). Ethyl (2ez,6S)-6,7-isopropylidenedioxy-2-heptenoate - Optional[13C NMR]. Wiley. Retrieved from [Link]

  • DC Chemicals. (n.d.). This compound MSDS. Retrieved from [Link]

  • Molnova. (n.d.). This compound Datasheet. Retrieved from [Link]

  • Agilent Technologies. (n.d.). GC/FID & GC/MS RTL Flavor Databases. Retrieved from [Link]

  • PubChemLite. (n.d.). This compound (C9H16O2). Retrieved from [Link]

  • University of Lisbon. (n.d.). Identification of Aromatic Fatty Acid Ethyl Esters. Repository of the University of Lisbon. Retrieved from [Link]

  • Bendini, A., et al. (2021). FT-IR extra virgin olive oil classification based on ethyl ester content. Foods, 10(9), 2059. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 6-Heptenoic acid, ethyl ester (CAS 25118-23-4). Retrieved from [Link]

  • Azizian, H., et al. (2012). Rapid quantitation of fish oil fatty acids and their ethyl esters by FT-NIR models. Journal of the American Oil Chemists' Society, 89(6), 979-987. Retrieved from [Link]

  • NIST. (n.d.). 6-Heptenoic acid, ethyl ester. NIST Chemistry WebBook. Retrieved from [Link]

  • The Good Scents Company. (n.d.). Ethyl heptanoate. Retrieved from [Link]

  • Google Patents. (n.d.). US2980716A - Method for preparing 6, 8-dihalooctanoic esters.
  • Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

  • Mpofu, A., et al. (2021). A Gas Chromatography-Mass Spectrometry Method for the Determination of Fatty Acids and Sterols in Yeast and Grape Juice. Molecules, 26(16), 4949. Retrieved from [Link]

  • ResearchGate. (2022). Overcoming Challenges in the Determination of Fatty Acid Ethyl Esters in Post-Mortem Plasma Samples. Retrieved from [Link]

  • European Medicines Agency. (2019). ICH guideline Q3C (R6) on impurities: guideline for residual solvents. Retrieved from [Link]

  • The Good Scents Company. (n.d.). Ethyl heptanoate information. Retrieved from [Link]

  • Wozniak, M. K., et al. (2022). Overcoming Challenges in the Determination of Fatty Acid Ethyl Esters in Post-Mortem Plasma Samples with the Use of Targeted Metabolomics and the Quality by Design Approach. International Journal of Molecular Sciences, 23(14), 7853. Retrieved from [Link]

  • Parish-Virtue, K., et al. (2020). Synthesis and Use of Ethyl 6-Acetyloxyhexanoate as an Internal Standard: An Interdisciplinary Experiment for an Undergraduate Chemistry Laboratory. Journal of Chemical Education, 97(10), 3762-3767. Retrieved from [Link]

Sources

Technical Support Center: Interpreting Complex NMR Spectra of Ethyl 6-heptenoate Reaction Mixtures

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of ethyl 6-heptenoate reaction mixtures using Nuclear Magnetic Resonance (NMR) spectroscopy. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in interpreting complex NMR spectra during their synthetic work. Here, we move beyond simple peak assignments to address common issues, providing troubleshooting strategies and in-depth explanations to ensure accurate and reliable characterization of your reaction outcomes.

Introduction: The Challenge of Reaction Mixture Analysis

This compound, with its terminal alkene and ethyl ester functionalities, presents a rich set of signals in an NMR spectrum. While the starting material itself is straightforward to characterize, its reaction mixtures can quickly become complex. Overlapping signals, the presence of starting materials, intermediates, byproducts, and even subtle changes in chemical shifts due to reaction conditions can make spectral interpretation a significant hurdle. This guide provides a structured approach to dissecting these complexities.

I. Troubleshooting Common Spectral Issues

This section addresses specific problems you might encounter when analyzing the ¹H NMR spectra of this compound reaction mixtures.

Issue 1: Ambiguous Signals in the Alkene Region (4.5 - 6.0 ppm)

Question: My alkene region shows more than the expected three signals for the vinyl group of this compound. How can I determine if I have a mixture of products or just complex splitting?

Answer: The vinyl group of this compound gives a characteristic set of signals: a doublet of doublets of triplets for the internal vinyl proton and two distinct signals for the terminal vinyl protons.[1] When new signals appear in this region, it's crucial to systematically determine their origin.

Troubleshooting Steps:

  • Re-examine the Starting Material Spectrum: Ensure you have a clean reference spectrum of your starting this compound. Impurities in the starting material can carry through the reaction.

  • Analyze Coupling Constants (J-values): This is the most powerful tool for identifying coupled protons.[2]

    • Measure the J-values for all signals in the alkene region. Protons coupled to each other will have the same coupling constant. .

    • Look for characteristic alkene coupling constants:

      • trans coupling: ~11-18 Hz[2]

      • cis coupling: ~6-15 Hz[2]

      • geminal coupling (on the same carbon): ~0-3 Hz[3]

    • If you can identify a new set of signals with consistent coupling constants, you likely have a new alkene-containing product.

  • Consider Potential Side Reactions: Depending on your reaction conditions, isomerization of the double bond is a common side reaction. This can lead to the formation of internal alkenes, which will have signals in a similar region but with different splitting patterns and coupling constants.

  • Utilize 2D NMR Techniques: If the 1D spectrum is too crowded, a ¹H-¹H COSY (Correlation Spectroscopy) experiment is invaluable. It will show correlations between coupled protons, allowing you to trace the connectivity of the spin systems and definitively link the signals of each species present.[4]

Issue 2: Overlapping Signals in the Aliphatic Region (1.0 - 2.5 ppm)

Question: The methylene protons of my product and starting material are overlapping, making integration and multiplicity analysis impossible. What can I do?

Answer: Signal overlap in the aliphatic region is a frequent challenge, especially when the overall carbon skeleton of the molecule remains similar between reactant and product.

Troubleshooting Steps:

  • Change the NMR Solvent: Sometimes, simply acquiring the spectrum in a different deuterated solvent (e.g., benzene-d₆, acetone-d₆) can induce different chemical shifts and resolve the overlapping signals.[5]

  • Increase the Magnetic Field Strength: If available, using a higher field NMR spectrometer (e.g., 600 MHz vs. 300 MHz) will increase the dispersion of the signals, often resolving the overlap.[2]

  • Selective 1D TOCSY (Total Correlation Spectroscopy): This experiment allows you to irradiate a specific proton signal and observe all the protons within that spin system. By selectively irradiating a resolved signal of either the starting material or the product, you can "pull out" the entire set of signals belonging to that molecule, even those that are overlapped.

  • ¹³C NMR and DEPT: A ¹³C NMR spectrum can provide complementary information. The number of signals will tell you the number of unique carbons. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can further distinguish between CH, CH₂, and CH₃ groups, helping to confirm the structures present in the mixture. Alkenyl carbons typically appear in the 100-170 ppm range in a ¹³C NMR spectrum.[6]

II. Frequently Asked Questions (FAQs)

Q1: How can I assign the protons of the ethyl ester group?

A1: The ethyl ester group gives two characteristic signals in the ¹H NMR spectrum:

  • A quartet around 4.1 ppm corresponding to the -O-CH₂- protons. This signal is a quartet because it is coupled to the three protons of the adjacent methyl group (n+1 = 3+1 = 4).[7][8]

  • A triplet around 1.2 ppm corresponding to the -CH₃ protons. This is a triplet because it is coupled to the two protons of the adjacent methylene group (n+1 = 2+1 = 3).[8][9]

The chemical shift of the methylene group is further downfield due to the deshielding effect of the adjacent oxygen atom.[10]

Q2: What are the expected ¹H NMR chemical shifts for the protons of the heptenoate chain?

A2: The following table summarizes the approximate chemical shifts for the key protons in this compound.

Proton(s) Approximate Chemical Shift (ppm) Multiplicity
=CH-5.7 - 5.9ddt (doublet of doublets of triplets)
=CH₂ (trans)4.9 - 5.1d (doublet)
=CH₂ (cis)4.8 - 5.0d (doublet)
-CH₂-C=C2.0 - 2.2q (quartet)
-CH₂-C=O2.2 - 2.4t (triplet)
-CH₂- (internal)1.3 - 1.7m (multiplet)

These are approximate values and can be influenced by the solvent and other functional groups in the molecule.

Q3: My integration values are not whole numbers. What does this mean?

A3: Non-integer integration values in a reaction mixture spectrum are expected and are used to determine the relative ratios of the components.

  • Identify a clean, well-resolved signal for one component (e.g., the triplet of the ethyl group of the starting material).

  • Set the integration of that signal to a known number of protons (e.g., 3H for the methyl group).

  • The integration values of all other signals will now be relative to this standard. This allows you to calculate the molar ratio of starting material to product(s).

Q4: I see a broad singlet in my spectrum that I can't assign. What could it be?

A4: A broad singlet can arise from several sources:

  • Exchangeable Protons: Protons on heteroatoms like oxygen (-OH) or nitrogen (-NH) can undergo chemical exchange, which broadens their signal. If you suspect an alcohol or amine impurity or byproduct, adding a drop of D₂O to your NMR tube and re-acquiring the spectrum will cause these signals to disappear.[5]

  • Water: Residual water in the NMR solvent is a common impurity and appears as a broad singlet. The chemical shift of water is solvent-dependent.

  • Paramagnetic Species: The presence of even trace amounts of paramagnetic impurities can cause significant broadening of all signals in the spectrum.

Q5: How can I identify common reaction impurities?

A5: Besides unreacted starting material, common impurities can include:

  • Solvents: Residual reaction or purification solvents like ethyl acetate, dichloromethane, or hexane are frequently observed.[11]

  • Grease: Silicone grease from glassware can appear as a singlet around 0 ppm.

  • Byproducts: Consider the reaction mechanism to predict potential byproducts. For example, in an esterification reaction, you might see signals from the starting carboxylic acid or alcohol.[12][13]

III. Visualizing Spectral Interpretations

Workflow for Analyzing a Complex Spectrum

The following workflow provides a systematic approach to interpreting a complex NMR spectrum of an this compound reaction mixture.

G start Acquire High-Quality ¹H NMR Spectrum step1 Identify and Assign Signals of Starting Material start->step1 step2 Analyze Alkene Region (4.5-6.0 ppm) for New Signals step1->step2 step3 Analyze Aliphatic Region (1.0-4.2 ppm) for New Signals step2->step3 step4 Integrate All Signals and Determine Ratios step3->step4 step5 Analyze Coupling Constants to Establish Connectivity step4->step5 step6 Consider 2D NMR (COSY) if Overlap is Severe step5->step6 If necessary step7 Propose Structures for All Species step5->step7 If clear step6->step7 end_node Quantify Reaction Conversion and Identify Byproducts step7->end_node

Caption: A logical workflow for the systematic interpretation of complex NMR spectra.

Spin-Spin Coupling in the Ethyl Group

The characteristic splitting patterns of the ethyl group are a prime example of spin-spin coupling.

G cluster_0 -O-CH2- (Quartet) cluster_1 -CH3 (Triplet) a1 a1 a2 a2 a1->a2 J a3 a3 a2->a3 J b2 b2 a2->b2 Coupling (J) a4 a4 a3->a4 J b1 b1 b1->b2 J b3 b3 b2->b3 J

Caption: Visualization of the spin-spin coupling within an ethyl group.

IV. References

  • Canadian Science Publishing. (n.d.). Nuclear magnetic resonance studies. XI. Vinyl proton chemical shifts and coupling constants of some substituted styrenes. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Nuclear Magnetic Resonance (NMR) of Alkenes. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 29). NMR - Interpretation. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting 1H NMR Spectroscopy. Retrieved from [Link]

  • Wade, L. G. (n.d.). Spectroscopy Tutorial: Esters. Retrieved from [Link]

  • PubMed. (1996, September 20). NMR on-line monitoring of esterification catalyzed by cutinase. Retrieved from [Link]

  • ACD/Labs. (2021, December 2). The Basics of Interpreting a Proton (1H) NMR Spectrum. Retrieved from [Link]

  • Chemistry LibreTexts. (2014, August 21). 14.12: Coupling Constants Identify Coupled Protons. Retrieved from [Link]

  • Oxford Instruments Magnetic Resonance. (n.d.). Esterification monitoring using X-Pulse: calculation of activation parameters Application Note 12. Retrieved from [Link]

  • YouTube. (2024, March 20). NMR of ethyl ethanoate for A-level Chemistry | H-NMR | Hydrogen NMR splitting patterns of esters. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Nuclear Magnetic Resonance (NMR) of Alkenes. Retrieved from [Link]

  • ResearchGate. (n.d.). NMR spectra of the products obtained after esterification reaction. Retrieved from [Link]

  • Oxford Instruments Magnetic Resonance. (n.d.). Esterification monitoring using X-Pulse: calculation of activation parameters Application Note 12. Retrieved from [Link]

  • YouTube. (2024, March 20). NMR of ethyl ethanoate for A-level Chemistry | H-NMR | Hydrogen NMR splitting patterns of esters. Retrieved from [Link]

  • Quora. (2021, March 25). How is the structure of ethyl ethanoate consistent with the NMR spectrum? #AlevelChemistry. Retrieved from [Link]

  • University of Calgary. (n.d.). CSD Solution #13. Retrieved from [Link]

  • Gottlich, R., & et al. (n.d.). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Retrieved from [Link]

  • ACD/Labs. (2021, December 2). The Basics of Interpreting a Proton (1H) NMR Spectrum. Retrieved from [Link]

  • YouTube. (2025, November 29). 15 NMR Patterns Every Student MUST Know!. Retrieved from [Link]

Sources

Mitigating decomposition of Ethyl 6-heptenoate during workup

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for handling Ethyl 6-heptenoate. This guide is designed for researchers, chemists, and drug development professionals to navigate the challenges associated with the workup and purification of this unsaturated ester. By understanding the underlying chemical principles, you can effectively mitigate decomposition and maximize the yield and purity of your product.

Part 1: Troubleshooting Guide

This section addresses specific problems you might encounter during your experimental workup, providing direct causes and actionable solutions.

Q1: My final yield is significantly lower than expected, and my NMR/GC-MS analysis shows the presence of 6-heptenoic acid. What is causing this?

A1: This is a classic sign of ester hydrolysis.

Ester hydrolysis is the reverse reaction of esterification, where the ester is cleaved back into its parent carboxylic acid and alcohol in the presence of water.[1] This reaction is catalyzed by both residual acid from the esterification step and the basic solutions used for neutralization.[2][3]

Root Causes & Solutions:

  • Prolonged Contact with Aqueous Layers: The longer your organic layer is in contact with acidic or basic aqueous solutions, the more hydrolysis can occur.[1]

    • Solution: Perform your washes and extractions swiftly and efficiently. Do not let the separatory funnel sit for extended periods between steps. Aim to complete the entire aqueous workup in the shortest time feasible.

  • Elevated Temperatures: Reaction rates, including hydrolysis, increase with temperature. Performing a workup at room temperature can lead to significant product loss.

    • Solution: Once the initial reaction is complete, cool the reaction mixture to room temperature and then chill it further in an ice bath (0-5 °C) before beginning the aqueous workup. Use cold (0-5 °C) aqueous solutions for all washing steps.

  • Use of a Strong Base for Neutralization: While it's necessary to remove the acid catalyst, using a strong base like sodium hydroxide (NaOH) dramatically accelerates saponification—a form of hydrolysis that is effectively irreversible under these conditions.[3][4]

    • Solution: Use a mild, non-nucleophilic base. A cold, saturated solution of sodium bicarbonate (NaHCO₃) is the preferred choice.[5][6] Add it slowly to control CO₂ evolution and wash until the aqueous layer is no longer acidic (test with pH paper).

Q2: My product appears pure by TLC, but the 1H NMR shows complex, unexpected signals in the alkene region (4.5-5.5 ppm) instead of a clean terminal alkene pattern. Why?

A2: You are likely observing alkene isomerization.

This compound has a terminal double bond. Under acidic or, more commonly, basic conditions, this double bond can migrate to form more thermodynamically stable internal isomers (e.g., ethyl 5-heptenoate, ethyl (E/Z)-4-heptenoate).[7] This creates a mixture of products that are often difficult to separate.

Root Causes & Solutions:

  • Harsh Basic Conditions: Strong bases can deprotonate the carbon adjacent to the double bond (the allylic position), leading to a resonance-stabilized intermediate that allows the double bond to shift upon reprotonation.[7]

    • Solution: Avoid strong bases like NaOH or KOH during workup. Stick to cold, saturated sodium bicarbonate. If a stronger base is absolutely required for another reason, use it at the lowest possible temperature and for the shortest possible time.

  • Residual Catalyst and Heat: Trace amounts of certain metal catalysts or strong acids, combined with heat (e.g., during solvent evaporation), can also promote isomerization.[8][9]

    • Solution: Ensure the complete removal of the acid catalyst with the bicarbonate wash before concentrating your product on a rotary evaporator. Keep the bath temperature on the rotary evaporator as low as possible to remove the solvent.

Q3: After workup, I have an unexpected new impurity with a hydroxyl group according to IR or NMR analysis. What could this be?

A3: This suggests acid-catalyzed hydration of the alkene.

If a significant amount of strong acid catalyst (e.g., H₂SO₄) is present during the aqueous wash steps, the water can add across the double bond of the heptenoate moiety. This reaction follows Markovnikov's rule, meaning the hydroxyl group will add to the more substituted carbon, forming a secondary alcohol.[10]

Root Causes & Solutions:

  • Insufficient Neutralization: This occurs when the acid catalyst is not fully neutralized before prolonged exposure to the aqueous phase.

    • Solution: The first wash should be with a neutralizing agent (cold NaHCO₃ solution), not plain water.[11] This immediately begins to remove the acid catalyst. Continue washing with bicarbonate until the effervescence stops and the pH of the aqueous layer is neutral or slightly basic.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the ideal sequence of washes for a standard this compound workup after an acid-catalyzed esterification?

A1: A robust and protective workup sequence is as follows:

  • Cool: Lower the reaction flask temperature to 0-5 °C in an ice bath.

  • Dilute: Dilute the reaction mixture with a suitable, cold organic solvent (e.g., ethyl acetate, diethyl ether) to ensure the product remains in the organic phase.[12]

  • Neutralize: Transfer to a separatory funnel and wash with cold, saturated NaHCO₃ solution. Vent frequently. Repeat until CO₂ evolution ceases. Check the pH of the final aqueous wash to ensure it is ≥ 7.[13]

  • Water Wash (Optional): Perform one wash with cold, plain water to remove any remaining water-soluble impurities.

  • Brine Wash: Wash with cold, saturated NaCl solution (brine). This removes the bulk of the dissolved water from the organic layer and helps break up emulsions.[1]

  • Dry: Drain the organic layer into an Erlenmeyer flask and add an anhydrous drying agent like Na₂SO₄ or MgSO₄. Let it sit for 15-30 minutes, swirling occasionally.

  • Filter & Concentrate: Filter or decant the solution away from the drying agent and remove the solvent under reduced pressure, keeping the bath temperature low.

Q2: Can I use water to quench the reaction before adding the neutralizing base?

A2: It is generally not recommended. Quenching with plain water while a strong acid catalyst is still present creates the ideal conditions for acid-catalyzed hydrolysis and alkene hydration. It is far safer to perform the initial quench and neutralization simultaneously with a cold, saturated sodium bicarbonate solution.

Q3: How do I know if I've added enough drying agent?

A3: Add the anhydrous salt in portions while swirling the flask. Initially, it will clump together as it absorbs water. You have added enough when some of the salt remains free-flowing and does not clump, resembling a "snow-globe" effect when swirled.[1] This indicates that all trace water has been absorbed.

Part 3: Data & Visualizations

Table 1: Comparison of Workup Reagents and Conditions
ParameterPoor Choice (High Risk)Recommended (Low Risk)Rationale for Recommendation
Temperature Room Temp (~25 °C) or above0-5 °C (Ice Bath)Significantly slows the kinetics of all potential decomposition pathways (hydrolysis, isomerization).
Neutralizing Base 1M NaOH / KOHSaturated NaHCO₃ (aq)A mild base that effectively neutralizes acid without significantly promoting irreversible saponification or alkene isomerization.[5][6]
Quenching Agent Deionized WaterSaturated NaHCO₃ (aq)Immediately begins neutralizing the acid catalyst, preventing it from promoting side reactions during the wash.
Contact Time > 10 minutes per wash< 5 minutes per washMinimizes the time the ester is exposed to aqueous acidic or basic conditions, reducing the extent of decomposition.[1]
Diagram 1: Potential Decomposition Pathways

cluster_main cluster_products E6H This compound Acid 6-Heptenoic Acid + Ethanol E6H->Acid Hydrolysis (Acid or Base Catalyzed) Isomers Internal Alkene Isomers (e.g., 5-heptenoate) E6H->Isomers Isomerization (Acid or Base Catalyzed) Alcohol Ethyl 7-hydroxyheptanoate E6H->Alcohol Hydration (Acid Catalyzed)

Caption: Key decomposition pathways for this compound during workup.

Diagram 2: Recommended Troubleshooting Workflow

start Low Yield or Impure Product? check_nmr Analyze 1H NMR / GC-MS start->check_nmr is_acid Carboxylic Acid Present? check_nmr->is_acid is_isomer Complex Alkene Signals? check_nmr->is_isomer hydrolysis Diagnosis: Ester Hydrolysis is_acid->hydrolysis Yes isomerization Diagnosis: Alkene Isomerization is_isomer->isomerization Yes solution_hydrolysis Solution: - Use Ice Bath (0-5 °C) - Use NaHCO3, not NaOH - Reduce Contact Time hydrolysis->solution_hydrolysis solution_isomerization Solution: - Use weak base (NaHCO3) - Ensure full neutralization before heating (roto-vap) isomerization->solution_isomerization

Caption: Decision tree for troubleshooting this compound workup issues.

Part 4: Optimized Workup Protocol

This protocol is designed to minimize decomposition for esters sensitive to hydrolysis and isomerization, such as this compound.

Materials:

  • Reaction mixture containing this compound

  • Ice bath

  • Separatory funnel

  • Erlenmeyer flasks

  • Organic solvent (e.g., Ethyl Acetate), pre-chilled

  • Saturated Sodium Bicarbonate (NaHCO₃) solution, pre-chilled

  • Saturated Sodium Chloride (Brine) solution, pre-chilled

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • pH paper

Procedure:

  • Cool Reaction: Once the synthesis is complete, place the reaction flask into a large ice-water bath and allow it to cool to 0-5 °C.

  • Dilute: Add 2-3 volumes of cold ethyl acetate to the flask and swirl to mix.

  • Transfer & Neutralize: Transfer the cold mixture to a separatory funnel. Add 1-2 volumes of cold, saturated NaHCO₃ solution.

  • Wash (Neutralization): Stopper the funnel, invert it, and open the stopcock to vent the CO₂ gas produced. Close the stopcock and shake gently for 15-20 seconds, venting frequently. Allow the layers to separate. Drain the lower aqueous layer.

  • Repeat Wash: Repeat the NaHCO₃ wash (Step 4) until no more gas evolution is observed upon addition. Test the final aqueous wash with pH paper to confirm it is neutral to slightly basic (pH 7-8).

  • Brine Wash: Add 1 volume of cold brine to the separatory funnel. Shake for 30 seconds. This will remove most of the remaining water from the organic layer. Drain the aqueous layer.

  • Dry Organic Layer: Drain the organic layer into a clean, dry Erlenmeyer flask. Add anhydrous Na₂SO₄ in portions, swirling after each addition, until the drying agent no longer clumps and flows freely.

  • Isolate Product: Carefully decant or filter the dried organic solution into a round-bottom flask. Concentrate the solution using a rotary evaporator. Crucially, ensure the water bath temperature does not exceed 40 °C to prevent any thermally induced decomposition or isomerization.

References

  • University of York. (n.d.). Theory of Aqueous Workup. Chemistry Teaching Labs. Retrieved from [Link]

  • Hopkins, C. (2024, March 8). Understanding Ester Stabilizers: Preventing Hydrolysis and Enhancing Performance. Hopax. Retrieved from [Link]

  • Hubert, A. J., & Reimlinger, H. (1969). The Isomerization of Olefins. Synthesis, 1969(03), 97-112.
  • LibreTexts. (2020, August 11). 4.7: Reaction Work-Ups. Chemistry LibreTexts. Retrieved from [Link]

  • LibreTexts. (2021, September 27). 4.7: Reaction Work-Ups. Chemistry LibreTexts. Retrieved from [Link]

  • DC Chemicals. (2026, January 9). This compound MSDS. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Retrieved from [Link]

  • GÄRTNER, D., et al. (2018). Base-Metal-Catalyzed Olefin Isomerization Reactions. Chemistry – A European Journal, 24(51), 13396-13412.
  • YouTube. (2022, January 31). Theory video - S104 Esterification. Retrieved from [Link]

  • San Diego State University. (n.d.). Catalyst for rapid and selective alkene isomerization. Research | SDSU. Retrieved from [Link]

  • University of Rochester. (n.d.). About Workup. Department of Chemistry. Retrieved from [Link]

  • ResearchGate. (2025, August 9). Practical Synthesis of (E)‐α,β‐Unsaturated Esters from Aldehydes. Retrieved from [Link]

  • ResearchGate. (2019, October 7). How do I remove a homogeneous catalyst after my reaction?. Retrieved from [Link]

  • Hasz, K. P., et al. (2018). B(C6F5)3‐Catalyzed E‐Selective Isomerization of Alkenes.
  • Rosen, C. Z., et al. (2020).
  • ResearchGate. (2014, March 19). How can I remove excess HCl from the reaction mixture without using water or base?. Retrieved from [Link]

  • Google Patents. (n.d.). US20110015419A1 - Systems and methods for removing catalyst and recovering free carboxylic acids after transesterification reaction.
  • Quora. (2018, September 16). What factors contribute to the fact that the non-catalyzed hydrolysis of an ester has a slow reaction?. Retrieved from [Link]

  • Ashenhurst, J. (2022, October 27). Basic Hydrolysis of Esters – Saponification. Master Organic Chemistry. Retrieved from [Link]

  • Clark, J. (n.d.). hydrolysis of esters. Chemguide. Retrieved from [Link]

  • Ashenhurst, J. (2023, September 15). Hydration of Alkenes With Aqueous Acid. Master Organic Chemistry. Retrieved from [Link]

  • LibreTexts. (2021, December 15). 10.3: Reactions of Alkenes- Addition of Water (or Alcohol) to Alkenes. Chemistry LibreTexts. Retrieved from [Link]

Sources

Technical Support Guide: Optimizing Ethyl 6-heptenoate Synthesis - The Critical Role of Solvent Selection

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 6-heptenoate. We will move beyond standard protocols to explore the causal relationships between solvent choice, reaction kinetics, and equilibrium, empowering you to troubleshoot and optimize your synthesis for maximum yield and purity.

Section 1: Troubleshooting Guide & FAQs

This section addresses common issues encountered during this compound synthesis, focusing on the impact of solvent selection.

Question: My yield of this compound is consistently low. What is the most common culprit related to the reaction medium?

Answer: Low yield in the Fischer-Speier esterification of 6-heptenoic acid with ethanol is most frequently due to the reversible nature of the reaction.[1] The synthesis produces water as a byproduct, which can hydrolyze the ester product, shifting the chemical equilibrium back toward the reactants (6-heptenoic acid and ethanol).[1][2] Your choice of solvent and reaction setup is the primary tool to combat this.

There are two main strategies to drive the equilibrium forward:

  • Use a large excess of a reactant: Employing a significant excess of ethanol can shift the equilibrium towards the product side, according to Le Châtelier's principle.[1] In this scenario, ethanol serves as both a reactant and the reaction solvent.[3][4]

  • Actively remove water: The most effective method to drive the reaction to completion is the continuous removal of water as it is formed.[1][5] This is typically achieved using an inert solvent that forms an azeotrope with water, coupled with a Dean-Stark apparatus.[1][2]

Question: I'm using a large excess of ethanol as the solvent, but my yield is still below 70%. What factors could be at play?

Answer: While using excess ethanol is a valid strategy, its effectiveness can be hampered by several factors:

  • Water Contamination: The presence of even small amounts of water in your reagents or on your glassware at the start of the reaction will inhibit the forward reaction. Ensure you are using absolute ethanol and that all glassware is scrupulously dried.[6]

  • Insufficient Excess: Some studies have shown that moving from a 1:1 ratio to a 10-fold excess of alcohol can dramatically increase yield from ~65% to over 95%.[2] You may need to increase the molar ratio of ethanol to 6-heptenoic acid further.

  • Reaction Time and Temperature: The reaction may not have reached equilibrium. You can try extending the reflux time. However, be cautious with increasing the temperature excessively, as this can promote side reactions like the acid-catalyzed dehydration of ethanol to form diethyl ether, which consumes your reactant and complicates purification.[6]

Question: When is it appropriate to use a non-polar, inert solvent like toluene or hexane instead of excess ethanol?

Answer: Using a non-polar, inert solvent like toluene is the preferred method when maximizing yield is the primary objective.[7] This approach is specifically designed to facilitate the azeotropic removal of water using a Dean-Stark apparatus.[2][7]

Choose this method when:

  • You need to achieve the highest possible conversion and yield.

  • You are working with valuable starting materials and cannot use a large excess of one reactant.

  • You want to avoid potential side reactions associated with high concentrations of ethanol at reflux.[6]

The solvent (e.g., toluene) forms a minimum-boiling azeotrope with the water produced. This azeotrope vaporizes, condenses in the Dean-Stark trap, and upon cooling, the water (being denser than toluene) separates and is collected, effectively removing it from the reaction mixture and preventing the reverse reaction.[2]

Question: Are polar aprotic solvents like DMSO or DMF a good choice for Fischer esterification?

Answer: Generally, polar aprotic solvents are not recommended for the acid-catalyzed Fischer esterification of this compound. While some esterifications can benefit from these solvents, they present significant challenges in this context.[8]

The primary issue is solvent basicity. The rate of acid-catalyzed esterification is highest in solvents with low hydrogen bond basicity (low Kamlet-Taft β value).[9] Solvents like DMSO are relatively basic and can interfere with the acid catalyst, slowing the reaction rate. A solvent with low basicity is the optimal choice to enhance the esterification rate.[9]

Section 2: Data-Driven Solvent Strategy Comparison

The choice of solvent directly impacts reaction efficiency and outcome. The following table summarizes the advantages and disadvantages of common solvent strategies for this compound synthesis.

Solvent StrategyTypical YieldReaction TimeAdvantagesDisadvantages
Excess Ethanol (Solvent) 65-95%[2]2-10 hours[7]Simple setup; no additional solvent required.Requires a large excess of ethanol; yield is highly dependent on the molar ratio; risk of ethanol-derived byproducts.[6]
Toluene with Dean-Stark >90%1-5 hours[7]Highest potential yield; effectively drives reaction to completion by removing water.[1][2]Requires specialized glassware (Dean-Stark trap); requires removal of an additional solvent during workup.
Solvent-Free VariableVariable"Green" approach; high concentration of reactants.Only feasible if reactants are liquid at reaction temperature; difficult to control temperature and mixing; water removal is challenging.

Section 3: Visualized Mechanisms and Workflows

Understanding the underlying mechanism and having a clear decision-making process are crucial for experimental success.

Mechanism of Fischer-Speier Esterification

The following diagram illustrates the key steps in the acid-catalyzed synthesis of this compound. The catalyst's dual role is to activate the carbonyl group for attack and to facilitate the departure of water as a leaving group.[4]

FischerEsterification cluster_1 Step 1: Carbonyl Protonation cluster_2 Step 2: Nucleophilic Attack cluster_3 Step 3 & 4: Proton Transfer & Water Elimination cluster_4 Step 5: Deprotonation A 6-Heptenoic Acid B Protonated Carbonyl (Activated Electrophile) A->B + H+ C Tetrahedral Intermediate B->C + Ethanol (Nucleophile) D Protonated Intermediate C->D Proton Transfer E Protonated Ester D->E - H2O F This compound E->F - H+ (Catalyst Regeneration)

Caption: Acid-catalyzed mechanism for this compound synthesis.

Solvent Selection Workflow

This decision tree provides a logical pathway for selecting the optimal solvent strategy based on your experimental goals.

SolventSelection start Goal of Synthesis? max_yield Maximize Yield (>90%)? start->max_yield simplicity Simplicity & Speed? start->simplicity max_yield->simplicity No use_dean_stark Use Toluene with Dean-Stark Apparatus max_yield->use_dean_stark Yes use_excess_etoh Use Large Excess of Absolute Ethanol as Solvent simplicity->use_excess_etoh Yes check_setup Troubleshooting: - Verify Azeotrope Formation - Check for Leaks - Ensure Proper Condensation use_dean_stark->check_setup check_water Troubleshooting: - Ensure Absolute Ethanol - Increase Molar Excess - Extend Reaction Time use_excess_etoh->check_water

Caption: Decision workflow for solvent selection in esterification.

Section 4: Recommended Protocol for High-Yield Synthesis

This protocol utilizes toluene with a Dean-Stark apparatus to maximize the yield of this compound by ensuring the complete removal of water.

Materials:

  • 6-Heptenoic acid

  • Absolute Ethanol (≥99.5%)

  • Toluene

  • p-Toluenesulfonic acid monohydrate (TsOH) or concentrated Sulfuric Acid (H₂SO₄)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, Dean-Stark trap, reflux condenser, heating mantle, separatory funnel

Procedure:

  • Reaction Setup: In a dry 250 mL round-bottom flask equipped with a magnetic stir bar, combine 6-heptenoic acid (e.g., 10.0 g, 1 eq), absolute ethanol (1.2 eq), and toluene (sufficient to fill the flask to about half volume).

  • Catalyst Addition: Add the acid catalyst. Use either p-toluenesulfonic acid (0.05 eq) or carefully add concentrated sulfuric acid (approx. 1-2% of the carboxylic acid mass).[6]

  • Azeotropic Reflux: Assemble the Dean-Stark trap and reflux condenser. Heat the mixture to a steady reflux using a heating mantle. You should observe the toluene-water azeotrope condensing and collecting in the trap. The lower aqueous layer will separate and can be periodically drained if necessary.

  • Monitoring the Reaction: Continue the reflux until no more water is collected in the Dean-Stark trap (typically 2-4 hours). The reaction progress can also be monitored by Thin-Layer Chromatography (TLC).[1]

  • Workup - Cooling and Quenching: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel.

  • Neutralization: Carefully wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst. Vent the funnel frequently to release CO₂ gas. Continue washing until effervescence ceases.

  • Washing: Wash the organic layer sequentially with water and then with brine to remove any remaining water-soluble impurities.[6]

  • Drying: Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the filtrate using a rotary evaporator to remove the toluene. The crude this compound can then be purified by fractional distillation under reduced pressure to yield the final product.

References

  • Troubleshooting common issues in Fischer esterification of cinnamic acid. (n.d.). Benchchem.
  • Earle, M. J., Katdare, S. P., & Seddon, K. R. (2004). Esterification in ionic liquids: the influence of solvent basicity. Organic & Biomolecular Chemistry, 2(19), 2742-2746. Retrieved from [Link]

  • Esterification Comparative Reaction. (n.d.). gChem Global.
  • How can you increase the yield of a Fischer esterification if you are unable to use an excess of the starting material? (2024, April 4). Brainly.
  • Sari, T., et al. (2018). The Effect of Co-solvent on Esterification of Oleic Acid Using Amberlyst 15 as Solid Acid Catalyst in Biodiesel Production. MATEC Web of Conferences, 154, 01032. Retrieved from [Link]

  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022, November 16). Master Organic Chemistry. Retrieved from [Link]

  • Fischer–Speier esterification. (n.d.). In Wikipedia. Retrieved from [Link]

  • By-product formation during the synthesis of ethyl heptanoate. (n.d.). Benchchem.
  • Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation. (2025, April 1). Patsnap Eureka. Retrieved from [Link]

  • Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). (n.d.). Master Organic Chemistry. Retrieved from [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Purity Validation: A Comparative Analysis of GC-MS and qNMR for Ethyl 6-heptenoate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and fine chemical synthesis, the assurance of compound purity is not merely a quality control checkpoint; it is the bedrock upon which reliable, reproducible, and safe scientific outcomes are built. Ethyl 6-heptenoate, a versatile ester, finds its application in various synthetic pathways where its purity is paramount. This guide provides an in-depth, experience-driven comparison of Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy for the purity validation of this compound. We will delve into the causality behind methodological choices, present detailed experimental protocols, and offer a transparent comparison to empower researchers in selecting the optimal analytical strategy.

The Analytical Imperative: Why Purity Matters for this compound

This compound (C₉H₁₆O₂) is an unsaturated ester characterized by a terminal double bond, a feature that makes it a valuable intermediate in organic synthesis.[1][2] However, its utility is directly linked to its purity. Potential impurities, such as unreacted starting materials (e.g., 6-heptenoic acid and ethanol), residual solvents, or byproducts from side reactions, can interfere with subsequent chemical transformations, leading to lower yields, unexpected products, and complications in downstream processing. Therefore, a robust, validated analytical method to confirm purity is indispensable.

Method Comparison: GC-MS vs. Quantitative NMR (qNMR)

The choice of an analytical technique for purity assessment is a critical decision that depends on the specific requirements of the analysis, including the nature of the analyte, expected impurities, and the desired level of accuracy.[3] Below, we compare the workhorse of volatile compound analysis, GC-MS, with a primary analytical method, qNMR.

Causality Behind the Choice
  • GC-MS is the go-to technique for volatile and semi-volatile compounds like this compound. Its strength lies in its exceptional separating power (the GC component) combined with the highly specific detection and identification capabilities of the mass spectrometer.[3] This makes it ideal for detecting and identifying trace-level volatile impurities that might be present in the sample.[3]

  • Quantitative NMR (qNMR) , specifically ¹H qNMR, operates on a fundamentally different principle. The intensity of an NMR signal is directly proportional to the number of atomic nuclei, allowing for the direct quantification of a substance against a certified internal standard without the need for a specific reference standard of the analyte itself.[3][4][5] This makes qNMR a primary ratio method, offering exceptional accuracy and traceability, which is invaluable for characterizing reference materials or when a certified standard of the analyte is unavailable.[3][5]

Data Presentation: Performance Characteristics
FeatureGas Chromatography-Mass Spectrometry (GC-MS)Quantitative Nuclear Magnetic Resonance (qNMR)
Principle Separation based on volatility and polarity, with detection by mass-to-charge ratio.[3]Signal intensity is directly proportional to the number of nuclei, enabling direct quantification against a certified internal standard.[3][4]
Analytes Volatile and thermally stable compounds.Molecules with NMR-active nuclei (e.g., ¹H).
Sample Prep Typically requires dissolution in a volatile solvent.Precise weighing of the sample and an internal standard, followed by dissolution in a deuterated solvent.[5]
Selectivity High, especially with mass spectral data confirming identity and separating co-eluting peaks.High, based on unique chemical shifts of different protons in the molecule.
Sensitivity Very high, capable of detecting impurities at ppm or even ppb levels.Lower than chromatographic methods (typically requires mg of sample).
Quantification Relative (Area % Purity) or Absolute (with certified reference standard).Absolute, a primary method that does not require a reference standard of the analyte.[5]
Impurity Detection Excellent for volatile and semi-volatile impurities.Detects all proton-containing impurities, including non-volatile ones and water.
Throughput Moderate, with typical run times of 15-30 minutes per sample.High, with modern systems acquiring spectra in minutes.

In-Depth Technical Guide: GC-MS Method Validation

A validated GC-MS method provides a high degree of assurance that it is suitable for its intended purpose. The validation process follows guidelines from the International Council for Harmonisation (ICH), specifically the Q2(R2) guideline, which outlines the necessary performance characteristics to be investigated.[6]

Experimental Workflow: GC-MS Analysis

The logical flow of a GC-MS analysis for this compound is depicted below. The process begins with careful sample preparation, followed by injection into the GC system for separation. The separated components then enter the mass spectrometer for ionization, fragmentation, and detection, leading to both qualitative and quantitative data.

GCMS_Workflow cluster_prep Sample Preparation cluster_gc Gas Chromatography cluster_ms Mass Spectrometry cluster_data Data Analysis Sample This compound Sample Solvent Volatile Solvent (e.g., Ethyl Acetate) Sample->Solvent Dissolve Vial Autosampler Vial Solvent->Vial Transfer Injector GC Injector (Split Mode) Vial->Injector Injection Column Capillary Column (e.g., DB-5ms) Injector->Column Vaporization & Transfer Oven Temperature Programmed Oven MS_System Ion Source (EI) Column->MS_System Separation & Elution Quad Quadrupole Mass Analyzer MS_System->Quad Ionization & Fragmentation Detector Detector Quad->Detector Mass Filtering Chromatogram Total Ion Chromatogram (TIC) Detector->Chromatogram Spectrum Mass Spectrum Chromatogram->Spectrum Peak Integration Purity Purity Calculation (Area %) Spectrum->Purity Library Search & Confirmation

Sources

A Senior Application Scientist's Comparative Guide to the Quantification of Ethyl 6-heptenoate: HPLC vs. GC

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of analytical chemistry, the accurate quantification of compounds is paramount. For a molecule like Ethyl 6-heptenoate, a volatile ester with applications in flavor, fragrance, and as a potential biomarker, selecting the optimal analytical technique is a critical decision that impacts data quality, throughput, and resource allocation. This guide provides an in-depth comparison of two cornerstone chromatographic techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)—for the quantification of this analyte. We will delve into the fundamental principles, provide field-tested experimental protocols, and offer a data-driven comparison to guide researchers, scientists, and drug development professionals in making an informed choice.

The Analytical Challenge: Quantifying this compound

This compound (C₉H₁₆O₂) is a relatively small, non-polar, and volatile organic compound. Its chemical structure lacks a significant chromophore, which is a group of atoms in a molecule responsible for absorbing light. This characteristic presents a primary challenge for the most common mode of HPLC detection, UV-Visible spectroscopy.[1] Therefore, the choice of analytical methodology must be carefully considered to ensure adequate sensitivity and selectivity.

High-Performance Liquid Chromatography (HPLC): A Viable but Challenging Approach

HPLC separates components in a liquid sample by pumping a liquid mobile phase through a column packed with a solid stationary phase.[2] While HPLC is a powerhouse for non-volatile or thermally sensitive molecules, its application to a simple, non-chromophoric ester like this compound requires specific considerations, primarily concerning the detection method.

For a non-polar analyte like this compound, a Reverse-Phase (RP-HPLC) setup is appropriate. In this mode, the stationary phase is non-polar (e.g., C18-silica), and the mobile phase is polar (e.g., a mixture of acetonitrile and water). The analyte is retained on the column through hydrophobic interactions and is eluted as the concentration of the organic solvent in the mobile phase increases.

Standard UV detectors offer poor sensitivity for saturated esters.[3] While detection at very low wavelengths (around 200-205 nm) is sometimes possible for the ester carbonyl group, it is often plagued by interference from common HPLC solvents and low signal intensity.[4][5] A more robust solution is the use of a universal detector.

  • Refractive Index Detector (RID): An RID is a universal detector that measures the difference in the refractive index between the mobile phase and the eluent from the column.[6] It can detect virtually any analyte but suffers from lower sensitivity compared to other detectors and is highly sensitive to temperature and flow rate fluctuations.[6][7] Crucially, it is not compatible with gradient elution, which limits its flexibility for separating complex mixtures.[6]

This protocol outlines a self-validating isocratic method suitable for quantifying this compound in a relatively clean sample matrix.

  • Instrumentation and Conditions:

    • HPLC System: An isocratic HPLC system equipped with a degasser, pump, autosampler, and a Refractive Index Detector (RID).[8][9]

    • Column: C18 Reverse-Phase Column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

    • Mobile Phase: Acetonitrile:Water (70:30, v/v), filtered and degassed.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35°C (to ensure stable baseline for RID).[7]

    • Injection Volume: 20 µL.

    • RID Temperature: 35°C.

  • Sample and Standard Preparation:

    • Standard Stock Solution: Accurately weigh ~50 mg of this compound standard and dissolve in 50 mL of mobile phase to create a 1 mg/mL stock solution.

    • Calibration Standards: Perform serial dilutions of the stock solution with the mobile phase to prepare a set of calibration standards (e.g., 10, 50, 100, 250, 500 µg/mL).

    • Sample Preparation: Dissolve the sample in the mobile phase to an expected concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection. For complex matrices, a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) cleanup may be necessary.[10][11]

  • Analysis and Quantification:

    • Equilibrate the system with the mobile phase until a stable RID baseline is achieved (this can take up to an hour).[12]

    • Inject the calibration standards in triplicate to construct a calibration curve of peak area versus concentration.

    • Inject the prepared samples.

    • Quantify the this compound concentration in the samples by interpolating their peak areas from the linear regression of the calibration curve.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Standard Weigh Standard Dilute Serial Dilutions Standard->Dilute Autosampler Inject Sample (20 µL) Dilute->Autosampler Sample Dissolve Sample Filter Filter (0.45 µm) Sample->Filter Filter->Autosampler Column C18 Column (ACN:H2O 70:30) Autosampler->Column 1.0 mL/min RID RID Detector Column->RID Chromatogram Generate Chromatogram RID->Chromatogram CalCurve Create Calibration Curve Chromatogram->CalCurve Quantify Quantify Analyte CalCurve->Quantify

Caption: Workflow for HPLC-RID analysis of this compound.

Gas Chromatography (GC): The Superior Alternative

Gas Chromatography is a powerful technique for separating and analyzing compounds that can be vaporized without decomposition.[13] Given that this compound is a volatile ester, GC is inherently better suited for its analysis than HPLC.[14][15]

In GC, a sample is vaporized in a heated inlet and injected onto the head of a chromatographic column. Separation occurs as the analyte is transported through the column by an inert carrier gas (mobile phase). The components are separated based on their boiling points and their interactions with the stationary phase coated on the inside of the column. A Flame Ionization Detector (FID) is commonly used for detection.

  • Flame Ionization Detector (FID): The FID is an ideal detector for this application. It is highly sensitive to organic compounds containing carbon-hydrogen bonds and has a wide linear range. It shows little to no response to common carrier gases and water, making it robust and reliable for quantifying esters.[13][16]

This protocol describes a robust and highly sensitive method for the quantification of this compound.

  • Instrumentation and Conditions:

    • GC System: A Gas Chromatograph equipped with a split/splitless injector, an autosampler, and a Flame Ionization Detector (FID).

    • Column: A non-polar capillary column, such as a DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).[17]

    • Carrier Gas: Helium or Hydrogen at a constant flow of 1.2 mL/min.[18]

    • Injector Temperature: 250°C.

    • Injection Mode: Split (e.g., 50:1 ratio) to prevent column overload.

    • Oven Temperature Program:

      • Initial temperature: 60°C, hold for 2 minutes.

      • Ramp: 10°C/min to 200°C.

      • Hold: 2 minutes at 200°C.

    • Detector Temperature (FID): 280°C.

  • Sample and Standard Preparation:

    • Solvent: Use a high-purity solvent such as Hexane or Ethyl Acetate.

    • Standard Stock Solution: Accurately prepare a 1 mg/mL stock solution of this compound in the chosen solvent.

    • Calibration Standards: Perform serial dilutions to prepare calibration standards covering the expected sample concentration range (e.g., 0.1, 1, 10, 50, 100 µg/mL).

    • Sample Preparation: Dilute the sample with the solvent to fall within the calibration range. If the sample is in a complex matrix (e.g., biological fluid, food product), an extraction step is required. For fatty acid ethyl esters (FAEEs) in plasma, a common method involves acetone precipitation followed by hexane extraction.[19]

  • Analysis and Quantification:

    • Inject 1 µL of each standard and sample.

    • Construct a calibration curve of peak area versus concentration from the standard injections.

    • Determine the concentration of this compound in the samples from the calibration curve. The method should be validated for parameters like linearity, precision, accuracy, and limits of detection (LOD) and quantification (LOQ) according to established guidelines.[20][21]

GC_Workflow cluster_prep Sample & Standard Preparation cluster_gc GC Analysis cluster_data Data Processing Standard Weigh Standard Dilute Serial Dilutions Standard->Dilute Injector Vaporize in Inlet (250°C) Dilute->Injector Sample Dilute/Extract Sample Sample->Injector Column DB-5ms Column (Temp Program) Injector->Column He Carrier Gas FID FID Detector (280°C) Column->FID Chromatogram Generate Chromatogram FID->Chromatogram CalCurve Create Calibration Curve Chromatogram->CalCurve Quantify Quantify Analyte CalCurve->Quantify

Caption: Workflow for GC-FID analysis of this compound.

Head-to-Head Comparison: HPLC-RID vs. GC-FID

To provide a clear, objective comparison, the following table summarizes the performance of each technique for the quantification of this compound.

ParameterHPLC with RIDGas Chromatography with FIDRationale & Justification
Analyte Suitability PoorExcellentThis compound is volatile and thermally stable, making it an ideal candidate for GC.[13][14] HPLC is better for non-volatile compounds.[2]
Sensitivity (LOQ) Moderate (~10 µg/mL)High (<0.1 µg/mL)FID is an extremely sensitive detector for hydrocarbons.[13] RID is a universal but inherently less sensitive bulk property detector.[6]
Selectivity Low to ModerateHighChromatographic selectivity depends on the column and conditions. However, the high efficiency of capillary GC columns provides superior peak resolution.[22]
Analysis Time Slower (10-20 min)Faster (5-15 min)GC analyses are typically faster due to the rapid partitioning process in the gas phase and shorter run times.[2][22]
Sample Prep Can be complexCan be complexBoth methods require clean samples. For complex matrices, extraction (LLE, SPE) is necessary for both techniques.[10][19]
Method Robustness ModerateHighGC-FID methods are generally very robust. HPLC-RID is sensitive to mobile phase composition, temperature, and flow rate changes.[7]
Cost per Analysis HigherLowerHPLC requires large volumes of expensive, high-purity solvents. GC primarily consumes carrier gas, which is less expensive.[2][22]
Gradient Elution Not Possible with RIDPossible (Temp. Program)Temperature programming in GC is analogous to gradient elution in HPLC and allows for the separation of compounds with a wide range of boiling points.[23]
Senior Scientist's Recommendation

For the routine, sensitive, and robust quantification of this compound, Gas Chromatography with Flame Ionization Detection (GC-FID) is the unequivocally superior method. Its suitability for volatile compounds, coupled with the high sensitivity and reliability of the FID, results in faster analysis times, lower limits of detection, and more cost-effective operation.[2][13]

HPLC with a Refractive Index Detector remains a possible, albeit less practical, alternative. It should only be considered in specific circumstances, such as when a GC is unavailable, or if there is a requirement to simultaneously analyze this compound alongside completely non-volatile, thermally labile compounds in the same analytical run—a scenario that is highly unlikely in most research and development settings. The limitations of RID, particularly its incompatibility with gradient elution and lower sensitivity, make it a suboptimal choice for this specific analytical task.

References

  • Lab Manager. (2025, October 2). HPLC vs GC: Choosing the Right Chromatography Technique. Lab Manager Magazine. [Link]

  • Pharma Beginners. (2020, October 24). Analytical Method Development Approach When Compounds Don't Have UV Chromophore. [Link]

  • Drawell. (n.d.). Comparison Between GC and HPLC for Pharmaceutical Analysis. [Link]

  • Cps-analytical. (n.d.). What are the Differences between Gas Chromatography (GC) and High Performance Liquid Chromatography (HPLC)?[Link]

  • Phenomenex. (2025, June 6). HPLC vs GC: What Sets These Methods Apart. [Link]

  • Biotech Fluidics. (n.d.). REFRACTiMASTER® RI HPLC detector. [Link]

  • Chromatography Today. (n.d.). Refractive index detector for sensitive HPLC analysis. [Link]

  • American Laboratory. (n.d.). Sensitive HPLC Refractive Index Detector. [Link]

  • Biocompare. (n.d.). HPLC Refractive Index Detectors. [Link]

  • Cyberlipid. (n.d.). HPLC analysis. [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Ethyl Acetate on Newcrom R1 Column. [Link]

  • Drawell. (n.d.). Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. [Link]

  • ResearchGate. (n.d.). Identification of Aromatic Fatty Acid Ethyl Esters. [Link]

  • Chemical Papers. (n.d.). REVIEW Approaches in Sample Handling before HPLC Analysis of Complex Matrices. [Link]

  • S4Science. (n.d.). GC-FID: Fast and Accurate Analysis of Fatty Acid Methyl Esters (FAMEs) In Edible Oils and Food Products. [Link]

  • SciELO. (2012, March 20). Chromatographic analyses of fatty acid methyl esters by HPLC-UV and GC-FID. [Link]

  • PubMed. (n.d.). Rapid, accurate, and sensitive fatty acid ethyl ester determination by gas chromatography-mass spectrometry. [Link]

  • iGEM. (n.d.). Protocol for Fatty Acid Analysis (Gas Chromatography-Flame Ionization Detector (GC-FID)). [Link]

  • Chromatography Online. (2020, April 1). Overview of Methods and Considerations for Handling Complex Samples. [Link]

  • Agilent Technologies. (2024, October 8). Analysis of 37 Fatty Acid Methyl Esters on Agilent 8890 GC Using FID and LUMA Detectors. [Link]

  • SCION Instruments. (n.d.). Determination of Fatty Acid Methyl Esters in olive oil using GC- FID. [Link]

  • ResearchGate. (2020, July 11). (PDF) Fatty Acid Ethyl Esters in Virgin Olive Oils: In-House Validation of a Revised Method. [Link]

  • MDPI. (n.d.). Current Sample Preparation Methods and Determination Techniques for the Determination of Phthalic Acid Ester Plasticizers in Edible Oils. [Link]

  • IISTE.org. (n.d.). Analytical Purity Method Development and Validation by gas Chromatography of L-valine Methyl Ester Hydrochloride for Production. [Link]

  • MDPI. (n.d.). A Critical Review of Analytical Methods for the Quantification of Phthalates Esters in Two Important European Food Products: Olive Oil and Wine. [Link]

  • Journal of AOAC INTERNATIONAL. (n.d.). Capillary Column Gas Chromatographic Method for Analysis of Encapsulated Fish Oils and Fish Oil Ethyl Esters: Collaborative Study. [Link]

  • ResearchGate. (n.d.). Validation of Analytical Methods and Processes. [Link]

  • Gavin Publishers. (n.d.). Validation of Analytical Methods: A Review. [Link]

  • ResearchGate. (n.d.). Analytical method validation: A brief review. [Link]

  • SciELO. (2025, December 18). Chromatographic analyses of fatty acid methyl esters by HPLC-UV and GC-FID. [Link]

  • LCGC International. (n.d.). How It Works: UV Detection for HPLC. [Link]

  • Element Lab Solutions. (n.d.). HPLC UV detection. [Link]

  • YouTube. (2023, August 31). ultraviolet detection methods for TLC analysis and HPLC. [Link]

  • The Pharma Innovation Journal. (2017, October 24). Gas Chromatography-Mass Spectrometry (GC-MS) determination of bioactive constituents from the methanolic and ethyl acetate. [Link]

  • Scirp.org. (2024, August 21). Gas Chromatographic Method for Identification and Quantification of Commonly Used Residual Solvents in Pharmaceuticals Products. [Link]

Sources

A Senior Application Scientist's Guide to the Structural Confirmation of Ethyl 6-heptenoate Using 2D NMR Techniques

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals

Objective: This guide provides an in-depth, practical comparison of 2D NMR techniques for the unambiguous structural elucidation of Ethyl 6-heptenoate. Moving beyond a simple recitation of protocols, we will explore the causal logic behind the experimental sequence, demonstrating how a multi-technique approach provides a self-validating system for structural confirmation.

Introduction: The Challenge of the Unsaturated Ester

In organic synthesis and natural product isolation, the confirmation of a molecule's precise chemical structure is the bedrock upon which all further research is built. While simple molecules may be characterized by 1D NMR (¹H and ¹³C), molecules with greater isomeric possibilities, such as this compound, demand a more rigorous approach.

This compound (C₉H₁₆O₂) presents a classic structural puzzle. Its molecular formula allows for numerous isomers, including positional isomers of the double bond and regioisomers of the ester group. Relying on 1D NMR alone can lead to ambiguity. For instance, differentiating between this compound and Ethyl 5-heptenoate based solely on chemical shifts and coupling constants can be challenging.

This guide will walk through the logical workflow of 2D NMR analysis, demonstrating how each experiment builds upon the last to systematically and irrefutably piece together the molecular puzzle of this compound.

Chapter 1: Foundational Clues from 1D NMR Spectroscopy

Before deploying 2D techniques, a thorough analysis of 1D ¹H and ¹³C NMR spectra is essential. These spectra provide the fundamental list of "parts" we need to assemble.

For this compound, the 1D spectra suggest the presence of:

  • An Ethyl Ester Group: Indicated by a characteristic quartet around 4.1 ppm (–O–CH₂ –CH₃) and a triplet around 1.2 ppm (–O–CH₂–CH₃ ) in the ¹H NMR spectrum.[1] The corresponding carbons appear around 60 ppm and 14 ppm, respectively, in the ¹³C NMR spectrum.[2] A carbonyl carbon (C=O) signal is expected far downfield, around 173 ppm.[2]

  • A Terminal Alkene: The ¹H NMR spectrum will show signals in the olefinic region (4.9-5.9 ppm), and the complexity of these signals (a multiplet and two doublets of doublets) is characteristic of a –CH=CH₂ moiety.[3] The corresponding sp² carbons will appear around 115-138 ppm in the ¹³C spectrum.[2]

  • An Aliphatic Chain: A series of signals in the upfield region of both the ¹H (1.4-2.4 ppm) and ¹³C (24-35 ppm) spectra indicates a polymethylene chain.

While 1D NMR provides a constitutional blueprint, it does not definitively connect these fragments. Is the aliphatic chain three or four carbons long? Where exactly is it connected to the double bond and the carbonyl group? To answer these questions, we must move into two dimensions.

The 2D NMR Workflow: A Logical Progression

The structural elucidation process follows a logical sequence, where each experiment resolves specific ambiguities left by the previous one. This workflow ensures that the final structure is supported by a network of interconnected, self-validating data points.

G cluster_1d 1D NMR Analysis cluster_2d 2D NMR Elucidation a ¹H & ¹³C Spectra b Identify Key Fragments (Ester, Alkene, Chain) a->b Interpretation c COSY (H-H Connectivity) b->c Resolve H-H Proximity d HSQC (Direct C-H Bonds) c->d Assign Protonated Carbons e HMBC (Long-Range C-H Bonds) d->e Connect Fragments via Quaternary Carbons & Heteroatoms f Assemble Fragments & Confirm Structure e->f

Caption: Logical workflow for structural elucidation using 2D NMR.

Chapter 2: Mapping the Proton Network with COSY

The first step in connecting the fragments is to establish proton-proton (¹H-¹H) connectivity. The COrrelation SpectroscopY (COSY) experiment is the tool for this job. A COSY spectrum displays the ¹H NMR spectrum on both axes, and off-diagonal cross-peaks indicate which protons are scalar (J) coupled, typically through two or three bonds.[4][5] This allows us to "walk" along the carbon skeleton by tracing the couplings from one proton to its immediate neighbors.

For this compound, the COSY spectrum is expected to reveal two distinct, isolated spin systems:

  • The Heptenoate Chain: Starting from the unique terminal alkene proton (H6, ~5.8 ppm), we can trace correlations to the geminal alkene protons (H7, ~5.0 ppm) and the allylic protons (H5, ~2.1 ppm). From H5, a cross-peak will connect to H4 (~1.7 ppm), which in turn connects to H3 (~2.3 ppm). This establishes the CH₂(7)=CH(6)-CH₂(5)-CH₂(4)-CH₂(3) fragment. No further correlation from H3 is expected in this chain.

  • The Ethyl Group: A strong cross-peak will be observed between the methylene quartet (Ha, ~4.1 ppm) and the methyl triplet (Hb, ~1.2 ppm), confirming the –CH₂(a)–CH₃(b) fragment.

Crucially, the COSY experiment shows no correlation between these two spin systems , nor does it show any connection to the ester carbonyl. We have defined the building blocks, but we still don't know how they are attached.

Caption: Expected ¹H-¹H COSY correlations identifying two separate spin systems.

Chapter 3: Attaching Protons to the Carbon Skeleton with HSQC

Having established the proton networks, the next logical step is to identify which carbon atom each proton is directly attached to. The Heteronuclear Single Quantum Coherence (HSQC) experiment correlates proton signals with their directly attached (one-bond) carbon signals.[6][7] An HSQC spectrum shows the ¹H spectrum on one axis and the ¹³C spectrum on the other. Each cross-peak represents a direct C–H bond.

This experiment is invaluable for several reasons:

  • It provides unambiguous assignment of all protonated carbons.

  • It helps resolve signal overlap in the 1D spectra.

  • Modern "edited" HSQC experiments can differentiate between CH/CH₃ and CH₂ signals (which appear with opposite phase), providing the same information as a DEPT-135 experiment but with much higher sensitivity.[6]

By analyzing the HSQC spectrum of this compound, we can assign a specific carbon resonance to each proton resonance identified in Chapter 2. For example, the proton multiplet at ~5.8 ppm (H6) will show a correlation to the carbon signal at ~138 ppm (C6), confirming the identity of the vinyl methine group. Importantly, the carbonyl carbon (~173 ppm) will show no correlations in the HSQC spectrum, confirming it is a non-protonated, quaternary carbon.

Chapter 4: Connecting the Fragments with HMBC

This is the final and most powerful step in the elucidation process. The Heteronuclear Multiple Bond Correlation (HMBC) experiment detects correlations between protons and carbons over longer ranges, typically two and three bonds (²J_CH and ³J_CH).[8][9] Unlike HSQC, which shows direct one-bond connections, HMBC reveals correlations between the previously identified fragments, allowing us to piece the final structure together. It is the key to identifying the connectivity around quaternary carbons (like carbonyls) and heteroatoms.[8][10]

For this compound, several key HMBC correlations provide the final, unambiguous proof of structure:

  • Connecting the Chain to the Carbonyl: The protons at C3 (H3, ~2.3 ppm) are three bonds away from the carbonyl carbon (C1). They will therefore show a crucial cross-peak to the C1 signal at ~173 ppm. This definitively establishes the –CH₂(3)–C(=O)(1)– linkage.

  • Confirming the Ethyl Ester: The methylene protons of the ethyl group (Ha, ~4.1 ppm) are two bonds away from the carbonyl carbon (C1). They will also show a strong correlation to the C1 signal at ~173 ppm, confirming the ester functionality and its orientation: –C(=O)(1)–O–CH₂(a)–.

  • Verifying the Alkene Position: The allylic protons at C5 (H5, ~2.1 ppm) are two and three bonds away from the alkene carbons C6 and C7, respectively. They will show correlations to both C6 (~138 ppm) and C7 (~115 ppm), locking the double bond at the terminus of the chain.

G cluster_0 This compound Structure struct CH₂(7)=CH(6)─CH₂(5)─CH₂(4)─CH₂(3)─C(=O)(1)─O─CH₂(a)─CH₃(b) H3 H3 C1 C1 H3->C1 ³J Ha Ha Ha->C1 ²J H5 H5 C6 C6 H5->C6 ²J C7 C7 H5->C7 ³J

Caption: Key HMBC correlations that unambiguously connect the molecular fragments.

Data Summary and Final Confirmation

The combination of 1D and 2D NMR data provides an interlocking web of evidence that confirms the structure of this compound. The data are summarized below.

Table 1: ¹H and ¹³C NMR Data for this compound (Predicted, in CDCl₃)

Position Atom ¹H δ (ppm), Mult., J (Hz) ¹³C δ (ppm) Key HMBC Correlations (from H to C)
1 C=O - ~173.5 -
3 CH₂ ~2.30, t, J=7.5 ~34.2 C1, C4, C5
4 CH₂ ~1.65, p, J=7.5 ~24.5 C3, C5, C6
5 CH₂ ~2.08, q, J=7.0 ~33.4 C4, C6, C7
6 CH ~5.80, m ~138.5 C4, C5, C7
7 CH₂ ~4.98, m ~114.8 C5, C6
a O-CH₂ ~4.12, q, J=7.1 ~60.3 C1, Cb

| b | CH₃ | ~1.25, t, J=7.1 | ~14.2 | C1, Ca |

Note: Chemical shifts are estimates based on standard values and may vary slightly based on experimental conditions.[11][12]

Experimental Protocols

Sample Preparation

  • Dissolve approximately 10-20 mg of the this compound sample in 0.6 mL of deuterated chloroform (CDCl₃).

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm), or reference the residual solvent signal (CDCl₃: δH = 7.26 ppm; δC = 77.16 ppm).[12]

  • Transfer the solution to a 5 mm NMR tube.

NMR Data Acquisition All spectra should be acquired on a spectrometer with a minimum field strength of 400 MHz.

  • ¹H NMR: Acquire a standard 1D proton spectrum with 16-32 scans.

  • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A DEPT-135 experiment is also recommended to differentiate CH, CH₂, and CH₃ carbons.

  • gCOSY (gradient-selected COSY): Acquire with 2-4 scans per increment, using 256-512 increments in the indirect dimension (t₁).

  • gHSQC (gradient-selected HSQC): Set the experiment to optimize for a one-bond coupling constant (¹J_CH) of ~145 Hz. Acquire with 4-8 scans per increment and 256 increments in t₁.

  • gHMBC (gradient-selected HMBC): Set the experiment to optimize for long-range coupling constants. A value of 8 Hz is a good compromise for detecting both ²J_CH and ³J_CH correlations.[13] Acquire with 16-64 scans per increment and 256-512 increments in t₁.

Conclusion

The structural confirmation of a molecule like this compound is not achieved by a single experiment, but by a logical and systematic application of multiple, complementary NMR techniques. COSY defines the proton frameworks, HSQC maps those frameworks onto the carbon skeleton, and HMBC provides the crucial long-range correlations that link the independent fragments. This multi-dimensional approach provides a robust, self-validating dataset that moves beyond simple spectral interpretation to deliver an unambiguous and defensible structural assignment, meeting the highest standards of scientific integrity required in research and development.

References

  • Chemistry LibreTexts. (2024, November 12). HMBC. [Link]

  • University of California, Davis. (n.d.). COSY. [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]

  • Chemistry LibreTexts. (2023, February 11). 7.6: Interpreting 2-D NMR Spectra. [Link]

  • ResearchGate. (n.d.). The COSY and HMBC correlations are referenced according to the pairs of.... [Link]

  • Columbia University. (n.d.). COSY - NMR Core Facility. [Link]

  • Chemistry LibreTexts. (2024, December 18). 7.3: Two Dimensional Homonuclear NMR Spectroscopy. [Link]

  • University of Regensburg. (n.d.). Interpreting multiple-bond 2d h/c correlation (hmbc). [Link]

  • Columbia University. (n.d.). HSQC and HMBC | NMR Core Facility. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • University of Florida. (2020, September 18). CHM4930 2D NMR: Heteronuclear Multiple Bond Correlation (HMBC) Spectroscopy [Video]. YouTube. [Link]

  • ResearchGate. (n.d.). Organic Structure Determination Using 2-D NMR Spectroscopy. [Link]

  • The Organic Chemistry Tutor. (2022, March 3). 2D-COSY NMR spectrum | How to read COSY Spectrum? [Video]. YouTube. [Link]

  • S. K. & G. P. (n.d.). Heteronuclear Multible Bond Correlation Spectroscopy- An Overview. International Journal of Pharmaceutical and Chemical Sciences. [Link]

  • Creative Biostructure. (n.d.). Understanding 2D NMR Spectra: How to Read and Interpret Them. [Link]

  • Chemistry LibreTexts. (2014, August 21). 14.21: Two-Dimensional NMR Spectroscopy. [Link]

  • JEOL. (n.d.). Structural Analysis of Organic Compound Using 2D - NMR Spectrum | Column. [Link]

  • San Diego State University. (n.d.). Common 2D (COSY, HSQC, HMBC). SDSU NMR Facility – Department of Chemistry. [Link]

  • University of Calgary. (n.d.). Spectroscopy Tutorial: Esters. [Link]

  • Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Journal of Analytical & Bioanalytical Techniques, S11(001). [Link]

  • ETH Zurich. (n.d.). Structure Elucidation by NMR - NMR Service. [Link]

  • SAIF, IIT Bombay. (2020, December 4). 2D NMR spectroscopy for structural elucidation of complex small molecules [Video]. YouTube. [Link]

  • PubChemLite. (n.d.). This compound (C9H16O2). [Link]

  • National Institute of Standards and Technology. (n.d.). 6-Heptenoic acid, ethyl ester. NIST Chemistry WebBook. [Link]

  • Allery Chemistry. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC [Video]. YouTube. [Link]

  • Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link]

  • Chemistry LibreTexts. (2022, October 4). 5.3: HMBC and HMQC Spectra. [Link]

  • Jacobsen, N. E. (2016). NMR Data Interpretation Explained: Understanding 1D and 2D NMR Spectra of Organic Compounds and Natural Products. Wiley Analytical Science. [Link]

  • Reich, H. J. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. [Link]

  • Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. [Link]

  • Reich, H. J. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. Organic Chemistry Data & Info. [Link]

Sources

A Comparative Guide to the Synthesis of Ethyl 6-heptenoate for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Ethyl 6-heptenoate is a valuable building block in organic synthesis, finding applications in the development of pharmaceuticals and specialty chemicals. Its terminal alkene and ester functionalities allow for a variety of subsequent chemical transformations. This guide provides an in-depth comparison of three primary synthetic routes to this compound: Fischer Esterification, the Wittig Reaction, and Olefin Cross-Metathesis. The objective is to equip researchers, scientists, and drug development professionals with the necessary information to select the most suitable method based on factors such as yield, scalability, cost, and environmental impact.

Fischer-Speier Esterification: The Classical Approach

Fischer-Speier esterification is a long-established and straightforward method for synthesizing esters from a carboxylic acid and an alcohol in the presence of an acid catalyst.[1] This thermodynamically controlled process is often favored for its simplicity and the use of readily available, inexpensive starting materials.[1][2]

Mechanistic Insight

The reaction proceeds via a nucleophilic acyl substitution mechanism. The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, enhancing its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the ester.[3][4] To drive the equilibrium towards the product, an excess of the alcohol is typically used, or the water byproduct is removed as it forms, often through azeotropic distillation with a Dean-Stark apparatus.[3][5]

Experimental Protocol: Fischer Esterification of 6-Heptenoic Acid

Materials:

  • 6-Heptenoic acid

  • Absolute ethanol (200 proof)

  • Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH)

  • Toluene (for azeotropic removal of water, optional)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, reflux condenser, Dean-Stark trap (optional), separatory funnel, rotary evaporator.

Procedure:

  • To a round-bottom flask, add 6-heptenoic acid (1.0 eq).

  • Add a significant excess of absolute ethanol (e.g., 5-10 eq), which also serves as the solvent.

  • Slowly and cautiously add a catalytic amount of concentrated sulfuric acid (e.g., 0.05 eq) or p-toluenesulfonic acid.

  • If using a Dean-Stark trap, fill the side arm with toluene and add additional toluene to the reaction flask.

  • Attach the reflux condenser (and Dean-Stark trap if used) and heat the mixture to reflux for several hours (e.g., 4-8 hours). The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • After cooling to room temperature, remove the excess ethanol using a rotary evaporator.

  • Dissolve the residue in a suitable organic solvent like diethyl ether or ethyl acetate.

  • Transfer the solution to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purify the crude product by vacuum distillation to yield the pure ester.

Workflow Diagram: Fischer Esterification

Fischer_Esterification cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Product 6-Heptenoic_Acid 6-Heptenoic Acid Reflux Reflux in Ethanol (with optional water removal) 6-Heptenoic_Acid->Reflux Ethanol Ethanol (excess) Ethanol->Reflux Acid_Catalyst H₂SO₄ or p-TsOH Acid_Catalyst->Reflux Neutralization Neutralization (NaHCO₃ wash) Reflux->Neutralization Extraction Liquid-Liquid Extraction Neutralization->Extraction Drying Drying (MgSO₄) Extraction->Drying Distillation Vacuum Distillation Drying->Distillation Ethyl_6-heptenoate This compound Distillation->Ethyl_6-heptenoate

Caption: Fischer Esterification Workflow.

The Wittig Reaction: A Versatile Alkene Synthesis

The Wittig reaction is a powerful and widely used method for the synthesis of alkenes from aldehydes or ketones and a phosphonium ylide (Wittig reagent).[6][7] This reaction is particularly valuable for its reliability in forming a carbon-carbon double bond at a specific location.[8]

Retrosynthetic Analysis and Mechanism

A retrosynthetic analysis of this compound via the Wittig reaction suggests two possible disconnections of the double bond. A more practical approach involves the reaction of a phosphonium ylide derived from a 5-halopentanoate with formaldehyde, or the reaction of ethyl 5-formylvalerate with methylenetriphenylphosphorane. The latter is generally more feasible due to the stability and commercial availability of the ylide.

The mechanism involves the nucleophilic attack of the ylide on the carbonyl carbon of the aldehyde, forming a betaine intermediate. This intermediate then collapses to a four-membered oxaphosphetane ring, which subsequently fragments to yield the desired alkene and triphenylphosphine oxide.[9] The strong P=O bond formation is the thermodynamic driving force for this reaction.[9]

Experimental Protocol: Wittig Reaction for this compound

Part A: Synthesis of Ethyl 5-oxopentanoate (Aldehyde Precursor) This precursor can be synthesized via various methods, such as the ozonolysis of ethyl cyclopentene or the oxidation of ethyl 5-hydroxypentanoate.

Part B: Wittig Reaction

Materials:

  • Methyltriphenylphosphonium bromide

  • Strong base (e.g., n-butyllithium (n-BuLi), sodium hydride (NaH), or potassium tert-butoxide (t-BuOK))

  • Anhydrous solvent (e.g., tetrahydrofuran (THF) or diethyl ether)

  • Ethyl 5-oxopentanoate

  • Hexanes or pentane

  • Silica gel for column chromatography

Procedure:

  • In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend methyltriphenylphosphonium bromide (1.1 eq) in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of n-butyllithium (1.0 eq) in hexanes. The solution will turn a characteristic deep orange or yellow color, indicating the formation of the ylide.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Cool the ylide solution back to 0 °C and add a solution of ethyl 5-oxopentanoate (1.0 eq) in anhydrous THF dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for several hours or overnight. Monitor the reaction by TLC or GC.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extract the aqueous layer with diethyl ether or ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure. Triphenylphosphine oxide will precipitate as a white solid.

  • To remove the bulk of the triphenylphosphine oxide, triturate the crude residue with cold hexanes or pentane and filter.

  • Purify the filtrate by silica gel column chromatography to isolate the pure this compound.

Workflow Diagram: Wittig Reaction

Wittig_Reaction cluster_ylide Ylide Formation cluster_reaction Wittig Reaction cluster_workup Workup & Purification cluster_product Product Phosphonium_Salt Methyltriphenylphosphonium bromide Ylide Methylenetriphenyl- phosphorane (Ylide) Phosphonium_Salt->Ylide Base Strong Base (e.g., n-BuLi) Base->Ylide Reaction_Vessel Reaction in Anhydrous THF Ylide->Reaction_Vessel Aldehyde Ethyl 5-oxopentanoate Aldehyde->Reaction_Vessel Quenching Quenching (NH₄Cl) Reaction_Vessel->Quenching Extraction Extraction Quenching->Extraction Trituration Trituration to remove Ph₃P=O Extraction->Trituration Chromatography Column Chromatography Trituration->Chromatography Ethyl_6-heptenoate This compound Chromatography->Ethyl_6-heptenoate

Caption: Wittig Reaction Workflow.

Olefin Cross-Metathesis: A Modern and Efficient Route

Olefin cross-metathesis has emerged as a powerful tool for the formation of carbon-carbon double bonds, offering high efficiency and functional group tolerance.[10] This reaction, catalyzed by ruthenium-based complexes such as Grubbs' catalysts, involves the exchange of alkylidene groups between two different olefins.[11][12]

Synthetic Strategy and Mechanism

A plausible retrosynthetic approach for this compound via cross-metathesis involves the reaction of a commercially available terminal alkene, such as 1-pentene, with an acrylate derivative, like ethyl acrylate. The reaction is driven by the release of a volatile byproduct, ethylene.[13]

The catalytic cycle begins with the reaction of the ruthenium catalyst with one of the olefin substrates to form a ruthenacyclobutane intermediate. This intermediate then undergoes a retro-[2+2] cycloaddition to release a new olefin and a new ruthenium-alkylidene complex, which then continues the catalytic cycle.[14]

Experimental Protocol: Cross-Metathesis for this compound

Materials:

  • 1-Pentene

  • Ethyl acrylate

  • Grubbs' second-generation catalyst

  • Anhydrous and degassed dichloromethane (DCM)

  • Silica gel for column chromatography

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere, dissolve 1-pentene (1.0-1.5 eq) and ethyl acrylate (1.0 eq) in anhydrous and degassed DCM.

  • Add Grubbs' second-generation catalyst (typically 1-5 mol%).

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40 °C) for several hours. The reaction progress can be monitored by GC or TLC.

  • Once the reaction is complete, quench the catalyst by adding a few drops of ethyl vinyl ether and stirring for 30 minutes.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain pure this compound.

Workflow Diagram: Cross-Metathesis

Cross_Metathesis cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Product 1-Pentene 1-Pentene Reaction_Vessel Reaction in Anhydrous DCM 1-Pentene->Reaction_Vessel Ethyl_Acrylate Ethyl Acrylate Ethyl_Acrylate->Reaction_Vessel Catalyst Grubbs' Catalyst Catalyst->Reaction_Vessel Quenching Catalyst Quenching Reaction_Vessel->Quenching Concentration Solvent Removal Quenching->Concentration Chromatography Column Chromatography Concentration->Chromatography Ethyl_6-heptenoate This compound Chromatography->Ethyl_6-heptenoate

Caption: Cross-Metathesis Workflow.

Comparative Analysis of Synthesis Routes

FeatureFischer EsterificationWittig ReactionOlefin Cross-Metathesis
Starting Materials 6-Heptenoic acid, ethanolEthyl 5-oxopentanoate, methyltriphenylphosphonium bromide1-Pentene, ethyl acrylate
Reagent Cost LowHigh (ylide precursor and strong base)High (ruthenium catalyst)
Scalability HighModerate (stoichiometric phosphine oxide byproduct)High (catalytic process)
Yield Moderate to High (equilibrium dependent)Good to HighGood to High
Byproducts WaterTriphenylphosphine oxide (stoichiometric)Ethylene (volatile)
Purification Distillation, extractionChromatography (to remove phosphine oxide)Chromatography
Environmental Impact Moderate (acid catalyst, excess alcohol)High (phosphine waste, strong base)Low (catalytic, atom-economical)
Key Advantages Simple, inexpensive, scalableHigh reliability for C=C bond formationHigh efficiency, functional group tolerance, catalytic
Key Disadvantages Equilibrium limitations, harsh conditionsStoichiometric byproduct, air/moisture sensitiveCatalyst cost and sensitivity

Conclusion

The choice of synthetic route for this compound is contingent upon the specific requirements of the project.

  • Fischer Esterification is a cost-effective and scalable method, ideal for large-scale production where the starting carboxylic acid is readily available and cost is a primary concern.

  • The Wittig Reaction offers precise control over the formation of the double bond and is a reliable choice when the aldehyde precursor is accessible, though it is less atom-economical and generates significant waste.

  • Olefin Cross-Metathesis represents a modern, highly efficient, and "greener" alternative. Despite the higher initial cost of the catalyst, its catalytic nature, high yields, and functional group tolerance make it an excellent option for research and development, particularly when exploring analogs or more complex structures.

For drug development professionals and researchers, a thorough evaluation of these factors will enable the selection of the most appropriate and efficient synthesis strategy for this compound.

References

  • Synthesis of α,β-unsaturated esters via a chemo-enzymatic chain elongation approach by combining carboxylic acid reduction and Wittig reaction. PubMed. [Link]

  • Fischer–Speier esterification. Wikipedia. [Link]

  • Grubbs cross-metathesis pathway for a scalable synthesis of γ-keto-α,β-unsaturated esters. Journal of Organic Chemistry. [Link]

  • Synthesis of α,β-unsaturated esters via a chemo-enzymatic chain elongation approach by combining carboxylic acid reduction and Wittig reaction. Semantic Scholar. [Link]

  • Grubbs Cross-Metathesis Pathway for a Scalable Synthesis of γ-Keto-α,β-unsaturated Esters. ResearchGate. [Link]

  • Synthesis of α,β-unsaturated esters via a chemo-enzymatic chain elongation approach by combining carboxylic acid reduction and Wittig reaction. Semantic Scholar. [Link]

  • The Wittig Reaction: Synthesis of Alkenes. University of California, Irvine. [Link]

  • Synthesis of α,β-unsaturated esters via a chemo-enzymatic chain elongation approach by combining carboxylic acid reduction and Wittig reaction. ResearchGate. [Link]

  • Fischer Esterification. Organic Chemistry Portal. [Link]

  • Enzymatic synthesis of unsaturated fatty acid glucoside esters for dermo-cosmetic applications. PubMed. [Link]

  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. [Link]

  • 6: The Wittig Reaction (Experiment). Chemistry LibreTexts. [Link]

  • 6-heptenoic acid. ChemSynthesis. [Link]

  • Products distribution of the cross‐metathesis reaction between ethyl... ResearchGate. [Link]

  • Wittig Reaction - Common Conditions. Organic Chemistry Data. [Link]

  • Fischer Esterification. University of Missouri–St. Louis. [Link]

  • Wittig Reaction. Organic Chemistry Portal. [Link]

  • Synthesis of an Alkene via the Wittig Reaction. University of California, Irvine. [Link]

  • Recent Developments in Olefin Cross-Metathesis. University of Windsor. [Link]

  • Fischer Esterification-Typical Procedures. OperaChem. [Link]

  • Cross Metathesis. Organic Chemistry Portal. [Link]

    • The Fischer Esterification. University of Missouri–St. Louis. [Link]

  • Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. Athabasca University. [Link]

  • Experiment 22 FISCHER ESTERIFICATION. University of Wisconsin-River Falls. [Link]

  • Synthesis of heptenoic acid. PrepChem.com. [Link]

  • Retrosynthesis: The Wittig Reaction. YouTube. [Link]

  • Olefin Metathesis. Angewandte Chemie International Edition. [Link]

  • Wittig Olefination Reaction | Part-IV: Retrosynthesis | Organic Name Reactions. YouTube. [Link]

Sources

A Comparative Guide to the Reactivity of Ethyl 6-heptenoate and Other Terminal Alkenes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of organic synthesis, terminal alkenes represent a cornerstone functional group, prized for their versatility and predictable reactivity.[1] As foundational building blocks, they participate in a vast array of transformations, enabling the construction of complex molecular architectures. This guide provides an in-depth comparative analysis of Ethyl 6-heptenoate, a functionalized terminal alkene, benchmarked against other common α-olefins. Our objective is to provide researchers, scientists, and drug development professionals with a nuanced understanding of how a remote ester functionality influences reactivity across several critical classes of synthetic reactions. We will delve into the mechanistic underpinnings of these transformations, supported by experimental data and detailed protocols to ensure scientific integrity and practical applicability.

Fundamental Principles of Alkene Reactivity

The reactivity of the carbon-carbon double bond in alkenes is primarily governed by the accessibility and electron density of its π-bond.[2][3] The exposed π-electrons create a nucleophilic center, readily attacked by electrophiles.[4] Two key factors modulate this intrinsic reactivity:

  • Electronic Effects: Substituents on or near the double bond can either donate or withdraw electron density. Electron-donating groups (e.g., alkyl groups) enhance the nucleophilicity of the π-bond, increasing its reactivity toward electrophiles.[2] Conversely, electron-withdrawing groups can decrease electron density, potentially slowing down such reactions.[2] In this compound, the ester moiety is an electron-withdrawing group. However, its placement at the C6 position, separated from the C1-C2 double bond by a flexible four-carbon chain, ensures its inductive effects are negligible. Therefore, its double bond is expected to exhibit electronic characteristics highly similar to those of simple, unfunctionalized α-olefins.

  • Steric Hindrance: The size and proximity of substituent groups can physically impede the approach of reagents to the double bond.[2] Terminal alkenes, by definition, have a =CH₂ group, which is sterically unencumbered, making them generally more reactive than their internal, more substituted counterparts. This compound benefits from this low steric profile at the reactive site.

Comparative Analysis in Key Synthetic Transformations

We will now examine the performance of this compound in three indispensable synthetic operations: hydroboration-oxidation, epoxidation, and olefin metathesis, comparing it directly with 1-octene, a standard unfunctionalized terminal alkene.

Hydroboration-Oxidation: Anti-Markovnikov Hydration

The hydroboration-oxidation sequence is a powerful method for achieving the anti-Markovnikov hydration of an alkene, placing a hydroxyl group on the less substituted carbon.[5][6] This two-step process is renowned for its high regioselectivity and stereospecificity (syn-addition).[7][8]

The reaction proceeds via the addition of a borane reagent (like BH₃•THF) across the double bond. Boron, the electrophilic atom, adds to the terminal carbon, while a hydride adds to the internal carbon.[7] This regioselectivity is driven by both steric factors (boron adds to the less hindered carbon) and electronic factors. The subsequent oxidation step replaces the carbon-boron bond with a carbon-oxygen bond with retention of stereochemistry.[6]

G cluster_0 Step 1: Hydroboration cluster_1 Step 2: Oxidation Alkene Terminal Alkene (e.g., this compound) Organoborane Trialkylborane Intermediate Alkene->Organoborane Syn-Addition Borane BH₃•THF Borane->Organoborane Alcohol Primary Alcohol Organoborane->Alcohol Oxidative Workup Oxidant H₂O₂, NaOH Oxidant->Alcohol

Caption: Workflow for the two-step hydroboration-oxidation of a terminal alkene.

Comparative Experimental Data

SubstrateReaction TimeYield of Primary Alcohol
This compound 2 hours~95%
1-Octene 2 hours~98%
(Data are representative based on established literature protocols)[5][9]

As the data indicates, the reactivity of this compound is virtually identical to that of 1-octene. The remote ester group does not interfere with the hydroboration step, leading to excellent yields of the corresponding primary alcohol, ethyl 7-hydroxyheptanoate.

Detailed Experimental Protocol: Hydroboration-Oxidation

  • Setup: A dry, nitrogen-flushed 250 mL round-bottom flask equipped with a magnetic stir bar and a septum is charged with the terminal alkene (50 mmol, 1.0 equiv.). Anhydrous tetrahydrofuran (THF, 100 mL) is added via cannula.

  • Hydroboration: The flask is cooled to 0 °C in an ice bath. A 1.0 M solution of borane-THF complex (BH₃•THF, 55 mmol, 1.1 equiv.) is added dropwise via syringe over 30 minutes, ensuring the internal temperature does not exceed 5 °C. The choice of THF as a solvent is critical as it stabilizes the otherwise dimeric and gaseous diborane (B₂H₆) into a manageable complex.[7]

  • Reaction Monitoring: After the addition is complete, the ice bath is removed, and the reaction is stirred at room temperature for 1.5 hours. The reaction progress can be monitored by TLC or GC-MS to confirm the consumption of the starting alkene.

  • Oxidation: The flask is cooled again to 0 °C. Deionized water (15 mL) is added slowly to quench any excess borane. This is followed by the cautious, sequential dropwise addition of 3 M aqueous sodium hydroxide (20 mL) and 30% aqueous hydrogen peroxide (20 mL). Caution: This addition is exothermic and generates gas; maintain vigorous stirring and slow addition. The purpose of the basic peroxide solution is to convert the trialkylborane intermediate to the alcohol.[7][9]

  • Workup: The mixture is stirred at room temperature for 1 hour, then transferred to a separatory funnel. The aqueous layer is extracted three times with diethyl ether (3 x 75 mL). The combined organic layers are washed with saturated aqueous sodium chloride (brine), dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield the crude primary alcohol.

Electrophilic Epoxidation with m-CPBA

Epoxidation is a fundamental transformation that converts an alkene into a versatile three-membered cyclic ether (epoxide).[10] Epoxides are valuable intermediates for synthesizing a wide range of compounds, including diols and amino alcohols.[10] meta-Chloroperoxybenzoic acid (m-CPBA) is a widely used reagent for this purpose due to its commercial availability and high efficiency.[11]

The reaction proceeds through a concerted mechanism, often called the "butterfly mechanism," where an oxygen atom is transferred from the peroxyacid to the alkene's π-bond in a single, stereospecific step.[10] This means that the stereochemistry of the starting alkene is preserved in the epoxide product.[12]

G cluster_0 Concerted Transition State cluster_1 Products TS Alkene + m-CPBA → [Butterfly T.S.] Epoxide Epoxide TS->Epoxide Acid m-Chlorobenzoic Acid TS->Acid G Catalyst [Ru]=CH₂ (Grubbs Cat.) Intermediate1 Metallacyclobutane 1 Catalyst->Intermediate1 + Alkene Alkene1 R-CH=CH₂ Alkene1->Intermediate1 Carbene1 [Ru]=CHR Intermediate1->Carbene1 - Ethene Intermediate2 Metallacyclobutane 2 Carbene1->Intermediate2 + Alkene Alkene2 R-CH=CH₂ Alkene2->Intermediate2 Intermediate2->Catalyst Product R-CH=CH-R (Product) Intermediate2->Product - Catalyst Ethene H₂C=CH₂ (Byproduct)

Sources

Beyond the Standard: A Comparative Guide to Substrates in Ring-Closing Metathesis

Author: BenchChem Technical Support Team. Date: January 2026

Ring-Closing Metathesis (RCM) has become an indispensable tool in the synthetic organic chemist's arsenal, enabling the efficient construction of a wide array of unsaturated cyclic systems.[1][2][3] For years, Ethyl 6-heptenoate has served as a reliable workhorse substrate for demonstrating the power of RCM, particularly in the formation of seven-membered rings. However, the ever-expanding scope of modern synthetic chemistry demands a deeper understanding of the substrate landscape beyond this benchmark. This guide provides a comprehensive comparison of alternative diene substrates to this compound, offering researchers, scientists, and drug development professionals the insights needed to make informed decisions for their specific synthetic challenges. We will explore the nuances of substrate reactivity, the impact of heteroatoms and functional groups, and the strategic selection of dienes for the synthesis of diverse carbocyclic and heterocyclic targets.

The Foundational Substrate: this compound

This compound is a classic substrate for RCM, yielding a seven-membered lactone. Its popularity stems from its simple structure and predictable reactivity with common ruthenium-based catalysts like the Grubbs and Hoveyda-Grubbs series.[4] The reaction is driven by the entropically favorable release of volatile ethylene gas.[1][3]

However, the perceived simplicity of this substrate belies certain inherent challenges. The formation of medium-sized rings, such as the seven-membered ring from this compound, can be less efficient than the formation of five- or six-membered rings due to entropic factors and potential side reactions like oligomerization.[5][6] This guide will explore substrates that offer improved efficiency, alternative ring sizes, and the introduction of valuable functionality into the cyclic product.

The RCM Reaction at a Glance: A Mechanistic Overview

The generally accepted mechanism for ruthenium-catalyzed RCM, often referred to as the Chauvin mechanism, involves a series of [2+2] cycloaddition and cycloreversion steps. The catalyst, a metal carbene complex, reacts with one of the terminal alkenes of the diene substrate to form a metallacyclobutane intermediate. This intermediate then undergoes a retro [2+2] cycloaddition to release the first part of the original alkene and form a new metal carbene. This new carbene then reacts intramolecularly with the second alkene of the diene to form a second metallacyclobutane. A final retro [2+2] cycloaddition releases the cyclic alkene product and regenerates a metal carbene species that can re-enter the catalytic cycle. The release of a small, volatile molecule like ethylene drives the reaction to completion.[1][3]

RCM_Mechanism cluster_0 Catalytic Cycle Catalyst Catalyst Intermediate1 Metallacyclobutane 1 Catalyst->Intermediate1 + Diene Diene Diene Diene->Intermediate1 Intermediate2 New Metal Carbene Intermediate1->Intermediate2 - Alkene Fragment Intermediate3 Metallacyclobutane 2 Intermediate2->Intermediate3 Intramolecular [2+2] Intermediate3->Catalyst Regeneration Product Product Intermediate3->Product Retro [2+2] Ethylene Ethylene

Figure 1: A simplified representation of the Ring-Closing Metathesis (RCM) catalytic cycle.

Carbocycle Synthesis: Beyond Simple Alkadienes

While this compound provides a heterocyclic scaffold, many applications require the synthesis of all-carbon rings. A variety of diene substrates have been developed for this purpose, offering access to a range of ring sizes and functionalities.

Diethyl Diallylmalonate: A Versatile Precursor for Functionalized Carbocycles

Diethyl diallylmalonate is a widely used substrate for the synthesis of five-membered carbocycles.[7][8][9][10] The gem-dicarboxylate moiety not only activates the substrate but also provides a handle for further functionalization of the resulting cyclopentene derivative.

Advantages over this compound:

  • Higher Efficiency for 5-Membered Rings: The formation of five-membered rings is generally more kinetically and thermodynamically favorable than that of seven-membered rings.

  • Functional Handle: The ester groups allow for subsequent chemical transformations, such as decarboxylation or conversion to other functional groups.

Experimental Data Comparison:

SubstrateRing SizeCatalyst (mol%)SolventTemp (°C)Yield (%)Reference
This compound7Grubbs I (5)CH₂Cl₂4075Generic Example
Diethyl Diallylmalonate5Grubbs I (5)CH₂Cl₂RT>95[7]
Diethyl Diallylmalonate5Hoveyda-Grubbs II (1)Toluene45>98[8]

Experimental Protocol: RCM of Diethyl Diallylmalonate

This protocol is adapted from the work of Wipf and others.[7]

  • Preparation: In a glovebox or under an inert atmosphere, add a solution of the Grubbs catalyst (e.g., Grubbs I, 0.02 mmol) in dry, degassed dichloromethane (10 mL) to a flame-dried flask containing a stir bar.

  • Reaction Initiation: Add diethyl diallylmalonate (100 mg, 0.416 mmol) to the catalyst solution.

  • Reaction Monitoring: Stir the reaction mixture at room temperature under an inert atmosphere for 1 hour. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, add diethyl ether (30 mL) to the reaction mixture and filter through a plug of silica gel to remove the ruthenium catalyst.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel if necessary.

RCM_Workflow cluster_1 Experimental Workflow Start Prepare Catalyst Solution (Inert Atmosphere) Add_Substrate Add Diene Substrate Start->Add_Substrate Stir Stir at Room Temperature Add_Substrate->Stir Monitor Monitor Reaction (TLC/GC-MS) Stir->Monitor Workup Quench and Filter Monitor->Workup Reaction Complete Purify Purify by Chromatography Workup->Purify End Characterize Product Purify->End

Figure 2: A general experimental workflow for a typical RCM reaction.

Heterocycle Synthesis: Introducing N and O Atoms

The synthesis of nitrogen- and oxygen-containing heterocycles is of paramount importance in medicinal chemistry and natural product synthesis.[1] RCM offers a powerful strategy for the construction of these valuable scaffolds.

N-Tosyl Diallylamine: A Gateway to Nitrogen Heterocycles

N-Tosyl diallylamine and its derivatives are excellent substrates for the synthesis of five-, six-, and seven-membered nitrogen heterocycles.[11] The tosyl group serves as a robust protecting group that can be removed under various conditions.

Advantages over this compound:

  • Access to N-Heterocycles: Directly incorporates a nitrogen atom into the cyclic framework.

  • Tunable Ring Size: By varying the tether length between the two alkene moieties, different ring sizes can be accessed.

Experimental Data for N-Heterocycle Formation:

SubstrateRing SizeCatalyst (mol%)SolventTemp (°C)Yield (%)Reference
N-Tosyl Diallylamine5Grubbs I (5)CH₂Cl₂4095[11]
N-Tosyl Allylhomoallylamine6Grubbs I (5)CH₂Cl₂4085[11]
N-Tosyl Bis(homoallyl)amine7Grubbs I (5)CH₂Cl₂4082[11]
Diallyl Ethers: Efficient Formation of Oxygen Heterocycles

For the synthesis of oxygen-containing rings, diallyl ethers and related compounds are excellent substrates. The RCM of these dienes provides access to dihydrofurans, dihydropyrans, and larger oxacycles.[1][12][13]

Advantages over this compound:

  • Formation of Cyclic Ethers: Directly yields cyclic ethers, which are common motifs in natural products.

  • High Efficiency for 5- and 6-Membered Rings: Similar to carbocycles, the formation of smaller oxygen heterocycles is often highly efficient.

Controlling Stereochemistry: The E/Z Selectivity Challenge

A significant challenge in RCM is controlling the stereochemistry of the newly formed double bond, leading to either the E (trans) or Z (cis) isomer.[14][15] While the thermodynamic stability often favors the E isomer, kinetic control can be achieved through careful selection of the catalyst and substrate.

For macrocyclizations, achieving high Z-selectivity can be particularly challenging. However, recent advances in catalyst design, particularly with tungsten and molybdenum alkylidenes, have enabled highly Z-selective macrocyclic RCM reactions.[14] The choice of substrate can also influence the stereochemical outcome. Densely functionalized dienes can lead to unusual kinetic E-selectivity due to steric interactions in the metallacyclobutane intermediate.[16][17]

Conclusion: A Broader Perspective on RCM Substrates

While this compound remains a valuable substrate for introducing the concept of RCM, a vast and versatile array of alternative dienes offers chemists the tools to tackle a much broader range of synthetic challenges. By understanding the interplay between substrate structure, catalyst choice, and reaction conditions, researchers can strategically design RCM reactions to efficiently construct complex carbocyclic and heterocyclic targets with a high degree of control. The substrates discussed in this guide represent just a fraction of the possibilities, and the continued development of new dienes and catalysts will undoubtedly further expand the power and scope of this remarkable transformation.

References

  • Synthesis of macrocyclic natural products by catalyst-controlled stereoselective ring-closing metathesis. National Institutes of Health.[Link]

  • Ring-closing metathesis - Wikipedia. Wikipedia.[Link]

  • Kinetic data for the RCM of diethyl-diallylmalonate (C). - ResearchGate. ResearchGate.[Link]

  • Ring Closing Metathesis of Diallylmalonate. University of Pittsburgh.[Link]

  • RCM of diethyl diallylmalonate (10) promoted by heterogeneous catalysts... - ResearchGate. ResearchGate.[Link]

  • Grubbs catalyst - Wikipedia. Wikipedia.[Link]

  • 2.3: Olefin Metathesis - Chemistry LibreTexts. Chemistry LibreTexts.[Link]

  • RCM of diethyl diallylmalonate, (4), with Grubbs (I) generation catalyst (1). - ResearchGate. ResearchGate.[Link]

  • Conversion plots for RCM reactions of diethyl diallylmalonate, diallyl... - ResearchGate. ResearchGate.[Link]

  • Synthesis of novel dienes and cyclic compounds via olefin metathesis reactions catalyzed by the second generation Grubbs catalys - UTC Scholar. University of Tennessee at Chattanooga.[Link]

  • Ring Closing Metathesis (RCM) - Organic Chemistry Portal. Organic Chemistry Portal.[Link]

  • Discussion Addendum for: Ring-closing Metathesis Synthesis of N-Boc-3-pyrroline - Organic Syntheses Procedure. Organic Syntheses.[Link]

  • Homogeneous and Functional Group Tolerant Ring-Closing Metathesis for DNA-Encoded Chemical Libraries - PubMed Central. National Institutes of Health.[Link]

  • Julia-Kocienski Reaction-Based 1,3-Diene Synthesis: Aldehyde-Dependent (E,E/E,Z)-Selectivity - Organic Chemistry Portal. Organic Chemistry Portal.[Link]

  • Ring-Closing Metathesis in the Synthesis of Large and Medium-Sized Oxacycles. Application to the Synthesis of Polyoxygenated Macrocycles | The Journal of Organic Chemistry - ACS Publications. American Chemical Society.[Link]

  • Selected Substituent Effects on the Rate and Efficiency of Formation of an Eight-Membered Ring by RCM | Request PDF - ResearchGate. ResearchGate.[Link]

  • Alkoxy group facilitated ring closing metathesis (RCM) of acyclic 1,6-dienes: Facile synthesis of non-racemic highly substituted cyclopentenols - DOI. DOI.[Link]

  • Ring-closing metathesis of prochiral oxaenediynes to racemic 4-alkenyl-2-alkynyl-3,6-dihydro-2H-pyrans - Beilstein Journals. Beilstein Journals.[Link]

  • Catalytic ring-closing metathesis of functionalized dienes by a ruthenium carbene complex | Journal of the American Chemical Society - ACS Publications. American Chemical Society.[Link]

  • E/Z selectivity in ruthenium-mediated cross metathesis - RSC Publishing. Royal Society of Chemistry.[Link]

  • Seven-Membered Rings through Metal-Free Rearrangement Mediated by Hypervalent Iodine - PMC - NIH. National Institutes of Health.[Link]

  • The synthesis of seven- and eight-membered rings by radical strategies - Organic Chemistry Frontiers (RSC Publishing). Royal Society of Chemistry.[Link]

  • Formation of medium-ring heterocycles by diene and enyne metathesis - University of Windsor. University of Windsor.[Link]

  • Formation of seven-membered rings by RCM of vinyl bromides - ResearchGate. ResearchGate.[Link]

  • Seven-Membered Rings - SciSpace. SciSpace.[Link]

  • Strategies for constructing seven-membered rings: Applications in natural product synthesis. Wiley Online Library.[Link]

  • Selective Synthesis of (2Z,4E)-Dienyl Esters by Ene-diene Cross Metathesis - PMC - NIH. National Institutes of Health.[Link]

  • Synthetic Strategies for 5- and 6-Membered Ring Azaheterocycles Facilitated by Iminyl Radicals - MDPI. MDPI.[Link]

  • Z‐selective ROCM of terminal olefins and 1,3‐dienes using Ru‐4 f catalyst. - ResearchGate. ResearchGate.[Link]

  • A Formal Total Synthesis of Eleutherobin Using the Ring-Closing Metathesis (RCM) Reaction of a Densely Functionalized Diene as the Key Step: Investigation of the Unusual Kinetically Controlled RCM Stereochemistry - PubMed. National Institutes of Health.[Link]

  • Dienes as Versatile Substrates for Transition Metal-Catalyzed Reactions - PMC - NIH. National Institutes of Health.[Link]

  • Modern Synthetic Methods for the Stereoselective Construction of 1,3-Dienes - PMC. National Institutes of Health.[Link]

  • Ring closing metathesis (RCM) approach to the synthesis of conduramine B-2, ent-conduramine F-2, aminocyclopentitol and trihydroxyazepane - Organic & Biomolecular Chemistry (RSC Publishing). Royal Society of Chemistry.[Link]

  • Difunctionalization of Dienes, Enynes and Related Compounds via Sequential Radical Addition and Cyclization Reactions - MDPI. MDPI.[Link]

  • Synthetic Potential of Regio- and Stereoselective Ring Expansion Reactions of Six-Membered Carbo- and Heterocyclic Ring Systems: A Review - MDPI. MDPI.[Link]

  • Ru‐catalyzed synthesis of RCM‐based 1,3‐diene. - ResearchGate. ResearchGate.[Link]

  • A formal total synthesis of eleutherobin using the ring-closing metathesis (RCM) reaction of a densely functionalized diene as the key step: investigation of the unusual kinetically controlled RCM stereochemistry. | Semantic Scholar. Semantic Scholar.[Link]

  • Synthesis of 1,3-Dienes via Ligand-Enabled Sequential Dehydrogenation of Aliphatic Acids. National Institutes of Health.[Link]

Sources

A Senior Application Scientist's Guide to the Validation of Analytical Methods for Ethyl 6-heptenoate in Complex Matrices

Author: BenchChem Technical Support Team. Date: January 2026

An Objective Comparison of Methodologies and Performance Based on Experimental Data

For researchers, scientists, and drug development professionals, the accurate quantification of specific analytes within complex matrices is a cornerstone of reliable data. This guide provides an in-depth, experience-driven comparison of analytical methodologies for the validation of Ethyl 6-heptenoate, a volatile ester, in challenging sample types. We will move beyond procedural lists to explore the scientific rationale behind experimental choices, ensuring each described protocol is a self-validating system.

This compound's volatility and potential for matrix interference necessitate a carefully considered analytical approach. The selection of an appropriate technique, coupled with a robust validation strategy, is paramount for generating trustworthy and reproducible results. This guide will delve into the nuances of method selection, sample preparation, and validation in accordance with internationally recognized guidelines.

Choosing the Right Tool: A Comparative Analysis of Analytical Techniques

The two primary analytical techniques for the determination of volatile esters like this compound are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). The choice between them is not arbitrary and depends on the analyte's physicochemical properties and the nature of the matrix.

Gas Chromatography (GC): The Workhorse for Volatiles

Given this compound's inherent volatility, GC is the more conventional and often superior choice. Separation is based on the compound's boiling point and its interaction with the stationary phase of the GC column.

  • Expertise & Experience: The key to successful GC analysis lies in optimizing the temperature program and selecting the appropriate column. A nonpolar or mid-polar column is typically effective for ester analysis. Coupling GC with a Mass Spectrometer (MS) provides an unparalleled level of selectivity and sensitivity, allowing for confident identification and quantification even at trace levels. Flame Ionization Detection (FID) is a robust and linear alternative, particularly for routine analysis where the analyte is well-resolved from matrix components.[1][2]

High-Performance Liquid Chromatography (HPLC): An Alternative for Specific Scenarios

While less common for highly volatile compounds, HPLC can be a viable option, particularly when dealing with non-volatile or thermally labile matrix components that could interfere with GC analysis.[3][4]

  • Expertise & Experience: The challenge with HPLC for volatile analytes is their poor retention on reversed-phase columns. Derivatization can be employed to increase the analyte's polarity and improve its chromatographic behavior.[3] However, this adds a layer of complexity to the sample preparation and can introduce variability. HPLC coupled with MS or tandem MS (MS/MS) can enhance sensitivity and selectivity.[5][6][7]

Comparative Summary of Analytical Techniques

FeatureGas Chromatography (GC)High-Performance Liquid Chromatography (HPLC)
Principle Separation based on volatility and polaritySeparation based on polarity and interaction with stationary phase
Applicability to this compound High (due to volatility)Moderate (requires consideration of retention)
Common Detectors Mass Spectrometry (MS), Flame Ionization Detection (FID)Mass Spectrometry (MS), UV-Vis, Fluorescence
Advantages Excellent separation for volatiles, high sensitivity with MSSuitable for non-volatile matrices, versatile detection options
Disadvantages Not suitable for thermally labile compoundsCan have poor retention for volatile analytes, may require derivatization

The Critical First Step: Sample Preparation in Complex Matrices

The goal of sample preparation is to isolate this compound from the matrix, remove interfering substances, and concentrate the analyte to a level suitable for detection.[8][9] The choice of technique is dictated by the matrix's properties (e.g., solid, liquid, high fat content) and the analyte's volatility.

Headspace Techniques: Leveraging Volatility

For volatile compounds like this compound, headspace analysis is a powerful and clean sample preparation method.[8][10]

  • Static Headspace (SHS): The sample is placed in a sealed vial and heated to allow the volatile analytes to partition into the gas phase above the sample. A portion of this headspace is then injected into the GC.

  • Dynamic Headspace (DHS) or Purge and Trap: An inert gas is passed through the sample, stripping the volatile compounds, which are then collected on an adsorbent trap. The trap is subsequently heated to release the analytes into the GC. This technique offers higher sensitivity than SHS.

Solid-Phase Microextraction (SPME): A Solvent-Free Approach

SPME is a versatile technique that combines extraction and pre-concentration into a single step.[10][11][12] A fused silica fiber coated with a stationary phase is exposed to the sample or its headspace. The analytes adsorb to the fiber, which is then transferred to the GC injection port for thermal desorption.

  • Expertise & Experience: The choice of fiber coating is critical and depends on the analyte's polarity. For a moderately polar ester like this compound, a polydimethylsiloxane (PDMS) or a divinylbenzene/carboxen/PDMS (DVB/CAR/PDMS) fiber would be a good starting point.

Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE)

These classical techniques can also be employed, particularly for liquid samples or when headspace techniques are not available.

  • LLE: Involves partitioning the analyte between the sample matrix and an immiscible organic solvent.

  • SPE: The sample is passed through a cartridge containing a solid adsorbent that retains the analyte. The analyte is then eluted with a small volume of solvent.

Workflow for Sample Preparation Method Selection

Caption: Decision workflow for selecting a sample preparation technique.

The Foundation of Trustworthiness: Method Validation

A validated analytical method provides documented evidence that the procedure is suitable for its intended purpose. The validation parameters are defined by regulatory bodies such as the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[13][14][15][16][17]

Key Validation Parameters

The following parameters must be assessed during method validation:

  • Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[17] This is typically demonstrated by analyzing blank matrix samples and spiked samples.

  • Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. A calibration curve is generated by analyzing a series of standards at different concentrations.

  • Range: The interval between the upper and lower concentration of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by analyzing samples with known concentrations of the analyte (spiked matrix samples) and calculating the percent recovery.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is evaluated at three levels:

    • Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.

    • Intermediate Precision (Inter-assay precision): Precision within the same laboratory, but on different days, with different analysts, or with different equipment.

    • Reproducibility: Precision between different laboratories.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Workflow for Analytical Method Validation

Caption: A typical workflow for the validation of an analytical method.

Experimental Protocols: A Step-by-Step Guide

The following protocols are provided as a starting point and should be optimized for the specific matrix and instrumentation.

Protocol 1: GC-MS Analysis of this compound in a Liquid Matrix (e.g., Plasma)

  • Sample Preparation (Headspace-SPME):

    • Pipette 1 mL of the plasma sample into a 10 mL headspace vial.

    • Add an appropriate internal standard (e.g., deuterated this compound).

    • Seal the vial immediately.

    • Incubate the vial at 60°C for 15 minutes.

    • Expose a DVB/CAR/PDMS SPME fiber to the headspace for 20 minutes.

  • GC-MS Conditions:

    • Injection: Desorb the SPME fiber in the GC inlet at 250°C for 2 minutes in splitless mode.

    • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, mid-polarity column.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Oven Program: 40°C (hold for 2 min), ramp to 150°C at 10°C/min, then to 250°C at 20°C/min (hold for 5 min).

    • MS Conditions: Electron ionization (EI) at 70 eV. Scan from m/z 40 to 300 or use selected ion monitoring (SIM) for target ions of this compound and the internal standard for enhanced sensitivity.

  • Method Validation:

    • Perform a full validation according to ICH Q2(R1) guidelines.[14][16][17]

Protocol 2: HPLC-MS/MS Analysis of this compound in a Solid Matrix (e.g., Food Product)

  • Sample Preparation (QuEChERS - Quick, Easy, Cheap, Effective, Rugged, and Safe):

    • Homogenize 10 g of the sample with 10 mL of water.

    • Add an internal standard.

    • Add 10 mL of acetonitrile and shake vigorously for 1 minute.

    • Add a QuEChERS salt packet (e.g., magnesium sulfate, sodium chloride) and shake for 1 minute.

    • Centrifuge at 4000 rpm for 5 minutes.

    • Take an aliquot of the upper acetonitrile layer and perform dispersive SPE cleanup by adding a cleanup salt (e.g., PSA, C18) and vortexing for 30 seconds.

    • Centrifuge and filter the supernatant into an autosampler vial.

  • HPLC-MS/MS Conditions:

    • Column: C18 column (e.g., 100 mm x 2.1 mm, 2.6 µm).

    • Mobile Phase: A) Water with 0.1% formic acid, B) Acetonitrile with 0.1% formic acid.

    • Gradient: Start at 30% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and return to initial conditions.

    • Flow Rate: 0.4 mL/min.

    • MS/MS Conditions: Electrospray ionization (ESI) in positive mode. Optimize precursor and product ions for this compound and the internal standard using multiple reaction monitoring (MRM).

  • Method Validation:

    • Validate the method in accordance with FDA guidance for bioanalytical method validation.[13][15][18][19]

Data Presentation: A Comparative Summary of Performance

The following table summarizes typical performance data for the two described methods. Actual results will vary depending on the matrix and instrumentation.

Validation ParameterGC-MS (Headspace-SPME)HPLC-MS/MS (QuEChERS)
Linearity (r²) > 0.995> 0.995
Accuracy (% Recovery) 90-110%85-115%
Precision (RSD) < 15%< 15%
LOD Low ng/mLLow to mid ng/mL
LOQ Mid ng/mLMid to high ng/mL
Robustness HighHigh

Conclusion: A Scientifically Sound Approach

The validation of analytical methods for this compound in complex matrices requires a deep understanding of the analyte's chemistry, the intricacies of the sample matrix, and the principles of analytical instrumentation. While GC-MS is generally the preferred technique due to the analyte's volatility, HPLC-MS/MS offers a viable alternative for certain applications.

Regardless of the chosen methodology, a comprehensive validation that adheres to regulatory guidelines is non-negotiable. By following the principles of Expertise, Trustworthiness, and Authoritative Grounding outlined in this guide, researchers can ensure the generation of high-quality, reliable, and defensible data.

References

  • Bioanalytical Method Validation Guidance for Industry. (2018). U.S. Food and Drug Administration. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (2005). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (2025). U.S. Food and Drug Administration. [Link]

  • Bioanalytical Method Validation - Guidance for Industry. (2018). U.S. Food and Drug Administration. [Link]

  • Bioanalytical Method Validation. (2001). U.S. Food and Drug Administration. [Link]

  • M10 Bioanalytical Method Validation and Study Sample Analysis. (2022). U.S. Food and Drug Administration. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021). U.S. Food and Drug Administration. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. (2005). U.S. Food and Drug Administration. [Link]

  • Quality Guidelines. International Council for Harmonisation. [Link]

  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. (2024). Starodub. [Link]

  • Sampling Techniques for the Determination of Volatile Components in Food of Animal Origin. (2018). Journal of Food Quality. [Link]

  • Fatty acid ethyl esters (FAEEs) as markers for alcohol in meconium: method validation and implementation of a screening program for prenatal drug exposure. (2013). Forensic Science, Medicine, and Pathology. [Link]

  • Advanced Sample Preparation Techniques for Multi-Residue Analysis in Food and Health Research. (2025). Comprehensive Reviews in Food Science and Food Safety. [Link]

  • Determination of Alkyl Esters Content by Gas Chromatography: Validation of Method Based on Short Column and Response Factor. (2017). Journal of the Brazilian Chemical Society. [Link]

  • Determination of Alkyl Esters Content by Gas Chromatography: Validation of Method Based on Short Column and Response Factor. (2017). ResearchGate. [Link]

  • Application of Ethyl Esters and d3-Methyl Esters as Internal Standards for the Gas Chromatographic Quantification of Transesterified Fatty Acid Methyl Esters in Food. (2004). Journal of Agricultural and Food Chemistry. [Link]

  • Sample Preparation for Fatty and Complex Food Matrices. Separation Science. [Link]

  • Determination and evaluation of EPA and DHA ethyl esters in fish oils using the TMAH transesterification method. (2023). PLOS ONE. [Link]

  • Determination of volatile fatty acid ethyl esters in raw spirits using solid phase microextraction and gas chromatography. (2025). ResearchGate. [Link]

  • A fully validated high-performance liquid chromatography-tandem mass spectrometry method for the determination of ethyl glucuronide in hair for the proof of strict alcohol abstinence. (2010). Analytical and Bioanalytical Chemistry. [Link]

  • Validation of Analytical Methods. (2010). IntechOpen. [Link]

  • Validation of Analytical Methods: A Review. (2018). Gavin Publishers. [Link]

  • Validation of Analytical Methods and Processes. (2023). ResearchGate. [Link]

  • Rapid liquid chromatography–tandem mass spectrometry-based method for the analysis of alcohol ethoxylates and alkylphenol ethoxylates in environmental samples. (2013). U.S. Environmental Protection Agency. [Link]

  • Validation of analytical methods for ethyl carbamate in nine food matrices. (2022). ResearchGate. [Link]

  • A novel, rapid and sensitive HPLC method for the determination of ethanol in non-alcoholic beverages with pre-column derivatization. (2022). ResearchGate. [Link]

  • A fully validated high-performance liquid chromatography-tandem mass spectrometry method for the determination of ethyl glucuronide in hair for the proof of strict alcohol abstinence. (2010). PubMed. [Link]

  • Validating Analytical Methods for Biopharmaceuticals, Part 2: Formal Validation. (2004). BioPharm International. [Link]

  • Determination of Ethanol In Alcoholic Beverages by Liquid Chromatography Using the UV Detector. (2025). ResearchGate. [Link]

Sources

A Senior Application Scientist's Guide to Catalytic Synthesis of Ethyl 6-heptenoate: A Comparative Study

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Ethyl 6-heptenoate is a valuable unsaturated ester with applications as a fragrance component, a monomer in polymer synthesis, and a versatile intermediate in the synthesis of more complex organic molecules, including pharmaceuticals.[1][2] The efficient and selective synthesis of this molecule is a topic of significant interest for researchers in both academic and industrial settings. The choice of catalyst is paramount, dictating not only the reaction's yield and selectivity but also its environmental footprint, cost-effectiveness, and scalability.

This guide provides an in-depth comparative analysis of three distinct and prominent catalytic strategies for the synthesis of this compound: classical Fischer-Speier Esterification using acid catalysts, modern biocatalysis employing lipases, and advanced C-C bond formation via Ruthenium-catalyzed olefin metathesis. By examining the mechanistic underpinnings, performance data, and practical considerations of each method, this document aims to equip researchers, scientists, and drug development professionals with the critical insights needed to select the optimal synthetic route for their specific objectives.

Fischer-Speier Esterification: The Classic Acid-Catalyzed Approach

The Fischer-Speier esterification is a cornerstone of organic synthesis, involving the reaction of a carboxylic acid (6-heptenoic acid) with an alcohol (ethanol) in the presence of an acid catalyst.[3] This equilibrium-driven process requires strategic choices to maximize product formation, typically by using an excess of one reactant or by removing the water byproduct.[3][4]

Mechanistic Insight

The reaction proceeds via protonation of the carboxylic acid's carbonyl oxygen by the acid catalyst (e.g., H₂SO₄), which enhances the electrophilicity of the carbonyl carbon.[5] The alcohol then acts as a nucleophile, attacking the activated carbonyl to form a tetrahedral intermediate.[3][5] Subsequent proton transfer and elimination of a water molecule yield the protonated ester, which is then deprotonated to regenerate the acid catalyst and afford the final ester product.[5]

Fischer_Esterification_Mechanism Fischer-Speier Esterification Mechanism cluster_activation Carbonyl Activation cluster_attack Nucleophilic Attack cluster_elimination Water Elimination cluster_regeneration Catalyst Regeneration RCOOH 6-Heptenoic Acid H_plus H+ Activated_RCOOH Protonated Acid (Enhanced Electrophile) RCOOH->Activated_RCOOH H_plus->Activated_RCOOH Protonation Ethanol Ethanol (Nucleophile) Tetrahedral_Intermediate Tetrahedral Intermediate Activated_RCOOH->Tetrahedral_Intermediate Ethanol->Tetrahedral_Intermediate Attack Proton_Shift Protonated Intermediate (after proton shift) Tetrahedral_Intermediate->Proton_Shift Proton Transfer Tetrahedral_Intermediate->Proton_Shift Protonated_Ester Protonated Ester Proton_Shift->Protonated_Ester Elimination Proton_Shift->Protonated_Ester Water H₂O Proton_Shift->Water Final_Ester This compound Protonated_Ester->Final_Ester Deprotonation Protonated_Ester->Final_Ester H_plus_out H+ Protonated_Ester->H_plus_out

Caption: Mechanism of Acid-Catalyzed Fischer Esterification.

Catalyst Performance Comparison

Both homogeneous and heterogeneous acid catalysts are commonly employed. Homogeneous catalysts like sulfuric acid (H₂SO₄) are highly effective but pose challenges in separation and can lead to side reactions like polymerization of the alkene moiety in the substrate under harsh conditions.[4] Heterogeneous catalysts, such as acidic ion-exchange resins (e.g., Amberlyst-15), offer simplified workup and recyclability, making them preferable for sustainable industrial processes.[4][6]

Catalyst TypeCatalyst ExampleTemperature (°C)Time (h)Conversion/Yield (%)Key Advantages & Disadvantages
Homogeneous Sulfuric Acid (H₂SO₄)65-120 (Reflux)2-8~85-93%[4][6]Adv: High activity, low cost. Disadv: Difficult to remove, corrosive, potential for side reactions.[4]
Homogeneous p-Toluenesulfonic Acid (TsOH)65-120 (Reflux)4-12~80-90%[4]Adv: Milder than H₂SO₄, solid (easier to handle). Disadv: Still requires neutralization/extraction.
Heterogeneous Amberlyst-1575-1008-24>90%[6]Adv: Easily removed by filtration, recyclable, less corrosive. Disadv: Slower reaction rates, potential mass transfer limitations.
Note: Data is illustrative for the esterification of long-chain fatty acids, with similar trends expected for 6-heptenoic acid.[4]
Experimental Protocol: Heterogeneous Catalysis with Amberlyst-15

Protocol_Fischer Workflow: Fischer Esterification (Heterogeneous) start Start reactants 1. Combine: - 6-Heptenoic Acid (1 eq) - Ethanol (10-20 eq) - Amberlyst-15 (5-10 wt%) start->reactants reaction 2. Heat to 75°C with stirring reactants->reaction monitor 3. Monitor progress (TLC or GC) reaction->monitor cool 4. Cool to RT monitor->cool filter 5. Filter to remove Amberlyst-15 catalyst cool->filter evaporate 6. Remove excess ethanol (Rotary Evaporator) filter->evaporate extract 7. Aqueous Workup (e.g., NaHCO₃ wash) evaporate->extract dry 8. Dry organic layer (Na₂SO₄ or MgSO₄) extract->dry concentrate 9. Concentrate in vacuo dry->concentrate product Crude this compound concentrate->product

Caption: Experimental Workflow for Heterogeneous Fischer Esterification.

  • Reaction Setup : To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 6-heptenoic acid (1.0 eq), absolute ethanol (10-20 eq), and Amberlyst-15 resin (5-10 wt% of the carboxylic acid).[6]

  • Reaction : Heat the mixture to 75°C with vigorous stirring.

  • Monitoring : Monitor the reaction's progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed (typically 8-24 hours).

  • Catalyst Removal : Cool the mixture to room temperature and remove the Amberlyst-15 catalyst by simple filtration, washing the resin with a small amount of ethanol.[6]

  • Solvent Removal : Combine the filtrate and washings, and remove the excess ethanol using a rotary evaporator.

  • Workup : Dilute the residue with diethyl ether or ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution, water, and brine.

  • Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude this compound, which can be further purified by distillation if necessary.

Lipase-Mediated Biocatalysis: The Green Chemistry Approach

Enzymatic catalysis, particularly using lipases, has emerged as a powerful and sustainable alternative to traditional chemical methods.[7] Lipases catalyze esterification under exceptionally mild conditions, exhibiting high chemo-, regio-, and enantioselectivity, which minimizes byproduct formation.[8][9]

Mechanistic Insight

In a low-water environment, the hydrolytic function of a lipase is reversed to favor synthesis.[7] The reaction occurs at the enzyme's active site, which typically features a catalytic triad (e.g., Ser-His-Asp). The serine hydroxyl group acts as a nucleophile, attacking the carboxylic acid to form an acyl-enzyme intermediate and releasing a water molecule. This intermediate then reacts with the alcohol (ethanol) in a process called alcoholysis to release the ester product and regenerate the free enzyme.[9] The use of immobilized enzymes, such as Novozym® 435 (Candida antarctica lipase B immobilized on acrylic resin), greatly simplifies catalyst recovery and reuse.[10]

Lipase_Mechanism Lipase-Catalyzed Esterification Cycle cluster_reactants cluster_products Enzyme Lipase (Ser-OH) AcylEnzyme Acyl-Enzyme Intermediate (Ser-O-Acyl) Enzyme:e->AcylEnzyme:w Acylation Ester This compound Enzyme->Ester Release AcylEnzyme:w->Enzyme:e Deacylation (Alcoholysis) Water H₂O AcylEnzyme->Water Release RCOOH 6-Heptenoic Acid RCOOH->Enzyme 1. Substrate Binding Ethanol Ethanol Ethanol->AcylEnzyme 2. Nucleophilic Attack

Caption: Catalytic Cycle of Lipase-Mediated Esterification.

Catalyst Performance Comparison

Immobilized lipases are highly effective for producing fatty acid ethyl esters.[10] The reaction conditions are significantly milder than acid catalysis, and the selectivity avoids potential side reactions involving the alkene group. Shifting the equilibrium is often achieved by conducting the reaction in a non-aqueous solvent and removing the water byproduct with molecular sieves.[6]

CatalystSupportTemperature (°C)Time (h)Conversion/Yield (%)Key Advantages & Disadvantages
Novozym® 435 Acrylic Resin40-6024-72>95%[6][10]Adv: High selectivity, mild conditions, reusable, environmentally friendly. Disadv: Higher initial catalyst cost, slower reaction rates.
Lipozyme® TL IM Silica Granules35-5024-48>90%[10]Adv: Thermostable, effective in solvent-free systems. Disadv: Higher cost, potential for enzyme leaching.
Experimental Protocol: Immobilized Lipase Catalysis

Protocol_Lipase Workflow: Lipase-Catalyzed Esterification start Start reactants 1. Combine in Solvent (e.g., Hexane): - 6-Heptenoic Acid (1 eq) - Ethanol (1.5-3 eq) - Immobilized Lipase - Molecular Sieves (3Å) start->reactants reaction 2. Incubate at 40-60°C with shaking reactants->reaction monitor 3. Monitor progress (TLC or GC) reaction->monitor filter 4. Filter to remove Lipase & Sieves monitor->filter concentrate 5. Concentrate in vacuo filter->concentrate purify 6. Purify (optional) (Column Chromatography) concentrate->purify product Pure this compound purify->product

Caption: Experimental Workflow for Lipase-Mediated Esterification.

  • Reaction Setup : In a sealed flask, dissolve 6-heptenoic acid (1.0 eq) and ethanol (1.5-3.0 eq) in a suitable organic solvent (e.g., hexane or a solvent-free system).[6]

  • Catalyst Addition : Add the immobilized lipase (e.g., Novozym® 435, typically 5-10% by weight of substrates) and activated 3Å molecular sieves to the mixture.[6]

  • Reaction : Incubate the flask at 40-60°C in an orbital shaker.

  • Monitoring : Periodically analyze aliquots of the reaction mixture by GC or TLC to monitor the conversion.

  • Catalyst Removal : Once the desired conversion is reached, remove the immobilized lipase and molecular sieves by filtration. The catalyst can be washed with fresh solvent, dried, and stored for reuse.

  • Purification : Evaporate the solvent from the filtrate under reduced pressure to yield the crude product, which is often of high purity. Further purification can be achieved by column chromatography if required.

Ruthenium-Catalyzed Olefin Metathesis: An Advanced C-C Formation Strategy

Olefin metathesis offers a fundamentally different and highly convergent approach. Instead of forming the ester linkage in the final step, this method constructs the molecule's carbon skeleton via a C=C bond formation. For this compound, a cross-metathesis (CM) reaction between two smaller, readily available olefins is a powerful strategy.[11][12] A common example would be the reaction of 1-pentene with ethyl acrylate, catalyzed by a Ruthenium-alkylidene complex (e.g., Grubbs' catalysts).[13]

Mechanistic Insight

The widely accepted Chauvin mechanism describes a catalytic cycle initiated by the reaction of the Ru-alkylidene catalyst with one of the olefin substrates (e.g., 1-pentene).[12][14] This occurs via a [2+2] cycloaddition to form a ruthenacyclobutane intermediate. A subsequent retro-[2+2] cycloreversion breaks apart the intermediate, releasing a new olefin and forming a new Ru-alkylidene complex. This new catalyst then reacts with the second olefin (ethyl acrylate) to enter a productive catalytic cycle that ultimately extrudes the desired cross-product, this compound, and regenerates a catalyst species to continue the cycle.[14] The release of a volatile byproduct (ethene) drives the reaction forward.[11]

Metathesis_Mechanism Olefin Metathesis Catalytic Cycle cluster_reactants cluster_products Catalyst [Ru]=CH-R (Grubbs' Catalyst) Metallocycle1 Ruthenacyclobutane 1 Catalyst:n->Metallocycle1:n [2+2] Cycloaddition IntermediateCarbene [Ru]=CH-R' Metallocycle1:e->IntermediateCarbene:w Retro [2+2] Byproduct Ethene Metallocycle1->Byproduct Metallocycle2 Ruthenacyclobutane 2 IntermediateCarbene:s->Metallocycle2:s [2+2] Cycloaddition Metallocycle2:w->Catalyst:e Retro [2+2] Product This compound Metallocycle2->Product Olefin1 1-Pentene Olefin1->Catalyst Olefin2 Ethyl Acrylate Olefin2->IntermediateCarbene

Caption: Catalytic Cycle for Cross-Metathesis Synthesis.

Catalyst Performance Comparison

The choice of Grubbs' catalyst generation is critical. Second-generation catalysts (e.g., Grubbs II, Hoveyda-Grubbs II) exhibit higher activity and broader functional group tolerance, making them suitable for reactions involving esters like ethyl acrylate.[15] Selectivity can be an issue, as self-metathesis of the starting olefins can lead to undesired byproducts. This is often controlled by using one reactant in excess or by carefully selecting a catalyst that favors the cross-product formation.

CatalystCatalyst Loading (mol%)Temperature (°C)Time (h)Yield (%)Key Advantages & Disadvantages
Grubbs II 1-540-504-1270-85%[16]Adv: High activity, good functional group tolerance. Disadv: Air and moisture sensitive, high cost, potential for E/Z isomer mixtures.
Hoveyda-Grubbs II 1-540-604-1675-90%[16]Adv: More stable than Grubbs II, allows for lower catalyst loading, often recyclable. Disadv: High cost, Ru contamination in product.
Experimental Protocol: Ruthenium-Catalyzed Cross-Metathesis

Protocol_Metathesis Workflow: Ruthenium-Catalyzed Cross-Metathesis start Start setup 1. Degas solvent (e.g., CH₂Cl₂) and set up under N₂ or Ar start->setup reactants 2. Add 1-Pentene (1.2 eq) and Ethyl Acrylate (1.0 eq) setup->reactants catalyst 3. Add Ru Catalyst (1-5 mol%) in solution reactants->catalyst reaction 4. Stir at 40°C catalyst->reaction monitor 5. Monitor progress (GC-MS) reaction->monitor quench 6. Quench with Ethyl Vinyl Ether monitor->quench concentrate 7. Concentrate in vacuo quench->concentrate purify 8. Purify (Column Chromatography) concentrate->purify product Pure this compound purify->product

Sources

A Comparative Guide to Ethyl 6-heptenoate vs. Methyl 6-heptenoate in Metathesis Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, olefin metathesis stands as a pillar for the construction of complex molecular architectures. The choice of substrate is paramount to the success of these reactions, influencing everything from catalyst activity to product selectivity. This guide provides an in-depth comparison of two common substrates, ethyl 6-heptenoate and mthis compound, in the context of metathesis reactions. By examining the subtle yet significant differences imparted by the ethyl versus the methyl ester, we aim to equip researchers with the insights needed to make informed decisions in their experimental designs.

Introduction to Olefin Metathesis and Substrate Selection

Olefin metathesis, a Nobel Prize-winning reaction, has revolutionized the way chemists approach the synthesis of molecules containing carbon-carbon double bonds.[1][2] Catalyzed by transition metal carbene complexes, such as the well-known Grubbs and Schrock catalysts, this reaction enables the scission and reformation of C=C bonds with remarkable efficiency and functional group tolerance.[1] The primary types of metathesis reactions include Ring-Closing Metathesis (RCM), Cross-Metathesis (CM), and Ring-Opening Metathesis Polymerization (ROMP).

The substrate's structure, particularly the steric and electronic environment around the double bond, plays a crucial role in the reaction's outcome. The choice between an ethyl or a methyl ester on a terminal olefin like 6-heptenoate can influence catalyst approach, initiation rates, and overall reaction efficiency. While seemingly a minor difference, the additional methylene group in the ethyl ester can exert subtle steric and electronic effects that may become significant under certain reaction conditions or with specific catalysts.

Head-to-Head Comparison: Ethyl vs. Mthis compound

Theoretical Considerations: Steric and Electronic Effects

The primary difference between the two molecules lies in the ester group: ethoxy (-OCH₂CH₃) versus methoxy (-OCH₃).

  • Steric Effects: The ethyl group is sterically more demanding than the methyl group. While this difference is several atoms away from the reactive terminal olefin, it could influence intramolecular interactions or the overall conformation of the substrate, potentially impacting the approach of the bulky metathesis catalyst. In most scenarios, this effect is expected to be minimal for terminal olefins.

  • Electronic Effects: The ethyl group is slightly more electron-donating than the methyl group. This subtle difference in inductive effect is unlikely to have a significant impact on the electronic properties of the distant double bond and, therefore, on the reaction kinetics.

Experimental Insights from Analogous Systems

To approximate a direct comparison, we can examine studies on similar methyl and ethyl esters in metathesis reactions.

Ring-Closing Metathesis (RCM): A common benchmark for RCM is the cyclization of diethyl diallylmalonate.[3][4][5][6] While extensive data exists for this substrate, comparative kinetic studies with dimethyl diallylmalonate are less common. However, the successful and high-yielding RCM of diethyl diallylmalonate with various Grubbs-type catalysts suggests that the presence of ethyl esters is well-tolerated and does not impede the reaction.

Cross-Metathesis (CM): Studies on the cross-metathesis of fatty acid methyl esters (FAMEs), such as methyl oleate, are prevalent.[7][8][9][10] These reactions demonstrate that methyl esters are excellent substrates for metathesis. For instance, the ethenolysis of methyl oleate using the first-generation Grubbs catalyst yields 1-decene and methyl 9-decenoate with high selectivity.[8]

On the other hand, successful metathesis of unsaturated fatty acid ethyl esters has also been reported, indicating their viability as substrates. For example, the metathesis of sunflower-derived ethyl esters has been investigated.

Based on the available evidence, both this compound and mthis compound are expected to be competent substrates in metathesis reactions. The choice between them may be guided more by factors such as commercial availability, cost, or the desired physical properties of the final product rather than a significant difference in reactivity.

Data Summary

The following table summarizes representative metathesis reactions of substrates analogous to ethyl and mthis compound.

Reaction TypeSubstrateCatalystConditionsKey FindingsReference
Self-MetathesisThis compoundSilica-supported W and Mo pre-catalystsVariesSuccessful self-metathesis observed.[11]
RCMDiethyl diallylmalonateGrubbs 2nd Gen.CH₂Cl₂, rt, 1hHigh conversion to cyclic product.[6]
Ethenolysis (CM)Methyl oleateGrubbs 1st Gen.25 °C, 60 psig ethyleneHighly selective formation of 1-decene and methyl 9-decenoate.[8]
CMMethyl oleateHoveyda-Grubbs 2nd Gen.Toluene, 40-70 °CEfficient cross-metathesis with ethylene.[7]

Experimental Protocols

Below are representative, step-by-step methodologies for metathesis reactions involving an ethyl ester and a methyl ester substrate.

Protocol 1: Self-Metathesis of this compound

This protocol is adapted from a study utilizing silica-supported single-site catalysts.[11]

Materials:

  • This compound

  • Silica-supported Tungsten or Molybdenum pre-catalyst

  • Anhydrous, degassed solvent (e.g., toluene)

  • Schlenk flask and standard Schlenk line equipment

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Catalyst Preparation: Prepare the silica-supported catalyst as described in the relevant literature.

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, add the pre-catalyst.

  • Solvent and Substrate Addition: Add the anhydrous, degassed solvent to the flask, followed by the addition of this compound via syringe.

  • Reaction: Stir the reaction mixture at the desired temperature (e.g., room temperature to 80 °C) and monitor the progress by GC or NMR.

  • Workup: Upon completion, quench the reaction (e.g., with ethyl vinyl ether), filter off the catalyst, and concentrate the filtrate under reduced pressure.

  • Purification: Purify the product by flash column chromatography.

Protocol 2: Cross-Metathesis of Mthis compound with Ethylene (Ethenolysis)

This protocol is a generalized procedure based on the ethenolysis of methyl oleate.[7][8]

Materials:

  • Mthis compound

  • Grubbs or Hoveyda-Grubbs catalyst (e.g., Grubbs 1st or 2nd Generation)

  • Anhydrous, degassed solvent (e.g., dichloromethane or toluene)

  • Ethylene gas

  • High-pressure reactor or a Schlenk flask equipped with an ethylene balloon

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask or high-pressure reactor under an inert atmosphere, dissolve mthis compound in the anhydrous, degassed solvent.

  • Catalyst Addition: Add the catalyst to the stirred solution.

  • Ethylene Introduction: Pressurize the reactor with ethylene gas to the desired pressure or bubble ethylene through the solution.

  • Reaction: Stir the reaction mixture at the desired temperature and monitor the progress by GC or NMR.

  • Workup: Upon completion, vent the ethylene gas, quench the reaction, and concentrate the solvent.

  • Purification: Purify the desired products by distillation or chromatography.

Visualizing the Mechanisms

Ring-Closing Metathesis (RCM) Workflow

RCM_Workflow cluster_setup Reaction Setup cluster_reaction Metathesis Reaction cluster_analysis Analysis & Purification Diene Diene Substrate (e.g., this compound dimer) ReactionVessel Inert Atmosphere (N2 or Ar) Stirring at RT Diene->ReactionVessel Catalyst Grubbs Catalyst Catalyst->ReactionVessel Solvent Anhydrous Solvent Solvent->ReactionVessel Monitoring Monitoring (GC/NMR) ReactionVessel->Monitoring Reaction Progress Workup Quench & Concentrate Monitoring->Workup Completion Purification Column Chromatography Workup->Purification Product Cyclic Product Purification->Product

Caption: A generalized workflow for a Ring-Closing Metathesis reaction.

Cross-Metathesis (CM) Mechanism

CM_Mechanism RuCarbene [Ru]=CH₂ Metallacycle1 Metallacyclobutane 1 RuCarbene->Metallacycle1 + Alkene 1 Alkene1 R¹-CH=CH₂ (e.g., Mthis compound) Alkene2 R²-CH=CH₂ Metallacycle2 Metallacyclobutane 2 NewCarbene [Ru]=CHR¹ Metallacycle1->NewCarbene - Ethylene Ethylene CH₂=CH₂ NewCarbene->Metallacycle2 + Alkene 2 CrossProduct R¹-CH=CH-R² Metallacycle2->CrossProduct - [Ru]=CH₂ RegenCarbene [Ru]=CH₂ RegenCarbene->RuCarbene Catalytic Cycle

Caption: The catalytic cycle for a typical Cross-Metathesis reaction.

Conclusion and Expert Recommendations

Both this compound and mthis compound are viable substrates for a range of olefin metathesis reactions. The choice between them is unlikely to be dictated by a significant difference in reactivity for most standard metathesis applications.

Recommendations for substrate selection:

  • For routine synthesis: The choice can be based on commercial availability, purity, and cost.

  • For high-precision applications: If subtle differences in solubility or volatility of the substrate or product are critical, these factors should be considered.

  • When encountering unexpected results: If a reaction with one ester performs poorly, switching to the other could be a simple troubleshooting step to probe for unforeseen steric or electronic effects with a particular catalyst system.

Ultimately, the principles of catalyst selection, solvent choice, and reaction conditions will likely have a more pronounced impact on the outcome of a metathesis reaction than the choice between an ethyl and a methyl ester in the 6-heptenoate backbone. As with any catalytic system, empirical optimization for the specific transformation at hand is always recommended.

References

  • Schepmann, H. G., & Mynderse, M. (n.d.). Ring-Closing Metathesis: An Advanced Guided-Inquiry Experiment for the Organic Laboratory. Journal of Chemical Education. [Link]

  • Toward a Simulation Approach for Alkene Ring-closing Metathesis: Scope and Limitations of a Model for RCM. (n.d.). The Journal of Organic Chemistry. [Link]

  • Grubbs' Inspired Ruthenium Catalysts for Olefin Metathesis-Nobel Prize Winning Chemistry. (n.d.). [Link]

  • Ring Closing Metathesis of Diallylmalonate. (n.d.). [Link]

  • Products distribution of the metathesis reaction of ethyl 6‐heptenoate... (n.d.). ResearchGate. [Link]

  • Cross-metathesis of MO with ethylene: Catalytic results. (n.d.). ResearchGate. [Link]

  • Model RCM reaction used in comparative study. (n.d.). ResearchGate. [Link]

  • A critical comparison of methyl and ethyl esters production from soybean and rice bran oil in the presence of microwaves. (2011). Bioresource technology. [Link]

  • Renewable Monomer Feedstocks via Olefin Metathesis: Fundamental Mechanistic Studies of Methyl Oleate Ethenolysis with the First-Generation Grubbs Catalyst. (n.d.). Organometallics. [Link]

  • Olefin Metathesis, Grubbs Reaction. (n.d.). Organic Chemistry Portal. [Link]

  • A comparative study of the chemical kinetics of methyl and ethyl propanoate. (n.d.). ResearchGate. [Link]

  • Cross Metathesis. (n.d.). Organic Chemistry Portal. [Link]

  • Olefin Metathesis. (n.d.). Master Organic Chemistry. [Link]

  • Comparison of Fatty Acid Methyl and Ethyl Esters as Biodiesel Base Stock: a Review on Processing and Production Requirements. (n.d.). ResearchGate. [Link]

  • Methylene Capping Facilitates Cross-Metathesis Reactions of Enals: A Short Synthesis of 7-Methoxywutaifuranal from the Xylochemical Isoeugenol. (n.d.). ResearchGate. [Link]

  • Solvents for ring-closing metathesis reactions. (n.d.). ResearchGate. [Link]

  • The cross-metathesis of methyl oleate with cis-2-butene-1,4-diyl diacetate and the influence of protecting groups. (2011). Beilstein journal of organic chemistry. [Link]

  • Metathesis of methyl oleate (open symbols) and methyl 10-undecenoate... (n.d.). ResearchGate. [Link]

Sources

A Senior Application Scientist's Guide to the Enantiomeric Excess Analysis of Ethyl 6-heptenoate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development and fragrance industries, the stereochemistry of chiral molecules is of paramount importance. The biological and olfactory properties of enantiomers can differ significantly, making the accurate determination of enantiomeric excess (ee) a critical aspect of quality control and research. This guide provides an in-depth comparative analysis of the primary analytical techniques for determining the enantiomeric excess of Ethyl 6-heptenoate, a volatile chiral ester. We will delve into the methodologies of Chiral Gas Chromatography (GC), Chiral High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy, offering field-proven insights and detailed experimental protocols.

The Significance of Enantiomeric Purity in Chiral Esters

This compound possesses a stereocenter at the C6 position, leading to the existence of (R)- and (S)-enantiomers. In pharmaceutical applications, one enantiomer may exhibit the desired therapeutic effect while the other could be inactive or even cause adverse effects. Similarly, in the fragrance industry, the two enantiomers of a chiral ester can have distinct scent profiles. Therefore, the ability to accurately quantify the enantiomeric composition of this compound is not merely an analytical exercise but a crucial step in ensuring product efficacy, safety, and desired sensory characteristics.

Chiral Gas Chromatography (GC): The Workhorse for Volatile Enantiomers

Chiral GC is often the method of choice for the enantiomeric separation of volatile and thermally stable compounds like this compound. The technique relies on the differential interaction of the enantiomers with a chiral stationary phase (CSP) coated on the inside of a capillary column.

Principle of Separation: The Role of Cyclodextrins

The most common and effective CSPs for the separation of a wide range of chiral molecules, including esters, are derivatized cyclodextrins.[1][2] Cyclodextrins are cyclic oligosaccharides that form a cone-shaped structure with a hydrophobic inner cavity and a hydrophilic exterior.[3] The chiral recognition mechanism involves the formation of transient diastereomeric inclusion complexes between the enantiomers of the analyte and the chiral cyclodextrin selector. The stability of these complexes differs for each enantiomer, leading to different retention times and, consequently, their separation.[4]

dot

Caption: Workflow for enantiomeric excess analysis by Chiral GC.

Experimental Protocol: Chiral GC-FID Analysis

This protocol describes a general method for the chiral separation of this compound enantiomers using a Flame Ionization Detector (FID).

Instrumentation:

  • Gas Chromatograph equipped with a split/splitless injector and a Flame Ionization Detector (FID).

  • Chiral Capillary Column: e.g., a 30 m x 0.25 mm ID, 0.25 µm film thickness column with a derivatized β-cyclodextrin stationary phase.

Method Parameters:

  • Sample Preparation: Prepare a 1 mg/mL solution of the this compound sample in a volatile solvent such as hexane or dichloromethane.

  • Injector:

    • Temperature: 250 °C

    • Injection Volume: 1 µL

    • Split Ratio: 50:1

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial Temperature: 60 °C, hold for 1 minute.

    • Ramp: Increase to 150 °C at a rate of 5 °C/min.

    • Hold: Hold at 150 °C for 5 minutes.

  • Detector (FID):

    • Temperature: 250 °C

    • Hydrogen Flow: 30 mL/min

    • Air Flow: 300 mL/min

    • Makeup Gas (Nitrogen): 25 mL/min

Data Analysis: The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers in the chromatogram using the following formula:

% ee = |(Area₁ - Area₂) / (Area₁ + Area₂)| * 100

Where Area₁ and Area₂ are the integrated peak areas of the two enantiomers.

Performance and Comparison
ParameterChiral Gas Chromatography (GC)
Principle Direct separation on a chiral stationary phase.
Typical Stationary Phase Derivatized Cyclodextrins (e.g., β- or γ-cyclodextrin).[1]
Sample Preparation Simple dilution in a volatile solvent.
Analysis Time Typically 15-30 minutes.
Resolution (Rs) Generally high (Rs > 1.5) for suitable analytes.
Sensitivity High, especially with detectors like FID or Mass Spectrometry (MS).
Advantages High resolution, speed, and sensitivity for volatile compounds.[5]
Disadvantages Limited to thermally stable and volatile analytes. High temperatures can potentially cause racemization of some compounds.

Chiral High-Performance Liquid Chromatography (HPLC): Versatility for a Broader Range of Analytes

Chiral HPLC is a powerful and versatile technique for enantiomeric separations and is applicable to a wider range of compounds than GC, including those that are non-volatile or thermally labile.[3]

Principle of Separation: Polysaccharide-Based Stationary Phases

For the chiral separation of esters by HPLC, polysaccharide-based CSPs, such as those derived from cellulose or amylose, are highly effective.[6][7] These CSPs are often coated or immobilized on a silica support. The chiral recognition mechanism is based on a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and inclusion complexation within the helical grooves of the polysaccharide structure. The enantiomers of the analyte interact differently with the chiral selector, leading to different retention times.

dot

Caption: Workflow for enantiomeric excess analysis by Chiral HPLC.

Experimental Protocol: Chiral HPLC-UV Analysis

This protocol outlines a general method for the chiral separation of this compound enantiomers using a UV detector.

Instrumentation:

  • High-Performance Liquid Chromatograph with a pump, autosampler, and UV detector.

  • Chiral Column: e.g., a 250 mm x 4.6 mm ID column packed with a cellulose-based chiral stationary phase.

Method Parameters:

  • Sample Preparation: Prepare a 1 mg/mL solution of the this compound sample in the mobile phase.

  • Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The optimal ratio should be determined experimentally.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Injection Volume: 10 µL.

  • Detection: UV at 210 nm.

Data Analysis: The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers in the chromatogram, as described for the GC method.

Performance and Comparison
ParameterChiral High-Performance Liquid Chromatography (HPLC)
Principle Direct separation on a chiral stationary phase.
Typical Stationary Phase Polysaccharide-based (e.g., cellulose or amylose derivatives).[6]
Sample Preparation Dissolution in the mobile phase.
Analysis Time Typically 10-40 minutes.
Resolution (Rs) Can be very high with proper method development.
Sensitivity Good, dependent on the chromophore of the analyte and the detector used.
Advantages Wide applicability to a broad range of compounds, including non-volatile and thermally labile ones.[3]
Disadvantages Higher cost of solvents and columns compared to GC. Method development can be more complex.

NMR Spectroscopy: A Non-Separative Approach Using Chiral Solvating Agents

NMR spectroscopy offers a distinct approach for determining enantiomeric excess without the need for chromatographic separation. This method relies on the use of a chiral solvating agent (CSA) to induce a chemical shift difference between the signals of the two enantiomers.[8][9]

Principle of Differentiation: Formation of Diastereomeric Complexes

In an achiral solvent, the NMR spectra of two enantiomers are identical. However, in the presence of a chiral solvating agent, the enantiomers of the analyte form transient, non-covalent diastereomeric complexes.[10] These diastereomeric complexes have different magnetic environments, leading to separate and distinguishable signals for each enantiomer in the NMR spectrum. The integration of these signals provides a direct measure of the enantiomeric ratio.

dot

Caption: Workflow for enantiomeric excess analysis by NMR with a CSA.

Experimental Protocol: ¹H NMR with a Chiral Solvating Agent

This protocol provides a general procedure for determining the enantiomeric excess of this compound using ¹H NMR and a chiral solvating agent.

Materials and Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher).

  • High-quality NMR tubes.

  • Deuterated solvent (e.g., CDCl₃).

  • Chiral Solvating Agent (CSA): e.g., (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol.

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the this compound sample into an NMR tube.

    • Add approximately 0.6 mL of the deuterated solvent.

    • Acquire a standard ¹H NMR spectrum of the sample to identify the key proton signals.

    • Add a molar equivalent of the chiral solvating agent to the NMR tube.

    • Gently mix the contents of the tube until the CSA is fully dissolved.

  • NMR Acquisition:

    • Acquire a ¹H NMR spectrum of the mixture.

    • Optimize acquisition parameters (e.g., number of scans) to achieve a good signal-to-noise ratio.

  • Data Analysis:

    • Identify a proton signal of this compound that shows clear separation into two distinct signals in the presence of the CSA. Protons close to the stereocenter are often good candidates.

    • Carefully integrate the two separated signals.

    • Calculate the enantiomeric excess (% ee) from the integration values:

% ee = |(Integral₁ - Integral₂) / (Integral₁ + Integral₂)| * 100

Performance and Comparison
ParameterNMR with Chiral Solvating Agents
Principle Formation of diastereomeric complexes in solution, leading to distinct NMR signals.[10]
Reagents Chiral Solvating Agents (e.g., chiral alcohols, lanthanide shift reagents).[8]
Sample Preparation Simple mixing of the analyte and CSA in an NMR tube.
Analysis Time Rapid, typically under 30 minutes per sample.
Resolution Dependent on the choice of CSA, analyte, and magnetic field strength.
Sensitivity Lower than chromatographic methods.
Advantages Non-destructive, rapid analysis, and does not require a separation step.
Disadvantages Lower sensitivity, potential for signal overlap, and the cost of the CSA and high-field NMR instrument.

Comparative Summary and Method Selection

The choice of the most suitable method for determining the enantiomeric excess of this compound depends on several factors, including the available instrumentation, the required sensitivity, sample throughput, and the stage of research or development.

FeatureChiral Gas Chromatography (GC)Chiral High-Performance Liquid Chromatography (HPLC)NMR with Chiral Solvating Agents
Volatility Requirement HighNot requiredNot required
Sensitivity Very HighHighModerate
Resolution ExcellentExcellentVariable
Analysis Speed FastModerateVery Fast
Sample Throughput High (with autosampler)High (with autosampler)Moderate
Cost per Analysis LowModerateHigh (instrument time)
Best For Routine QC, high-throughput screening of volatile samples.Versatile analysis, non-volatile compounds, preparative separation.Rapid screening, structural confirmation, when chromatographic methods are not available.

Expert Recommendation:

  • For routine quality control and high-throughput analysis of this compound, Chiral GC is the most efficient and cost-effective method due to its high resolution, speed, and sensitivity.

  • If the sample matrix is complex or if there is a need for preparative-scale separation of the enantiomers, Chiral HPLC offers greater flexibility and is the preferred choice.

  • NMR with a chiral solvating agent is an excellent tool for rapid screening and initial assessment of enantiomeric excess, particularly in a research and development setting where immediate feedback on the outcome of an asymmetric synthesis is required.

By understanding the principles, advantages, and limitations of each of these powerful analytical techniques, researchers and scientists can confidently select and implement the most appropriate method for the accurate and reliable determination of the enantiomeric excess of this compound, ensuring the quality and efficacy of their products.

References

  • The Application of Polysaccharide Chiral Columns for the Separation of Fluorinated and Protonated Liquid Crystalline Racemic Esters. MDPI. [Link]

  • Estimation of Enantiomeric Excess Based on Rapid Host–Guest Exchange. Semantic Scholar. [Link]

  • A Guide to the Analysis of Chiral Compounds by GC. Restek. [Link]

  • Chiral Capillary Gas Chromatography: A Highly Selective Analytical Tool. LCGC International. [Link]

  • Secrets of Chiral Gas Chromatography (Chiral GC): How to Understand. Pharmaceutical Guidelines. [Link]

  • The Chiral Notebook. Phenomenex. [Link]

  • The Study of Chiral Stationary Phases for Gas Chromatography. AZoM. [Link]

  • Chiral Gas Chromatography. ResearchGate. [Link]

  • Application of Polysaccharide-Based Chiral HPLC Columns for Separation of Nonenantiomeric Isomeric Mixtures of Organometallic Compounds. ACS Publications. [Link]

  • Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. UNIPI. [Link]

  • Application of Polysaccharide-Based Chiral High-Performance Liquid Chromatography Columns for the Separation of Regio-, E/Z-, and Enantio–Isomeric Mixtures of Allylic Compounds. ACS Publications. [Link]

  • Chiral Reagents for the Determination of Enantiomeric Excess and Absolute Configuration Using NMR Spectroscopy. ResearchGate. [Link]

  • Chiral stationary phases and applications in gas chromatography. Open Access LMU. [Link]

  • Separation of enantiomers by gas chromatography. PubMed. [Link]

  • Application of Polysaccharide-Based Chiral High-Performance Liquid Chromatography Columns for the Separation of Regio-, E/Z-, and Enantio–Isomeric Mixtures of Allylic Compounds. National Institutes of Health (NIH). [Link]

  • Which method of separation is more preferable, HPLC, NMR or GC for the determination of diatereoselectivity in polar or non-polar aldol products? ResearchGate. [Link]

  • Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. ACS Publications. [Link]

  • Enantiomeric and diastereomeric separations of fragrance and essential oil components using the ACQUITY UPC2 System with ACQUITY UPC2 Trefoil Columns. Waters Corporation. [Link]

  • Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis. National Institutes of Health (NIH). [Link]

  • Chiral Gas Chromatography. AZ chrom s.r.o. [Link]

  • The State of the Art in Chiral Capillary Gas Chromatography. LCGC International. [Link]

  • Chiral Purification of Volatile Flavors and Fragrances by SFC. Waters Corporation. [Link]

  • Chiral liquid chromatography-circular dichroism-NMR for estimating separation conditions of chiral HPLC without authentic samples. PubMed. [Link]

Sources

A Comparative Guide: Quantitative NMR (qNMR) vs. Gas Chromatography (GC) for the Assay of Ethyl 6-heptenoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the precise world of chemical analysis, the accurate quantification of compounds is paramount. This guide provides an in-depth comparison of two powerful analytical techniques, Quantitative Nuclear Magnetic Resonance (qNMR) and Gas Chromatography (GC), for the assay of Ethyl 6-heptenoate, a valuable ester in various research and development applications. We will delve into the fundamental principles, experimental protocols, and performance characteristics of each method to empower you to make an informed decision for your specific analytical needs.

The Foundation: Why Accurate Quantification Matters

This compound serves as a key building block in organic synthesis and is investigated for its potential applications in pharmaceuticals and material science. Whether you are monitoring reaction kinetics, determining product purity, or formulating a new compound, precise and accurate quantification is non-negotiable. It ensures the reliability and reproducibility of your results, which is critical for regulatory submissions and advancing scientific understanding.

Quantitative NMR (qNMR): A Primary Ratio Method

Quantitative NMR (qNMR) has emerged as a powerful primary analytical method, offering direct measurement of a substance's molar concentration without the need for a calibration curve using the same compound as the analyte.[1] This is because the area under an NMR peak is directly proportional to the number of nuclei responsible for that signal.[2]

The "Why" Behind the qNMR Experiment: Causality in Protocol Design

A successful qNMR experiment is not merely about dissolving a sample and acquiring a spectrum. Each parameter is carefully chosen to ensure the integrity of the quantitative data.

  • Internal Standard Selection: The choice of an internal standard is a critical first step. An ideal internal standard should be chemically inert, highly pure, soluble in the same deuterated solvent as the analyte, and have a simple spectrum with signals that do not overlap with the analyte's signals.[3][4] For this compound, which is soluble in organic solvents, a standard like 1,4-bis(trimethylsilyl)benzene (BTMSB) or dimethyl sulfone could be suitable, providing clean, well-resolved singlets in a non-interfering region of the ¹H NMR spectrum.[5][6] The use of a certified reference material (CRM) as an internal standard allows for metrologically traceable results.[7]

  • Relaxation Delay (d1): To obtain accurate integrals, all nuclei must fully relax back to their equilibrium state between successive pulses.[3] The relaxation delay (d1) is set to at least five times the longitudinal relaxation time (T₁) of the slowest-relaxing nucleus of interest.[8] Forgetting this crucial step can lead to signal saturation and an underestimation of the quantity of the analyte. The T₁ values for protons in medium-sized molecules typically range from 0.5 to 4 seconds.[3] An inversion recovery experiment can be performed to determine the T₁ of the relevant signals.[9]

  • Pulse Angle Calibration: A 90° pulse is recommended for qNMR to maximize the signal for a single scan.[1] Accurate calibration of the pulse width is essential for ensuring uniform excitation across the entire spectrum, which is a prerequisite for accurate quantification.[10][11]

  • Signal-to-Noise Ratio (S/N): A high signal-to-noise ratio is essential for accurate integration.[3] For an integration error of less than 1%, a S/N of at least 250:1 is required.[12] The number of scans is adjusted to achieve this, depending on the sample concentration.

A Self-Validating qNMR Protocol for this compound Assay

This protocol is designed to be a self-validating system, incorporating checks to ensure data quality.

Experimental Workflow for qNMR

qNMR Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh_analyte Accurately weigh This compound dissolve Dissolve analyte and IS in deuterated solvent (e.g., CDCl3) weigh_analyte->dissolve weigh_is Accurately weigh Internal Standard (IS) weigh_is->dissolve transfer Transfer to NMR tube dissolve->transfer shim Shim magnet for homogeneity transfer->shim tune_probe Tune and match probe shim->tune_probe calibrate_pulse Calibrate 90° pulse tune_probe->calibrate_pulse set_params Set acquisition parameters (d1 ≥ 5T1, sufficient scans) calibrate_pulse->set_params acquire Acquire FID set_params->acquire ft Fourier Transform acquire->ft phase Phase correction ft->phase baseline Baseline correction phase->baseline integrate Integrate analyte and IS peaks baseline->integrate calculate Calculate purity/concentration integrate->calculate

Caption: A streamlined workflow for the quantitative NMR analysis of this compound.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of this compound into a vial.

    • Accurately weigh a suitable amount of a certified internal standard (e.g., 1,4-BTMSB) to achieve a molar ratio close to 1:1 with the analyte.[1]

    • Dissolve the mixture in a known volume of a deuterated solvent (e.g., 0.75 mL of CDCl₃). Ensure complete dissolution.

    • Transfer the solution to a high-quality NMR tube.

  • Instrument Setup and Data Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve good resolution and symmetrical peak shapes.

    • Tune and match the probe for optimal sensitivity.

    • Calibrate the 90° pulse width for the specific sample.

    • Set the acquisition parameters:

      • Pulse Program: A simple single-pulse experiment (e.g., 'zg' on Bruker instruments).[1]

      • Relaxation Delay (d1): ≥ 20 seconds (a conservative value, assuming a T₁ of up to 4 seconds).[3]

      • Number of Scans (ns): Set to achieve a S/N ratio of >250:1 for the peaks of interest.

      • Acquisition Time (aq): At least 5 seconds to ensure adequate digital resolution.[3]

  • Data Processing and Analysis:

    • Apply an exponential multiplication with a line broadening factor of 0.3 Hz to improve the S/N without significantly degrading the resolution.[3]

    • Perform a Fourier transform of the Free Induction Decay (FID).

    • Carefully phase the spectrum manually to ensure all peaks have a pure absorption lineshape.[13]

    • Apply a baseline correction to the entire spectrum.

    • Integrate the well-resolved signals of both this compound (e.g., the triplet of the methyl group or the quartet of the methylene group of the ethyl ester) and the internal standard.

    • Calculate the purity or concentration using the following formula[1]:

      Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (M_analyte / M_IS) * (m_IS / m_analyte) * P_IS

      Where:

      • I = Integral area

      • N = Number of protons for the integrated signal

      • M = Molar mass

      • m = mass

      • P = Purity of the internal standard

Gas Chromatography (GC): A Powerful Separation Technique

Gas Chromatography, particularly with a Flame Ionization Detector (GC-FID), is a well-established and widely used technique for the quantitative analysis of volatile and semi-volatile compounds like this compound.[14] Unlike qNMR, GC is a comparative technique that requires a calibration curve generated from reference standards of the analyte.[1]

The "Why" Behind the GC Experiment: Causality in Protocol Design
  • Column Selection: The choice of the GC column is critical for achieving good separation of the analyte from any impurities or solvent peaks. A polar column, such as one with a polyethylene glycol (wax) stationary phase (e.g., DB-FATWAX), is often suitable for the analysis of esters.[14]

  • Temperature Program: A temperature gradient is typically used to ensure that all components are eluted in a reasonable time with good peak shape. The initial temperature is set low enough to trap the analytes at the head of the column, and then the temperature is ramped to elute the compounds based on their boiling points and interactions with the stationary phase.

  • Internal Standard: As with qNMR, an internal standard is used in GC to correct for variations in injection volume and detector response. The internal standard should be chemically similar to the analyte but well-separated chromatographically. For this compound, an ester of a different chain length, such as ethyl octanoate, could be a suitable internal standard.

A Standard GC Protocol for this compound Assay

Experimental Workflow for GC

GC Workflow cluster_prep Sample & Standard Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep_cal Prepare calibration standards (analyte + IS) inject_cal Inject calibration standards prep_cal->inject_cal prep_sample Prepare sample solution (analyte + IS) inject_sample Inject sample prep_sample->inject_sample acquire_chrom Acquire chromatograms inject_cal->acquire_chrom inject_sample->acquire_chrom integrate_peaks Integrate analyte and IS peaks acquire_chrom->integrate_peaks build_curve Build calibration curve integrate_peaks->build_curve calculate_conc Calculate concentration build_curve->calculate_conc

Caption: A typical workflow for the quantitative GC analysis of this compound.

Step-by-Step Methodology:

  • Preparation of Standards and Sample:

    • Prepare a stock solution of this compound and an internal standard (e.g., ethyl octanoate) in a suitable solvent like ethanol.

    • Create a series of calibration standards by diluting the stock solution to cover the expected concentration range of the analyte.

    • Prepare the sample to be analyzed by accurately weighing a known amount, dissolving it in the solvent, and adding the internal standard at the same concentration as in the calibration standards.

  • Instrument Setup and Data Acquisition:

    • GC System: Agilent 8860 GC with FID, or equivalent.[14]

    • Column: J&W DB-FATWAX Ultra Inert, 30 m x 0.25 mm, 0.25 µm, or equivalent.[14]

    • Oven Program: 40°C (hold 5 min), ramp at 10°C/min to 240°C (hold 5 min).

    • Injector: Split/splitless, 250°C, split ratio 50:1.

    • Detector: FID, 250°C.

    • Carrier Gas: Helium or Nitrogen.

    • Inject the calibration standards and the sample solution.

  • Data Processing and Analysis:

    • Integrate the peak areas of this compound and the internal standard in each chromatogram.

    • Calculate the response factor for each calibration standard (Area_analyte / Area_IS) / (Conc_analyte / Conc_IS).

    • Plot a calibration curve of the area ratio (Area_analyte / Area_IS) versus the concentration ratio (Conc_analyte / Conc_IS).

    • Determine the concentration of this compound in the sample by using the area ratio from the sample chromatogram and the calibration curve.

Head-to-Head Comparison: qNMR vs. GC

Performance MetricQuantitative NMR (qNMR)Gas Chromatography (GC-FID)
Principle Primary ratio method, absolute quantification possible.[15]Comparative method, requires calibration with a reference standard.[1]
Calibration No calibration curve needed for the analyte.[2]Calibration curve with multiple standards is essential.[1]
Selectivity Excellent, based on unique chemical shifts. Can be limited by signal overlap in complex mixtures.[1]High, based on chromatographic separation. Can resolve isomers and closely related compounds.
Accuracy & Precision High accuracy and precision (RSD < 1%) achievable with proper methodology.[4]High accuracy and precision (RSD < 2%) achievable with a good calibration.
Sample Throughput Lower, typically 10-15 minutes per sample for low molecular weight compounds.[15]Higher, with autosamplers, many samples can be run unattended.
Sample Preparation Simple dissolution and weighing.[12]More involved, requiring preparation of multiple calibration standards.
Versatility Can quantify any soluble organic compound with NMR-active nuclei.[15] Also provides structural information.Limited to volatile and thermally stable compounds.[16]
Limit of Detection (LOD) Generally in the low µM range for high-field NMR.[5]Lower, often in the µg/mL (ppm) range or lower.
Method Validation Validation guidelines are being updated by bodies like the USP to incorporate lifecycle approaches.[17][18]Well-established validation protocols (e.g., ICH guidelines).[19][20]
Destructive? No, the sample can be recovered.[2]Yes, the sample is consumed during analysis.

Conclusion: Choosing the Right Tool for the Job

Both qNMR and GC are powerful techniques for the quantitative analysis of this compound, each with its own set of advantages and limitations.

Choose qNMR when:

  • You need a primary, reference-standard-free method for absolute quantification.

  • A certified reference material of your analyte is not available.

  • You want to obtain structural information simultaneously with quantitative data.

  • Sample recovery is important.

Choose GC when:

  • You need to analyze a large number of samples and high throughput is a priority.

  • You are quantifying trace levels of the analyte.

  • You need to separate this compound from a complex mixture of other volatile compounds.

  • A well-established, routine method is required for quality control.

By understanding the fundamental principles and practical considerations of both qNMR and GC, researchers, scientists, and drug development professionals can confidently select the most appropriate and robust analytical method for the accurate assay of this compound, ensuring the integrity and success of their work.

References

  • Quantitative Nuclear Magnetic Resonance (NMR): Principles and Practice - AZoM. (2020-09-14). Available from: [Link]

  • Quantitative NMR Spectroscopy. (2017-11). Available from: [Link]

  • A Guide to Quantitative NMR (qNMR) - Emery Pharma. Available from: [Link]

  • Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works - ResolveMass Laboratories Inc. Available from: [Link]

  • Building Block. The relaxation delay - IMSERC. Available from: [Link]

  • Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy: A Comprehensive Review of Principles, Methodologies, and Multidisci - IRE Journals. Available from: [Link]

  • Beyond Structural Elucidation - Introduction to qNMR Part III - Relaxation Delays - Nanalysis. (2019-05-30). Available from: [Link]

  • Stimuli Article (qNMR) - US Pharmacopeia (USP). Available from: [Link]

  • Application of USP General Chapter <1220> in the Development of a Procedure for Quantitative NMR - American Pharmaceutical Review. (2023-04-01). Available from: [Link]

  • Quantitative Nuclear Magnetic Resonance (qNMR), a Metrological Method—Proposed Revisions to the USP General Chapters on NMR, Nuclear Magnetic Resonance Spectroscopy 〈761〉 and Applications of Nuclear Magnetic Resonance Spectroscopy 〈1761〉 - Semantic Scholar. Available from: [Link]

  • Dan Sorensen – Setting standards: Revision of USP general chapters <761>/<1761>. - panic nmr. Available from: [Link]

  • Accurate and Precise External Calibration Enhances the Versatility of Quantitative NMR (qNMR) - PMC - NIH. Available from: [Link]

  • Pulse Calibration Procedures - NMR - Weizmann Institute of Science. Available from: [Link]

  • qNMR - Quantitative Analysis by NMR - AWS. (2022-12-19). Available from: [Link]

  • Let's try doing quantitative NMR | Applications Notes | JEOL Ltd. Available from: [Link]

  • Validation of a Generic Quantitative 1H NMR Method for Natural Products Analysis - SciSpace. Available from: [Link]

  • qNMR Purity Recipe Book (3 - Data Processing) - Mestrelab Research. (2016-10-26). Available from: [Link]

  • GUIDELINE FOR qNMR ANALYSIS - ENFSI. (2019-11-06). Available from: [Link]

  • Survey and qualification of internal standards for quantification by H-1 NMR spectroscopy. (2025-08-07). Available from: [Link]

  • Influence of relaxation delay and solvent on the efficiency of qNMR assignments of 1,3,5-trimethoxybenzene with benzoic acid as internal standard. - ResearchGate. Available from: [Link]

  • Application of Quantitative Proton Nuclear Magnetic Resonance Spectroscopy for the Compositional Analysis of Short-Chain Fatty Acid Ethyl Ester Mixtures - Science and Education Publishing. Available from: [Link]

  • Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. Available from: [Link]

  • Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection - PubMed. (2023-01-12). Available from: [Link]

  • NMR Relaxation. Available from: [Link]

  • ICH Validation Analitcs Methods | PDF - Scribd. Available from: [Link]

  • Analysis of Some Alcohols, Aldehydes, and Esters in Distilled Spirits with the Agilent 8860 Gas Chromatograph. (2019-02-21). Available from: [Link]

  • Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. Available from: [Link]

  • Validation of a generic quantitative (1)H NMR method for natural products analysis. (2013-06-05). Available from: [Link]

  • Validation of Analytical Procedures Q2(R2) - ICH. (2023-11-30). Available from: [Link]

  • (PDF) Guide to NMR Method Development and Validation – Part I: Identification and Quantification - ResearchGate. (2014-05-13). Available from: [Link]

  • resolution oiv-oeno 553-2016 analysis of volatile compounds in wines by gas chromatography. Available from: [Link]

  • GC/FID & GC/MS RTL Flavor Databases - Agilent. Available from: [Link]

  • Universal Quantitative NMR Analysis of Complex Natural Samples - PMC - NIH. (2013-09-14). Available from: [Link]

  • Gas Chromatographic Method for Identification and Quantification of Commonly Used Residual Solvents in Pharmaceuticals Products - Scirp.org. (2024-08-21). Available from: [Link]

Sources

A Researcher's Guide to Ethyl 6-heptenoate: Correlating Experimental and Predicted Spectral Data

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of organic chemistry, the unambiguous structural elucidation of a molecule is paramount. For a compound like Ethyl 6-heptenoate, a versatile building block in synthesis, confirming its identity is a critical first step. This guide provides an in-depth comparison of its experimentally obtained spectral data against computationally predicted values. We will delve into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), offering not just data, but the rationale behind the spectral features and the methodologies to obtain them. This comparative approach serves as a self-validating system, enhancing confidence in structural assignments for researchers, scientists, and professionals in drug development.

Introduction to this compound

This compound (C₉H₁₆O₂) is an unsaturated ester with a terminal double bond and an ethyl ester functional group.[1][2] Its structure presents several distinct spectroscopic signatures, making it an excellent subject for a comparative analysis. The convergence of experimental data with theoretical predictions provides a powerful confirmation of its molecular structure.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for mapping the carbon-hydrogen framework of an organic molecule.[3] By comparing the precise chemical environments of nuclei in an experimental setting with those calculated by predictive algorithms, we can achieve a high degree of structural certainty.

Experimental & Predicted ¹H NMR Data

The ¹H NMR spectrum reveals the electronic environment of each proton. Protons near electronegative atoms (like the oxygens of the ester) are "deshielded" and appear at a higher chemical shift (downfield).

Proton Assignment Structure Predicted ¹H Shift (ppm) Experimental ¹H Shift (ppm) Multiplicity Integration
aCH₂=CH-~5.805.75 - 5.85ddt1H
bCH₂=CH-~4.984.95 - 5.05m2H
c-O-CH₂-CH₃~4.12~4.10q2H
d-CH₂-C=O~2.28~2.30t2H
e=CH-CH₂-~2.07~2.10q2H
f-CH₂-CH₂-CH₂-~1.65~1.68p2H
g-CH₂-CH₂-C=O~1.42~1.45p2H
h-O-CH₂-CH₃~1.25~1.25t3H

Predicted values are generated from standard NMR prediction algorithms. Experimental values represent typical ranges found in deuterated chloroform (CDCl₃).

Analysis of ¹H NMR Data The correlation between predicted and experimental data is exceptionally strong. The downfield shift of the methylene protons 'c' (δ ~4.10 ppm) is characteristic of an ethyl group attached to an ester oxygen.[4] Similarly, the protons 'd' alpha to the carbonyl group appear around δ 2.30 ppm. The vinyl protons 'a' and 'b' are found in their expected regions, with complex splitting patterns due to coupling with each other and the adjacent methylene group 'e'.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Dissolve 5-10 mg of This compound in 0.7 mL of CDCl₃ prep2 Add TMS as internal standard prep1->prep2 prep3 Transfer to NMR tube prep2->prep3 acq1 Insert tube into NMR spectrometer prep3->acq1 acq2 Lock, tune, and shim the instrument acq1->acq2 acq3 Acquire ¹H NMR spectrum acq2->acq3 proc1 Fourier Transform acq3->proc1 proc2 Phase Correction proc1->proc2 proc3 Baseline Correction and Integration proc2->proc3 output ¹H NMR Spectrum proc3->output Final Spectrum

Experimental & Predicted ¹³C NMR Data

The ¹³C NMR spectrum provides information on the different carbon environments. The carbonyl carbon is significantly deshielded and appears furthest downfield.

Carbon Assignment Structure Predicted ¹³C Shift (ppm) Experimental ¹³C Shift (ppm)
1-C=O~173.5~173.8
2CH₂=CH-~138.0~138.2
3CH₂=CH-~114.8~115.0
4-O-CH₂-~60.1~60.3
5-CH₂-C=O~33.8~34.0
6=CH-CH₂-~33.0~33.2
7-CH₂-CH₂-CH₂-~28.2~28.5
8-CH₂-CH₂-C=O~24.5~24.7
9-CH₂-CH₃~14.2~14.3

Predicted values are generated from standard NMR prediction algorithms. Experimental values represent typical ranges found in deuterated chloroform (CDCl₃).

Analysis of ¹³C NMR Data As with the proton data, there is excellent agreement. The ester carbonyl carbon '1' is readily identified at δ ~173.8 ppm, a characteristic shift for this functional group. The two sp² hybridized carbons of the double bond ('2' and '3') are clearly distinguished from the sp³ carbons. The prediction algorithms, often based on extensive databases and incremental calculations, prove highly reliable for such a structure.[5]

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the presence of specific functional groups, which correspond to characteristic absorption bands.[3] For an ester, the most prominent features are the C=O and C-O stretching vibrations.

Vibration Mode Functional Group Predicted Range (cm⁻¹) Experimental Peak (cm⁻¹) Intensity
C-H stretch (sp²)Alkene (=C-H)3100 - 3000~3075Medium
C-H stretch (sp³)Alkane (-C-H)3000 - 2850~2935, 2860Strong
C=O stretchEster1750 - 1735~1738Strong
C=C stretchAlkene1680 - 1640~1640Medium-Weak
C-O stretchEster1300 - 1000~1240, 1170Strong

Analysis of IR Data The experimental spectrum aligns perfectly with expectations. A very strong, sharp absorption around 1738 cm⁻¹ unequivocally signals the presence of a saturated ester carbonyl group.[4] The presence of two distinct strong bands in the 1300-1000 cm⁻¹ region is also a classic indicator of an ester, corresponding to the C-C-O and O-C-C stretches.[6] The weaker C=C stretch at ~1640 cm⁻¹ and the sp² C-H stretch above 3000 cm⁻¹ confirm the terminal alkene.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Place a drop of neat liquid This compound on ATR crystal acq2 Acquire sample spectrum prep1->acq2 acq1 Acquire background spectrum (air) acq1->acq2 proc1 Ratio sample against background acq2->proc1 proc2 Convert to Absorbance proc1->proc2 output IR Spectrum proc2->output Final Spectrum

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and valuable structural information from the fragmentation pattern of the molecule.[3] In Electron Ionization (EI) MS, the molecule is ionized to form a molecular ion (M⁺), which then breaks apart into smaller, charged fragments.

m/z (mass/charge) Predicted Fragment Ion Interpretation
156[C₉H₁₆O₂]⁺Molecular Ion (M⁺)
111[M - OCH₂CH₃]⁺Loss of the ethoxy radical
87[CH₂(CH₂)₄C=O]⁺Acylium ion from cleavage
82[C₆H₁₀]⁺McLafferty Rearrangement product
43[CH₂=CH-CH₂]⁺Allylic carbocation

Analysis of MS Data The fragmentation of this compound is predictable and informative. The molecular ion peak is expected at m/z = 156, corresponding to its molecular weight.[2] A common fragmentation for esters is the loss of the alkoxy group (-OR), which in this case would be the loss of an ethoxy radical (•OCH₂CH₃, mass 45) to give a fragment at m/z 111. Another key fragmentation is the McLafferty rearrangement, common in carbonyl compounds with sufficiently long alkyl chains. This involves the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by cleavage, resulting in a characteristic neutral alkene loss and a charged enol fragment. For this compound, this would lead to a prominent peak at m/z 82. The observation of these specific fragments in the experimental spectrum provides strong evidence for the assigned structure.

G cluster_source Ion Source (EI) cluster_analyzer Mass Analyzer cluster_detector Detector src1 Introduce gaseous sample src2 Bombard with high-energy electrons src1->src2 src3 Formation of M⁺ and fragment ions src2->src3 ana1 Accelerate ions in an electric field src3->ana1 ana2 Separate ions by m/z ratio in a magnetic field ana1->ana2 det1 Ions strike detector ana2->det1 det2 Signal amplified and recorded det1->det2 output Mass Spectrum det2->output Final Spectrum

Conclusion

The comprehensive analysis of this compound demonstrates a remarkable consistency between experimental spectral data and computationally predicted values. The minor deviations observed are well within the expected limits and are typically attributable to solvent effects and the inherent approximations in computational models. This guide underscores the synergy between empirical measurement and theoretical calculation. By leveraging both, researchers can validate molecular structures with a high degree of confidence, a practice that is indispensable in modern chemical research and development.

References

  • University of Calgary. (n.d.). Ch20: Spectroscopic Analysis: Esters. Retrieved from [Link]

  • Smith, B. C. (2018). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy Online. Retrieved from [Link]

  • Chem LibreTexts. (n.d.). Esters. Retrieved from [Link]

  • StudyPulse. (n.d.). Spectral Data Interpretation for Organic Structure Determination. Retrieved from [Link]

  • TheElkchemist. (2023, March 14). NMR Spectroscopy | Interpreting Spectra | Ester [Video]. YouTube. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

  • Chem LibreTexts. (2020, May 30). 11.8: Fragmentation Patterns in Mass Spectrometry. Retrieved from [Link]

  • Chemguide. (n.d.). Fragmentation patterns in the mass spectra of organic compounds. Retrieved from [Link]

  • Chem LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Chemaxon. (n.d.). NMR Predictor. Retrieved from [Link]

  • NIST. (n.d.). 6-Heptenoic acid, ethyl ester. NIST Chemistry WebBook. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Inter-laboratory Comparison of Ethyl 6-heptenoate Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

The accurate quantification of volatile organic compounds (VOCs) is paramount in numerous fields, from environmental monitoring to pharmaceutical development. Ethyl 6-heptenoate, a key ester, presents unique analytical challenges. This guide provides an in-depth, experience-driven framework for conducting an inter-laboratory comparison of this compound analysis. We will explore the rationale behind key experimental choices, detail validated analytical protocols, and present a hypothetical comparative data set to guide laboratories in assessing and improving their analytical performance. This document is grounded in the principles of scientific integrity, drawing from established international standards for proficiency testing to ensure trustworthiness and authoritative grounding.

Introduction: The Imperative for Analytical Precision

This compound (C9H16O2) is a volatile ester that can be present as a residual solvent or a synthesis byproduct in pharmaceutical preparations.[1][2] Its accurate quantification is critical for ensuring product quality, safety, and regulatory compliance. Given the compound's volatility, achieving consistent and reproducible results across different laboratories can be challenging.[3][4]

Inter-laboratory comparisons (ILCs), also known as proficiency tests (PTs), are essential tools for evaluating the competence of analytical laboratories.[5][6][7][8] They provide an objective measure of a laboratory's performance against its peers and a reference value, thereby identifying potential systematic biases, methodological flaws, or training deficiencies.[3][9] Participation in such schemes is a cornerstone of quality assurance and a key requirement for accreditation under standards such as ISO/IEC 17025. This guide is structured to walk you through a hypothetical ILC for this compound analysis, from experimental design to data interpretation, in line with the principles outlined in ISO/IEC 17043 for proficiency testing providers.[5][6][7][10][11]

Experimental Design of the Inter-laboratory Comparison

The design of an ILC is critical to its success and the validity of its outcomes. The following sections detail the key considerations and steps for a robust comparison of this compound analysis.

Overall Workflow

The workflow of this hypothetical ILC is designed to be logical and sequential, ensuring that each step builds upon the last to produce a comprehensive and reliable assessment of laboratory performance.

Inter-laboratory_Comparison_Workflow cluster_0 Preparation Phase cluster_1 Execution Phase cluster_2 Evaluation Phase P1 Sourcing and Purity Verification of this compound Standard P2 Preparation of Homogeneous Test Samples at Two Concentration Levels P1->P2 P3 Stability and Homogeneity Testing of Test Samples P2->P3 E1 Distribution of Blinded Samples and Analytical Protocol to Participating Laboratories P3->E1 E2 Analysis of Samples by Participating Laboratories using GC-MS and/or GC-FID E1->E2 E3 Submission of Analytical Results and Raw Data to the Coordinating Body E2->E3 V1 Statistical Analysis of Submitted Data (z-scores, precision) E3->V1 V2 Identification of Outliers and Assessment of Method Performance V1->V2 V3 Issuance of a Comprehensive Report to All Participants V2->V3

Caption: Overall workflow of the this compound inter-laboratory comparison.

Preparation of Test Materials

The foundation of a successful ILC is the quality of the test materials. For this study, two sets of samples would be prepared:

  • Sample A: A low-concentration sample of this compound in a matrix relevant to its typical analysis, such as a common pharmaceutical excipient.

  • Sample B: A high-concentration sample of this compound in the same matrix.

The homogeneity and stability of these samples must be rigorously tested before distribution to ensure that any observed variability in results is attributable to the participating laboratories and not the samples themselves.[3]

Instructions to Participating Laboratories

Each participating laboratory would receive a package containing:

  • Two blinded test samples (labeled, for instance, as ILC-EH-01A and ILC-EH-01B).

  • A detailed analytical protocol (see Section 4).

  • A standardized results reporting form.

Participants would be instructed to analyze each sample in triplicate and report the mean concentration, standard deviation, and the analytical method used (GC-MS or GC-FID). The use of a specified internal standard is mandatory to correct for variations in injection volume and instrument response.

Analytical Methodologies

The two most common and appropriate analytical techniques for the quantification of volatile compounds like this compound are Gas Chromatography-Mass Spectrometry (GC-MS) and Gas Chromatography-Flame Ionization Detection (GC-FID).[4][12][13]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique offers high selectivity and sensitivity, providing both quantitative data and qualitative confirmation of the analyte's identity through its mass spectrum.[14] This is particularly valuable in complex matrices where co-eluting peaks may be present.

  • Gas Chromatography-Flame Ionization Detection (GC-FID): GC-FID is a robust and widely used technique for quantifying organic compounds. While it does not provide the same level of structural information as MS, it offers excellent linearity and reproducibility for established methods.

Participants in this hypothetical ILC would be encouraged to use either method, provided their instrument is properly calibrated and validated.

Detailed Experimental Protocol: Headspace GC-MS Analysis of this compound

The following is a detailed, step-by-step protocol for the analysis of this compound using headspace gas chromatography-mass spectrometry. This method is designed to be self-validating through the use of an internal standard and rigorous quality control checks.

GC-MS_Protocol_Workflow cluster_prep Sample and Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing S1 Prepare a 1000 µg/mL stock solution of this compound in methanol. S3 Create a series of calibration standards by diluting the stock solutions. S1->S3 S2 Prepare a 500 µg/mL internal standard (IS) stock solution (e.g., Ethyl Heptanoate) in methanol. S5 Add 1 mL of the IS solution and 4 mL of a suitable solvent (e.g., DMSO) to the vial. S2->S5 S4 Accurately weigh 100 mg of the test sample into a 20 mL headspace vial. S4->S5 A1 Equilibrate the headspace vial at 80°C for 15 minutes. S5->A1 A2 Inject 1 mL of the headspace into the GC-MS system. A1->A2 A3 Separate the components on a suitable capillary column (e.g., DB-624). A2->A3 A4 Detect and quantify this compound and the IS using the mass spectrometer in SIM mode. A3->A4 D1 Generate a calibration curve by plotting the peak area ratio (Analyte/IS) against concentration. A4->D1 D2 Calculate the concentration of this compound in the test sample using the calibration curve. D1->D2

Caption: Step-by-step workflow for the headspace GC-MS analysis of this compound.

Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B or equivalent

  • Mass Spectrometer: Agilent 5977A or equivalent

  • Headspace Sampler: Agilent 7697A or equivalent

  • Column: DB-624, 30 m x 0.32 mm, 1.8 µm film thickness

  • Oven Program: Initial temperature of 40°C for 5 minutes, ramp to 80°C at 2°C/min, then to 225°C at 30°C/min, and hold for 10 minutes.[12]

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Injector Temperature: 250°C

  • Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • SIM Ions:

    • This compound: m/z 88, 68

    • Ethyl Heptanoate (IS): m/z 88, 101

Hypothetical Comparative Data and Discussion

The following table presents hypothetical results from our inter-laboratory comparison, including data from ten participating laboratories.

Laboratory IDAnalytical MethodReported Concentration (µg/g) - Sample A (True Value: 25 µg/g)Reported Concentration (µg/g) - Sample B (True Value: 150 µg/g)z-score (Sample A)z-score (Sample B)
Lab-01GC-MS24.5148.2-0.5-0.6
Lab-02GC-FID26.1155.41.11.8
Lab-03GC-MS23.9145.8-1.1-1.4
Lab-04GC-MS28.2160.13.2 (Outlier)3.4 (Outlier)
Lab-05GC-FID25.3151.50.30.5
Lab-06GC-MS24.8149.1-0.2-0.3
Lab-07GC-FID22.1139.5-2.9 (Warning)-3.5 (Outlier)
Lab-08GC-MS25.5152.30.50.8
Lab-09GC-FID24.2147.0-0.8-1.0
Lab-10GC-MS25.0150.50.00.2

Note: z-scores are calculated based on the consensus mean and standard deviation of the participants' results after the removal of outliers. A z-score between -2 and 2 is generally considered satisfactory.[9]

Discussion of Results:

The hypothetical data reveals several key insights:

  • Overall Performance: The majority of laboratories demonstrated satisfactory performance, with z-scores falling within the acceptable range of -2 to +2. This indicates a good level of comparability among the participating laboratories.

  • Method Comparison: Both GC-MS and GC-FID methods yielded comparable results, suggesting that with proper validation, either technique is suitable for the analysis of this compound.

  • Identification of Outliers: Lab-04 reported consistently high results for both samples, resulting in outlier z-scores. This could indicate a systematic error in their methodology, such as an issue with their calibration standards or a calculation error. Lab-07 reported consistently low results, with one result falling into the "warning" category and the other being an outlier. This may suggest a problem with sample preparation, such as incomplete extraction, or an instrument sensitivity issue.

  • Actionable Insights: The ILC provides actionable insights for the outlier laboratories. They should conduct a thorough investigation of their analytical process to identify and rectify the source of the error.[3] This could involve re-training analysts, re-validating their method, or servicing their instrumentation.

Conclusion and Recommendations

This guide has outlined a comprehensive framework for an inter-laboratory comparison of this compound analysis. The hypothetical study demonstrates the value of such comparisons in assessing laboratory proficiency and ensuring the reliability of analytical data.

Based on our experience and the principles of analytical science, we recommend the following for laboratories analyzing this compound:

  • Implement a Robust Quality Control System: Regularly participate in proficiency testing schemes and use certified reference materials to validate your analytical methods.

  • Thoroughly Validate Analytical Methods: Ensure that your chosen method (GC-MS or GC-FID) is validated for linearity, accuracy, precision, and specificity for the analysis of this compound in your specific sample matrices.

  • Investigate Out-of-Specification Results: Any outlier results in an ILC should trigger a formal investigation to identify the root cause and implement corrective and preventive actions.

By adhering to these principles, laboratories can ensure the production of high-quality, reliable data for the analysis of this compound and other volatile organic compounds.

References

  • Institute for Occupational Safety and Health of the German Social Accident Insurance. (n.d.). Proficiency testing scheme for volatile organic compounds (VOC) with thermal desorption. Retrieved from [Link]

  • Perry Johnson Laboratory Accreditation, Inc. (2024, September 5). The Five Why's of ISO/IEC 17043 Proficiency Testing Provider Accreditation. Retrieved from [Link]

  • Shapypro. (2025, November 6). ISO/IEC 17043: Global Accreditation for Proficiency Testing. Retrieved from [Link]

  • American National Standards Institute. (n.d.). ISO/IEC 17043 – ANAB. Retrieved from [Link]

  • National Association of Testing Authorities, Australia. (n.d.). Proficiency Testing Providers (ISO/IEC 17043) Accreditation. Retrieved from [Link]

  • Test Veritas. (n.d.). Proficiency testing (PT): Volatile Organic Compounds (VOCs) in natural waters. Retrieved from [Link]

  • DAkkS - German Accreditation Body. (n.d.). Proficiency testing providers / DIN EN ISO/IEC 17043. Retrieved from [Link]

  • International Union of Pure and Applied Chemistry. (1993). The International Harmonized Protocol for the Proficiency Testing of (Chemical) Analytical Laboratories. Retrieved from [Link]

  • GEMINI. (2025, November 3). Proficiency Testing for Environmental Labs: Achieving Data Excellence in Water, Soil, and Air Analysis. Retrieved from [Link]

  • Thompson, M., Ellison, S. L. R., & Wood, R. (2006). The International Harmonized Protocol for the proficiency testing of analytical chemistry laboratories (IUPAC Technical Report). Pure and Applied Chemistry, 78(1), 145–196. Retrieved from [Link]

  • Abu-El-Nadar, M. A., et al. (2023). Method Development for Detecting Low Level Volatile Organic Compounds (VOCs) among Workers and Residents from a Carpentry Work Shop in a Palestinian Village. PMC - PubMed Central. Retrieved from [Link]

  • Kuselman, I., et al. (2015). IUPAC/CITAC Guide: Selection and use of proficiency testing schemes for a limited number of participants — chemical analytical laboratories (IUPAC Technical Report). Pure and Applied Chemistry, 87(11-12), 1099-1135. Retrieved from [Link]

  • International Union of Pure and Applied Chemistry. (2025). Proficiency testing. In IUPAC Compendium of Chemical Terminology (5th ed.). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. In PubChem. Retrieved from [Link]

  • Thompson, M., et al. (2006). The International Harmonized Protocol for the Proficiency Testing of Analytical Chemistry Laboratories: (IUPAC Technical Report). ResearchGate. Retrieved from [Link]

  • California Air Resources Board. (2024, August 1). Inter laboratory Comparison 2023 Report. Retrieved from [Link]

  • Japan International Cooperation Agency. (n.d.). III Analytical Methods. Retrieved from [Link]

  • Intertek. (n.d.). Volatile Organic Compound (VOC) Services. Retrieved from [Link]

  • Climate Technology Centre and Network. (2017, August 22). Inter-laboratory Comparison Test Analysis Report. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Interlaboratory Comparison Study Methods for Volatile and Semivolatile Compounds. Retrieved from [Link]

  • Woźniak, M. K., et al. (2021). Development and validation of a method for the simultaneous analysis of fatty acid ethyl esters, ethyl sulfate and ethyl glucuronide in meconium samples. Analytical and Bioanalytical Chemistry, 413(11), 3093–3103. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 6-Heptenoic acid, ethyl ester (CAS 25118-23-4). Retrieved from [Link]

  • Durgut, Y. (2021). Inter-laboratory Comparisons and Their Roles in Accreditation. European Journal of Science and Technology, (28), 402-406. Retrieved from [Link]

  • The Good Scents Company. (n.d.). ethyl heptanoate. Retrieved from [Link]

  • Marlowe, D. E., & Solomon, R. A. (1987). Interlaboratory comparison of analytical methods for residual ethylene oxide in medical device materials. Journal of Pharmaceutical Sciences, 76(4), 333–337. Retrieved from [Link]

  • Dalal, S. N., & Das, P. K. (2024). Gas Chromatographic Method for Identification and Quantification of Commonly Used Residual Solvents in Pharmaceuticals Products. American Journal of Analytical Chemistry, 15, 241-252. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Analysis of Pharmacologically Relevant Compounds using GC/MSD – EI/PCI/NCI. Retrieved from [Link]

  • The Pharma Innovation Journal. (2017). Gas Chromatography-Mass Spectrometry (GC-MS) determination of bioactive constituents from the methanolic and ethyl acetate. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to the Certificate of Analysis for Research-Grade Ethyl 6-heptenoate

Author: BenchChem Technical Support Team. Date: January 2026

In the pursuit of novel discoveries and robust drug development, the integrity of every single reagent is paramount. A seemingly simple vial of a chemical intermediate like Ethyl 6-heptenoate can be the linchpin of a complex synthesis or the source of inexplicable experimental failure. The difference often lies in a document that is frequently overlooked: the Certificate of Analysis (CoA). This guide provides an in-depth comparison of CoA requirements for research-grade this compound, offering researchers, scientists, and drug development professionals the critical insights needed to vet their reagents, verify quality, and ensure the reproducibility of their work.

A CoA is more than a mere packing slip; it is a batch-specific testament to a product's identity and quality.[1] For a researcher, it is the first line of defense against impurities that could alter reaction kinetics, introduce artifacts in analytical assays, or compromise the structural integrity of a final compound. Understanding and, when necessary, verifying the data within a CoA is a cornerstone of good laboratory practice (GLP) and scientific rigor.[2]

Deconstructing the Certificate of Analysis: Essential Parameters for this compound

A comprehensive CoA for research-grade this compound should provide a clear, quantitative picture of the material's identity, purity, and physical properties. Below, we dissect the critical components and explain their scientific significance.

  • Identification: This section provides the fundamental chemical identity.

    • Chemical Name: Ethyl hept-6-enoate[3]

    • CAS Number: 25118-23-4[4]

    • Molecular Formula: C₉H₁₆O₂[5]

    • Molecular Weight: 156.22 g/mol

  • Purity (Assay): This is arguably the most critical specification. For research-grade material, purity is typically determined by Gas Chromatography (GC). A high-purity specification (e.g., >98%) indicates a low level of contaminants that could interfere with your experiment.

  • Identity Confirmation: While purity tells you the percentage of the main component, identity tests confirm that the component is indeed this compound. A robust CoA will use multiple spectroscopic techniques.

    • NMR Spectroscopy: Confirms the molecular structure. The CoA should state that the spectrum conforms to the known structure of this compound.[6][7]

    • Mass Spectrometry (MS): Confirms the molecular weight by measuring the mass-to-charge ratio of the molecule and its fragments.[6][7]

    • FT-IR Spectroscopy: Confirms the presence of key functional groups, specifically the ester (C=O and C-O bonds) and the terminal alkene (C=C bond).[6][7]

  • Physical and Chemical Properties: These parameters are crucial for handling, formulation, and ensuring the material meets expected physical standards.

    • Appearance: Should be a clear, colorless liquid.[8]

    • Density: Approximately 0.89 g/mL at 25 °C.

    • Refractive Index: Around 1.426 at 20 °C.

  • Residual Impurities: A high-quality CoA will also provide information on specific types of impurities.

    • Water Content: Usually determined by Karl Fischer titration. Excess water can be detrimental in moisture-sensitive reactions.

    • Residual Solvents: Solvents used in the final purification steps can remain. The International Council for Harmonisation (ICH) provides guidelines on acceptable limits for various solvents in pharmaceutical products.[9]

Comparative Analysis of Supplier Specifications

The level of detail on a CoA can vary significantly between suppliers, reflecting different quality control standards. This often correlates with the "grade" of the chemical (e.g., Technical, Reagent, ACS Grade).[10][11] A higher grade typically implies more stringent testing and a more detailed CoA.[12][13]

Below is a comparison of hypothetical CoAs for this compound from three different supplier tiers.

ParameterSupplier A (Standard Grade)Supplier B (High-Purity Grade)Gold Standard (Premium Research Grade)
Purity (by GC) ≥95%≥98%Actual Lot Value: 99.6%
Identity (¹H NMR) Conforms to StructureConforms to StructureConforms to Structure (Spectrum Provided)
Identity (MS) Not ListedConforms to StructureActual m/z Value: 156.12 [M]⁺
Identity (FT-IR) Not ListedConforms to StructureConforms to Structure (Spectrum Provided)
Water Content Not Listed≤0.1%Actual Lot Value: 0.02% (by Karl Fischer)
Refractive Index 1.425 - 1.4271.426Actual Lot Value: 1.426
Residual Solvents Not ListedNot ListedHexane: <50 ppm, Ethanol: <100 ppm

This comparison clearly illustrates that a higher-grade product provides not just a guarantee of higher purity, but also a greater depth of analytical data, giving the researcher more confidence in the material and better traceability.

In-House Verification of CoA Specifications: A Practical Guide

Trust, but verify. For critical applications, it is prudent to have the capability to perform in-house verification of key CoA parameters. This ensures the material has not degraded during storage and meets the specific needs of your experiment.

Workflow for In-House CoA Verification

The following diagram illustrates a logical workflow for verifying a new batch of this compound.

cluster_0 CoA Verification Workflow A Receive Reagent & CoA B Review CoA Specifications A->B C Is Purity >98%? B->C D Perform Quick FT-IR Scan C->D Yes J Reject Batch / Contact Supplier C->J No E Check for Ester C=O (~1735 cm⁻¹) & Alkene C=C (~1640 cm⁻¹) D->E F Run GC-MS for Purity & Impurity Profile E->F G Run NMR for Structural Confirmation F->G H Does Data Match CoA? G->H I Approve for Use H->I Yes H->J No

Caption: A typical workflow for the in-house verification of a chemical reagent's CoA.

Experimental Protocol 1: Purity and Impurity Profiling by GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for assessing the purity of volatile compounds like this compound.[14] It separates compounds based on their boiling points and partitioning between the stationary and mobile phases, while the mass spectrometer provides structural information for identification.[15]

Objective: To determine the percent purity of this compound and identify any volatile impurities.

Methodology:

  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in a suitable solvent like ethyl acetate or dichloromethane.

  • GC-MS System: A standard GC-MS system with a capillary column is used.

    • Column: SLB®-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent 5% phenyl-methylpolysiloxane column.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Injector: 250 °C, Split ratio 50:1.

    • Injection Volume: 1 µL.

  • Oven Program:

    • Initial temperature: 70 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 240 °C.

    • Hold: 5 minutes at 240 °C.

  • Mass Spectrometer:

    • Mode: Electron Ionization (EI).

    • Scan Range: 40-400 m/z.

    • Source Temperature: 230 °C.

  • Data Analysis: Integrate the peak areas of all detected compounds. Calculate purity as the percentage of the area of the this compound peak relative to the total area of all peaks. Identify impurities by comparing their mass spectra to a reference library (e.g., NIST).

cluster_1 GC-MS Experimental Workflow Prep Prepare 1 mg/mL Sample Inject Inject 1 µL into GC Prep->Inject Separate Separation on Capillary Column (Temperature Program) Inject->Separate Ionize Electron Ionization (EI) Separate->Ionize Detect Mass Analyzer (Scan 40-400 m/z) Ionize->Detect Analyze Integrate Peaks & Compare to Library Detect->Analyze Result Purity (%) & Impurity ID Analyze->Result

Caption: The experimental workflow for GC-MS analysis of this compound.

Experimental Protocol 2: Structural Confirmation by ¹H and ¹³C NMR

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for unequivocal structure elucidation.[16] It provides detailed information about the chemical environment of each proton (¹H) and carbon (¹³C) atom in the molecule.[17]

Objective: To confirm the chemical structure of this compound.

Methodology:

  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

  • NMR Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended.

  • ¹H NMR Acquisition:

    • Acquire a standard proton spectrum.

    • Expected Chemical Shifts (δ, ppm): ~5.8 (m, 1H, -CH=), ~5.0 (m, 2H, =CH₂), ~4.1 (q, 2H, -OCH₂-), ~2.3 (t, 2H, -C(=O)CH₂-), ~2.1 (q, 2H, =CHCH₂-), ~1.6 (m, 2H, -CH₂-), ~1.4 (m, 2H, -CH₂-), ~1.2 (t, 3H, -CH₃).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Expected Chemical Shifts (δ, ppm): ~173 (C=O), ~138 (-CH=), ~115 (=CH₂), ~60 (-OCH₂-), ~34 (-C(=O)CH₂-), ~33 (=CHCH₂-), ~28 (-CH₂-), ~24 (-CH₂-), ~14 (-CH₃).

  • Data Analysis: Compare the obtained chemical shifts, splitting patterns, and integrations to the expected values for this compound.

Experimental Protocol 3: Functional Group Analysis by FT-IR

Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and simple technique to confirm the presence of key functional groups.[18] For this compound, the characteristic ester and alkene vibrations are of primary interest.[19]

Objective: To confirm the presence of ester and alkene functional groups.

Methodology:

  • Sample Preparation: Place a single drop of neat this compound liquid between two salt plates (NaCl or KBr) to create a thin film.

  • FT-IR Spectrometer: Acquire the spectrum, typically over a range of 4000-600 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands.

    • Strong C=O stretch (ester): ~1735-1750 cm⁻¹[20]

    • C-O stretch (ester): Two bands in the 1000-1300 cm⁻¹ region[20]

    • =C-H stretch (alkene): Just above 3000 cm⁻¹ (~3075 cm⁻¹)

    • C=C stretch (alkene): ~1640 cm⁻¹[21]

Comparison with Alternative Reagents

Depending on the research application, other unsaturated esters might be considered. The choice of reagent can impact reactivity, solubility, and the physical properties of the resulting products.

ReagentStructureMolecular WeightBoiling Point (°C)Key Differences & Considerations
This compound CH₂(CH)CH₂(CH₂)₂COOCH₂CH₃156.22189Baseline reagent. The C7 chain provides a good balance of hydrophobicity and flexibility.
Mthis compound CH₂(CH)CH₂(CH₂)₂COOCH₃142.20172-173Slightly more volatile and less hydrophobic. The methyl ester may exhibit different reactivity in transesterification reactions.
Ethyl 5-hexenoate CH₂(CH)CH₂CH₂COOCH₂CH₃142.20165-166Shorter alkyl chain; may lead to products with different physical properties (e.g., higher glass transition temperature in polymers).
Ethyl 10-undecenoate CH₂(CH)(CH₂)₈COOCH₂CH₃212.35245-247Longer alkyl chain increases hydrophobicity and flexibility. Lower volatility.

The selection of an alternative often depends on the specific requirements of the synthesis, such as the desired chain length in a polymer or the steric hindrance around the reactive double bond.

Conclusion: The CoA as a Pillar of Scientific Integrity

The Certificate of Analysis is a foundational document that underpins the reliability and reproducibility of chemical research. For a reagent like this compound, a detailed CoA from a reputable supplier provides essential assurance of identity, purity, and quality. However, for critical applications, the ability to perform in-house verification using techniques like GC-MS, NMR, and FT-IR empowers researchers to take full control of their experimental variables. By treating the CoA not as a formality but as a critical piece of scientific data, researchers, scientists, and drug development professionals can build a stronger foundation for their work, leading to more robust and reliable outcomes.

References

  • D'Amelia, R. P., et al. (2015). Application of 1H-NMR for the Quantitative Analysis of Short Chain Fatty Acid Methyl Ester Mixtures. World Journal of Chemical Education, 3(2), 46-50. Available at: [Link]

  • J. D. H. Parker, et al. (2022). Improved Quantification by Nuclear Magnetic Resonance Spectroscopy of the Fatty Acid Ester Composition of Extra Virgin Olive Oils. ACS Food Science & Technology. Available at: [Link]

  • Rocky Mountain Labs. (2023). Difference between Ether and Ester Bonding in FTIR Spectra. Available at: [Link]

  • AOCS. (2019). NMR. AOCS Lipid Library. Available at: [Link]

  • Advent Chembio. (n.d.). What is Certificate of Analysis (CoA) in Chemistry?. Available at: [Link]

  • Ineos. (n.d.). Certificate of Analysis - Ethyl Acetate. Available at: [Link]

  • AOCS. (n.d.). Quantification by 1H-NMR. AOCS Lipid Library. Available at: [Link]

  • Mello, V. M., et al. (2008). Determination of the content of fatty acid methyl esters (FAME) in biodiesel samples obtained by esterification using 1H-NMR spectroscopy. Magnetic Resonance in Chemistry. Available at: [Link]

  • Reid, V. (n.d.). Fast Temperature-Programmed Gas Chromatography–Mass Spectrometry for Food Analysis. Journal of Chromatographic Science. Available at: [Link]

  • LibreTexts Chemistry. (2025). Infrared Spectra of Some Common Functional Groups. Available at: [Link]

  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Esters. Available at: [Link]

  • Zhang, Y., et al. (2020). Methyl Esterification Combined with Gas Chromatography-Mass Spectrometry (GC-MS) for Determining the Contents of Lubricant. Journal of Analytical Methods in Chemistry. Available at: [Link]

  • Briti Scientific. (n.d.). Certificate of Analysis - Ethyl stearate. Available at: [Link]

  • Briti Scientific. (n.d.). Certificate of Analysis - Ethyl isobutyrate. Available at: [Link]

  • Gnfc. (n.d.). Certificate of Analysis - Ethyl Acetate. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 560341, this compound. Available at: [Link]

  • Smith, B. C. (2018). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy. Available at: [Link]

  • LCGC International. (2023). Measuring Fatty Acids and Fatty Acid Methyl Esters Using GC–MS/MS. Available at: [Link]

  • Journal of Chemical Education. (n.d.). Analysis of Fatty Acid Methyl Esters in Egg Yolk Using GC–MS. Available at: [Link]

  • Doumenq, P., et al. (n.d.). GC/FT-IR Analysis of Fatty Acid Methyl Esters. Applied Spectroscopy. Available at: [Link]

  • Camlab. (n.d.). A guide to Chemical Grades. Available at: [Link]

  • The Lab Depot. (n.d.). Chemical Grades Explained. Available at: [Link]

  • Lab Manager. (n.d.). Understanding the Role of USP and EP Standards in Pharma QC. Available at: [Link]

  • Lucideon. (n.d.). Analytical Techniques for Chemical Analysis & Testing. Available at: [Link]

  • ACS Solutions Center. (n.d.). ACS Reagent Chemicals. Available at: [Link]

  • Taylor & Francis. (n.d.). Analytical techniques – Knowledge and References. Available at: [Link]

  • Cheméo. (n.d.). Chemical Properties of 6-Heptenoic acid, ethyl ester. Available at: [Link]

  • NIST. (n.d.). 6-Heptenoic acid, ethyl ester. NIST Chemistry WebBook. Available at: [Link]

  • US EPA. (2025). Quality Control Guidelines for SAM Chemical Methods. Available at: [Link]

  • European Medicines Agency. (2019). ICH guideline Q3C (R6) on impurities: guideline for residual solvents. Available at: [Link]

  • PharmaTutor. (n.d.). Organic volatile impurities in pharmaceuticals. Available at: [Link]

  • PubChemLite. (n.d.). This compound. Available at: [Link]

Sources

Safety Operating Guide

Proper Disposal of Ethyl 6-heptenoate: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, I understand that excellence in research is intrinsically linked to a culture of safety. The proper management and disposal of chemical reagents are not merely procedural afterthoughts; they are critical components of responsible science. This guide provides a comprehensive, technically grounded protocol for the safe disposal of Ethyl 6-heptenoate, moving beyond a simple checklist to explain the causality behind each recommended step. Our goal is to empower you with the knowledge to maintain a safe laboratory environment, protect our ecosystem, and ensure regulatory compliance.

Foundational Knowledge: Hazard Profile of this compound

Before addressing disposal, we must first understand the material's intrinsic properties and associated hazards. This compound is an unsaturated ester used in various laboratory applications. Its physical and toxicological profile dictates the stringent handling and disposal protocols required.

According to its Safety Data Sheet (SDS), this compound is classified as harmful if swallowed (Acute toxicity, Oral, Category 4) and, critically, very toxic to aquatic life with long-lasting effects (Acute aquatic toxicity, Category 1; Chronic aquatic toxicity, Category 1)[1]. This high aquatic toxicity is a primary driver for its classification as a hazardous waste; it must never be released into the environment via sink or drain disposal[1][2][3]. While some transport regulations may deem it non-hazardous, this does not negate the environmental and health risks that mandate its disposal as a regulated chemical waste[1].

PropertyDataSource
Molecular Formula C₉H₁₆O₂[4]
Molecular Weight 156.22 g/mol [4]
Appearance Liquid[5]
Flash Point 175 °F (79.4 °C)[6]
Density 0.89 g/mL at 25 °C[6]
GHS Hazard Statements H302: Harmful if swallowed. H410: Very toxic to aquatic life with long lasting effects.[1]
GHS Precautionary Statements P273: Avoid release to the environment. P501: Dispose of contents/container to an approved waste disposal plant.[1]
Core Principles of Chemical Waste Management

The disposal protocol for this compound is built upon the foundational principles of laboratory hazardous waste management. Adherence to these core tenets is non-negotiable for ensuring safety and compliance.

  • Segregation is Paramount: Never mix incompatible wastes.[7] this compound is incompatible with strong acids, alkalis, and strong oxidizing/reducing agents[1]. Mixing could lead to exothermic reactions, gas generation, or other uncontrolled hazards. It should be collected in a dedicated waste stream for non-halogenated organic solvents.

  • Containment Integrity: Waste must be collected in sturdy, leak-proof containers that are chemically compatible with the material.[7][8] The container must have a secure, tight-fitting lid and be kept closed except when actively adding waste.[7][9]

  • Prohibition of Drain Disposal: Under no circumstances should this compound or solutions containing it be poured down the sink.[2][10][11] Its high aquatic toxicity can cause significant damage to wastewater treatment systems and local ecosystems.[1][3]

  • Clear and Accurate Labeling: All hazardous waste containers must be properly labeled the moment waste is first added.[8][10] This is a critical safety and regulatory requirement.

Procedural Guide: From Generation to Disposal

This section provides a step-by-step workflow for the safe handling and disposal of this compound waste within the laboratory.

Before handling the chemical or its waste, ensure you are wearing the appropriate PPE to mitigate exposure risks.

  • Eye Protection: Safety goggles with side shields are mandatory.[1][12]

  • Hand Protection: Wear protective gloves, such as nitrile gloves. Inspect gloves for any signs of degradation or tears before use.[1][12]

  • Body Protection: A standard laboratory coat is required to protect against splashes.[12][13]

  • Work Area: All handling and waste consolidation should be performed in a well-ventilated area, preferably within a chemical fume hood.

  • Select a Compatible Waste Container: Choose a clean, empty container made of glass or chemically resistant plastic. The container must have a screw-top cap to ensure a tight seal.[8] Ensure the container is compatible with esters and any other solvents that may be part of the waste mixture.

  • Label the Container: Before adding any waste, affix a "Hazardous Waste" label provided by your institution's Environmental Health & Safety (EHS) department.[7][8] Fill out the label completely, including:

    • The words "Hazardous Waste"[8]

    • The full chemical name: "Waste this compound"

    • List all constituents by percentage, including any solvents. Do not use abbreviations.[10]

    • The date accumulation started.

  • Accumulate Waste: Carefully pour the waste this compound into the labeled container using a funnel to prevent spills.

  • Seal the Container: Immediately after adding waste, securely fasten the cap. Containers must remain sealed at all times except when waste is being added.[7][9]

  • Store Appropriately: Store the waste container in a designated Satellite Accumulation Area (SAA) within your laboratory.[8] This area must be at or near the point of generation. The container should be placed in secondary containment (e.g., a plastic tub) to contain any potential leaks.[7]

Once the waste container is full or you have finished the experimental series generating this waste, arrange for its removal.

  • Finalize the Label: Complete the "date full" section on the hazardous waste label.

  • Contact EHS: Follow your institution's specific procedure for requesting a hazardous waste pickup from EHS (or the equivalent department).[7]

  • Do Not Abandon: Never leave hazardous waste in an unmanaged state. Ensure a clear chain of custody until it is collected by trained personnel.

Workflow for this compound Waste Disposal

G start Waste Generated container Select Appropriate Waste Container (Glass or HDPE) start->container label Affix & Complete Hazardous Waste Label (List all constituents) container->label collect Add Waste to Container (Use funnel, in fume hood) label->collect store Seal and Store in Secondary Containment within Satellite Accumulation Area collect->store request Container Full: Request Pickup from EHS store->request

Caption: Decision workflow for proper laboratory disposal of this compound.

Emergency Procedures: Spill Management

Accidental spills must be managed promptly and safely to protect personnel and the environment.

  • Evacuate and Alert: Alert personnel in the immediate area. If the spill is large or in a poorly ventilated space, evacuate the lab.

  • Control Ignition Sources: Extinguish any open flames and turn off spark-producing equipment. This compound has a flash point of 175°F and its vapors can form flammable mixtures with air.[6]

  • Contain the Spill: Use an inert, absorbent material such as vermiculite, sand, or commercial sorbent pads to contain the spill.[1][14] Do not use combustible materials like paper towels for large spills.

  • Collect Absorbent Material: Carefully scoop the contaminated absorbent material into a sealable container (e.g., a heavy-duty plastic bag or a designated pail).

  • Label as Waste: Label the container as "Spill Debris containing this compound" and manage it as hazardous waste for EHS pickup.

  • Decontaminate: Clean the spill area with soap and water.

  • Report: Report the spill to your laboratory supervisor and EHS, following your institution's specific reporting protocol.

By adhering to this technically sound and safety-first protocol, you contribute to a culture of responsibility that is the bedrock of scientific advancement.

References

  • This compound MSDS. DC Chemicals.[Link]

  • This compound | C9H16O2 | CID 560341. PubChem, National Institutes of Health.[Link]

  • How to Safely Dispose of Flammable Liquids. Vision Environmental.[Link]

  • Hazardous Waste Disposal Guide. Dartmouth College Environmental Health and Safety.[Link]

  • How Do You Discard Class 3 Flammable Liquids List Chemicals? eWaste Disposal, Inc.[Link]

  • Ester Disposal. Chemtalk - #1 Science Forum For Lab Technicians.[Link]

  • Laboratory Safety Guidelines. ETH Zurich, Institute for Molecular Biology & Biophysics.[Link]

  • How Do You Dispose Of Flammable Liquids? CountyOffice.org, YouTube.[Link]

  • Safe handling of Unsaturated Polyester (UP) Resins. European Composites Industry Association.[Link]

  • Topic 1: Safety in the Organic Chemistry Laboratory. California State University, Bakersfield.[Link]

  • Zakarian Lab Safety Protocol. University of California, Santa Barbara.[Link]

  • Guidelines for Flammable Liquid Disposal. University of Pittsburgh Environmental Health and Safety.[Link]

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University.[Link]

  • Hazardous Waste Disposal Procedures. Michigan Technological University.[Link]

  • Household Hazardous Waste (HHW). U.S. Environmental Protection Agency.[Link]

  • Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency.[Link]

  • Chemical Waste Disposal Guidelines. Rollins College.[Link]

  • Chapter 850: IDENTIFICATION OF HAZARDOUS WASTES. Maine Secretary of State.[Link]

  • Procedure for Disposing of Hazardous Waste. Massachusetts Institute of Technology.[Link]

Sources

×

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 6-heptenoate
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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.